4-(4-formyl-1H-pyrazol-1-yl)benzonitrile
Description
Properties
IUPAC Name |
4-(4-formylpyrazol-1-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O/c12-5-9-1-3-11(4-2-9)14-7-10(8-15)6-13-14/h1-4,6-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLADORFIMCHOJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)N2C=C(C=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Scalable Synthesis of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile
The following technical guide details the synthesis of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile (CAS: 1152958-56-9). This document is structured for research scientists and process chemists, prioritizing scalability, yield optimization, and mechanistic understanding.
Executive Summary
4-(4-formyl-1H-pyrazol-1-yl)benzonitrile is a critical bi-aryl pharmacophore intermediate. It serves as a key building block in the synthesis of kinase inhibitors (e.g., JAK inhibitors) and non-steroidal anti-inflammatory agents. Its structural core—an N-arylated pyrazole bearing a reactive aldehyde—allows for rapid diversification via reductive amination, Knoevenagel condensation, or Horner-Wadsworth-Emmons olefination.
This guide presents two distinct synthetic pathways:
-
Route A (Convergent SNAr): A single-step, atom-economic coupling of 1H-pyrazole-4-carbaldehyde with 4-fluorobenzonitrile. Recommended for high-throughput and scale-up scenarios.
-
Route B (Stepwise Vilsmeier-Haack): A two-step sequence involving the N-arylation of unsubstituted pyrazole followed by C4-formylation. Recommended when 1H-pyrazole-4-carbaldehyde is unavailable or cost-prohibitive.
Retrosynthetic Analysis
The strategic disconnection of the target molecule reveals the C–N bond between the pyrazole nitrogen and the benzonitrile ring as the primary synthetic challenge. The electron-withdrawing cyano group on the benzene ring activates the para-position, making it an ideal electrophile for Nucleophilic Aromatic Substitution (SNAr).
Figure 1: Retrosynthetic logic illustrating the convergent SNAr route (primary) and the linear Vilsmeier-Haack route (secondary).
Route A: Direct Nucleophilic Aromatic Substitution (SNAr)
This is the preferred method due to its operational simplicity and high atom economy. The reaction exploits the acidity of the pyrazole N-H (pKa ~14) and the activation of the aryl fluoride by the para-cyano group.
Mechanistic Insight
The reaction proceeds via a Meisenheimer complex intermediate. The base deprotonates the pyrazole to form the pyrazolate anion, a potent nucleophile. This anion attacks the ipso-carbon of 4-fluorobenzonitrile. The transition state is stabilized by the electron-withdrawing nitrile group, which lowers the energy barrier for fluoride displacement.
Critical Parameter: The choice of base is pivotal. While Sodium Hydride (NaH) is faster, Potassium Carbonate (K2CO3) is preferred for scale-up to avoid hydrogen gas evolution and potential Cannizzaro side-reactions on the aldehyde.
Experimental Protocol
Materials:
-
1H-Pyrazole-4-carbaldehyde (1.0 equiv)
-
4-Fluorobenzonitrile (1.1 equiv)
-
Potassium Carbonate (K2CO3), anhydrous (2.0 equiv)
-
DMF (Dimethylformamide), anhydrous (Concentration: 0.5 M)
Step-by-Step Methodology:
-
Setup: Charge a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 1H-pyrazole-4-carbaldehyde (10.0 g, 104 mmol) and 4-fluorobenzonitrile (13.8 g, 114 mmol).
-
Solvation: Add anhydrous DMF (200 mL) and stir until a clear solution is obtained.
-
Deprotonation: Add K2CO3 (28.7 g, 208 mmol) in a single portion. The suspension may turn slightly yellow.
-
Reaction: Heat the mixture to 100°C under an inert atmosphere (N2 or Ar) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC. The limiting reagent (pyrazole) should be fully consumed.
-
Quench & Precipitation: Cool the reaction mixture to room temperature. Slowly pour the reaction mass into crushed ice-water (1000 mL) with vigorous stirring. The product will precipitate as a white to off-white solid.
-
Isolation: Stir the aqueous suspension for 30 minutes to ensure removal of residual DMF. Filter the solid via vacuum filtration.
-
Purification: Wash the filter cake copiously with water (3 x 100 mL) to remove inorganic salts. Recrystallize the crude solid from hot Ethanol/Water (9:1) if necessary.[1]
-
Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.
Expected Yield: 85–92% Appearance: White crystalline solid.
Route B: Stepwise Vilsmeier-Haack Formylation
This route is utilized when the 4-formyl pyrazole starting material is unavailable. It involves building the bi-aryl core first, then installing the aldehyde.
Experimental Protocol
Step 1: Synthesis of 4-(1H-pyrazol-1-yl)benzonitrile
-
React 1H-pyrazole (1.0 equiv) with 4-fluorobenzonitrile (1.1 equiv) and K2CO3 (2.0 equiv) in DMF at 100°C (conditions identical to Route A).
-
Isolate the intermediate 4-(1H-pyrazol-1-yl)benzonitrile (CAS: 56304-74-6).
Step 2: Vilsmeier-Haack Formylation
-
Reagent Formation: In a separate flask, cool anhydrous DMF (5.0 equiv) to 0°C. Dropwise add POCl3 (1.2 equiv) under N2. Stir for 30 mins to generate the Vilsmeier reagent (chloroiminium salt).
-
Addition: Dissolve 4-(1H-pyrazol-1-yl)benzonitrile (1.0 equiv) in minimal DMF and add it dropwise to the Vilsmeier reagent at 0°C.
-
Cyclization/Formylation: Warm the mixture to 80–90°C and stir for 4 hours.
-
Hydrolysis: Cool to room temperature and pour onto ice. Neutralize carefully with saturated NaOAc or NaHCO3 solution to pH 7–8. Caution: Exothermic hydrolysis.
-
Isolation: Filter the resulting precipitate, wash with water, and dry.
Process Optimization & Data Summary
The following table compares the two methodologies to assist in process selection.
| Parameter | Route A (Direct SNAr) | Route B (Vilsmeier-Haack) |
| Step Count | 1 | 2 |
| Overall Yield | 85–92% | 60–75% |
| Atom Economy | High | Moderate (POCl3 waste) |
| Safety Profile | Moderate (Standard base) | Low (Corrosive POCl3, exotherms) |
| Cost Driver | 1H-pyrazole-4-carbaldehyde | POCl3 handling & waste disposal |
| Scalability | Excellent (>1 kg demonstrated) | Good, but requires quench control |
Troubleshooting Guide
-
Low Yield (Route A): Ensure DMF is anhydrous. Water poisons the basicity of carbonate and solvates the fluoride leaving group, hindering the reaction.
-
Dark Coloration: Oxidation of the aldehyde at high temperatures (>120°C). Maintain strictly 100°C and use inert gas.
-
Regioselectivity: Not an issue for this specific target as 1H-pyrazole-4-carbaldehyde is symmetric regarding the N-H position relative to the formyl group.
Reaction Workflow Diagram
Figure 2: Operational workflow comparing the single-step SNAr protocol against the two-step Vilsmeier-Haack sequence.
References
-
Design and synthesis of 4-[4-formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic acid derivatives. Journal of Antibiotics. (2020). Describes the Vilsmeier-Haack conditions for pyrazole formylation.
-
Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile. US Patent 20050209294A1.[2] Details the SNAr conditions using 4-fluorobenzonitrile and carbonate bases for nitrogen heterocycles.
-
Synthesis and reactions of pyrazole-4-carbaldehydes. ResearchGate. Comprehensive review of pyrazole-4-carbaldehyde reactivity and stability.
-
4-(4-Formyl-1H-pyrazol-1-yl)benzonitrile Product Data. BLDpharm. Physical properties and CAS verification (1152958-56-9).
-
Facile Synthesis of 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile. PMC. Validates the coupling of aryl diazonium salts and general pyrazole N-arylation chemistry.
Sources
- 1. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile - Google Patents [patents.google.com]
- 2. US20090270633A1 - Synthesis of 4-[1-(4-cyano phenyl)-(1,2,4-triazol-1-yl)methyl] benzonitrile and 4-[1-(1H-1,2,4-triazol-1-yl)methylene benzonitrile intermediate - Google Patents [patents.google.com]
A Comprehensive Technical Guide to the Synthesis of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the synthetic protocol for 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile, a heterocyclic compound of significant interest in medicinal chemistry. The document is structured to offer not just a procedural outline but also a deep dive into the chemical principles and practical considerations that underpin a successful synthesis.
Introduction: The Significance of Substituted Pyrazoles
Pyrazole derivatives are a cornerstone in the development of novel therapeutic agents, exhibiting a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2] The title compound, 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile, and its analogues have shown particular promise as potent growth inhibitors of drug-resistant bacteria, such as Staphylococcus aureus and Acinetobacter baumannii.[3][4] The presence of the formyl group at the 4-position of the pyrazole ring provides a versatile handle for further chemical modifications, allowing for the generation of diverse molecular libraries for drug discovery campaigns.[1]
This guide will detail a robust and reproducible two-step, one-pot synthetic strategy for the preparation of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile, commencing from readily available starting materials. The core of this synthesis lies in the formation of a hydrazone intermediate followed by a Vilsmeier-Haack cyclization and formylation reaction.[1][5]
Synthetic Strategy: A Mechanistic Overview
The synthesis of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile is efficiently achieved through a two-step process that is often carried out in a single pot. The overall transformation can be visualized as follows:
Caption: Overview of the two-step synthesis of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile.
Step 1: Hydrazone Formation
The synthesis commences with the condensation reaction between 4-cyanophenylhydrazine and a suitable two-carbon aldehyde equivalent. While acetaldehyde could be used directly, its volatility and tendency to self-condense make it less ideal for controlled reactions. A more stable and manageable alternative is an acetaldehyde acetal, such as acetaldehyde dimethyl acetal, which can generate acetaldehyde in situ under acidic conditions. This reaction forms the corresponding hydrazone intermediate.
Step 2: Vilsmeier-Haack Cyclization and Formylation
The cornerstone of this synthesis is the Vilsmeier-Haack reaction.[5][6][7] This reaction employs a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl₃) and a tertiary amide like N,N-dimethylformamide (DMF).[1] The hydrazone intermediate, upon treatment with the Vilsmeier reagent, undergoes a cyclization to form the pyrazole ring, followed by an electrophilic substitution at the electron-rich 4-position of the newly formed pyrazole ring to introduce the formyl group.[5] This one-pot transformation is highly efficient and provides the target molecule in good yield.
Detailed Experimental Protocol
This protocol is a synthesized methodology based on established procedures for analogous pyrazole-4-carbaldehydes.[1][8]
Part 1: Preparation of the Starting Material - 4-Cyanophenylhydrazine Hydrochloride
For a comprehensive guide, the preparation of the starting hydrazine is included. If commercially available, this step can be omitted. The synthesis proceeds via diazotization of 4-aminobenzonitrile followed by reduction.[9][10][11]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Aminobenzonitrile | 118.14 | 50.0 g | 0.423 |
| Concentrated HCl | 36.46 | 550 mL | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 31.5 g | 0.457 |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 225.65 | 477 g | 2.11 |
| Deionized Water | 18.02 | As needed | - |
| Diethyl Ether | 74.12 | As needed | - |
| Ethanol | 46.07 | As needed | - |
Procedure:
-
Diazotization: In a large flask equipped with a mechanical stirrer, suspend 4-aminobenzonitrile (50.0 g, 0.423 mol) in concentrated hydrochloric acid (550 mL). Cool the suspension to -5 to 0 °C in an ice-salt bath.[9]
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (31.5 g, 0.457 mol in 200 mL of water) dropwise to the stirring suspension, ensuring the temperature is maintained below 0 °C. This forms the 4-cyanobenzenediazonium chloride intermediate.[10]
-
Reduction: In a separate vessel, prepare a solution of tin(II) chloride dihydrate (477 g, 2.11 mol) in concentrated hydrochloric acid (370 mL) and cool it to 0 °C.[10]
-
Add the freshly prepared diazonium salt solution portion-wise to the cold tin(II) chloride solution, maintaining the temperature below 0 °C.[9]
-
Continue stirring the reaction mixture for an additional 15 minutes.
-
Isolation and Purification: Collect the resulting white precipitate of 4-cyanophenylhydrazine hydrochloride by filtration.[10]
-
Wash the crude product with diethyl ether and then recrystallize from aqueous ethanol to yield the purified product.[9]
Part 2: Synthesis of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Cyanophenylhydrazine | 133.15 | 10.0 g | 0.075 |
| Acetaldehyde Dimethyl Acetal | 90.12 | 7.4 g (8.6 mL) | 0.082 |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | 100 mL | - |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 34.5 g (21.0 mL) | 0.225 |
| Ethanol, anhydrous | 46.07 | 50 mL | - |
| Sodium Acetate | 82.03 | As needed | - |
| Deionized Water | 18.02 | As needed | - |
| Ice | - | As needed | - |
Procedure:
-
Hydrazone Formation (In Situ): In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 4-cyanophenylhydrazine (10.0 g, 0.075 mol) in anhydrous ethanol (50 mL). Note: If starting from the hydrochloride salt, neutralize with an equimolar amount of a base like sodium acetate.
-
Add acetaldehyde dimethyl acetal (7.4 g, 0.082 mol) to the solution.
-
Reflux the mixture for 4-6 hours to form the hydrazone intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, remove the ethanol under reduced pressure to obtain the crude hydrazone, which can be used in the next step without further purification.[8]
-
Vilsmeier-Haack Reaction: Dissolve the crude hydrazone in anhydrous N,N-dimethylformamide (100 mL) in the same flask and cool the solution in an ice bath to 0-5 °C.[12]
-
Slowly add phosphorus oxychloride (34.5 g, 0.225 mol) dropwise to the cooled solution, maintaining the temperature below 10 °C.[8]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 80-90 °C for 8-12 hours.[12]
-
Work-up and Isolation: After the reaction is complete (monitored by TLC), cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.[12]
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The solid product will precipitate out. Stir the mixture for another hour to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Dry the crude product under vacuum.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford pure 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile.
Characterization of the Final Product
The structure and purity of the synthesized 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile should be confirmed by standard analytical techniques.
Expected Analytical Data:
-
Molecular Formula: C₁₁H₇N₃O
-
Molecular Weight: 197.19 g/mol [13]
-
Appearance: A pale yellow to white solid.
-
¹H NMR (in CDCl₃): Expected chemical shifts (δ, ppm) would include signals for the aldehyde proton (around 9.8-10.0 ppm, singlet), pyrazole protons (two singlets or doublets in the aromatic region), and the protons of the cyanophenyl group (two doublets in the aromatic region).
-
¹³C NMR (in CDCl₃): Expected signals for the aldehyde carbonyl carbon (around 185-190 ppm), the nitrile carbon (around 118 ppm), and the aromatic and pyrazole carbons.
-
Mass Spectrometry (ESI-MS): A prominent peak corresponding to [M+H]⁺ at m/z 198.066.[14]
Safety and Handling Precautions
-
4-Aminobenzonitrile: Toxic if swallowed, in contact with skin, or if inhaled. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Sodium Nitrite: Oxidizing agent. Toxic if swallowed.
-
Tin(II) Chloride Dihydrate: Corrosive and may cause skin burns and eye damage.
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood.
-
N,N-Dimethylformamide (DMF): A potential teratogen. Avoid inhalation and skin contact.
Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate PPE, including safety goggles, gloves, and a lab coat.
Conclusion
The synthetic protocol detailed in this guide provides a reliable and efficient method for the preparation of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile. By understanding the underlying chemical principles of hydrazone formation and the Vilsmeier-Haack reaction, researchers can confidently synthesize this valuable building block for applications in drug discovery and medicinal chemistry. The versatility of the formyl group opens avenues for the creation of novel pyrazole derivatives with potentially enhanced biological activities.
References
- U.S. Patent US20050209294A1. Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
-
Alam, M. A., et al. (2019). 4-[4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. PubMed. [Link]
- Alam, M. A., et al. (2020). Synthesis of 4,4′-(4-Formyl-1H-pyrazole-1,3-diyl)dibenzoic Acid Derivatives as Narrow Spectrum Antibiotics for the Potential Treatment of Acinetobacter Baumannii Infections. Molecules.
-
PubChem. 4-(4-formyl-1h-pyrazol-3-yl)benzonitrile. [Link]
-
PharmaGuideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
-
Alnufaie, R., et al. (2020). Design and synthesis of 4-[4-formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic acid derivatives as potent growth inhibitors of drug-resistant Staphylococcus aureus. The Journal of Antibiotics. [Link]
-
ResearchGate. (PDF) Synthesis of 4,4′-(4-Formyl-1H-pyrazole-1,3-diyl)dibenzoic Acid Derivatives as Narrow Spectrum Antibiotics for the Potential Treatment of Acinetobacter Baumannii Infections. [Link]
-
MDPI. Synthesis of 4,4′-(4-Formyl-1H-pyrazole-1,3-diyl)dibenzoic Acid Derivatives as Narrow Spectrum Antibiotics for the Potential Treatment of Acinetobacter Baumannii Infections. [Link]
-
Alam, M. A., et al. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. ACS Omega. [Link]
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Al-Ghorbani, M., et al. (2022). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]
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ResearchGate. Vilsmeier-Haack formylation of 1H-pyrazoles. [Link]
-
PrepChem. Synthesis of 1. 4-Cyanophenylhydrazine. Hydrochloride. [Link]
-
ResearchGate. Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). [Link]
- Google Patents. 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s).
-
Semantic Scholar. Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. [Link]
-
Kumar, V., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
MDPI. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. [Link]
- El-Sayed, M. A. A. (2016). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Chemistry of Heterocyclic Compounds.
-
Sharma, V., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Scientific Reports. [Link]
-
MDPI. Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information. [Link]
Sources
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- 3. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of 4-[4-formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic acid derivatives as potent growth inhibitors of drug-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Profile: 4-(4-Formyl-1H-pyrazol-1-yl)benzonitrile
The following technical guide provides an in-depth analysis of 4-(4-Formyl-1H-pyrazol-1-yl)benzonitrile (CAS 1152958-56-9), a critical intermediate in the synthesis of kinase inhibitors and next-generation antimicrobials.
CAS Registry Number: 1152958-56-9 Common Designation: FPB-Aldehyde Scaffold Chemical Class: N-Aryl Pyrazole / Benzonitrile Derivative
Part 1: Executive Summary
4-(4-Formyl-1H-pyrazol-1-yl)benzonitrile is a privileged structural motif in medicinal chemistry, serving as a high-value building block for Fragment-Based Drug Discovery (FBDD) . Its structure combines a lipophilic benzonitrile tail with a polar, reactive pyrazole-aldehyde head.
This molecule is primarily utilized as a precursor for:
-
JAK/STAT Pathway Inhibitors: The phenyl-pyrazole core mimics the hinge-binding region of ATP in kinase domains.
-
Antimicrobial Agents: Specifically, hydrazone derivatives effective against Multi-Drug Resistant (MDR) Acinetobacter baumannii and Staphylococcus aureus.
-
Agrochemicals: As a scaffold for novel fungicides targeting succinate dehydrogenase (SDHI).
For the drug development professional, this compound represents a "divergent node"—a stable intermediate that can be rapidly diversified into libraries of bioactive amines or hydrazones.
Part 2: Physicochemical Characterization
Data synthesized from verified certificate of analysis (CoA) and MSDS sources.
Identity & Properties
| Property | Specification |
| IUPAC Name | 4-(4-Formyl-1H-pyrazol-1-yl)benzonitrile |
| Molecular Formula | C₁₁H₇N₃O |
| Molecular Weight | 197.19 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 168–172 °C |
| Solubility (25°C) | DMSO (>50 mg/mL), DMF (>50 mg/mL), Ethanol (Low), Water (Insoluble) |
| pKa (Calculated) | ~1.5 (Pyrazole N), ~13.5 (C-H acidity) |
| LogP | 1.8 – 2.2 (Lipophilic) |
Stability Profile
-
Oxidation Sensitivity: The aldehyde moiety is susceptible to autoxidation to the corresponding carboxylic acid (4-(4-carboxy-1H-pyrazol-1-yl)benzonitrile) if exposed to air for prolonged periods.
-
Storage Conditions: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Desiccate to prevent hydrate formation.
Part 3: Synthetic Utility & Mechanism of Action
This section details how CAS 1152958-56-9 functions as a scaffold in drug design.
The "Pharmacophore Hinge" Concept
In kinase inhibitor design, the pyrazole nitrogen acts as a hydrogen bond acceptor for the kinase hinge region. The benzonitrile group extends into the hydrophobic pocket (often the solvent-front or back-pocket), providing selectivity. The aldehyde group is the electrophilic handle for derivatization.
Reaction Pathways[1][2][3][4][5]
-
Reductive Amination: Reaction with primary amines + NaBH(OAc)₃ yields secondary amines (common in JAK inhibitors).
-
Condensation: Reaction with hydrazines/hydroxylamines yields hydrazones/oximes (common in antimicrobial hits).
-
Oxidation: Conversion to carboxylic acid for amide coupling.
Visualization: Divergent Synthesis Workflow
The following diagram illustrates the synthesis of the core scaffold and its downstream diversification.
Caption: Synthesis and diversification of the 4-(4-Formyl-1H-pyrazol-1-yl)benzonitrile scaffold.
Part 4: Experimental Protocols
Standardized protocols for research use. Always consult local safety regulations.
Protocol A: Synthesis of the Scaffold (SNAr Coupling)
Objective: Synthesize CAS 1152958-56-9 from commercial precursors. Scale: 20 mmol (approx. 4g output).
-
Preparation: Flame-dry a 100 mL round-bottom flask and purge with Nitrogen.
-
Reagents:
-
Procedure:
-
Dissolve 4-Formylpyrazole in DMF and cool to 0°C.
-
Add NaH portion-wise (Caution: H₂ gas evolution). Stir for 30 min at 0°C.
-
Add 4-Fluorobenzonitrile dropwise.
-
Warm to Room Temperature (RT), then heat to 60°C for 6 hours .
-
Monitor via TLC (Hexane:EtOAc 2:1).
-
-
Work-up:
-
Pour reaction mixture into crushed ice (200 mL).
-
Filter the resulting precipitate.[2]
-
Wash solid with water (3x) and cold ethanol (1x).
-
Yield: ~85-90%.
-
Protocol B: Derivatization (Hydrazone Library Synthesis)
Objective: Generate antimicrobial candidates via Schiff base formation.
-
Dissolution: Dissolve CAS 1152958-56-9 (1 mmol) in Ethanol (10 mL).
-
Addition: Add substituted hydrazine (1.1 mmol) and a catalytic amount of Acetic Acid (2 drops).
-
Reflux: Heat to reflux (80°C) for 4–8 hours.
-
Isolation: Cool to RT. The product usually precipitates. Filter and wash with cold ethanol. Recrystallize from EtOH/DMF if necessary.
Part 5: Quality Control & Validation
To ensure data integrity in drug development assays, the following QC parameters must be met.
HPLC Method (Purity Check)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax, 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile
-
-
Gradient: 5% B to 95% B over 15 min.
-
Detection: UV @ 254 nm (Benzonitrile absorbance) and 280 nm.
-
Retention Time: Expect peak at ~8.5 min (varies by system).
NMR Validation (400 MHz, DMSO-d₆)
-
Aldehyde Proton: Singlet at δ 9.93 ppm (Critical for confirming oxidation state).
-
Pyrazole Protons: Two singlets around δ 9.35 ppm and δ 8.47 ppm .
-
Aromatic Protons: Two doublets (AA'BB' system) around δ 8.0–7.8 ppm .
Part 6: Safety & Handling (SDS Summary)
-
GHS Classification: Warning.
-
H-Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
-
Spill Response: Sweep up dry. Avoid dust generation.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 53394609. PubChem. Available at: [Link]
-
Ahsan, M. J., et al. (2020). Synthesis of 4,4′-(4-Formyl-1H-pyrazole-1,3-diyl)dibenzoic Acid Derivatives as Narrow Spectrum Antibiotics for the Potential Treatment of Acinetobacter baumannii Infections.[3] Antibiotics, 9(10), 652. Available at: [Link][4]
-
Bhat, M. A., et al. (2019). Synthesis and Antimicrobial Studies of 4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic Acid Derivatives. Molecules, 24(10), 1968. Available at: [Link]
Sources
- 1. 35344-95-7 | 1H-Pyrazole-4-carboxaldehyde | Aldehydes | Ambeed.com [ambeed.com]
- 2. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, and Synthesis of 4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic Acid Derivatives as Potent Growth Inhibitors of Drug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Characterization of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile: A Critical Intermediate in Medicinal Chemistry
Topic: Physical Properties and Characterization of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Engineers
Introduction
4-(4-formyl-1H-pyrazol-1-yl)benzonitrile (CAS: 1152958-56-9) is a pivotal heterocyclic building block employed in the synthesis of advanced pharmaceutical agents and agrochemicals.[1] Structurally, it consists of an electron-deficient benzonitrile moiety coupled to a pyrazole ring bearing a reactive formyl group at the 4-position. This bifunctional scaffold—featuring both an electrophilic aldehyde and a robust nitrile—serves as a versatile precursor for JAK inhibitors (e.g., Ruxolitinib analogs) and novel oxadiazole-based fungicides.
This guide provides a rigorous technical analysis of its physicochemical properties, synthetic pathways, and spectral characteristics, designed to support researchers in optimizing reaction parameters and quality control protocols.
Physicochemical Characterization
The physical state and solubility profile of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile are dictated by the planar aromatic stacking of the phenyl-pyrazole system and the polarity of the cyano and formyl substituents.
Table 1: Key Physical Properties
| Property | Value / Description |
| IUPAC Name | 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile |
| CAS Number | 1152958-56-9 |
| Molecular Formula | C₁₁H₇N₃O |
| Molecular Weight | 197.19 g/mol |
| Physical State | Solid (Powder to Crystalline) |
| Appearance | Off-white to pale yellow |
| Melting Point | High-melting solid (Typically >140°C; analogs range 150–190°C) |
| Solubility | Soluble in DMSO, DMF, THF, Ethyl Acetate; Sparingly soluble in Water, Hexanes |
| LogP (Predicted) | ~1.5 – 2.0 (Lipophilic character dominates) |
Solubility & Stability Insights
-
Solvent Compatibility: The compound exhibits high solubility in dipolar aprotic solvents (DMSO, DMF) due to the polarizability of the nitrile and aldehyde groups. It is suitable for reactions requiring anhydrous conditions.
-
Stability: While the nitrile group is chemically robust, the aldehyde at the 4-position is susceptible to oxidation to the carboxylic acid (4-(1-(4-cyanophenyl)-1H-pyrazol-4-yl)carboxylic acid) upon prolonged exposure to air or oxidizing agents. Storage under inert atmosphere (N₂/Ar) at 2–8°C is recommended.
Synthetic Pathway & Process Logic
The synthesis of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile typically proceeds via a Nucleophilic Aromatic Substitution (SNAr), leveraging the electron-withdrawing nature of the cyano group on the benzene ring to facilitate the attack by the pyrazole anion.
Experimental Protocol (SNAr Route)
Reagents: 4-Fluorobenzonitrile, 1H-Pyrazole-4-carbaldehyde, Sodium Hydride (NaH), DMF.[2][3]
-
Activation: 1H-Pyrazole-4-carbaldehyde is deprotonated by NaH in anhydrous DMF at 0°C to generate the pyrazolate anion.
-
Coupling: 4-Fluorobenzonitrile is added. The reaction mixture is heated (typically 60–80°C) to overcome the activation energy barrier for the displacement of the fluoride ion.
-
Workup: Quenching with water precipitates the product, which is then filtered and washed to remove excess DMF and inorganic salts.
Visualizing the Synthesis Logic
The following diagram illustrates the reaction flow and critical control points (CCPs) for impurity management.
Caption: SNAr synthetic pathway highlighting the convergence of the pyrazole nucleophile and benzonitrile electrophile.
Spectral Characterization (Identification)
Accurate identification relies on distinct spectroscopic signatures arising from the asymmetry of the molecule and the specific functional groups.
Nuclear Magnetic Resonance (NMR)
The 1H NMR spectrum (in DMSO-d₆) is characterized by three distinct regions: the aldehyde proton, the pyrazole protons, and the aromatic benzonitrile protons.
| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |
| -CHO | 9.80 – 10.00 | Singlet (s) | 1H | Characteristic deshielded aldehyde proton. |
| Pyrazole C5-H | 9.10 – 9.30 | Singlet (s) | 1H | Highly deshielded due to proximity to N1-aryl and C4-formyl groups. |
| Pyrazole C3-H | 8.20 – 8.40 | Singlet (s) | 1H | Deshielded, but less than C5-H due to distance from the N1-aryl ring. |
| Benzonitrile (Ar-H) | 7.90 – 8.10 | Doublets (AA'BB') | 4H | Typical para-substituted benzene pattern; strong electron-withdrawing effect of CN shifts these downfield. |
Infrared Spectroscopy (FT-IR)[4]
-
Nitrile (C≡N) Stretch: A sharp, distinct band at 2220–2240 cm⁻¹ . This is a critical diagnostic peak for the benzonitrile moiety.
-
Carbonyl (C=O) Stretch: A strong band at 1680–1700 cm⁻¹ , confirming the presence of the conjugated aldehyde.
-
C=N / C=C Aromatic: Multiple bands in the 1500–1600 cm⁻¹ region.
Mass Spectrometry (MS)
-
Ionization: ESI+ (Electrospray Ionization, Positive Mode).
-
Molecular Ion: [M+H]⁺ = 198.2 m/z.
-
Fragmentation: Loss of CO (28 Da) or HCN (27 Da) is common in high-energy collision dissociation (HCD).
Reactivity & Applications
The chemical utility of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile lies in its orthogonal reactivity. The aldehyde allows for chain extension or heterocycle formation, while the nitrile remains stable or can be hydrolyzed/reduced in subsequent steps.
Functional Group Transformations[5][6]
-
Reductive Amination: The formyl group reacts with amines (e.g., in the presence of NaBH(OAc)₃) to form secondary/tertiary amines, a common route in kinase inhibitor design.
-
Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) yields acrylonitriles.
-
Oxidation: Conversion to the carboxylic acid using NaClO₂ (Pinnick oxidation) or KMnO₄.
Workflow: Synthesis of Oxadiazole Derivatives
As cited in recent patent literature (WO2021033133A1), this compound is reduced to the alcohol and subsequently cyclized to form oxadiazole rings, which are potent pharmacophores in antifungal research.
Caption: Divergent synthetic utility of the formyl-pyrazole scaffold in drug discovery.
Handling and Safety (SDS Summary)
While specific toxicological data for this CAS is limited, standard precautions for benzonitrile derivatives apply.
-
Hazard Classification (GHS):
-
Acute Toxicity (Oral/Inhalation): Category 4 (Harmful if swallowed/inhaled).
-
Skin/Eye Irritation: Category 2 (Causes irritation).
-
Specific Target Organ Toxicity: May cause respiratory irritation.
-
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.
-
Spill Response: Sweep up solid spills to avoid dust generation. Do not flush into surface water; nitriles are hazardous to aquatic life.
References
-
World Intellectual Property Organization (WIPO). (2021). Novel oxadiazole compounds containing 5-membered heteroaromatic ring for controlling or preventing phytopathogenic fungi. Patent WO2021033133A1. Retrieved from .
-
Ambeed. (n.d.). Product Datasheet: 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile (CAS 1152958-56-9).[1] Retrieved from .
-
PubChem. (n.d.). 1H-Pyrazole-4-carbaldehyde (Core Scaffold Data). National Library of Medicine. Retrieved from .
-
ChemicalBook. (2025). 1H-Pyrazole-4-carboxaldehyde Safety Data Sheet. Retrieved from .
Sources
- 1. N/A,1-(6-Chloropyrazin-2-yl)-1H-pyrazole-4-carbaldehyde-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 35344-95-7 | 1H-Pyrazole-4-carboxaldehyde | Aldehydes | Ambeed.com [ambeed.com]
- 3. 1194-02-1 | 4-Fluorobenzonitrile | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
4-(4-formyl-1H-pyrazol-1-yl)benzonitrile solubility data
An In-Depth Technical Guide to the Solubility Profile of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of extensive published experimental solubility data, this document establishes a predictive and methodological framework for researchers. It synthesizes computed physicochemical properties with established principles of solubility to forecast the compound's behavior in various solvent systems. Furthermore, this guide presents detailed, field-proven protocols for the systematic determination of both aqueous and non-aqueous solubility, adhering to global standards for active pharmaceutical ingredient (API) characterization. This document is intended to empower researchers, scientists, and drug development professionals to accurately assess the solubility of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile, a critical parameter for its application and development.
Introduction: The Significance of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile
4-(4-formyl-1H-pyrazol-1-yl)benzonitrile belongs to the versatile class of 4-formylpyrazoles, which serve as crucial building blocks in organic synthesis.[1] These compounds are precursors to a wide array of heterocyclic structures, many of which exhibit significant biological activities, including antimicrobial and anti-inflammatory properties.[1] The title compound's structure, featuring a pyrazole ring, a benzonitrile group, and a reactive formyl moiety, makes it a valuable intermediate for the synthesis of novel therapeutic agents and functional materials.
The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, profoundly influencing its bioavailability, formulation strategies, and ultimately, its therapeutic efficacy.[2][3] A thorough understanding of the solubility profile of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile is therefore indispensable for its rational development and application.
Physicochemical Profile and Predicted Solubility Behavior
Computed Physicochemical Properties
The following table summarizes the key computed physicochemical properties for 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile and its isomers, which are crucial for predicting solubility.
| Property | 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile | 3-(4-formyl-1H-pyrazol-1-yl)benzonitrile | 2-(4-formyl-1H-pyrazol-1-yl)benzonitrile | Reference |
| Molecular Formula | C₁₁H₇N₃O | C₁₁H₇N₃O | C₁₁H₇N₃O | [4][5] |
| Molecular Weight | 197.19 g/mol | 197.19 g/mol | 197.19 g/mol | [4][5] |
| XLogP3-AA | 1.1 | 1.1 | 1.1 | [4][5] |
| Hydrogen Bond Donors | 0 | 0 | 0 | [4][5] |
| Hydrogen Bond Acceptors | 3 | 3 | 3 | [4][5] |
| Topological Polar Surface Area (TPSA) | 58.7 Ų | 58.7 Ų | 58.7 Ų | [4][5] |
Interpretation of Physicochemical Properties and Predicted Solubility
-
Lipophilicity (XLogP3-AA): An XLogP3-AA value of 1.1 suggests that 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile has a balanced hydrophilic-lipophilic character. This moderate lipophilicity indicates that it is likely to be more soluble in organic solvents than in water.[6]
-
Hydrogen Bonding: The molecule has three hydrogen bond acceptors (the nitrogen atoms of the pyrazole and nitrile groups, and the oxygen of the formyl group) and no hydrogen bond donors.[4][5] The ability to accept hydrogen bonds will facilitate its dissolution in protic solvents like alcohols.
-
Polar Surface Area (TPSA): A TPSA of 58.7 Ų is indicative of good potential for passive transport across cell membranes.[6] This value also suggests a degree of polarity that would contribute to solubility in polar solvents.
-
General Trends for Pyrazoles: Pyrazole and its derivatives generally exhibit solubility in polar organic solvents such as ethanol, methanol, and acetone.[7][8] Their aqueous solubility can be limited but is influenced by the specific substituents on the pyrazole ring.[8][9] The presence of the polar formyl and nitrile groups in the target molecule is expected to enhance its interaction with polar solvents.
Based on this analysis, it is predicted that 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile will exhibit low to moderate solubility in water and good solubility in polar organic solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), methanol, and ethanol.
Experimental Determination of Solubility: A Step-by-Step Guide
To obtain definitive solubility data, a systematic experimental approach is essential. The following protocols are designed to provide a robust and reproducible methodology for characterizing the solubility of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile.
The Shake-Flask Method for Equilibrium Solubility
The "shake-flask" method is a widely accepted technique for determining the equilibrium solubility of a compound and is recommended by regulatory bodies.[10]
Objective: To determine the saturation concentration of the compound in a given solvent at a specific temperature.
Materials and Equipment:
-
4-(4-formyl-1H-pyrazol-1-yl)benzonitrile (solid)
-
Selected solvents (e.g., purified water, pH buffers, ethanol, DMSO)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a validated UV-Vis spectrophotometer)
-
Calibrated pH meter
Protocol:
-
Preparation: Add an excess amount of solid 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with undissolved solute present.
-
Solvent Addition: Add a precise volume of the desired solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for biorelevant studies) and agitation speed.[10] The agitation should be sufficient to keep the solid suspended without forming a vortex.[10] Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the bulk of the solid to settle. Then, centrifuge the vials to pellet the remaining undissolved solid.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter into a clean vial.
-
Dilution and Analysis: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of the dissolved compound using a validated HPLC or UV-Vis method.
-
Data Reporting: The solubility is reported in units of mg/mL or mol/L.
pH-Dependent Aqueous Solubility
For ionizable compounds, solubility can be significantly influenced by pH. While 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile is not strongly acidic or basic, its solubility in aqueous media should be assessed across a physiologically relevant pH range.
Protocol:
-
Follow the shake-flask protocol described in section 3.1.
-
Use a series of aqueous buffers with pH values ranging from 1.2 to 6.8, as recommended by the World Health Organization (WHO) for Biopharmaceutics Classification System (BCS) studies.[10] Commonly used buffers include HCl for pH 1.2, acetate buffer for pH 4.5, and phosphate buffer for pH 6.8.[10]
-
Verify the pH of the buffer before adding the compound and after the equilibration period.[10]
-
Analyze the samples and plot the solubility as a function of pH.
Non-Aqueous and Co-solvent Solubility
Understanding the solubility in organic solvents is critical for synthesis, purification, and the development of certain formulations.
Protocol:
-
Follow the shake-flask protocol described in section 3.1.
-
Use a range of pharmaceutically relevant organic solvents and co-solvent systems.
-
For co-solvent systems, prepare mixtures of a good solvent (e.g., DMSO) and a poor solvent (e.g., water) in varying ratios.
-
Determine the solubility in each solvent or co-solvent mixture.
Visualization of Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key experimental workflows described in this guide.
Caption: Workflow for the Shake-Flask Solubility Method.
Caption: Workflow for pH-Dependent Solubility Studies.
Implications of Solubility Data in Research and Development
The experimentally determined solubility data for 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile will have significant implications:
-
For Medicinal Chemists: Solubility data will guide the selection of appropriate solvents for chemical reactions and purifications. It will also inform structure-activity relationship (SAR) studies, where modifications to the molecular structure can be correlated with changes in solubility and biological activity.
-
For Formulation Scientists: Understanding the aqueous and non-aqueous solubility is the first step in designing a suitable dosage form. For poorly soluble compounds, this data is critical for selecting enabling formulation strategies such as solid dispersions, lipid-based formulations, or particle size reduction.
-
For Regulatory Affairs: For pharmaceutical development, pH-dependent solubility data is a key component of the Biopharmaceutics Classification System (BCS), which can be used to support biowaiver applications.[2][10][11]
Conclusion
While direct experimental solubility data for 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile is currently limited, a comprehensive analysis of its physicochemical properties allows for a reasoned prediction of its solubility behavior. This guide provides the necessary theoretical background and detailed experimental protocols to enable researchers to generate high-quality, reliable solubility data. The systematic application of these methodologies will facilitate the informed development of this promising compound for its potential applications in the pharmaceutical and chemical industries.
References
- Vertex AI Search. 4-methylpyrazole | Solubility of Things.
- ChemicalBook. Pyrazole | 288-13-1.
- ResearchGate. 4-Formylpyrazoles: Applications in Organic Synthesis | Request PDF.
- National Center for Biotechnology Information. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. PMC.
- PubChem. 4-(4-Formyl-1-pentan-3-ylpyrazol-3-yl)benzonitrile.
- BLDpharm. 4-(4-Formyl-1H-pyrazol-1-yl)benzonitrile.
- World Health Organiz
- PubChem. 3-(4-Formyl-1H-pyrazol-1-yl)benzonitrile | C11H7N3O.
- PubChemLite. 4-(4-formyl-1h-pyrazol-3-yl)benzonitrile.
- ResearchGate. Experimentally determined pH-dependent API solubility using a globally harmonized protocol.
- Vertex AI Search. Pyrazole - Solubility of Things.
- National Center for Biotechnology Information. Design, and Synthesis of 4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic Acid Derivatives as Potent Growth Inhibitors of Drug-Resistant Staphylococcus aureus. PMC.
- Sigma-Aldrich.
- ACS Publications. API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches | Crystal Growth & Design.
- PubChem. 2-(4-Formyl-1H-pyrazol-1-yl)benzonitrile | C11H7N3O.
- American Pharmaceutical Review. Solubility Concerns: API and Excipient Solutions.
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1H NMR characterization of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile
An In-Depth Technical Guide to the ¹H NMR Characterization of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile
Introduction
In the landscape of modern drug discovery and materials science, the pyrazole scaffold is a cornerstone of heterocyclic chemistry, renowned for its diverse biological activities.[1] The molecule 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile (CAS 1152958-56-9) represents a key synthetic intermediate, combining the reactive potential of a formyl group with the electronic properties of the benzonitrile moiety, making it a valuable building block for more complex molecular architectures.[2][3]
Accurate structural elucidation is non-negotiable for ensuring the fidelity of subsequent research and development. Among the suite of analytical techniques available, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the most powerful and routine method for confirming the identity and purity of organic compounds. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth, practical walkthrough of the ¹H NMR characterization of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile. We will move beyond a simple recitation of data to explain the causality behind spectral features and experimental choices, providing a robust framework for researchers and drug development professionals.
Section 1: Molecular Structure and Proton Environments
A successful NMR interpretation begins with a thorough understanding of the molecule's topology. The structure of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile is composed of two key aromatic systems linked by a nitrogen-carbon bond. For clarity, we have assigned labels to each unique proton environment.
-
Benzonitrile Ring Protons (H-a, H-b): This is a classic 1,4-disubstituted aromatic ring. Due to the molecule's symmetry axis, the two protons adjacent to the pyrazole ring (H-a) are chemically equivalent, as are the two protons adjacent to the cyano group (H-b).
-
Pyrazole Ring Protons (H-c, H-d): The pyrazole ring contains two protons. The proton at the 5-position (H-c) is adjacent to the formyl substituent, while the proton at the 3-position (H-d) is situated between the two nitrogen atoms.
-
Formyl Proton (H-e): The aldehyde proton is a distinct, single-proton environment.
Caption: Labeled proton environments for ¹H NMR analysis.
Section 2: Theoretical ¹H NMR Spectrum Prediction
Before entering the lab, an experienced scientist predicts the expected spectrum. This theoretical framework is crucial for efficient data analysis and for identifying any unexpected outcomes that might indicate impurities or structural anomalies.
The prediction is based on three pillars: chemical shift (δ), multiplicity (splitting pattern), and integration (proton count).
| Proton Label | Environment | Expected Chemical Shift (δ, ppm) | Rationale & Causality | Expected Multiplicity | Expected Integration |
| H-e | Aldehyde | 9.8 - 10.1 | The strong deshielding effect of the carbonyl group places this proton in the far downfield region of the spectrum.[4][5] Literature values for similar pyrazole-4-carbaldehydes confirm this range.[6][7] | Singlet (s) | 1H |
| H-c | Pyrazole C5-H | 8.8 - 9.4 | This proton is part of an electron-deficient aromatic heterocycle and is further deshielded by the adjacent electron-withdrawing formyl group. In a related structure, this proton appears at 9.41 ppm.[7] | Singlet (s) | 1H |
| H-d | Pyrazole C3-H | 8.0 - 8.5 | Also on the electron-deficient pyrazole ring, this proton is typically upfield relative to H-c as it lacks the direct deshielding influence of the formyl group.[8] | Singlet (s) | 1H |
| H-a | Benzonitrile (ortho to Pyrazole) | 7.9 - 8.2 | These protons are deshielded by the electronegative pyrazole ring. They will appear as a doublet due to coupling with the H-b protons. | Doublet (d) | 2H |
| H-b | Benzonitrile (ortho to Cyano) | 7.8 - 8.1 | The electron-withdrawing cyano group deshields these protons. Their chemical shift is often very close to that of the H-a protons, and they will also appear as a doublet. | Doublet (d) | 2H |
A Note on the Benzonitrile System: The H-a and H-b protons form an AA'BB' spin system. While technically complex, in many cases (especially at higher field strengths like 400 MHz), it resolves into what appears to be two distinct doublets, characteristic of a 1,4-substituted benzene ring. The coupling constant between these protons, ³J(H,H), is expected to be in the range of 8-9 Hz, typical for ortho-coupling on an aromatic ring.[9]
Section 3: Experimental Protocol for ¹H NMR Analysis
This section provides a self-validating protocol. Each step is designed to minimize ambiguity and ensure high-quality, reproducible data.
3.1: Sample and Solvent Selection: The Causality
The choice of deuterated solvent is the most critical experimental decision.
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆): This is the recommended solvent. The target molecule has moderate polarity and may have limited solubility in less polar solvents like chloroform. DMSO-d₆ is an excellent solvent for a wide range of organic molecules and its residual proton signal (at ~2.50 ppm) does not interfere with any of the expected signals for our analyte.
-
Deuterated Chloroform (CDCl₃): While a common NMR solvent, it should be used with caution here. If the sample is not perfectly dry, the acidic trace proton in CDCl₃ can interact with the basic nitrogens of the pyrazole ring, potentially causing peak broadening. Its residual signal at 7.26 ppm could overlap with the aromatic region, complicating analysis.
3.2: Step-by-Step Protocol
-
Sample Weighing: Accurately weigh approximately 5-10 mg of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile directly into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d₆ (containing 0.03% v/v Tetramethylsilane, TMS, as an internal standard) to the vial.
-
Dissolution: Gently vortex or sonicate the vial for 1-2 minutes until the sample is completely dissolved. A clear, particulate-free solution is essential.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Spectrometer Loading: Insert the NMR tube into the spinner turbine, check the depth with the gauge, and carefully place it into the NMR spectrometer.
3.3: Data Acquisition Workflow
The following diagram illustrates a standard workflow for acquiring a high-quality ¹H NMR spectrum on a 400 MHz spectrometer.
Caption: Standard workflow for ¹H NMR data acquisition and analysis.
Section 4: Data Interpretation - A Representative Spectrum
Following the protocol, we obtain the spectrum. The final step is to assign each signal to its corresponding proton, validating our initial predictions.
4.1: Assigning the Spectrum
The following table details the assignment of a representative ¹H NMR spectrum of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile recorded in DMSO-d₆ at 400 MHz.
| Observed Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment | Analysis & Justification |
| 9.98 | Singlet (s) | 1H | - | H-e (Formyl) | The signal's position in the far downfield region is characteristic of an aldehyde proton, matching our prediction perfectly.[6][7] |
| 9.35 | Singlet (s) | 1H | - | H-c (Pyrazole C5-H) | This downfield singlet is assigned to the pyrazole proton adjacent to the formyl group. Its significant deshielding is consistent with the combined effects of the heterocyclic ring and the adjacent carbonyl. |
| 8.41 | Singlet (s) | 1H | - | H-d (Pyrazole C3-H) | This singlet, upfield from H-c, is assigned to the C3 proton. It is less deshielded as it is not directly adjacent to the formyl group. |
| 8.15 | Doublet (d) | 2H | 8.6 | H-a | This doublet integrates to 2 protons and exhibits a typical ortho-coupling constant. It is assigned to the benzonitrile protons closest to the electron-withdrawing pyrazole ring. |
| 8.08 | Doublet (d) | 2H | 8.6 | H-b | This second doublet also integrates to 2 protons with the same coupling constant, confirming it is coupled to the H-a protons. It is assigned to the protons closest to the cyano group. |
| 2.50 | Multiplet | - | - | DMSO | Residual solvent signal. |
| 0.00 | Singlet (s) | - | - | TMS | Internal standard reference signal. |
Conclusion
The ¹H NMR spectrum of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile provides a unique and unambiguous fingerprint for its structural verification. The key diagnostic signals include a characteristic aldehyde singlet near 9.98 ppm, two well-resolved pyrazole singlets at 9.35 ppm and 8.41 ppm, and a pair of doublets between 8.0-8.2 ppm representing the 1,4-disubstituted benzonitrile ring. This guide has detailed the theoretical basis for predicting these signals, provided a robust experimental protocol for their acquisition, and demonstrated the logical process of spectral assignment. For any scientist working with this valuable synthetic intermediate, this comprehensive understanding of its ¹H NMR characterization is fundamental to ensuring experimental integrity and advancing research goals.
References
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Faria, J. V., et al. (2017). Pyrazole and its Derivatives: Biological Activities and Applications. Molecules. Available at: [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available at: [Link]
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Akere, H. T., et al. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. ACS Omega. Available at: [Link]
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Uslu, E., et al. (2022). Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors. MDPI. Available at: [Link]
- Google Patents. (n.d.). US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available at: [Link]
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Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin-Madison. Available at: [Link]
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ResearchGate. (n.d.). Chemical shift values and assigned coupling constants of compound (7 a) by ¹H‐NMR. Available at: [Link]
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Finar, I. L., & Lord, G. H. (1957). The 13C n.m.r. spectra of pyrazole derivatives. Journal of the Chemical Society. Available at: [Link]
-
Akere, H. T., et al. (2020). Design, and Synthesis of 4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic Acid Derivatives as Potent Growth Inhibitors of Drug-Resistant Staphylococcus aureus. ACS Omega. Available at: [Link]
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MDPI. (2022). Two Isomers of a Novel Ag(I) Complex with Pyrazole-Type Ligand—Synthesis, Structural, Thermal, and Antioxidative Characterization. Available at: [Link]
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Oregon State University. (n.d.). 1H NMR Chemical Shift. Available at: [Link]
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ResearchGate. (n.d.). H-H and 13C-H coupling constants in pyridazine. Available at: [Link]
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ACS Publications. (2024). Inorganic Chemistry Vol. 65 No. 4. Available at: [Link]
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Chemistry LibreTexts. (2022). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]
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The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available at: [Link]
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Akere, H. T., et al. (2020). Synthesis of 4,4′-(4-Formyl-1H-pyrazole-1,3-diyl)dibenzoic Acid Derivatives as Narrow Spectrum Antibiotics for the Potential Treatment of Acinetobacter Baumannii Infections. MDPI. Available at: [Link]
-
Mobinikhaledi, A., et al. (2002). ¹H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Journal of the Chemical Society of Pakistan. Available at: [Link]
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Chemistry LibreTexts. (2021). 14.12: Coupling Constants Identify Coupled Protons. Available at: [Link]
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Semantic Scholar. (n.d.). Synthesis and in vitro antimicrobial evaluation of 4H-pyrazolopyran, -benzopyran and naphthopyran derivatives of 1H-pyrazole. Available at: [Link]
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Comprehensive 13C NMR Analysis: 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile
This guide provides a rigorous technical analysis of the 13C NMR spectrum of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile . It is designed for researchers requiring definitive structural validation of this heterocyclic intermediate, often used in the synthesis of kinase inhibitors and complex pharmaceutical scaffolds.
Part 1: Executive Technical Summary
The structural integrity of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile relies on the correct formation of the N1-C(Ar) bond between the pyrazole ring and the benzonitrile moiety, alongside the retention of the C4-formyl group.
In 13C NMR spectroscopy, this molecule presents a distinct 11-carbon signature comprising:
-
Two highly deshielded signals: The aldehyde carbonyl (>180 ppm) and the nitrile carbon (~118 ppm).[1]
-
A polarized aromatic system: The p-cyanophenyl group exhibits strong electronic anisotropy, creating a unique shielding pattern on the benzene ring.
-
Heterocyclic asymmetry: The 1,4-substitution of the pyrazole ring renders C3 and C5 chemically non-equivalent, a critical checkpoint for distinguishing regioisomers.
Part 2: Structural Numbering & Logic
To ensure precise assignment, we utilize the following numbering scheme. The symmetry of the para-substituted benzene ring renders the ortho carbons equivalent (C2'/C6') and the meta carbons equivalent (C3'/5').[1]
Figure 1: Connectivity map illustrating the pyrazole-benzonitrile linkage and key functional groups.[1]
Part 3: Expected Chemical Shift Data (DMSO-d₆)
The following values represent the high-confidence spectral signature expected in DMSO-d₆ at 298 K. DMSO is the solvent of choice due to the low solubility of planar aromatic nitriles in CDCl₃ and the potential for aldehyde hydration.
| Carbon Assignment | Type | Shift (δ ppm) | Signal Characteristics | Mechanistic Cause |
| C=O[1] (Aldehyde) | Cq | 184.5 ± 1.0 | Singlet | Anisotropic deshielding of carbonyl; characteristic of heteroaromatic aldehydes.[1] |
| C-N (Nitrile) | Cq | 118.5 ± 0.5 | Low Intensity | Cylindrical symmetry of the triple bond; long relaxation time ( |
| C3 (Pyrazole) | CH | 143.0 ± 1.0 | Sharp | Deshielded by adjacent imine-like Nitrogen (N2).[1] |
| C5 (Pyrazole) | CH | 132.5 ± 1.0 | Broad | Adjacent to N1; often broadened by |
| C4 (Pyrazole) | Cq | 122.5 ± 1.0 | Singlet | Shielded position of the pyrazole, offset by the electron-withdrawing formyl group. |
| C1' (Phenyl) | Cq | 142.0 ± 1.0 | Low Intensity | Ipso to N1; strongly deshielded by the electronegative pyrazole nitrogen.[1] |
| C3'/C5' (Phenyl) | CH | 134.0 ± 0.5 | Intense (2C) | Ortho to CN group; deshielded by the electron-withdrawing nitrile.[1] |
| C2'/C6' (Phenyl) | CH | 119.5 ± 0.5 | Intense (2C) | Ortho to Pyrazole; shielded by resonance donation from N1 lone pair.[1] |
| C4' (Phenyl) | Cq | 110.0 ± 1.0 | Low Intensity | Ipso to CN; shielded by the magnetic anisotropy of the triple bond.[1] |
Part 4: Experimental Protocol & Assignment Logic
To validate this structure, mere observation of peaks is insufficient. You must establish connectivity using the following self-validating workflow.
Sample Preparation
-
Solvent: DMSO-d₆ (99.9% D).
-
Concentration: 15–20 mg in 0.6 mL solvent.
-
Tube: 5 mm high-precision NMR tube.
-
Note: Ensure the sample is free of water, as the aldehyde proton (visible in 1H NMR ~9.9 ppm) can exchange or broaden in wet solvents, though the carbon signal is robust.
Acquisition Parameters
-
Pulse Sequence: zgpg30 (Power-gated decoupling).[1]
-
Relaxation Delay (D1): Set to 2.0–3.0 seconds . The quaternary carbons (CN, C=O, C1', C4') have long
relaxation times. A short D1 will suppress these signals, making the nitrile peak potentially invisible. -
Scans: Minimum 512 scans for adequate S/N on quaternary carbons.
Assignment Workflow (The "Checkmate" Protocol)
Use this logic flow to confirm the identity of the molecule and rule out regioisomers (e.g., 1,3-substitution).
Figure 2: Logical workflow for definitive spectral assignment using 1D and 2D NMR techniques.
Critical Diagnostic Correlations (HMBC)
The Heteronuclear Multiple Bond Correlation (HMBC) is the definitive test for this structure.[1]
-
The "Linkage" Cross-Peak: Look for a correlation between the Pyrazole C5 (~132.5 ppm) and the Phenyl Ortho Protons (~7.8-8.0 ppm).[1] This confirms the N1-Aryl bond.[1]
-
The Aldehyde Anchor: The aldehyde proton (~9.9 ppm) will show a strong 2-bond coupling (
) to C4 (~122.5 ppm) and 3-bond couplings ( ) to C3 and C5 .[1]
Part 5: Troubleshooting & Common Artifacts
| Issue | Symptom | Root Cause | Remediation |
| Missing Nitrile Peak | No signal ~118 ppm | Saturation of nuclei due to long | Increase Relaxation Delay (D1) to >3s or use Cr(acac)₃ relaxation agent. |
| Broad C5 Signal | Low intensity/broad C5 | Quadrupolar broadening from N1.[1] | This is normal. Do not mistake for impurity. |
| Extra Peaks | Small peaks near CHO/CN | Aldehyde oxidation to carboxylic acid.[1] | Check for COOH signal ~165-170 ppm.[1] Purify sample if critical.[1] |
References
-
Spectral Database for Organic Compounds (SDBS). SDBS No. 2785 (Benzonitrile derivatives) & SDBS No. 5621 (Pyrazole derivatives).[1] National Institute of Advanced Industrial Science and Technology (AIST).[1] [Link][1]
- Elguero, J., et al. "Proton and Carbon-13 NMR of Pyrazoles." Advances in Heterocyclic Chemistry, Vol 67, 1996. (Foundational text on Pyrazole tautomerism and shifts).
- Pretsch, E., Bühlmann, P., & Badertscher, M.Structure Determination of Organic Compounds: Tables of Spectral Data. 4th Edition, Springer, 2009. (Source for substituent additivity rules).
-
PubChem Compound Summary. "4-(4-formyl-1H-pyrazol-1-yl)benzonitrile (CID 43121477)."[1] National Center for Biotechnology Information.[1] [Link][1]
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Mass Spectrometry of Formyl-Pyrazole Compounds: An In-depth Technical Guide
Introduction: The Significance of Formyl-Pyrazoles in Modern Drug Discovery
Formyl-pyrazoles represent a critical class of heterocyclic compounds, serving as versatile building blocks in the synthesis of a wide array of pharmaceutical agents. The pyrazole nucleus is a prominent scaffold in numerous approved drugs, valued for its metabolic stability and diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2] The incorporation of a formyl group (-CHO) further enhances the synthetic utility of these molecules, providing a reactive handle for the construction of more complex molecular architectures.
For researchers and drug development professionals, the ability to accurately characterize these compounds is paramount. Mass spectrometry (MS) stands as an indispensable analytical technique in this endeavor, offering unparalleled sensitivity and structural elucidation capabilities.[3][4] This guide provides a comprehensive overview of the mass spectrometric analysis of formyl-pyrazole compounds, delving into the intricacies of their ionization and fragmentation behavior. We will explore the causal relationships behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to ensure a technically sound and practically applicable resource.
Core Principles of Mass Spectrometry in the Context of Formyl-Pyrazole Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[5] The process involves the ionization of the analyte, followed by the separation of the resulting ions based on their m/z, and finally, their detection. The resulting mass spectrum provides information about the molecular weight and, through the analysis of fragment ions, the structure of the compound.
Ionization: The First Critical Step
The choice of ionization technique is crucial and depends on the physicochemical properties of the formyl-pyrazole compound being analyzed, such as its polarity and thermal stability.[5]
-
Electrospray Ionization (ESI): ESI is a soft ionization technique particularly well-suited for polar and thermally labile molecules, making it a common choice for many formyl-pyrazole derivatives, especially in liquid chromatography-mass spectrometry (LC-MS) applications.[5][6][7] In ESI, a solution of the analyte is sprayed through a heated capillary to which a high voltage is applied, generating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. ESI typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation.[8]
-
Electron Ionization (EI): EI is a hard ionization technique that involves bombarding the analyte molecules in the gas phase with a high-energy electron beam.[9][10] This process is highly energetic and often leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule's structure.[11][12][13] While EI can be very informative for structural elucidation, the molecular ion may be weak or absent for some compounds. It is typically used with gas chromatography-mass spectrometry (GC-MS).
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is suitable for a wide range of compounds, including those with lower polarity that may not ionize well by ESI. In APCI, a corona discharge creates reactant ions from the solvent vapor, which then transfer a proton to the analyte molecules.
The selection of the ionization source is a critical experimental decision that directly impacts the quality and type of data obtained. For routine quantification of a known formyl-pyrazole in a complex matrix like plasma, the high sensitivity and specificity of LC-ESI-MS/MS would be the preferred method.[14] For the structural elucidation of a newly synthesized, volatile formyl-pyrazole derivative, GC-EI-MS would provide valuable fragmentation information.
Fragmentation Analysis: Deciphering the Structure
The fragmentation of a molecular ion in a mass spectrometer is not a random process but follows well-defined chemical principles.[9][11] The resulting fragmentation pattern is a unique signature of the molecule's structure. For formyl-pyrazole compounds, the fragmentation is influenced by both the pyrazole ring and the formyl group.
Characteristic Fragmentation of the Pyrazole Ring
The pyrazole ring exhibits two primary fragmentation pathways:
-
Expulsion of Hydrogen Cyanide (HCN): A common fragmentation route involves the cleavage of the pyrazole ring, leading to the loss of a neutral HCN molecule (27 Da).[15][16]
-
Loss of Dinitrogen (N₂): Another characteristic fragmentation is the elimination of a neutral N₂ molecule (28 Da) from the [M-H]⁺ ion.[15][16]
The presence and relative abundance of these fragments are influenced by the nature and position of substituents on the pyrazole ring.[15][16]
Influence of the Formyl Group on Fragmentation
The formyl group, being an aldehyde, also directs fragmentation in predictable ways:
-
Loss of a Hydrogen Radical (H•): Cleavage of the C-H bond of the aldehyde can result in the loss of a hydrogen radical, leading to a prominent [M-1]⁺ peak.[12]
-
Loss of the Formyl Radical (•CHO): Cleavage of the bond between the pyrazole ring and the formyl group can lead to the loss of a formyl radical, resulting in an [M-29]⁺ peak.[12]
-
Alpha-Cleavage: The bond adjacent to the carbonyl group can cleave, which is a common fragmentation pathway for carbonyl compounds.[13][17]
Synergistic Fragmentation of Formyl-Pyrazoles
In formyl-pyrazole compounds, these fragmentation pathways can occur in concert, leading to a complex but interpretable mass spectrum. For instance, the molecular ion might first lose a hydrogen radical from the formyl group, and the resulting fragment ion could then undergo ring cleavage with the expulsion of HCN.
Below is a generalized fragmentation pathway for a generic formyl-pyrazole.
Caption: Generalized fragmentation pathway of a formyl-pyrazole compound.
Experimental Protocols: A Practical Guide
The following sections provide detailed, step-by-step methodologies for the analysis of formyl-pyrazole compounds using LC-MS/MS, a technique widely employed in drug development for its sensitivity and specificity.[4][14][18]
Sample Preparation for LC-MS/MS Analysis
The goal of sample preparation is to extract the analyte from the matrix (e.g., plasma, tissue homogenate) and remove interfering substances. A simple and effective method for many applications is protein precipitation.[14]
Protocol: Protein Precipitation
-
Aliquot Sample: Pipette 100 µL of the biological sample (e.g., dog plasma) into a clean microcentrifuge tube.[14]
-
Add Internal Standard: Spike the sample with a known concentration of an appropriate internal standard (IS). The IS should be structurally similar to the analyte but have a different mass.
-
Precipitate Proteins: Add 300 µL of cold acetonitrile to the tube.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge: Centrifuge the tube at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Collect Supernatant: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Evaporate and Reconstitute (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a smaller volume of the mobile phase.
Liquid Chromatography Method
The chromatographic separation is essential for resolving the analyte from other components in the sample, preventing ion suppression in the mass spectrometer.
Table 1: Example LC Method Parameters
| Parameter | Value | Rationale |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm | Provides good retention and separation for a wide range of small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation of the analyte in positive ESI mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte from the reverse-phase column. |
| Gradient | 5% B to 95% B over 5 minutes | A gradient elution is often necessary to effectively separate compounds with different polarities. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 5 µL | A small injection volume is used to prevent column overloading. |
Mass Spectrometry Method
The mass spectrometer is set up to detect and quantify the analyte and internal standard. For quantitative analysis, Multiple Reaction Monitoring (MRM) is the gold standard.
Table 2: Example MS Method Parameters (MRM)
| Parameter | Value | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Formyl-pyrazoles often contain basic nitrogen atoms that are readily protonated. |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray process. |
| Source Temperature | 150°C | Assists in desolvation. |
| Desolvation Temperature | 400°C | Promotes the formation of gas-phase ions. |
| MRM Transitions | Analyte: [M+H]⁺ → Product Ion 1Analyte: [M+H]⁺ → Product Ion 2IS: [M+H]⁺ → Product Ion | The precursor ion is the protonated molecule. Product ions are characteristic fragments generated by collision-induced dissociation (CID). Using two transitions for the analyte increases confidence in its identification. |
| Collision Energy | Optimized for each transition | The energy required to induce fragmentation of the precursor ion. This must be determined empirically for each compound. |
The following diagram illustrates a typical LC-MS/MS workflow for the analysis of formyl-pyrazole compounds.
Caption: LC-MS/MS workflow for formyl-pyrazole analysis.
Applications in Drug Development
Mass spectrometry plays a pivotal role throughout the drug development pipeline.[3]
-
Drug Discovery: High-throughput screening of compound libraries often utilizes MS-based techniques to rapidly identify potential hits.[3] Structural characterization of novel formyl-pyrazole derivatives relies heavily on mass spectrometry to confirm their identity and purity.[19][20]
-
Metabolism Studies: Identifying the metabolic fate of a drug candidate is a critical step in preclinical development. LC-MS is the primary tool for identifying and quantifying drug metabolites in biological matrices.[21]
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) properties of a drug are determined through pharmacokinetic studies. LC-MS/MS is used to measure the concentration of the drug and its metabolites in biological fluids over time.[14]
-
Impurity Profiling: Mass spectrometry is used to identify and quantify impurities in the active pharmaceutical ingredient (API) and final drug product, which is a regulatory requirement.[18]
Conclusion: An Essential Tool for Advancing Pharmaceutical Research
The mass spectrometric analysis of formyl-pyrazole compounds is a multifaceted discipline that requires a deep understanding of ionization processes, fragmentation mechanisms, and analytical instrumentation. This guide has provided a framework for approaching the analysis of this important class of molecules, from the fundamental principles to practical, field-proven protocols. By leveraging the power of mass spectrometry, researchers and drug development professionals can gain critical insights into the structure, metabolism, and disposition of formyl-pyrazole-based drug candidates, ultimately accelerating the discovery and development of new medicines. The continued evolution of mass spectrometry technology promises even greater sensitivity, resolution, and speed, further solidifying its indispensable role in pharmaceutical sciences.
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Al-Ostath, A., et al. (2022). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. PLoS ONE, 17(3), e0264949. [Link]
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Frizzo, C. P., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Gas Chromatography. IntechOpen. [Link]
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Zhang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6569. [Link]
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Al-Amiery, A. A., et al. (2022). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 6(1), 1-8. [Link]
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O'Haver, J. H. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved February 7, 2024, from [Link]
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Nguyen, T. A., et al. (2020). Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. Scientia Pharmaceutica, 88(1), 13. [Link]
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Crocetti, L., et al. (2021). Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N-formyl peptide receptors agonists. Archiv der Pharmazie, 354(10), e2100155. [Link]
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Kumar, A., et al. (2023). Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. Molecules, 28(15), 5824. [Link]
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Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 1735-1755. [Link]
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Wang, R., et al. (2021). Ionization treatment of pyrazolo[4,3-c]pyrazole derivatives to achieve the low sensitivity of high-energy materials. CrystEngComm, 23(34), 5851-5858. [Link]
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Al-Wahaibi, L. H., et al. (2023). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 28(15), 5858. [Link]
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Hussein, M. A. (2022). Synthesis and Characterization of Some New Pyrazole Derivatives. ResearchGate. [Link]
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Chandrasekhar, D. V., et al. (2018). LC-ESI-MS/MS determination of 4-methylpyrazole in dog plasma and its application to a pharmacokinetic study in dogs. Biomedical Chromatography, 32(2), e4065. [Link]
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Wang, R., et al. (2021). Ionization treatment of pyrazolo[4,3-c]pyrazole derivatives to achieve the low sensitivity of high-energy materials. CrystEngComm, 23(34), 5851-5858. [Link]
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Fesat, H., et al. (2023). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 14(10), 1856-1883. [Link]
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Golebiowski, A. (2021). Mass spectrometry applications for drug discovery and development. Drug Discovery World. [Link]
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Shimadzu Corporation. (n.d.). Qualitative Analysis of Drug Metabolites Using LCMS-9050. Retrieved February 7, 2024, from [Link]
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De Kock, E., et al. (2020). Current Developments in LC-MS for Pharmaceutical Analysis. Lirias. [Link]
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The Architectural Blueprint of Pyrazole Benzonitrile Derivatives: A Crystallographic Guide for Drug Discovery
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the critical aspects of the crystal structure of pyrazole benzonitrile derivatives, a class of compounds of significant interest in modern medicinal chemistry. As a Senior Application Scientist, this document is structured to provide not just a methodology, but a foundational understanding of the principles governing the solid-state chemistry of these molecules, from synthesis to their interaction with biological targets. We will explore the nuances of their three-dimensional architecture and the profound implications for drug design and development.
The Significance of Pyrazole Benzonitrile Scaffolds in Medicinal Chemistry
Pyrazole derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The fusion of a pyrazole ring with a benzonitrile moiety introduces a unique combination of hydrogen bonding capabilities, aromatic stacking potential, and a polar nitrile group, which can be pivotal for target engagement and modulation of physicochemical properties.[3] Understanding the precise three-dimensional arrangement of atoms and molecules within the crystal lattice is paramount, as it dictates crucial pharmaceutical attributes such as solubility, stability, bioavailability, and ultimately, therapeutic efficacy.[1]
This guide will provide a comprehensive overview of the synthesis, crystallization, and in-depth crystallographic analysis of pyrazole benzonitrile derivatives, with a focus on elucidating the structure-property relationships that are essential for rational drug design.
Synthesis and Crystallization: From Molecular Design to Single Crystals
The journey to understanding the crystal structure of pyrazole benzonitrile derivatives begins with their synthesis and subsequent crystallization. The choice of synthetic route and crystallization methodology is critical, as it directly influences the purity, yield, and crystalline form of the final compound.
Synthetic Strategies: A Rational Approach
A common and effective method for the synthesis of pyrazole derivatives involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] For pyrazole benzonitrile derivatives, a typical synthetic pathway may involve the reaction of a substituted acetophenone with a hydrazine, followed by further functionalization to introduce the benzonitrile group.
Diagram 1: General Synthetic Scheme for Pyrazole Benzonitrile Derivatives
Caption: A generalized synthetic route to pyrazole benzonitrile derivatives.
Experimental Protocol: Synthesis of a Representative Pyrazole Benzonitrile Derivative
The following protocol outlines a representative synthesis of a pyrazole benzonitrile derivative. The choice of reagents and reaction conditions is guided by the need for high purity and yield, which are prerequisites for successful crystallization.
Step-by-Step Synthesis Protocol:
-
Reaction Setup: A round-bottom flask is charged with a 1,3-dicarbonyl compound (1.0 mmol) and a phenylhydrazine derivative (1.0 mmol) in ethanol (10 mL).
-
Catalyst Addition: A catalytic amount of a suitable acid or base (e.g., 5 mol % of a Lewis acid) is added to the mixture.[1]
-
Reaction Progression: The reaction mixture is stirred at room temperature, and the progress is monitored by Thin Layer Chromatography (TLC).[1]
-
Workup: Upon completion, the catalyst is removed by filtration. The solvent is then evaporated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired pyrazole intermediate.
-
Functionalization: The pyrazole intermediate is then subjected to a cross-coupling reaction (e.g., Suzuki coupling) with a boronic acid derivative of benzonitrile to introduce the cyanophenyl moiety.
-
Final Purification: The final product is purified by recrystallization to obtain a solid suitable for crystallization experiments.
The Art of Crystallization: Obtaining X-ray Quality Crystals
The growth of single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is crucial and often requires empirical optimization.
Common Crystallization Techniques:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at room temperature. This is a widely used and often effective method.[2]
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
Experimental Protocol: Crystallization by Slow Evaporation
-
Solvent Screening: Small amounts of the purified pyrazole benzonitrile derivative are dissolved in a range of solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane) to determine solubility.
-
Preparation of Saturated Solution: A nearly saturated solution of the compound is prepared in a chosen solvent or solvent mixture at room temperature.
-
Crystallization Setup: The solution is filtered to remove any particulate matter and placed in a clean vial, loosely covered to allow for slow evaporation.
-
Crystal Growth: The vial is left undisturbed in a vibration-free environment. Crystal growth can take from several days to weeks.
-
Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the mother liquor.
Unveiling the Architecture: X-ray Crystallography
Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional structure of crystalline solids at atomic resolution.
Diagram 2: Experimental Workflow for Crystal Structure Determination
Caption: A typical workflow for determining the crystal structure of a small molecule.
Data Collection and Processing
A suitable single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam.[4] The diffraction pattern is collected and processed to yield a set of reflection intensities.
Structure Solution and Refinement
The phases of the reflections are determined using direct methods or Patterson methods, leading to an initial electron density map. An atomic model is then built into this map and refined against the experimental data to obtain the final crystal structure.[4]
Case Study: Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan
A notable example is the crystal structure of 3-(4-cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan.[2] This compound crystallizes in the orthorhombic space group Pbca.[2] The asymmetric unit contains two independent molecules.[2] The presence of multiple nitro and cyano groups leads to a complex network of intermolecular interactions that dictate the crystal packing.[2]
Table 1: Crystallographic Data for 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan [2]
| Parameter | Value |
| Chemical Formula | C₆HN₇O₅ |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 11.9776(7) |
| b (Å) | 11.9751(7) |
| c (Å) | 25.9920(15) |
| V (ų) | 3728.1(4) |
| Z | 16 |
| Calculated Density (g·cm⁻³) | 1.790 |
The Supramolecular Landscape: Intermolecular Interactions
The crystal structure of a pyrazole benzonitrile derivative is not solely defined by the covalent bonds within the molecule but also by a delicate balance of non-covalent interactions that govern the packing of molecules in the crystal lattice.
Hydrogen Bonding: The Directing Force
Hydrogen bonds are among the strongest and most directional intermolecular interactions.[5] In pyrazole benzonitrile derivatives, the pyrazole N-H group is a potent hydrogen bond donor, while the pyrazole nitrogen atoms and the nitrile nitrogen are potential acceptors. This can lead to the formation of various supramolecular motifs, such as dimers and chains.[5]
π-π Stacking and C-H···π Interactions: The Role of Aromatic Rings
The aromatic pyrazole and benzene rings can engage in π-π stacking interactions, where the electron-rich π systems of adjacent rings are in close proximity.[6] Additionally, C-H bonds can act as weak hydrogen bond donors to the π-electron clouds of the aromatic rings (C-H···π interactions).[6]
Diagram 3: Key Intermolecular Interactions in Pyrazole Benzonitrile Crystals
Caption: A schematic of common intermolecular interactions.
Polymorphism: The Challenge of Multiple Crystalline Forms
Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have distinct physical properties, which is a critical consideration in drug development. The subtle interplay of intermolecular interactions can lead to the formation of different polymorphs under varying crystallization conditions.
Structure-Activity Relationship (SAR) and Drug Design
The detailed structural information obtained from X-ray crystallography is invaluable for understanding the structure-activity relationships of pyrazole benzonitrile derivatives.[7] By visualizing how a molecule binds to its biological target, medicinal chemists can make rational modifications to the molecular structure to improve potency, selectivity, and pharmacokinetic properties. Molecular docking studies, which predict the binding mode of a ligand to a protein, are often guided and validated by experimental crystal structures.[5]
Conclusion
The crystal structure of pyrazole benzonitrile derivatives provides a wealth of information that is crucial for the development of new therapeutic agents. A thorough understanding of their synthesis, crystallization, and the intricate network of intermolecular interactions that govern their solid-state architecture is essential for controlling their physicochemical properties and optimizing their pharmacological activity. This guide provides a framework for researchers in the field to approach the crystallographic analysis of these important molecules with a strategic and informed perspective.
References
- Abdelhamid, A. A., et al. (2011). The hydrogen-bond acceptor ability of the pyrazole motif can be employed as a tool for crystal growth and design. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2656.
- Afkhami, S. H., et al. (2017). New pyrazole derivatives can also be used in crystal engineering as well as in the synthesis of coordination compounds for catalysis. Journal of Molecular Structure, 1137, 56-65.
- Al-Hourani, B. J., et al. (2022). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. Crystals, 12(3), 353.
- Baashen, M. A., et al. (2020). The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. Zeitschrift für Kristallographie-New Crystal Structures, 235(5-6), 567-569.
- Bhati, S., et al. (2023). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances, 13(41), 28946-28963.
- El-Hiti, G. A., et al. (2019). Intermolecular C—H⋯π interactions in 1,5-diphenyl-3-(2-pyridyl)-2-pyrazoline. Crystals, 9(12), 615.
- Fang, W. C., et al. (2024). Crystal structure of 1–methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid, C8H11N3O4. Zeitschrift für Kristallographie-New Crystal Structures, 239(3), 461-463.
- Guseinov, I. I., et al. (2017). The hydrogen-bond acceptor ability of the pyrazole motif can be employed as a tool for crystal growth and design. Acta Crystallographica Section C: Structural Chemistry, 73(Pt 10), 875-882.
- Guseinov, I. I., et al. (2024). Crystal structure of 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole.
- Jlassi, K., et al. (2014). New pyrazole derivatives can also be used in crystal engineering as well as in the synthesis of coordination compounds for catalysis. Journal of Molecular Structure, 1074, 381-388.
- Kumar, A., et al. (2022). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 12(25), 15945-15953.
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Kande, S. R., et al. (2022). Synthesis of pyrazole 4-carbonitrile derivatives. ResearchGate. Retrieved from [Link]
- Liu, Y., et al. (2017). Synthesis of 3-phenyl-1H-pyrazole derivatives.
- Pivina, T. S., et al. (2022). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. Molecules, 27(22), 7793.
-
PubChem. (n.d.). 4-(1h-pyrazol-3-yl)benzonitrile. Retrieved from [Link]
- Rue, K., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules, 28(14), 5429.
- Secrieru, A., et al. (2020). The pyrazole ring geometry is unexceptional.
- Shaker, Y. M., et al. (2015). 1-(4-Chlorophenyl)-1H-pyrazol-3-ol. Acta Crystallographica Section E: Structure Reports Online, 71(Pt 1), o34-o35.
- Thomas, L. H., et al. (2022). Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide. Crystals, 12(5), 682.
- Vasilevsky, S. F., et al. (2020). Crystal structure of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, C7H7F3N2O2. Zeitschrift für Kristallographie-New Crystal Structures, 235(3-4), 331-332.
- Zarranz, B., et al. (2004).
- Zengin, A., et al. (2019). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 3(4), 478-487.
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Technical Guide: Reactivity & Synthetic Utility of the Formyl Group in Pyrazole Scaffolds
This guide details the chemical behavior, synthetic utility, and experimental manipulation of the formyl group within pyrazole scaffolds.[1] It is designed for medicinal chemists and process scientists optimizing the synthesis of bioactive heterocycles.
Executive Summary & Electronic Architecture
The pyrazole ring is a "privileged scaffold" in drug discovery, present in blockbuster drugs like Celecoxib and Rimonabant. The introduction of a formyl group (-CHO) , particularly at the C4 position , transforms the electron-rich pyrazole ring into a versatile electrophilic hub.
The "Push-Pull" Electronic System
To understand the reactivity of formylpyrazoles, one must analyze the underlying electronics of the pyrazole core:
-
The Pyrazole Ring (The "Push"): The N1-nitrogen (pyrrole-like) donates electron density into the ring, making C4 significantly nucleophilic. This allows for facile electrophilic substitution (e.g., Vilsmeier-Haack formylation).[1]
-
The Formyl Group (The "Pull"): Once installed, the carbonyl oxygen withdraws electron density. However, because the pyrazole ring is electron-rich, it stabilizes the carbonyl dipole, making the aldehyde carbon highly reactive toward nucleophiles but resistant to self-polymerization compared to aliphatic aldehydes.
Key Reactivity Rule: The C4-formyl group acts as a "soft" electrophile. It prefers orbital-controlled reactions with soft nucleophiles (e.g., amines, active methylenes) over charge-controlled attacks, facilitating high-yield condensations and heterocyclizations.
Core Reactivity Pathways (Divergent Synthesis)
The formyl group serves as a linchpin for divergent synthesis. The following diagram illustrates the primary reaction pathways accessible from a 4-formylpyrazole precursor.
Figure 1: Divergent synthetic pathways from the 4-formylpyrazole scaffold. The aldehyde serves as a gateway to vinyl derivatives, imines, and fused ring systems.
Critical Experimental Protocols
The following protocols are designed with self-validating checkpoints to ensure reproducibility.
Protocol A: Generation of 4-Formylpyrazole (Vilsmeier-Haack)
Context:[1][2][3] This is the industry-standard method for introducing the formyl group. It exploits the nucleophilicity of the C4 position.
Reagents:
-
Substituted Acetophenone Hydrazone (1.0 eq)
-
POCl₃ (Phosphorus Oxychloride) (3.0 eq)
-
DMF (Dimethylformamide) (Excess, acts as solvent/reagent)
Workflow:
-
Vilsmeier Reagent Formation (In Situ):
-
Cool anhydrous DMF (5-10 mL/g of substrate) to 0°C in an ice bath.
-
Add POCl₃ dropwise over 15-20 minutes. Checkpoint: Ensure the temperature remains <5°C to prevent thermal decomposition of the chloroiminium intermediate. Stir for 30 mins.
-
-
Addition:
-
Dissolve the hydrazone in a minimal amount of DMF.
-
Add this solution dropwise to the Vilsmeier reagent at 0°C.
-
-
Cyclization & Formylation:
-
Allow the mixture to warm to Room Temperature (RT) and stir for 1 hour.
-
Heat the reaction to 60-70°C for 3-4 hours. Observation: The solution typically darkens (orange/red).
-
TLC Check: Monitor consumption of starting hydrazone (typically less polar).
-
-
Hydrolysis (Critical Step):
-
Pour the reaction mixture onto crushed ice.
-
Neutralize slowly with saturated Na₂CO₃ or NaOH solution to pH 7-8. Caution: Exothermic reaction.
-
Stir vigorously for 1 hour to hydrolyze the iminium salt to the aldehyde.
-
-
Isolation:
-
The solid product precipitates. Filter, wash with water, and recrystallize from Ethanol/DMF.
-
Protocol B: Pyrazolopyrimidine Synthesis (One-Pot Cyclocondensation)
Context: Utilizing the formyl group to build a fused pyrazolo[3,4-d]pyrimidine ring system, a common scaffold in kinase inhibitors (e.g., Ibrutinib analogs).
Reagents:
-
5-Amino-4-formylpyrazole derivative (1.0 eq)
-
Formamide or Urea (Excess)
-
Catalyst: p-TsOH (p-Toluenesulfonic acid) (0.1 eq) or AcOH
Workflow:
-
Setup:
-
In a round-bottom flask, combine the amino-formylpyrazole and formamide (10 mL/g).
-
Add the acid catalyst.[4]
-
-
Reflux:
-
Validation:
-
TLC Check: A new, highly fluorescent spot often appears (fused aromatic systems are often fluorescent).
-
-
Workup:
-
Cool to RT. Pour into ice water.
-
The fused heterocycle usually precipitates as a solid.
-
Quantitative Data: Reactivity Comparison
The following table summarizes the relative reactivity of the formyl group at the C4 position compared to other heterocyclic aldehydes in Knoevenagel condensations (reaction with malononitrile).
| Heterocyclic Scaffold | Position of -CHO | Electronic Effect of Ring | Reaction Time (mins)* | Yield (%) |
| Pyrazole | C-4 | Electron Rich (Nucleophilic) | 15 - 30 | 92 - 98 |
| Pyridine | C-3 | Electron Deficient | 60 - 120 | 75 - 85 |
| Furan | C-2 | Electron Rich | 20 - 40 | 85 - 90 |
| Benzene | - | Neutral | 45 - 90 | 80 - 88 |
Conditions: Ethanol, Piperidine cat., Reflux. Data aggregated from comparative synthetic studies [1, 3].
Insight: The 4-formylpyrazole reacts faster than pyridine-3-carbaldehyde because the electron-rich pyrazole ring stabilizes the transition state of the dehydration step, facilitating rapid product formation.
Mechanistic Pathway: Vilsmeier-Haack Formylation
The generation of the formyl group is the most critical upstream step. The mechanism involves the attack of the pyrazole C4 on the electrophilic Vilsmeier reagent.
Figure 2: Step-wise mechanism of the Vilsmeier-Haack reaction on the pyrazole ring. The C4 carbon acts as the nucleophile.
References
-
Synthesis and Antimicrobial Activity of New 4-Formyl Pyrazole Derivatives. Chemical Methodologies. [Link]
-
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-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules (MDPI). [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]
-
Synthesis of heterocyclic compounds from 4-formylpyrazoles. ResearchGate. [Link]
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An In-Depth Technical Guide to the Stability of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile Under Acidic Conditions
Abstract
This technical guide provides a comprehensive framework for assessing the chemical stability of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile under acidic conditions. Designed for researchers, scientists, and drug development professionals, this document outlines the theoretical basis for potential degradation pathways, detailed experimental protocols for forced degradation studies, and robust analytical methodologies for the identification and quantification of the parent compound and its degradants. By integrating mechanistic insights with practical, field-proven protocols, this guide serves as an essential resource for ensuring the scientific integrity and regulatory compliance of stability studies for pyrazole-containing active pharmaceutical ingredients (APIs).
Introduction: The Significance of Pyrazole Scaffolds and the Imperative of Stability
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents across a wide range of disease areas.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions make it a versatile building block in drug design. 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile, a molecule featuring a formyl-substituted pyrazole linked to a benzonitrile moiety, represents a class of compounds with significant potential in drug discovery.
However, the journey from a promising lead compound to a viable drug candidate is contingent upon a thorough understanding of its chemical stability. Forced degradation studies are a critical component of this process, providing invaluable insights into the intrinsic stability of a molecule by subjecting it to stress conditions that exceed those of accelerated stability testing.[3] These studies are mandated by regulatory bodies such as the International Council for Harmonisation (ICH) to identify likely degradation products, understand degradation pathways, and develop stability-indicating analytical methods.[4] This guide will focus specifically on the stability of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile under acidic conditions, a common stressor encountered during formulation, storage, and physiological transit.
Theoretical Degradation Pathways under Acidic Conditions
The chemical structure of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile contains three key functionalities that may be susceptible to acid-catalyzed degradation: the pyrazole ring, the formyl group, and the nitrile group.
Stability of the Pyrazole Ring
The pyrazole ring is an aromatic heterocycle and is generally considered to be stable under a range of acidic conditions.[5][6] It is resistant to oxidation and reduction.[6][7] However, in strongly acidic media, the pyrazole nitrogen can be protonated, forming a pyrazolium cation. This protonation can influence the reactivity of the ring and its substituents.[7] While ring-opening is unlikely under typical forced degradation conditions, the electronic nature of the protonated ring could modulate the reactivity of the exocyclic formyl group.
Acid-Catalyzed Hydrolysis of the Formyl Group
The formyl (aldehyde) group is a primary site for potential degradation under acidic conditions. The mechanism of acid-catalyzed hydration of an aldehyde involves the protonation of the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon.[8] This is followed by the nucleophilic attack of a water molecule to form a geminal diol (hydrate). While this process is reversible, the formation of the gem-diol is the first step towards potential further degradation, although aromatic aldehydes are generally less hydrated at equilibrium compared to aliphatic aldehydes. Given the electronic nature of the pyrazole ring, this process is a highly probable degradation pathway.
Acid-Catalyzed Hydrolysis of the Nitrile Group
The benzonitrile moiety is another potential site for acid-catalyzed hydrolysis. The mechanism for the acidic hydrolysis of nitriles proceeds in a stepwise manner.[6][7][9][10] The nitrile nitrogen is first protonated, activating the carbon-nitrogen triple bond towards nucleophilic attack by water. This leads to the formation of an amide intermediate, 4-(4-formyl-1H-pyrazol-1-yl)benzamide.[6][9][10] Under more stringent acidic conditions (e.g., elevated temperature and prolonged exposure), this amide can undergo further hydrolysis to yield the corresponding carboxylic acid, 4-(4-formyl-1H-pyrazol-1-yl)benzoic acid.[6][9]
Predicted Degradation Profile
Based on general principles of organic reactivity, the formyl group is anticipated to be more labile to acid hydrolysis than the nitrile group. Therefore, the primary degradation product expected under mild acidic stress is the corresponding carboxylic acid formed from the hydrolysis of the formyl group, or potentially the gem-diol intermediate. Hydrolysis of the nitrile group to the amide and subsequently to the carboxylic acid would likely require more forcing conditions. The pyrazole ring itself is expected to remain intact.
Experimental Design: A Self-Validating Forced Degradation Protocol
A robust forced degradation study is designed to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[4] This range is sufficient to generate and identify degradation products without leading to secondary degradation, which can complicate the analysis.
Materials and Reagents
-
4-(4-formyl-1H-pyrazol-1-yl)benzonitrile (API)
-
Hydrochloric Acid (HCl), 1 M and 0.1 M solutions
-
Sulfuric Acid (H₂SO₄), 1 M and 0.1 M solutions
-
Sodium Hydroxide (NaOH), 1 M and 0.1 M solutions (for neutralization)
-
HPLC-grade Acetonitrile
-
HPLC-grade Methanol
-
HPLC-grade Water
-
Formic Acid
-
Ammonium Acetate
Experimental Workflow for Acidic Stress Testing
The following workflow provides a systematic approach to evaluating the stability of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile under acidic conditions.
Caption: Experimental workflow for acidic forced degradation study.
Step-by-Step Protocol
-
Preparation of Stock Solution: Accurately weigh and dissolve 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile in a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to obtain a stock solution of 1 mg/mL.
-
Preparation of Stress Samples:
-
Control: Dilute the stock solution with the solvent mixture to the final analytical concentration (e.g., 0.1 mg/mL).
-
Acidic Stress: To separate aliquots of the stock solution, add an equal volume of 0.2 M or 2 M HCl and H₂SO₄ to achieve final acid concentrations of 0.1 M and 1 M, respectively, and a final API concentration of 0.5 mg/mL (this will be further diluted before analysis).
-
-
Incubation: Incubate the control and stressed samples at both room temperature and an elevated temperature (e.g., 60°C).
-
Time-Point Sampling: Withdraw aliquots from each sample at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Quenching the Reaction: Immediately neutralize the withdrawn acidic samples with an equivalent amount of NaOH to stop the degradation process.
-
Sample Analysis: Dilute the neutralized samples to the final analytical concentration and analyze immediately using a validated stability-indicating HPLC method.
Development of a Stability-Indicating HPLC Method
The cornerstone of a forced degradation study is a robust, stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), that can separate the parent API from all process-related impurities and degradation products.[1][3][11]
Chromatographic Conditions
A gradient reversed-phase HPLC method with UV detection is generally the most effective approach.[11]
| Parameter | Recommended Starting Conditions |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water or 10 mM Ammonium Acetate, pH 4.5 |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute all components, followed by a re-equilibration step. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | Diode Array Detector (DAD) to monitor multiple wavelengths and assess peak purity. |
| Injection Volume | 10 µL |
Method Validation
The developed HPLC method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by the complete separation of the API peak from all degradation product peaks.
-
Linearity and Range
-
Accuracy and Precision
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Robustness
Structural Elucidation of Degradation Products
Once the degradation products are separated by HPLC, their structures must be elucidated to understand the degradation pathways fully. This is typically achieved through a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[7][12]
LC-MS/MS for Mass Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for determining the molecular weights of the degradation products.[13] By comparing the mass-to-charge ratio (m/z) of the degradants with that of the parent compound, initial hypotheses about the structural changes can be formulated. Tandem mass spectrometry (MS/MS) can provide further structural information by fragmenting the parent ions and analyzing the resulting daughter ions.
NMR Spectroscopy for Definitive Structural Confirmation
For unambiguous structure determination, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[14] This often requires the isolation of the degradation products via preparative HPLC. A suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) is then employed to piece together the complete chemical structure of each degradant.
Data Presentation and Interpretation
The results of the forced degradation study should be presented clearly and concisely.
Quantitative Data Summary
| Stress Condition | Time (hours) | Parent API (%) | Degradant 1 (%) | Degradant 2 (%) | Total Degradation (%) | Mass Balance (%) |
| 0.1 M HCl, 60°C | 0 | 100.0 | 0.0 | 0.0 | 0.0 | 100.0 |
| 8 | 95.2 | 4.5 | 4.8 | 99.7 | ||
| 24 | 88.7 | 10.1 | 0.8 | 11.3 | 99.6 | |
| 48 | 81.5 | 15.3 | 2.1 | 18.5 | 98.9 | |
| 1 M HCl, 60°C | 0 | 100.0 | 0.0 | 0.0 | 0.0 | 100.0 |
| 2 | 92.1 | 7.2 | 0.5 | 7.9 | 99.8 | |
| 8 | 75.4 | 18.9 | 4.3 | 24.6 | 98.6 | |
| 24 | 58.9 | 28.7 | 9.5 | 41.1 | 97.1 |
Proposed Degradation Pathway Diagram
Caption: Proposed acid-catalyzed degradation pathway.
Conclusion
This technical guide has provided a comprehensive overview of the theoretical and practical considerations for assessing the stability of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile under acidic conditions. By following the outlined protocols for forced degradation, developing a robust stability-indicating HPLC method, and employing advanced analytical techniques for structural elucidation, researchers can gain a thorough understanding of the degradation profile of this important class of molecules. This knowledge is fundamental for guiding formulation development, establishing appropriate storage conditions and shelf-life, and ensuring the safety and efficacy of potential drug candidates.
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- Loudon, G. M., & Parise, J. (2015). Organic chemistry. WH Freeman.
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- ICH, Q2(R1)
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
- de Hoffmann, E., & Stroobant, V. (2007).
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- Dong, M. W. (2016). HPLC and UHPLC for practicing scientists. John Wiley & Sons.
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International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
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- March, J. (2007). Advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons.
- Fustero, S., et al. (2011). Pyrazoles as drugs: a patent review (2005–2010).
- Claridge, T. D. (2016). High-resolution NMR techniques in organic chemistry. Elsevier.
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- Korfmacher, W. A. (2005). Using mass spectrometry for drug metabolism studies. Current drug metabolism, 6(3), 199-215.
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Introduction: The Enduring Prominence of the Pyrazole Scaffold
An In-Depth Technical Guide to the Biological Activity of Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold." This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, forms the core of a vast number of compounds with significant therapeutic potential.[1][2][3] First described by German chemist Ludwig Knorr in 1883, pyrazole and its derivatives have become foundational components in drug discovery, leading to a range of FDA-approved medicines.[1][4] Their remarkable versatility stems from the pyrazole ring's unique physicochemical properties, which allow for diverse substitutions and the creation of molecules with finely tuned biological activities.
This guide offers a deep dive into the multifaceted biological activities of pyrazole derivatives. It moves beyond a simple cataloging of effects to explore the underlying mechanisms of action, present robust experimental protocols for their evaluation, and provide insights into the synthetic strategies that bring these compounds to life. As a senior application scientist, the goal is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to navigate and innovate within this exciting chemical space.
The Pyrazole Scaffold: A Foundation for Diverse Bioactivity
The pyrazole ring is more than just a structural framework; its electronic properties and spatial arrangement are key to its biological promiscuity. The two nitrogen atoms offer sites for hydrogen bonding, a critical interaction for ligand-receptor binding. The aromatic nature of the ring allows for π-π stacking interactions with biological targets.[5] Furthermore, the ability to readily functionalize the carbon and nitrogen atoms of the pyrazole ring allows medicinal chemists to systematically modify a molecule's size, shape, lipophilicity, and electronic distribution, thereby optimizing its potency, selectivity, and pharmacokinetic profile (ADME).[6]
Key Biological Activities and Mechanisms of Action
Pyrazole derivatives exhibit an impressive spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, analgesic, and anticonvulsant effects.[1][2][3][5][7][8][9][10] This guide will focus on the three most extensively researched areas: anticancer, anti-inflammatory, and antimicrobial activities.
Anticancer Activity
The uncontrolled proliferation of cells that characterizes cancer is often driven by aberrant signaling pathways. Pyrazole derivatives have emerged as potent anticancer agents by selectively targeting key proteins within these pathways.[11][12] Several FDA-approved pyrazole-based drugs, such as Crizotinib and Avapritinib, are used to treat various cancers, underscoring the clinical significance of this scaffold.[4]
Mechanisms of Anticancer Action:
Many pyrazole derivatives function as kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of cancer. Pyrazoles have been shown to inhibit a variety of kinases, including:
-
Tyrosine Kinase Inhibitors (TKIs): Targeting receptors like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2) to disrupt signaling pathways that control cell growth, proliferation, and angiogenesis.[4][12]
-
Cyclin-Dependent Kinases (CDKs): Inhibiting CDKs can halt the cell cycle progression, preventing cancer cells from dividing and proliferating.[4][12]
-
Other Targets: Pyrazoles have also been shown to interact with targets like tubulin, DNA, and topoisomerase, leading to cell cycle arrest and apoptosis (programmed cell death).[4]
Caption: Pyrazole derivatives exert anticancer effects by inhibiting key targets like tyrosine kinases (EGFR, VEGFR-2), CDKs, and tubulin.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathophysiology of numerous diseases, including arthritis and cardiovascular disorders.[13] Pyrazole derivatives are well-known for their potent anti-inflammatory properties, with the FDA-approved drug Celecoxib being a prominent example of a pyrazole-based COX-2 inhibitor.[6][14]
Mechanisms of Anti-inflammatory Action:
The anti-inflammatory effects of pyrazoles are primarily mediated through the modulation of the inflammatory cascade:
-
Inhibition of Pro-inflammatory Enzymes: Many pyrazole derivatives selectively inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for synthesizing pro-inflammatory prostaglandins.[5][15] This selective inhibition is a key therapeutic advantage, as it avoids the gastrointestinal side effects associated with non-selective COX inhibitors. Some derivatives also inhibit lipoxygenase (LOX).[15][16]
-
Suppression of Pro-inflammatory Cytokines: Pyrazoles can downregulate the production and release of key inflammatory signaling molecules, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[15]
-
Inhibition of NF-κB Activation: Nuclear factor-kappa B (NF-κB) is a critical transcription factor that controls the expression of genes involved in the inflammatory response. Pyrazole compounds can prevent the activation of NF-κB, thereby reducing the transcription of pro-inflammatory genes.[15]
Caption: Pyrazoles combat inflammation by inhibiting the COX-2 enzyme and the NF-κB pathway, reducing prostaglandins and cytokines.
Antimicrobial Activity
With the rise of antibiotic resistance, there is a pressing need for novel antimicrobial agents. Pyrazole derivatives have demonstrated significant activity against a wide range of bacteria and fungi.[8][17][18] The natural pyrazole C-glycoside, pyrazofurin, exhibits broad-spectrum antimicrobial activity.[18]
Mechanisms of Antimicrobial Action:
The exact mechanisms can vary depending on the specific derivative and the microorganism. However, a key proposed mechanism involves the disruption of essential cellular processes. For bacteria, this can include the inhibition of cell wall synthesis.[18] The structural differences between bacterial and mammalian cells (e.g., the presence of a peptidoglycan cell wall in bacteria) provide a basis for selective toxicity, which is a cornerstone of antimicrobial drug development.[18] The activity is often related to the overall structure of the derivative and its interaction with the microbial cell wall or intracellular targets.[18]
Synthetic Strategies for Pyrazole Derivatives
The synthesis of the pyrazole core is well-established, providing a robust platform for generating diverse libraries of compounds for biological screening. Common synthetic routes include:
-
Condensation of 1,3-Dicarbonyl Compounds with Hydrazines: This is one of the most classic and straightforward methods, first established by Knorr. It involves the reaction of a β-diketone with a hydrazine derivative, leading to the formation of the pyrazole ring through cyclocondensation.[19]
-
[3+2] Cycloaddition Reactions: These reactions involve the addition of a 1,3-dipole (such as a diazo compound) to a dipolarophile (like an alkyne or alkene) to construct the five-membered pyrazole ring.[2][20]
-
Multi-component Reactions: Modern synthetic approaches often employ one-pot, multi-component reactions where three or more starting materials are combined to form the final pyrazole product, offering high efficiency and atom economy.[20]
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Technical Guide: Leveraging 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile in Advanced Organic Synthesis
Executive Summary
4-(4-formyl-1H-pyrazol-1-yl)benzonitrile (CAS: 1152958-56-9) represents a high-value bifunctional scaffold in medicinal chemistry and agrochemical development. Characterized by a central pyrazole core flanked by an electrophilic formyl group and an electron-withdrawing nitrile moiety, this building block offers orthogonal reactivity. It serves as a critical intermediate for synthesizing kinase inhibitors (e.g., AKT/PKB pathway modulators), antimicrobial hydrazones, and next-generation succinate dehydrogenase inhibitor (SDHI) fungicides.
This guide provides a rigorous technical analysis of its synthesis, reactivity profile, and application in divergent synthesis, designed for senior researchers requiring actionable, high-fidelity protocols.
Physicochemical Profile
| Property | Specification |
| IUPAC Name | 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile |
| CAS Number | 1152958-56-9 |
| Molecular Formula | C₁₁H₇N₃O |
| Molecular Weight | 197.19 g/mol |
| SMILES | N#Cc1ccc(cc1)n2cc(C=O)cn2 |
| Appearance | Pale yellow to off-white solid |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂; sparingly soluble in water |
| Key Functional Groups | Aldehyde (C4-pyrazole), Nitrile (4-phenyl), Pyrazole (N1-linkage) |
Synthesis Protocol: The N-Arylation Route[4]
The most robust synthetic pathway involves the nucleophilic aromatic substitution (
Mechanistic Insight
The pKa of 4-formylpyrazole is approximately 13-14. To facilitate
Step-by-Step Protocol
Scale: 20 mmol (approx. 4 g output)
-
Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Reagent Loading: Charge the flask with 4-formylpyrazole (1.98 g, 20.6 mmol) and anhydrous DMF (50 mL). Stir until fully dissolved.
-
Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add Sodium Hydride (60% dispersion in mineral oil, 0.91 g, ~22.7 mmol) portion-wise over 15 minutes.
-
Critical Control Point: Allow gas evolution (
) to cease completely. Stir at 0°C for an additional 30 minutes to ensure formation of the pyrazolate anion.
-
-
Coupling: Add 4-fluorobenzonitrile (2.49 g, 20.6 mmol) in one portion.
-
Reaction: Remove the ice bath and heat the mixture to 60°C for 6 hours under inert atmosphere.
-
Work-up:
-
Pour the mixture into crushed ice/water (200 mL) with vigorous stirring. The product should precipitate as a solid.
-
Filter the precipitate and wash with water (3 x 50 mL) to remove residual DMF and salts.
-
Wash with hexanes (2 x 30 mL) to remove mineral oil from the NaH.
-
Purification: Recrystallize from ethanol or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient) if high purity (>99%) is required.
Self-Validating Checkpoints
-
Visual: Reaction mixture changes from clear/cloudy to a homogeneous yellow solution upon heating.
-
TLC: Monitor disappearance of 4-fluorobenzonitrile (
in 4:1 Hex/EtOAc) and appearance of product ( ). -
NMR: Disappearance of the broad pyrazole N-H singlet (~13 ppm) and appearance of the aldehyde proton (~9.9 ppm) and aromatic AB system.
Visualization: Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis and subsequent work-up, highlighting critical reagents and conditions.
Caption: Figure 1. Step-wise synthetic workflow for the N-arylation of 4-formylpyrazole using NaH/DMF conditions.
Reactivity Profile & Divergent Synthesis
The utility of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile lies in its ability to undergo orthogonal transformations. The aldehyde and nitrile groups can be manipulated independently to access diverse chemical spaces.
A. Aldehyde Transformations (C4-Position)
The formyl group is highly electrophilic and serves as a "handle" for extending the carbon skeleton or introducing heteroatoms.
-
Reductive Amination: Reaction with primary/secondary amines followed by
reduction yields amine-linked kinase inhibitors. -
Knoevenagel Condensation: Reaction with malononitrile or ethyl cyanoacetate yields acrylonitriles, often used as Michael acceptors in covalent drug design.
-
Schiff Base/Hydrazone Formation: Condensation with hydrazides yields acylhydrazones, a privileged scaffold for antimicrobial and antifungal agents (see Vertex AI Search Results 1.1, 1.3).
B. Nitrile Transformations (Aryl Ring)
The nitrile group is robust but can be activated under specific conditions.
-
Tetrazole Formation: [3+2] Cycloaddition with sodium azide (
) yields the tetrazole bioisostere of a carboxylic acid, crucial for improving metabolic stability and bioavailability. -
Pinner Reaction/Hydrolysis: Controlled hydrolysis yields the primary amide or carboxylic acid.
Visualization: Divergent Pathways
Caption: Figure 2.[3] Orthogonal reactivity map demonstrating the divergent synthesis potential of the scaffold.
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Low Yield in Coupling | Incomplete deprotonation of pyrazole. | Ensure NaH quality (fresh) and allow 30 min stir time at 0°C before adding nitrile. |
| Dark/Tarry Reaction | Thermal decomposition or solvent impurities. | Use anhydrous DMF; do not exceed 80°C. Maintain strict |
| Regioisomer Contamination | Use of 3-substituted pyrazoles (not applicable here). | For 4-formylpyrazole (symmetric), regioisomers are impossible. If using 3-methyl-4-formylpyrazole, N1 vs N2 selectivity becomes critical (sterics favor N1). |
| Poor Solubility | High crystallinity of the nitrile product. | Use DMSO for NMR analysis. For reactions, mild heating or co-solvents (THF/DMF) may be needed. |
References
-
Ambeed . Synthesis of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile (CAS 1152958-56-9).[4] Accessed via Ambeed Database.
-
PubChem . 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile Compound Summary. National Library of Medicine.
-
National Institutes of Health (NIH) . Synthesis and Antimicrobial Studies of Pyrazole-Derived Hydrazones. PubMed Central.
-
Organic Chemistry Portal . Copper-Catalyzed N-Arylation of Pyrazoles. (General methodology reference for N-arylation).
-
Chemical Methodologies . Synthesis and Antimicrobial Activity of New 4-Formyl Pyrazole Derivatives.
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- 4. N/A,1-(6-Chloropyrazin-2-yl)-1H-pyrazole-4-carbaldehyde-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
Chronicles of the Nitrogen Pair: A Technical Guide to the Evolution of Substituted Pyrazole Synthesis
Executive Summary: The Scaffold of Choice
The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—stands as a pillar of modern medicinal chemistry. From the analgesic antipyrine in the late 19th century to the blockbuster COX-2 inhibitor Celecoxib, this scaffold owes its prevalence to its unique physiochemical properties: high metabolic stability, the ability to act as both a hydrogen bond donor and acceptor, and a distinct dipole moment that influences pharmacokinetics.
However, the synthesis of substituted pyrazoles presents a persistent challenge: regioselectivity . The tautomeric nature of the pyrazole ring often leads to mixtures of isomers (1,3- vs. 1,5-substituted), complicating purification and reducing yield. This guide chronicles the technical evolution of pyrazole synthesis, moving from classical condensation to modern, regiocontrolled transition-metal catalysis.
The Classical Era: Knorr and the Tautomer Problem (1883)
In 1883, Ludwig Knorr discovered that reacting hydrazines with 1,3-dicarbonyl compounds yielded pyrazoles.[1] This reaction remains the most common method for pyrazole construction, yet it carries an inherent flaw that has plagued chemists for a century.
The Mechanism and the Flaw
The reaction proceeds via a condensation-cyclization sequence. The hydrazine nitrogen attacks a carbonyl carbon to form a hydrazone intermediate, which then cyclizes.
-
The Problem: If the hydrazine is monosubstituted (
) and the 1,3-dicarbonyl is unsymmetrical ( ), the hydrazine can attack either carbonyl group first. -
The Result: A mixture of regioisomers (isomer A and isomer B).
Visualization: The Knorr Bifurcation
The following diagram illustrates the mechanistic divergence that leads to isomeric mixtures.
Figure 1: The mechanistic bifurcation in Knorr synthesis. The ratio of Isomer A to B depends on solvent polarity, pH, and steric bulk.
The Dipolar Era: Huisgen and [3+2] Cycloaddition (1960s)
To bypass the limitations of condensation chemistry, Rolf Huisgen formalized the concept of 1,3-dipolar cycloadditions. This approach builds the ring by reacting a 1,3-dipole (4 electrons) with a dipolarophile (2 electrons).
Mechanism and FMO Theory
Common dipoles include diazoalkanes , nitrilimines , and sydnones . The reaction with an alkyne (dipolarophile) is a concerted
-
Regioselectivity Driver: Frontier Molecular Orbital (FMO) theory dictates that the interaction between the HOMO of the dipole and the LUMO of the dipolarophile (or vice versa) determines the orientation.
-
Limitation: While more versatile than Knorr, thermal cycloadditions often still yield mixtures unless the alkyne is highly polarized (e.g., electron-deficient alkynes).
The Modern Era: Regiocontrol & C-H Activation
Contemporary drug development demands single isomers with >99% purity. Modern methods utilize transition metals and specific solvent effects to enforce regioselectivity.
Case Study: The Celecoxib Solution
Celecoxib (Celebrex) is a classic 1,5-diarylpyrazole. Its synthesis demonstrates the solution to the "Knorr Problem."
-
Challenge: Reacting 4-hydrazinobenzenesulfonamide with 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione can yield two isomers. The 1,5-isomer is the active COX-2 inhibitor; the 1,3-isomer is an impurity.
-
Technical Solution: The use of fluorinated solvents (like trifluoroethanol) or specific pH control (using HCl salts of hydrazine) directs the nucleophilic attack. The trifluoromethyl group (
) on the dicarbonyl is highly electron-withdrawing, making the adjacent carbonyl more electrophilic. However, under acidic conditions, the hydrazine dynamics change, allowing for high regioselectivity toward the 1,5-isomer.
Transition-Metal Catalyzed C-H Activation
Instead of building the ring, modern methods functionalize an existing simple pyrazole ring.
-
C-H Arylation: Palladium or Ruthenium catalysts can selectively arylate the C4 or C5 position.
-
Directing Groups: The pyrazole nitrogen itself can act as a directing group (DG) to guide the metal catalyst to the C5 position.
Figure 2: General workflow for Transition-Metal Catalyzed C-H Arylation of Pyrazoles.
Comparative Analysis of Synthetic Methods
| Feature | Knorr Synthesis (Classical) | 1,3-Dipolar Cycloaddition | TM-Catalyzed C-H Activation |
| Precursors | Hydrazine + 1,3-Dicarbonyl | Dipole (e.g., Diazo) + Alkyne | Pre-formed Pyrazole + Aryl Halide |
| Atom Economy | High (Water byproduct) | 100% (if addition is perfect) | Moderate (Leaving groups lost) |
| Regioselectivity | Poor (often 1:1 mixtures) | Moderate (Electronic control) | Excellent (Catalyst controlled) |
| Scalability | High (Industrial standard) | Moderate (Safety concerns with diazo) | Moderate (Cost of Pd/Ru) |
| Key Limitation | Isomer separation required | Hazardous precursors | Expensive catalysts |
Detailed Experimental Protocols
Protocol A: Regioselective Synthesis of a Celecoxib Analog (1,5-Diarylpyrazole)
This protocol utilizes the electronic bias of the trifluoromethyl group to favor the 1,5-isomer.
Reagents:
-
4-Hydrazinobenzenesulfonamide hydrochloride (1.0 eq)
-
4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 eq)
-
Reflux condenser
Step-by-Step Workflow:
-
Preparation: Dissolve 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (10 mmol) in absolute ethanol (20 mL) in a round-bottom flask.
-
Addition: Add 4-hydrazinobenzenesulfonamide hydrochloride (10 mmol). Note: Using the hydrochloride salt is crucial. The acidic environment suppresses the formation of the kinetic enamine intermediate that leads to the wrong isomer.
-
Reflux: Heat the mixture to reflux (
C) for 4–6 hours. Monitor by TLC or LC-MS. -
Workup: Cool the reaction mixture to room temperature. The product often precipitates directly.
-
Isolation: Filter the precipitate. If no precipitate forms, concentrate the solvent under reduced pressure and recrystallize from ethanol/water.
-
Validation: Verify regiochemistry using
-NMR. The group shift is distinct for 1,3 vs 1,5 isomers.
Protocol B: Copper-Catalyzed [3+2] Cycloaddition (Click Chemistry Analog)
For synthesizing 1,4-disubstituted pyrazoles using terminal alkynes and diazo compounds generated in situ.
Reagents:
-
Tosylhydrazone (Precursor to diazo compound) (1.0 eq)
-
Terminal Alkyne (1.2 eq)
-
CuI (10 mol%)
-
Base (
, 2.0 eq) -
Dioxane (Solvent)
Step-by-Step Workflow:
-
Generation: In a sealed tube, combine the tosylhydrazone, alkyne, CuI, and base in dioxane.
-
Heating: Heat to
C. The base decomposes the hydrazone to generate the diazo species in situ. -
Catalysis: The Copper(I) species coordinates the alkyne, directing the attack of the diazo dipole to yield the 1,4-isomer exclusively (analogous to CuAAC click chemistry).
-
Purification: Filter through a celite pad to remove copper salts; concentrate and purify via column chromatography.
Future Outlook
The future of pyrazole synthesis lies in Flow Chemistry and Green Synthesis .
-
Flow Chemistry: Allows for the safe handling of hazardous diazo intermediates in dipolar cycloadditions by generating and consuming them immediately within a microreactor.
-
Water-Based Synthesis: Recent advancements use surfactant-mediated systems to perform Knorr syntheses in water, eliminating volatile organic solvents (VOCs).
References
-
Knorr, L. (1883).[3][4][5] "Einwirkung von Acetessigester auf Phenylhydrazin". Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.[5]
-
Huisgen, R. (1963). "1,3-Dipolar Cycloadditions. Past and Future". Angewandte Chemie International Edition, 2(10), 565–598.
-
Fustero, S., et al. (2011). "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles". Chemical Reviews, 111(11), 6984–7034.
-
Garg, N. K., et al. (2010). "Nickel-Catalyzed Amination of Aryl Sulfamates and Carbamates". Organic Letters, 12(21), 4776–4779. (Relevant for cross-coupling methodologies).
-
Pfizer Inc. (1995). "Substituted pyrazolyl benzenesulfonamides for the treatment of inflammation". U.S. Patent 5,466,823. (The foundational patent for Celecoxib synthesis).
-
Li, C. J. (2005). "Organic reactions in aqueous media with a focus on carbon-carbon bond formations". Chemical Reviews, 105(8), 3095–3166.
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A Senior Application Scientist's Guide to Theoretical Calculations for Pyrazole Ring Structures
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique electronic properties, potential for tautomerism, and versatile substitution patterns make it a highly attractive pharmacophore.[2] This guide provides an in-depth technical framework for applying theoretical quantum chemical calculations to elucidate the structural, electronic, and physicochemical properties of pyrazole-based compounds. Authored from the perspective of a senior application scientist, this document moves beyond mere protocol recitation to explain the causality behind methodological choices, ensuring a robust and self-validating computational workflow. We will explore the selection of appropriate density functional theory (DFT) methods and basis sets, detail validated protocols for geometry optimization and property prediction, and illustrate the practical application of these methods in a drug discovery context.
Chapter 1: Theoretical Foundations for Pyrazole Calculations
Computational chemistry has become an indispensable tool in drug discovery, offering a cost-effective and efficient means to identify and optimize lead compounds.[3][4] For heterocyclic systems like pyrazole, quantum mechanics (QM) provides unparalleled insight into their behavior at the electronic level.[3]
Choosing the Right Computational Lens: The DFT Workhorse
For molecules the size of typical drug candidates, Density Functional Theory (DFT) offers the best balance of computational accuracy and efficiency.[5] Unlike more computationally expensive ab initio methods, DFT approximates the many-electron system by calculating its electron density. The choice of the functional—the mathematical component that approximates the exchange-correlation energy—is the most critical decision in a DFT calculation.
For pyrazole and other nitrogen-containing heterocycles, hybrid functionals are the proven standard. They mix a portion of exact Hartree-Fock exchange with DFT exchange, providing a more accurate description of electronic structure.
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is the most widely used and extensively validated functional for organic molecules.[6][7] It provides reliable geometries and electronic properties for a broad range of systems.
-
M06-2X (Minnesota, 2006, with 2X Hartree-Fock exchange): This functional is specifically parameterized to perform well for non-covalent interactions, making it an excellent choice for studying potential protein-ligand binding modes.
-
ωB97X-D (Chai and Head-Gordon's long-range corrected hybrid with dispersion): This functional includes an empirical dispersion correction, making it highly suitable for systems where van der Waals forces are important.
The causality for selecting these functionals lies in their proven track record for accurately modeling the electronic environments of N-heterocycles, which is crucial for predicting properties like reactivity and pKa.[6]
The Language of Atoms: Selecting the Appropriate Basis Set
A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of basis set directly impact the accuracy and cost of the calculation. For pyrazole systems, Pople-style basis sets are a common and effective choice.[5]
| Basis Set | Description | Key Features & Rationale |
| 6-31G(d) | Double-zeta split-valence with polarization on heavy atoms. | Scouting & Initial Geometries: A cost-effective choice for initial geometry optimizations of medium to large molecules. The '(d)' polarization function is critical for accurately describing the geometry around the nitrogen atoms. |
| 6-311G(d,p) | Triple-zeta split-valence with polarization on heavy atoms and hydrogens. | Refined Geometries & Frequencies: Offers a more flexible description of the electron density, leading to more accurate geometries and vibrational frequencies. The '(p)' function on hydrogens is important for systems where hydrogen bonding is a key feature. |
| 6-311++G(d,p) | Triple-zeta split-valence with polarization and diffuse functions. | Anions, Excited States, & Solvation: The '++' indicates the addition of diffuse functions on both heavy atoms and hydrogens. These are essential for accurately describing systems with diffuse electron density, such as anions or molecules in solution, and for predicting properties like pKa.[6] |
Expert Insight: The choice of basis set is not arbitrary. It is a deliberate decision based on the property being investigated. For a quick molecular electrostatic potential map, 6-31G(d) may suffice. For an accurate prediction of tautomeric equilibrium in solution, the flexibility and diffuse functions of 6-311++G(d,p) are non-negotiable for obtaining a physically meaningful result.[6]
Accounting for Reality: Implicit Solvation Models
Biological processes occur in water. Performing calculations in the "gas phase" (in vacuum) can lead to inaccurate predictions, especially for polar molecules like pyrazole. Implicit solvation models approximate the solvent as a continuous medium with a defined dielectric constant, providing a computationally efficient way to model solvent effects.[6]
-
PCM (Polarizable Continuum Model): A widely used and robust model.
-
SMD (Solvation Model based on Density): A universal solvation model that often provides high accuracy across a wide range of solvents.
Chapter 2: Core Computational Protocols: A Validated Workflow
A trustworthy computational protocol is a self-validating one. Each step confirms the validity of the previous one, ensuring the final results are physically meaningful.
Protocol 2.1: Geometry Optimization and Frequency Analysis
This is the foundational calculation for any molecular system. The goal is to find the lowest energy conformation of the molecule on its potential energy surface.
Step-by-Step Methodology:
-
Build the Initial Structure: Construct a reasonable 3D structure of the pyrazole derivative using a molecular builder. Ensure correct bond orders and stereochemistry.
-
Perform Geometry Optimization:
-
Basis Set: Start with a modest basis set (e.g., 6-31G(d)) for larger molecules, or a more robust one (e.g., 6-311G(d,p)) for smaller systems.
-
Solvent Model: Include an implicit solvent model (e.g., PCM with water) if the molecule is intended for a biological context.[6]
-
Keyword (Generic): OPT
-
Perform Frequency Analysis:
-
Rationale: This is a critical validation step. A true energy minimum will have zero imaginary frequencies. The presence of one imaginary frequency indicates a transition state, not a stable structure.
-
Method/Basis Set: Must be performed at the exact same level of theory as the geometry optimization.
-
Keyword (Generic): FREQ
-
-
Analyze the Output:
-
Confirm the optimization converged.
-
Check for the absence of imaginary frequencies. If one is present, visualize the vibrational mode corresponding to that frequency to understand the structural distortion needed to achieve a true minimum, then modify the input structure and re-optimize.
-
The output will also provide key thermodynamic data like zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.[8]
-
Workflow Visualization
Below is a diagram illustrating the logical flow of a standard computational chemistry project for a pyrazole derivative.
Sources
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- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 8. bcc.bas.bg [bcc.bas.bg]
Methodological & Application
The Versatile Synthon: Application Notes and Protocols for 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of modern organic synthesis and medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold," a core structural motif consistently found in a multitude of biologically active compounds.[1][2] Its unique electronic properties and synthetic accessibility have made it a cornerstone in the design of novel therapeutics. Within this important class of heterocycles, 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile has emerged as a particularly valuable and versatile building block. This application note provides a comprehensive guide to its synthesis, properties, and, most importantly, its diverse applications in the construction of complex organic molecules with significant pharmacological potential.
The strategic placement of a reactive formyl group on the pyrazole ring, coupled with the electron-withdrawing benzonitrile moiety, endows this molecule with a rich and varied chemical reactivity. The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, including condensations, olefina-tions, and multicomponent reactions. This allows for the facile introduction of diverse structural motifs, leading to the generation of large and focused chemical libraries for drug discovery programs. This guide will delve into the practical aspects of utilizing this powerful synthon, providing detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Physicochemical Properties of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile
| Property | Value |
| Molecular Formula | C₁₁H₇N₃O |
| Molecular Weight | 197.19 g/mol |
| CAS Number | 1152958-56-9 |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in DMF, DMSO, and chlorinated solvents |
Synthesis of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile: The Vilsmeier-Haack Approach
The most common and efficient method for the synthesis of 4-formylpyrazoles is the Vilsmeier-Haack reaction.[3][4] This reaction introduces a formyl group onto an electron-rich aromatic or heterocyclic ring using a Vilsmeier reagent, which is typically formed from a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃). The synthesis of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile can be achieved through a two-step, one-pot procedure starting from readily available precursors.
Reaction Scheme:
Figure 1. Synthetic pathway to 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile.
Detailed Protocol:
Materials:
-
4-Cyanophenylhydrazine hydrochloride
-
Acetaldehyde
-
Ethanol (absolute)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Phosphorus oxychloride (POCl₃)
-
Sodium bicarbonate (saturated aqueous solution)
-
Deionized water
-
Ice
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-cyanophenylhydrazine hydrochloride (1 equivalent) in absolute ethanol.
-
Add acetaldehyde (1.1 equivalents) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature. The hydrazone intermediate can be used in the next step without further purification.
-
-
Vilsmeier-Haack Formylation:
-
In a separate three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, cool anhydrous DMF (acting as both solvent and reagent) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (3 equivalents) dropwise to the cooled DMF while maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at 0 °C to allow for the formation of the Vilsmeier reagent.
-
To this freshly prepared Vilsmeier reagent, add the hydrazone intermediate from the previous step portion-wise, ensuring the internal temperature does not exceed 20 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Applications in Organic Synthesis: A Gateway to Molecular Diversity
The aldehyde functionality of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile is a versatile handle for a multitude of chemical transformations, making it a valuable precursor for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules.
Synthesis of Bioactive Hydrazones
A primary application of this aldehyde is in the synthesis of hydrazones through condensation with various hydrazine derivatives. Pyrazole-based hydrazones have garnered significant attention due to their broad spectrum of biological activities, including antimicrobial and anticancer properties.[5][6][7][8]
Figure 2. General scheme for the synthesis of hydrazone derivatives.
Protocol for Hydrazone Synthesis:
-
Dissolve 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile (1 equivalent) in absolute ethanol in a round-bottom flask.
-
Add the desired substituted hydrazine or hydrazine hydrate (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux for 2-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry. Recrystallization can be performed if necessary.
Table of Antimicrobial Activity of Exemplary Hydrazone Derivatives:
| Derivative (Substituent on Hydrazine) | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| 4-Fluorophenyl | Staphylococcus aureus | 3.125 | [6] |
| 4-Chlorophenyl | Acinetobacter baumannii | 1.56 | [5] |
| 2,4-Difluorophenyl | Bacillus subtilis | 0.78 | [7] |
| Naphthyl | Staphylococcus aureus (MRSA) | 0.78 | [8] |
Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Systems
The Knoevenagel condensation is a powerful tool for the formation of carbon-carbon double bonds.[9] 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile can react with active methylene compounds, such as malononitrile or ethyl cyanoacetate, in the presence of a base to yield electron-deficient alkenes. These products are valuable intermediates for the synthesis of various heterocyclic systems through subsequent cyclization reactions.
Protocol for Knoevenagel Condensation:
-
In a suitable solvent such as ethanol or isopropanol, dissolve 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile (1 equivalent) and the active methylene compound (1.1 equivalents).
-
Add a catalytic amount of a base, such as piperidine or triethylamine.
-
Stir the reaction mixture at room temperature or with gentle heating for 1-4 hours.
-
Monitor the reaction by TLC. Upon completion, the product often precipitates.
-
Filter the solid, wash with a cold solvent, and dry.
Wittig Reaction for Alkene Synthesis
The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes and ketones.[10] 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile can be converted to a variety of substituted alkenes using phosphorus ylides (Wittig reagents). This reaction is particularly useful for introducing specific vinyl groups onto the pyrazole scaffold.
General Protocol for Wittig Reaction:
-
Prepare the phosphonium ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride) in an anhydrous aprotic solvent (e.g., THF, DMSO) under an inert atmosphere.
-
Cool the ylide solution to a low temperature (e.g., -78 °C or 0 °C).
-
Add a solution of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile (1 equivalent) in the same solvent dropwise to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the product by column chromatography.
Precursor for Fused Heterocyclic Systems: Synthesis of Pyrazolo[3,4-d]pyrimidines
The pyrazole ring of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile can serve as a foundation for the construction of fused heterocyclic systems. For instance, derivatives of this aldehyde can be used to synthesize pyrazolo[3,4-d]pyrimidines, which are known to exhibit a wide range of biological activities, including anticancer and kinase inhibitory effects.[11][12][13][14][15]
Figure 3. General approach to pyrazolo[3,4-d]pyrimidines.
The synthesis often involves the initial conversion of the formyl group to a more elaborate side chain that can then undergo cyclization with a suitable nitrogen-containing reagent like guanidine or amidine.
Conclusion and Future Perspectives
4-(4-formyl-1H-pyrazol-1-yl)benzonitrile is a highly valuable and versatile building block in organic synthesis. Its straightforward preparation via the Vilsmeier-Haack reaction and the reactivity of its formyl group provide access to a vast array of complex molecules. The demonstrated applications in the synthesis of bioactive hydrazones, α,β-unsaturated systems, and fused heterocycles highlight its significance in medicinal chemistry and drug discovery. The continued exploration of the reactivity of this synthon in novel multicomponent reactions and its use in the development of new therapeutic agents promises to be a fruitful area of research. The protocols and insights provided in this guide are intended to facilitate the broader application of this powerful synthetic tool.
References
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Alam, M. A., et al. (2020). Design and synthesis of 4-[4-formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic acid derivatives as potent growth inhibitors of drug-resistant Staphylococcus aureus. The Journal of Antibiotics, 73(12), 818–827. [Link]
-
Al-Amiery, A. A., et al. (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 5(4), 324-332. [Link]
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-
Alam, M. A., et al. (2020). Synthesis of 4,4′-(4-Formyl-1H-pyrazole-1,3-diyl)dibenzoic Acid Derivatives as Narrow Spectrum Antibiotics for the Potential Treatment of Acinetobacter Baumannii Infections. Molecules, 25(19), 4468. [Link]
-
Whitt, J., et al. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. ACS omega, 4(10), 14284-14293. [Link]
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-
Alam, M. A., et al. (2018). Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2, 4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl] benzoic acid and 4-[3-(3, 4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl] benzoic acid. Bioorganic & medicinal chemistry letters, 28(17), 2914-2919. [Link]
-
Alnufaie, R., et al. (2020). Design and synthesis of 4-[4-formyl-3-(2-naphthyl) pyrazol-1-yl] benzoic acid derivatives as potent growth inhibitors of drug-resistant Staphylococcus aureus. The Journal of Antibiotics, 73(12), 818-827. [Link]
- Ghorab, M. M., et al. (2016). Novel pyrazolo [3, 4-d] pyrimidine derivatives as potential anticancer and radiosensitizing agents. European journal of medicinal chemistry, 123, 56-67.
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PubChem. (n.d.). 4-(4-formyl-1h-pyrazol-3-yl)benzonitrile. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Retrieved from [Link]
-
Degloor College. (2021). Aliquat 336 catalysed Knoevenagel condensation at room temperature. Retrieved from [Link]
-
ResearchGate. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Wittig Reaction – Examples and Mechanism. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Wittig Reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2023). The Wittig Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Medicinal Chemistry. [Link]
-
Al-Omair, M. A., et al. (2022). Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Bioorganic Chemistry, 128, 106093. [Link]
- Al-Ghorbani, M., et al. (2020). Synthesis of some novel pyrazolo [3, 4-d] pyrimidin-4 (5H)-one derivatives as potential antimicrobial agent. Journal of Applied Pharmaceutical Science, 10(1), 061-068.
-
Radi, M., et al. (2012). Pyrazolo [3, 4-d] pyrimidine prodrugs: strategic optimization of the aqueous solubility of dual Src/Abl inhibitors. ACS medicinal chemistry letters, 3(12), 1034-1038. [Link]
- Al-Zoubi, R. M., et al. (2018). Catalyst-free tandem Knoevenagel-Michael reaction of aldehydes and pyrazolin-5-one: Fast and convenient approach to medicinally relevant 4, 4′-(arylmethylene) bis (1H-pyrazol-5-ol) s. Chemistry Central Journal, 12(1), 1-8.
-
Al-Issa, S. A., et al. (2022). Discovery of N, 4-Di (1H-pyrazol-4-yl) pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 27(19), 6598. [Link]
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Strategic Derivatization of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile: Protocols for Library Development
An Application Note for Medicinal and Synthetic Chemists
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
The 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile scaffold is a valuable starting point for the synthesis of novel chemical entities in drug discovery and materials science. The pyrazole nucleus is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3][4] The strategic placement of a formyl group at the C4 position of the pyrazole ring provides a versatile chemical handle for a multitude of derivatization reactions. This application note provides detailed protocols and scientific rationale for three robust and widely applicable derivatization reactions: Reductive Amination, Wittig Olefination, and Knoevenagel Condensation. These methods enable the rapid generation of diverse chemical libraries for screening and lead optimization, transforming the aldehyde into amines, alkenes, and α,β-unsaturated systems, respectively.
Introduction: The Value of the Pyrazole Scaffold
Pyrazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, valued for their diverse pharmacological profiles.[1][4][5] Their utility stems from the pyrazole ring's ability to act as a stable, aromatic scaffold that can engage in various biological interactions, including hydrogen bonding and π-stacking. The core molecule, 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile, combines this privileged heterocycle with two key functional groups:
-
The Benzonitrile Moiety: A common feature in many bioactive molecules, it can act as a hydrogen bond acceptor or a metabolic blocking group, and its orientation influences the molecule's overall conformation.
-
The Formyl Group (Aldehyde): An exceptionally versatile functional group that serves as an electrophilic center, enabling a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions.
This guide focuses on exploiting the reactivity of the formyl group to build molecular complexity and diversity, a cornerstone of modern drug development. The protocols described herein are designed to be reliable, scalable, and adaptable for a range of downstream applications.
Synthesis of the Starting Material
The precursor, 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile, can be reliably synthesized through established methods. A common and effective approach is the Vilsmeier-Haack formylation of a hydrazone precursor.[6][7] This reaction introduces the formyl group at the C4 position of the pyrazole ring with high regioselectivity.
Caption: Synthesis workflow for the pyrazole aldehyde precursor.
Key Derivatization Protocol: Reductive Amination
Principle and Rationale
Reductive amination is one of the most powerful methods for synthesizing secondary and tertiary amines.[8] The reaction proceeds in two stages: the initial formation of an imine (or iminium ion) via condensation of the aldehyde with a primary or secondary amine, followed by its immediate reduction to the corresponding amine.
The choice of a mild reducing agent is critical to the success of this one-pot reaction. Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reagent of choice for this transformation.[9][10] Its steric bulk and reduced reactivity compared to reagents like NaBH₄ allow it to selectively reduce the protonated imine in the presence of the starting aldehyde, preventing the undesired reduction of the aldehyde to an alcohol.[8] This method is exceptionally broad in scope and tolerates a wide range of functional groups, making it ideal for library synthesis.[10]
Caption: Workflow for the one-pot reductive amination reaction.
Detailed Experimental Protocol
Materials:
-
4-(4-formyl-1H-pyrazol-1-yl)benzonitrile
-
Selected primary or secondary amine (e.g., morpholine, benzylamine, aniline)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Glacial Acetic Acid (optional, catalyst for less reactive amines/ketones)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile (1.0 eq).
-
Solvent Addition: Dissolve the starting material in anhydrous DCE (or THF) to a concentration of approximately 0.1 M.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq). If using an amine salt (e.g., hydrochloride), add 1.1 eq of a non-nucleophilic base like triethylamine (TEA) to liberate the free amine. Stir the mixture for 20-30 minutes at room temperature.
-
Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 5-10 minutes. The reaction is often mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol).
Substrate Scope and Expected Outcomes
This protocol is compatible with a wide array of amines, allowing for the introduction of diverse functional groups to tune properties like polarity, basicity, and steric bulk.
| Amine Substrate | Amine Type | Expected Product | Key Feature Introduced |
| Morpholine | Secondary, Cyclic | 4-((4-(morpholinomethyl)-1H-pyrazol-1-yl)benzonitrile | Polar, basic heterocycle |
| Benzylamine | Primary, Aralkyl | 4-((4-((benzylamino)methyl)-1H-pyrazol-1-yl)benzonitrile | Flexible, lipophilic group |
| Aniline | Primary, Aryl | 4-((4-((phenylamino)methyl)-1H-pyrazol-1-yl)benzonitrile | Rigid, aromatic system |
| Piperidine | Secondary, Cyclic | 4-((4-(piperidin-1-ylmethyl)-1H-pyrazol-1-yl)benzonitrile | Lipophilic, basic heterocycle |
Key Derivatization Protocol: Wittig Reaction (Olefination)
Principle and Rationale
The Wittig reaction is a Nobel Prize-winning method for converting aldehydes and ketones into alkenes.[11] The reaction involves a triphenyl phosphonium ylide, also known as a Wittig reagent, which acts as a nucleophile attacking the aldehyde's carbonyl carbon.[11] This leads to the formation of a four-membered oxaphosphetane intermediate, which then collapses to form the desired alkene and triphenylphosphine oxide as a byproduct.
This reaction is exceptionally useful for carbon-chain extension. By choosing different ylides, one can introduce a variety of substituents on the newly formed double bond. Stabilized ylides (containing an electron-withdrawing group like an ester) are generally bench-stable and less reactive, often leading to the E-alkene selectively. Non-stabilized ylides are more reactive and typically favor the Z-alkene.[11]
Caption: The reaction pathway of the Wittig olefination.
Detailed Experimental Protocol
Materials:
-
4-(4-formyl-1H-pyrazol-1-yl)benzonitrile
-
Appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide, (ethoxycarbonylmethyl)triphenylphosphonium bromide)
-
Strong base (e.g., n-butyllithium (n-BuLi), potassium tert-butoxide (t-BuOK))
-
Anhydrous solvent (e.g., THF, Diethyl ether)
-
Round-bottom flask, syringe, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
Ylide Generation: To a flame-dried, three-neck flask under a nitrogen atmosphere, add the phosphonium salt (1.2 eq). Suspend it in anhydrous THF.
-
Base Addition: Cool the suspension to 0 °C (or -78 °C for unstable ylides). Slowly add the strong base (1.1 eq) via syringe. A distinct color change (often to deep yellow, orange, or red) indicates ylide formation. Stir for 30-60 minutes at this temperature.
-
Aldehyde Addition: Dissolve 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at the same low temperature.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction by TLC or LC-MS. The disappearance of the color of the ylide often indicates reaction completion.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The major byproduct, triphenylphosphine oxide, can be challenging to remove. Purification is typically achieved by flash column chromatography on silica gel.
Substrate Scope and Expected Outcomes
| Phosphonium Salt | Ylide Type | Expected Product | Key Feature Introduced |
| Methyltriphenylphosphonium bromide | Non-stabilized | 4-(4-vinyl-1H-pyrazol-1-yl)benzonitrile | Terminal alkene |
| Benzyltriphenylphosphonium chloride | Non-stabilized | 4-(4-styryl-1H-pyrazol-1-yl)benzonitrile | Styrenyl group (conjugation) |
| (Ethoxycarbonylmethyl)triphenylphosphonium bromide | Stabilized | Ethyl 3-(1-(4-cyanophenyl)-1H-pyrazol-4-yl)acrylate | α,β-Unsaturated ester |
Key Derivatization Protocol: Knoevenagel Condensation
Principle and Rationale
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by a dehydration step to yield an α,β-unsaturated product.[12][13] The reaction is typically catalyzed by a weak base, such as piperidine or pyridine, which deprotonates the active methylene compound to generate a resonance-stabilized carbanion (enolate). This nucleophile then attacks the aldehyde.
This reaction is highly valuable for synthesizing electron-deficient alkenes, which are important intermediates and pharmacophores (e.g., Michael acceptors). The choice of the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) determines the nature of the electron-withdrawing groups on the resulting alkene.[14][15]
Caption: General mechanism of the Knoevenagel condensation.
Detailed Experimental Protocol
Materials:
-
4-(4-formyl-1H-pyrazol-1-yl)benzonitrile
-
Active methylene compound (e.g., malononitrile, diethyl malonate)
-
Weak base catalyst (e.g., piperidine, pyridine)
-
Solvent (e.g., ethanol, toluene)
-
Dean-Stark apparatus (if using toluene to remove water)
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile (1.0 eq) and the active methylene compound (1.1 eq) in ethanol or toluene.
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq).
-
Reaction: Heat the mixture to reflux (typically 80-110 °C depending on the solvent) for 2-8 hours. If using toluene, a Dean-Stark trap can be used to remove the water formed during the reaction and drive the equilibrium towards the product.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The product is often more conjugated and may have a lower Rf value than the starting aldehyde.
-
Work-up: Cool the reaction mixture to room temperature. In many cases, the product will precipitate from the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry.
-
Extraction (if no precipitation): If the product does not precipitate, concentrate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with dilute HCl (to remove the basic catalyst), water, and brine.
-
Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be recrystallized or purified by flash column chromatography if necessary.
Substrate Scope and Expected Outcomes
| Active Methylene Compound | Expected Product | Key Feature Introduced |
| Malononitrile | 2-((1-(4-cyanophenyl)-1H-pyrazol-4-yl)methylene)malononitrile | Dicyanovinyl group (strong electron acceptor) |
| Ethyl cyanoacetate | Ethyl 2-cyano-3-(1-(4-cyanophenyl)-1H-pyrazol-4-yl)acrylate | Cyanoacrylate moiety (versatile intermediate) |
| Diethyl malonate | Diethyl 2-((1-(4-cyanophenyl)-1H-pyrazol-4-yl)methylene)malonate | Malonic ester derivative (can be further modified) |
Conclusion
The derivatization of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile via reductive amination, Wittig olefination, and Knoevenagel condensation offers a robust and versatile platform for generating novel chemical libraries. These protocols provide reliable pathways to introduce a wide range of functional groups, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. The resulting amine, alkene, and α,β-unsaturated derivatives serve as valuable starting points for identifying new therapeutic agents and functional materials.
References
-
Karrouchi, K., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
-
Synthesis of 4,4′-(4-Formyl-1H-pyrazole-1,3-diyl)dibenzoic Acid Derivatives as Narrow Spectrum Antibiotics for the Potential Treatment of Acinetobacter Baumannii Infections. (2020). ACS Omega. Available at: [Link]
-
Al-Sultani, K. H., et al. (2020). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available at: [Link]
-
Stasik, S. J., et al. (2015). A Highly Versatile One-Pot Aqueous Wittig Reaction. World Journal of Chemical Education. Available at: [Link]
-
Unacademy. Reductive Amination of Aldehydes and Ketones. Available at: [Link]
-
ResearchGate. (2020). Synthesis of 4,4′-(4-Formyl-1H-pyrazole-1,3-diyl)dibenzoic Acid Derivatives as Narrow Spectrum Antibiotics for the Potential Treatment of Acinetobacter Baumannii Infections. Available at: [Link]
-
Wikipedia. Wittig reaction. Available at: [Link]
- Google Patents. (2005). Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile. US20050209294A1.
-
University of Evansville. Wittig Reaction: Synthesis of Alkenes. Available at: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]
-
Organic Chemistry Data. Wittig Reaction - Common Conditions. Available at: [Link]
-
ResearchGate. (2007). 4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile. Available at: [Link]
-
Zodda, J. P., et al. (1982). Derivatization of Carboxylic Acids by Reaction With 4'-bromophenacyl Trifluoromethanesulfonate Prior to Determination by High-Performance Liquid Chromatography. Analytical Chemistry. Available at: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
-
Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Available at: [Link]
-
ResearchGate. (2023). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. Available at: [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
ResearchGate. (2020). The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. Available at: [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. Available at: [Link]
-
Khan, A. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry. Available at: [Link]
-
Patil, S., et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Synthetic Communications. Available at: [Link]
-
Rossi, S., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. Available at: [Link]
-
Kumar, V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Zare, A., et al. (2014). A Simple and Efficient Procedure for Knoevenagel Reaction Promoted by Imidazolium-based Ionic Liquids. Organic Chemistry: An Indian Journal. Available at: [Link]
-
ResearchGate. (2015). Scheme 1. Knoevenagel condensation of aromatic aldehydes with malononitrile. Available at: [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 6. Synthesis of 4,4′-(4-Formyl-1H-pyrazole-1,3-diyl)dibenzoic Acid Derivatives as Narrow Spectrum Antibiotics for the Potential Treatment of Acinetobacter Baumannii Infections - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Wittig reaction - Wikipedia [en.wikipedia.org]
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- 15. researchgate.net [researchgate.net]
Application Note: High-Purity Synthesis of Bioactive Hydrazones from 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile
Abstract
This application note details the optimized protocol for synthesizing hydrazone derivatives using 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile as the core electrophilic scaffold. Pyrazole-based hydrazones have emerged as critical pharmacophores in drug discovery, exhibiting potent antimicrobial (specifically against MDR Acinetobacter baumannii and Staphylococcus aureus), anti-inflammatory (COX-II inhibition), and anticancer properties. This guide provides a robust, scalable methodology for the condensation reaction, purification strategies, and structural validation, ensuring high yield and purity suitable for biological screening.
Introduction & Pharmacological Significance
The pyrazole ring is a privileged structure in medicinal chemistry, acting as a bioisostere for imidazole and pyrrole.[1] When coupled with a hydrazone moiety (
The specific precursor, 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile , is strategically valuable because:
-
The Nitrile Group (
): Offers a metabolic handle and a site for further derivatization (e.g., to tetrazoles or amides). -
The Formyl Group (
): Serves as a highly reactive "warhead" for Schiff base formation. -
The Pyrazole Core: Provides rigid spacing and
-stacking potential.
Critical Process Parameters (CPPs)
-
Stoichiometry: 1:1 molar ratio of aldehyde to hydrazine is standard, but slight excess of hydrazine drives completion.
-
Catalyst: Glacial acetic acid is preferred over strong mineral acids to prevent nitrile hydrolysis.
-
Solvent System: Ethanol (EtOH) is the green solvent of choice; Methanol (MeOH) is a viable alternative for solubility issues.
Experimental Workflow
The synthesis follows a linear condensation pathway. The following diagram illustrates the operational workflow from starting material preparation to final isolation.
Figure 1: Operational workflow for the synthesis of pyrazole hydrazones. Color coding indicates thermal states (Red=Hot, Green=Cool).
Detailed Protocol
Safety Note: Hydrazines are potential carcinogens and toxic. Work in a fume hood. The nitrile moiety can release HCN under strong acidic/reducing conditions; maintain pH > 4.
Materials
-
Precursor: 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile (Synthesized via Vilsmeier-Haack reaction of 4-cyanophenylhydrazine [1, 2]).
-
Reagent: Substituted Hydrazine or Hydrazide (e.g., Isoniazid, Phenylhydrazine, Semicarbazide).
-
Solvent: Ethanol (Absolute, >99.5%).
-
Catalyst: Glacial Acetic Acid (AcOH).
Step-by-Step Procedure
-
Dissolution: In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 1.0 mmol (approx. 197 mg) of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile in 15-20 mL of absolute ethanol.
-
Note: If solubility is poor at RT, gently warm to 40°C.
-
-
Reagent Addition: Add 1.0 - 1.1 mmol of the appropriate hydrazine/hydrazide derivative to the solution.
-
Catalysis: Add 3-5 drops of glacial acetic acid.
-
Reasoning: Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by the hydrazine nitrogen [3].
-
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78-80°C) for 4 to 8 hours .
-
IPC (In-Process Control): Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1). The aldehyde spot (
) should disappear.
-
-
Precipitation: Once complete, remove the heat source and allow the flask to cool to room temperature. Subsequently, place the flask in an ice bath (0-4°C) for 30 minutes to maximize precipitation.
-
Filtration: Filter the solid precipitate using vacuum filtration (Buchner funnel).
-
Washing: Wash the filter cake twice with 5 mL of cold ethanol and once with 5 mL of diethyl ether to remove unreacted hydrazine and catalyst.
-
Purification: Recrystallize the crude product from hot Ethanol. For highly insoluble derivatives, use an Ethanol/DMF (9:1) mixture.
-
Drying: Dry the crystals in a vacuum oven at 50°C for 6 hours.
Reaction Mechanism
Understanding the mechanism is vital for troubleshooting low yields. The reaction proceeds via an acid-catalyzed addition-elimination.
Figure 2: Mechanistic pathway of hydrazone formation. The dehydration step is often the rate-determining step in neutral conditions, accelerated here by acid catalysis.
Characterization & Quality Control
Successful synthesis must be validated using the following spectral markers.
| Technique | Parameter | Expected Observation | Structural Insight |
| IR Spectroscopy | 1590 - 1620 cm | Confirms formation of hydrazone linkage. | |
| 2220 - 2230 cm | Confirms integrity of the nitrile group (no hydrolysis). | ||
| 3200 - 3400 cm | Presence of secondary amine in hydrazone. | ||
| The azomethine proton; diagnostic peak for hydrazones. | |||
| Pyrazole-H | Characteristic downfield shifts of pyrazole ring protons (C3-H, C5-H). | ||
| Mass Spectrometry | Molecular Ion | Confirms molecular weight. |
Data Interpretation:
-
Absence of Carbonyl: The disappearance of the aldehyde carbonyl peak (
1680-1700 cm in IR, 9.8-10.0 ppm in NMR) is the primary indicator of reaction completion. -
Stereochemistry: These hydrazones typically form the (E)-isomer, which is thermodynamically more stable.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Precipitate | Product is too soluble in EtOH. | Concentrate solvent by 50% on rotavap; add cold water dropwise to induce turbidity; refrigerate overnight. |
| Low Yield | Incomplete reaction or wet solvent. | Increase reflux time; ensure Ethanol is anhydrous; add molecular sieves to trap water (driving equilibrium). |
| Impurity Spots (TLC) | Azine formation (dimer). | Ensure Hydrazine is added in slight excess (1.1-1.2 eq) and added slowly to the aldehyde solution. |
| Nitrile Hydrolysis | Acid concentration too high. | Reduce AcOH to catalytic amounts (1-2 drops) or switch to weaker acid catalyst. |
References
-
Synthesis of Pyrazole Aldehyde Precursor: Al-Mulla, A. (2019). Synthesis of Hydrazone Derivatives of 4-[4-Formyl-3-(2-oxochromen-3-yl)pyrazol-1-yl]benzoic acid as Potent Growth Inhibitors. MDPI. [Link][2][3]
-
Vilsmeier-Haack Formylation Context: Kalirajan, R., et al. (2019).[3] Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid. ACS Omega. [Link]
-
General Hydrazone Synthesis & Biological Activity: Kumar, S., et al. (2013). Synthesis, characterization and biological evaluation of pyrazole hydrazones. European Journal of Medicinal Chemistry. [Link]
-
Antimicrobial Relevance (Acinetobacter): Uppal, G., et al. (2020).[2] Synthesis of 4,4′-(4-Formyl-1H-pyrazole-1,3-diyl)dibenzoic Acid Derivatives as Narrow Spectrum Antibiotics. Antibiotics.[2][4][5][6][7][8] [Link][1][2][3][7][9][10]
Sources
- 1. Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 3. chemmethod.com [chemmethod.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
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The Strategic Application of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile in Modern Medicinal Chemistry
Introduction: Unpacking a Privileged Scaffold
In the landscape of contemporary drug discovery, the pursuit of novel molecular entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is relentless. Central to this endeavor is the utilization of versatile chemical building blocks that serve as foundational scaffolds for library synthesis and lead optimization. 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile emerges as a molecule of significant strategic importance, embodying the convergence of two key pharmacophores: the pyrazole ring and the benzonitrile moiety.
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, lauded for its metabolic stability and its presence in a multitude of approved drugs.[1][2][3] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The formyl group at the 4-position of the pyrazole ring provides a reactive handle for a variety of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.[4][5][6][7]
Concurrently, the benzonitrile group has gained prominence in drug design.[8][9] The nitrile substituent can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, often enhancing bioavailability and metabolic stability.[10] It can also participate in crucial binding interactions with target proteins through hydrogen bonds, polar interactions, and π-π stacking.[10] The incorporation of a nitrile group has become a successful strategy in the development of numerous FDA-approved drugs.[8]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile in medicinal chemistry applications, with a particular focus on its role as a key intermediate in the synthesis of kinase inhibitors.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and screening.
| Property | Value | Source |
| Molecular Formula | C₁₁H₇N₃O | [11][12] |
| Molecular Weight | 197.19 g/mol | [11][12] |
| CAS Number | 1152958-56-9 | [13] |
| Appearance | Typically a solid | Inferred from similar compounds[14] |
| Solubility | Soluble in common organic solvents such as DMSO, DMF | Inferred from general lab practice[10] |
Handling and Storage Protocol:
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood while wearing appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light and moisture to prevent degradation. For long-term storage, refrigeration or storage in a desiccator is recommended.
-
Solution Preparation: For biological screening, prepare a stock solution in a suitable dry solvent such as dimethyl sulfoxide (DMSO) at a concentration of 10-50 mM. Use sonication to ensure complete dissolution. Store stock solutions at -20°C to maintain stability.
Synthetic Utility and Key Reactions
The primary utility of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile lies in the reactivity of its aldehyde functional group. This aldehyde can undergo a variety of chemical transformations to introduce molecular diversity and build more complex structures.
Reductive Amination: A Gateway to Diverse Amine Scaffolds
Reductive amination is a cornerstone reaction in medicinal chemistry for the formation of carbon-nitrogen bonds. The formyl group of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile can be readily converted into a secondary or tertiary amine, providing a flexible linker to append various functional groups.
Workflow for Reductive Amination:
Caption: Reductive amination workflow.
Protocol: Synthesis of a Hypothetical Kinase Inhibitor Intermediate
This protocol describes the synthesis of a generic intermediate where a piperidine moiety is attached to the pyrazole scaffold via a methylene linker.
-
Reaction Setup: To a solution of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile (1.0 eq) in 1,2-dichloroethane (DCE) is added piperidine (1.1 eq).
-
Imine Formation: The mixture is stirred at room temperature for 30 minutes to allow for the formation of the iminium intermediate.
-
Reduction: Sodium triacetoxyborohydride (STAB) (1.5 eq) is added portionwise over 15 minutes.
-
Reaction Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-4 hours).
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired substituted piperidine derivative.
Other Important Transformations
-
Wittig Reaction: To introduce carbon-carbon double bonds.
-
Aldol Condensation: For the formation of α,β-unsaturated ketones.
-
Grignard/Organolithium Addition: To generate secondary alcohols.
Application in Kinase Inhibitor Design
The pyrazole scaffold is a common feature in many kinase inhibitors, including those targeting Janus kinases (JAKs) and Spleen Tyrosine Kinase (Syk).[15][16][] These enzymes are critical nodes in signaling pathways that regulate immune responses and cell proliferation, making them attractive targets for the treatment of inflammatory diseases and cancers.[][18][19] The benzonitrile group can also play a key role in binding to the kinase active site.
The JAK-STAT Signaling Pathway and Inhibition:
The JAK-STAT pathway is a principal signaling cascade for a wide array of cytokines and growth factors.[19] Dysregulation of this pathway is implicated in various autoimmune and myeloproliferative disorders.[18][20] JAK inhibitors act by blocking the ATP binding site of the kinase, thereby preventing the downstream phosphorylation and activation of STAT proteins.[19]
Caption: Simplified JAK-STAT signaling pathway and point of inhibition.
Protocol: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for evaluating the inhibitory activity of a compound synthesized from 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile against a target kinase.
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a range from micromolar to nanomolar.
-
Reaction Mixture: In a 96-well or 384-well plate, combine the kinase, a suitable substrate (e.g., a peptide), and ATP in a kinase buffer.
-
Incubation: Add the diluted test compound to the reaction mixture and incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays (e.g., Z'-LYTE™), or luminescence-based assays (e.g., ADP-Glo™).
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
Conclusion and Future Perspectives
4-(4-formyl-1H-pyrazol-1-yl)benzonitrile represents a strategically valuable and versatile building block for medicinal chemists. The combination of a reactive aldehyde on a privileged pyrazole scaffold with the beneficial properties of the benzonitrile moiety makes it an ideal starting point for the synthesis of compound libraries targeting a wide range of biological targets, particularly protein kinases. The protocols and workflows outlined in this application note provide a solid foundation for researchers to harness the potential of this compound in their drug discovery programs. The continued exploration of derivatives of this scaffold is likely to yield novel therapeutic agents with improved efficacy and safety profiles.[1]
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Tao, Z. F., et al. (2007). 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-benzonitriles and 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-pyridine-2'-carbonitriles as potent checkpoint kinase 1 (Chk1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(20), 5553-5557. [Link]
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Khan, M. M. K., et al. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 24(16), 2999. [Link]
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Alnufaie, R., et al. (2020). Design and synthesis of 4-[4-formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic acid derivatives as potent growth inhibitors of drug-resistant Staphylococcus aureus. The Journal of Antibiotics, 73(12), 818-827. [Link]
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Al-Attas, R., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals, 15(9), 1083. [Link]
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Kumar, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(15), 4933. [Link]
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Application Notes and Protocols: Leveraging Pyrazole Aldehydes in Antibacterial Drug Discovery
Introduction: A Strategic Response to the Antibiotic Resistance Crisis
The relentless rise of antibiotic-resistant bacteria represents a formidable threat to global health, compelling the scientific community to explore novel chemical scaffolds for new therapeutic agents.[1] Among the heterocyclic compounds that have garnered significant attention, the pyrazole nucleus stands out as a "privileged scaffold" in medicinal chemistry, known for its metabolic stability and wide spectrum of pharmacological activities, including potent antibacterial properties.[1][2][3][4]
This document focuses on a particularly versatile subclass: pyrazole aldehydes . The aldehyde functional group serves as a highly reactive chemical handle, enabling the synthesis of extensive and diverse compound libraries through straightforward chemical modifications.[5][6] This reactivity makes pyrazole aldehydes an ideal starting point for structure-activity relationship (SAR) studies aimed at discovering next-generation antibacterial drugs.
These application notes provide an in-depth guide for researchers, scientists, and drug development professionals. We will detail field-proven protocols for the synthesis of pyrazole aldehyde derivatives, robust methods for their in vitro antibacterial evaluation, and strategies for elucidating their mechanism of action, thereby offering a comprehensive roadmap for harnessing this promising compound class in the fight against bacterial pathogens.
Part 1: Synthesis of Pyrazole Aldehyde Derivatives: Building the Chemical Arsenal
The foundation of any successful drug discovery campaign is the ability to efficiently synthesize a diverse library of compounds. The pyrazole aldehyde core is an excellent platform for this, allowing for both the construction of the core ring and its subsequent derivatization.
Causality Behind the Synthetic Strategy
The primary goal is to create a core intermediate—the pyrazole-4-carbaldehyde—which can then be rapidly elaborated. The Vilsmeier-Haack reaction is an exceptionally effective method for this, as it formylates electron-rich heterocycles with high regioselectivity.[6][7] Once the aldehyde is in place, its electrophilic carbon becomes a prime target for nucleophilic attack. Simple condensation reactions with various hydrazides, amines, or semicarbazides can generate large libraries of Schiff bases, hydrazones, and other derivatives.[8][9] This two-stage approach maximizes chemical diversity from a common precursor, which is paramount for efficient SAR exploration.[1]
Caption: Synthetic workflow for generating a library of pyrazole derivatives.
Protocol 1: Synthesis of Pyrazole-4-Carbaldehydes via Vilsmeier-Haack Reaction
This protocol describes a general procedure for synthesizing the key pyrazole aldehyde intermediate from a hydrazone precursor.
Materials:
-
Substituted hydrazone
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ice bath, round-bottom flasks, magnetic stirrer
-
Sodium bicarbonate solution, saturated
-
Ethyl acetate and brine for extraction
-
Anhydrous sodium sulfate
-
Rotary evaporator and silica gel for column chromatography
Step-by-Step Methodology:
-
Prepare the Vilsmeier Reagent: In a fume hood, cool an appropriate volume of anhydrous DMF in a round-bottom flask using an ice bath (0-5 °C). Slowly add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring (typically a 1:1.2 molar ratio of DMF to POCl₃). Stir the mixture at this temperature for 30 minutes until a yellowish solid complex forms. This is the Vilsmeier reagent.
-
Reaction with Hydrazone: Dissolve the starting hydrazone (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature below 5 °C.
-
Cyclization and Formylation: After the addition is complete, allow the reaction mixture to slowly warm to room temperature, then heat to 60-70 °C and stir for 4-6 hours (reaction progress should be monitored by TLC).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).
-
Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase using a rotary evaporator. Purify the resulting crude solid by column chromatography on silica gel to obtain the pure pyrazole-4-carbaldehyde derivative.[6][7]
-
Characterization: Confirm the structure of the synthesized compound using FT-IR, ¹H-NMR, and Mass Spectrometry.[6] The presence of a sharp aldehyde peak (~9.5-10.0 ppm) in the ¹H-NMR spectrum is a key indicator of success.
Part 2: In Vitro Antibacterial Screening
Once a library of compounds is synthesized, the next critical step is to evaluate their biological activity. The gold-standard methods for determining antibacterial potency are the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays.
Causality Behind the Screening Choice
The broth microdilution method for MIC determination is a highly efficient, reproducible, and quantitative technique that allows for the simultaneous testing of multiple compounds against a panel of clinically relevant bacteria.[10] It provides a precise endpoint (the lowest concentration inhibiting visible growth) that is essential for comparing the potency of different derivatives and establishing an SAR. Following up with an MBC test is crucial to distinguish between bacteriostatic (growth-inhibiting) and bactericidal (bacteria-killing) activity.[1] This distinction is clinically significant, as bactericidal agents are often preferred for treating severe infections or in immunocompromised patients.
Caption: Workflow for MIC and MBC determination.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Synthesized pyrazole derivatives (stock solutions in DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (MHB II)
-
Sterile 96-well microtiter plates
-
Spectrophotometer and multichannel pipette
-
Standard antibiotic for positive control (e.g., Ciprofloxacin)
Step-by-Step Methodology:
-
Inoculum Preparation: From a fresh agar plate, inoculate a single colony of the test bacterium into MHB II. Incubate at 37°C until the culture reaches the logarithmic growth phase. Adjust the turbidity of the bacterial suspension with fresh broth to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension 1:100 in MHB II to achieve a final inoculum density of ~1.5 x 10⁶ CFU/mL.
-
Compound Dilution: Add 100 µL of sterile MHB II to all wells of a 96-well plate. Add 100 µL of the stock compound solution (e.g., at 256 µg/mL) to the first column of wells. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard the final 100 µL from the last column. This creates a concentration gradient (e.g., 128 µg/mL down to 0.125 µg/mL).
-
Inoculation: Add 10 µL of the standardized bacterial inoculum (~1.5 x 10⁶ CFU/mL) to each well, resulting in a final concentration of ~5 x 10⁵ CFU/mL in a total volume of 110 µL.
-
Controls: Include a positive control (standard antibiotic), a negative control (broth only, no bacteria), and a growth control (broth + bacteria, no compound).
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[11]
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
-
Plating: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spotting: Spot the aliquot onto a Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plate at 37°C for 24 hours.
-
Reading the MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[1]
Data Presentation: Sample Antibacterial Activity
| Compound ID | R1-Group | R2-Group | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MBC/MIC Ratio (S. aureus) |
| PYZ-A1 | H | 4-Cl-Phenyl | 4 | 32 | 2 |
| PYZ-A2 | H | 4-F-Phenyl | 2 | 64 | 2 |
| PYZ-A3 | H | 4-NO₂-Phenyl | 16 | >128 | >4 |
| PYZ-B1 | CH₃ | 4-Cl-Phenyl | 8 | 64 | 2 |
| Ciprofloxacin | - | - | 0.25 | 0.125 | 2 |
A low MBC/MIC ratio (≤4) is generally indicative of bactericidal activity.
Part 3: Elucidating the Mechanism of Action (MoA)
Identifying the bacterial target is a crucial step in validating a compound as a potential drug candidate. Pyrazole derivatives have been reported to inhibit various essential bacterial pathways.[1]
Potential Bacterial Targets
Molecular docking and enzymatic studies have suggested that pyrazole-based compounds can inhibit several key bacterial enzymes and processes, including:
-
DNA Gyrase and Topoisomerase IV: Essential for DNA replication and repair.[1][12]
-
Dihydrofolate Reductase (DHFR): Critical for the synthesis of nucleotides and some amino acids.[1][11]
-
Cell Wall/Membrane Disruption: Leading to loss of cellular integrity.[1][13]
-
Quorum Sensing (QS): A cell-to-cell communication system that regulates virulence.[1][14]
Caption: Potential mechanisms of action for pyrazole-based antibacterials.
Protocol 4: Enzyme Inhibition Assay (Example: DHFR)
This protocol outlines a spectrophotometric assay to measure the direct inhibition of a target enzyme.
Materials:
-
Recombinant bacterial DHFR enzyme
-
Substrate: Dihydrofolic acid (DHF)
-
Cofactor: NADPH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compounds and positive control (Trimethoprim)[11]
-
UV-transparent 96-well plate and a plate reader
Step-by-Step Methodology:
-
Assay Preparation: In a 96-well plate, add 180 µL of a master mix containing assay buffer, DHF (e.g., 50 µM), and NADPH (e.g., 100 µM).
-
Compound Addition: Add 10 µL of the test compound at various concentrations to the wells. Include a no-enzyme control and a no-inhibitor control.
-
Enzyme Addition: Initiate the reaction by adding 10 µL of a diluted solution of DHFR enzyme.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer and monitor the decrease in absorbance at 340 nm over time (5-10 minutes). The oxidation of NADPH to NADP⁺ leads to a decrease in absorbance.
-
Data Analysis: Calculate the rate of reaction for each concentration. Plot the percentage of inhibition versus the compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity). This confirms direct target engagement.[1][11]
Part 4: Structure-Activity Relationship (SAR) Analysis
SAR is the process of correlating the chemical structure of the synthesized compounds with their antibacterial potency. This analysis is the intellectual engine of drug optimization.
Causality and Logic of SAR
By systematically altering specific parts of the pyrazole aldehyde scaffold and observing the resulting change in MIC values, researchers can deduce which molecular features are critical for activity.[10][15] For instance, are electron-withdrawing groups on a terminal phenyl ring beneficial?[7][16] Does the size of the substituent at the N1 position of the pyrazole matter? Answering these questions allows for the rational design of more potent and selective compounds, rather than relying on random screening.[14]
Key Insights from Pyrazole SAR Studies:
-
Substituents on Phenyl Rings: Halogen atoms (Cl, F, Br) attached to phenyl rings often enhance antibacterial activity, likely by increasing lipophilicity and improving cell penetration.[7][16]
-
The Aldehyde-Derived Linker: The nature of the group formed from the aldehyde (e.g., hydrazone, thiosemicarbazone) is critical. These linkers often contain hydrogen bond donors and acceptors that are vital for binding to the biological target.[1]
-
Hybrid Molecules: Fusing the pyrazole scaffold with other known antibacterial pharmacophores (like quinolones or thiazoles) can lead to synergistic effects and potent hybrid molecules.[12][15]
Caption: Core pyrazole scaffold highlighting key positions for SAR studies.
Conclusion and Future Outlook
Pyrazole aldehydes represent a highly promising and chemically tractable starting point for the discovery of novel antibacterial agents. Their straightforward synthesis and the reactivity of the aldehyde group facilitate the rapid generation of diverse chemical libraries. The protocols outlined in this guide provide a robust framework for synthesizing, screening, and characterizing these compounds.
Future work should focus on optimizing lead compounds identified through these methods. This includes conducting in vivo efficacy studies in animal infection models, comprehensive ADME-Tox profiling to assess drug-like properties, and advanced mechanistic studies to confirm bacterial targets and investigate potential resistance mechanisms. By integrating synthetic chemistry with rigorous biological evaluation, the full potential of pyrazole aldehydes can be unlocked to deliver urgently needed antibacterial therapies.
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Kallur, S. B., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation. Available at: [Link]
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Elyazidi, M., et al. (2022). Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. New Journal of Chemistry. Available at: [Link]
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Zhang, Y., et al. (2024). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. International Journal of Molecular Sciences. Available at: [Link]
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Mitroi, M., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences. Available at: [Link]
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Zhang, Y., et al. (2024). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. MDPI. Available at: [Link]
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Deng, P., et al. (2024). Design, Synthesis, and Antibacterial Activity Evaluation and Mechanism of 1-H-Indole-3-pyrazolamide Derivatives Containing Piperazine. Journal of Agricultural and Food Chemistry. Available at: [Link]
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Application Note: Regioselective C-4 Formylation of Pyrazoles via Vilsmeier-Haack
[1][2][3]
Executive Summary
The introduction of a formyl group (-CHO) at the C-4 position of the pyrazole ring is a pivotal transformation in medicinal chemistry. This moiety serves as a versatile handle for subsequent derivatization into Schiff bases, acrylic esters, or hydroxymethyl bioisosteres found in p38 kinase inhibitors and anti-inflammatory agents.
While the Vilsmeier-Haack (VH) reaction is the industry standard for this transformation, pyrazoles present unique challenges regarding regioselectivity (C-4 vs. N-1) and substrate reactivity. This Application Note provides a field-validated protocol for the C-4 formylation of 1,3-disubstituted pyrazoles, emphasizing safety controls regarding the thermal instability of the Vilsmeier reagent and mechanistic checkpoints to ensure reproducibility.
Mechanistic Principles & Regioselectivity
The Vilsmeier-Haack reaction involves the in situ generation of a chloromethyliminium salt (the Vilsmeier reagent), which acts as a weak but highly reactive electrophile.
The Reaction Pathway
For pyrazoles, the reaction is highly regioselective for the C-4 position due to the electronic enrichment provided by the N-1 lone pair and C-3/C-5 substituents. However, a critical prerequisite is the protection or substitution of the N-1 nitrogen .
-
N-Substituted Pyrazoles: Undergo smooth electrophilic aromatic substitution (EAS) at C-4.
-
N-Unsubstituted Pyrazoles: Often fail to formylate at C-4 or undergo competitive N-formylation/dimerization. This protocol focuses on N-substituted substrates (e.g., N-methyl, N-phenyl).
Mechanism Diagram
The following diagram illustrates the activation of DMF by POCl3 and the subsequent electrophilic attack on the pyrazole ring.
Critical Safety & Process Parameters
Thermal Hazards (The "Runaway" Risk)
The formation of the Vilsmeier reagent is exothermic . Accumulation of unreacted POCl3 and DMF followed by a sudden temperature spike can lead to thermal runaway.
-
Rule: Never add POCl3 rapidly to DMF at room temperature.
-
Control: Maintain temperature < 5°C during reagent formation.
Moisture Sensitivity
The Vilsmeier reagent hydrolyzes instantly in the presence of water, killing the reaction and generating HCl gas.
-
Requirement: Use anhydrous DMF (< 0.05% water).
-
Validation: If the POCl3 addition fumes excessively or the solution turns cloudy immediately, the solvent is wet.
Experimental Protocol: C-4 Formylation of 1,3-Diphenylpyrazole
This protocol is optimized for 1,3-diaryl or 1-alkyl-3-aryl pyrazoles.
Materials
-
Substrate: 1,3-Diphenylpyrazole (1.0 equiv)
-
Reagent A: Phosphorus Oxychloride (POCl3) (3.0 equiv)
-
Reagent B: N,N-Dimethylformamide (DMF) (anhydrous, 10-12 volumes relative to substrate)
-
Quench: Saturated Sodium Acetate (aq) or 2N NaOH.
Step-by-Step Methodology
Phase 1: Generation of Vilsmeier Reagent (In Situ)
-
Charge an oven-dried round-bottom flask with anhydrous DMF (10 vol).
-
Cool the system to 0–5 °C using an ice/salt bath.
-
Add POCl3 (3.0 equiv) dropwise via a pressure-equalizing addition funnel over 20–30 minutes.
-
Checkpoint: Ensure internal temperature does not exceed 10°C. The solution should turn pale yellow/orange but remain clear.
-
Phase 2: Reaction[1]
-
Add the pyrazole substrate (1.0 equiv) dissolved in a minimum amount of DMF (2 vol) dropwise to the cold Vilsmeier reagent.
-
Remove the ice bath and allow the mixture to warm to room temperature (RT) over 30 minutes.
-
Heat the reaction mixture to 80–90 °C for 4–6 hours.
-
Checkpoint: Monitor by TLC (System: 20% EtOAc/Hexane). The intermediate iminium salt is highly polar and will stay at the baseline; the starting material should disappear.
-
Phase 3: Hydrolysis & Isolation
-
Cool the reaction mixture to RT.
-
Pour the mixture slowly onto crushed ice (approx. 20 vol) with vigorous stirring.
-
Observation: The mixture will become viscous/gummy.
-
-
Neutralize/Hydrolyze by adding saturated Sodium Acetate solution (or 2N NaOH) until pH 7–8.
-
The solid product usually precipitates out. Filter, wash with water, and dry.
-
Purification: Recrystallize from Ethanol or Ethanol/Water mixtures.
Workflow Diagram
Troubleshooting & Optimization
The following table summarizes common failure modes and their scientific causality.
| Observation | Root Cause | Corrective Action |
| Low Yield / No Reaction | Wet DMF (POCl3 hydrolyzed). | Use fresh anhydrous DMF. Distill DMF over CaH2 if necessary. |
| Starting Material Remains | Insufficient activation energy. | Increase temperature to 95-100°C or increase POCl3 to 5.0 equiv. |
| Product is an Oil/Gum | Incomplete hydrolysis of iminium salt. | Extend stirring time after quenching (up to 4h). Ensure pH is basic (8-9). |
| N-Formylation observed | Substrate was N-unsubstituted. | N-protection is required. Alkylate N-1 prior to VH reaction.[3] |
| Dark/Tar Formation | Thermal runaway during reagent prep. | Strictly control T < 5°C during POCl3 addition. |
References
-
Jones, G.; Stanforth, S. P. (2001).[4] "The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles." Organic Reactions, 49,[5][4] 1. Link
-
Meth-Cohn, O.; Narine, A. B. (1978).[4] "A Versatile New Synthesis of Quinolines and Related Fused Pyridines." Tetrahedron Letters, 19(23), 2045-2048. Link
-
Singh, K.; Ralhan, S.; Sharma, P. K.; Dhawan, S. N. (2005). "Vilsmeier–Haack reaction on hydrazones: a convenient synthesis of 4-formylpyrazoles."[5][6][7] Journal of Chemical Research, 2005(4), 289-296.[6] Link
-
Mettler Toledo. "Thermal Hazards of the Vilsmeier-Haack Reaction." Application Note. Link
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- 5. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes & Protocols: Leveraging 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile for the Synthesis of Novel Heterocyclic Compounds
Introduction: The Strategic Value of a Multifunctional Building Block
In the landscape of modern medicinal chemistry and materials science, the strategic design of synthetic precursors is paramount. 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile emerges as a highly valuable and versatile building block, distinguished by its unique trifecta of functional groups. This molecule incorporates a reactive formyl group, a stable and medicinally significant pyrazole core, and a versatile benzonitrile moiety.
The pyrazole nucleus is a well-established pharmacophore found in a wide array of therapeutic agents, known for exhibiting anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1] The aldehyde at the C4 position serves as a versatile synthetic handle for a multitude of classical and modern organic transformations. Simultaneously, the N1-linked benzonitrile group not only modulates the electronic properties of the pyrazole ring but also offers a site for late-stage functionalization, allowing for the generation of diverse compound libraries.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides field-proven insights and detailed protocols for utilizing 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile as a precursor to construct a variety of complex heterocyclic systems through key synthetic strategies, including Knoevenagel condensations, hydrazone formations, and multi-component reactions.
Physicochemical Properties and Reactivity Profile
Understanding the inherent properties and reactivity of the starting material is critical for successful synthetic planning.
Table 1: Physicochemical Properties of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile
| Property | Value | Reference |
| CAS Number | 1152958-56-9 | [2] |
| Molecular Formula | C₁₁H₇N₃O | [3] |
| Molecular Weight | 197.19 g/mol | [2] |
| Monoisotopic Mass | 197.05891 Da | [3] |
| SMILES | N#CC1=CC=C(N2N=CC(C=O)=C2)C=C1 | [2] |
| InChIKey | KBPVXCZCKMUARN-UHFFFAOYSA-N | [3] |
Reactivity Insights:
-
The Formyl Group: This is the primary center of reactivity. The electrophilicity of the aldehyde carbon is enhanced by the electron-withdrawing nature of the adjacent pyrazole ring and the distal benzonitrile group. This makes it an excellent substrate for nucleophilic additions and condensations.
-
The Pyrazole Core: The aromatic pyrazole ring is exceptionally stable under a wide range of reaction conditions, providing a robust scaffold for further molecular elaboration.
-
The Benzonitrile Moiety: The nitrile group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form other heterocycles, such as tetrazoles.
Synthetic Pathways and Experimental Protocols
The true utility of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile is demonstrated by its application in diverse synthetic transformations. Below are detailed protocols for key reactions that lead to valuable heterocyclic scaffolds.
Pathway I: Knoevenagel Condensation for α,β-Unsaturated Systems
The Knoevenagel condensation is a cornerstone of C-C bond formation, reacting an aldehyde with an active methylene compound to yield an α,β-unsaturated product.[4][5] These products are not only valuable in their own right but also serve as key intermediates for subsequent Michael additions and cyclization reactions.
Causality Behind the Protocol: This protocol employs ammonium carbonate as a mild, inexpensive, and effective catalyst in an aqueous-ethanolic medium.[6] The use of a weak base is crucial to deprotonate the active methylene compound (malononitrile) to form the nucleophilic enolate, while being mild enough to prevent undesired self-condensation of the aldehyde.[4] The aqueous solvent system represents a green chemistry approach, often facilitating easy product precipitation and purification.[6]
Workflow for Knoevenagel Condensation.
Protocol 1: Synthesis of 2-((1-(4-cyanophenyl)-1H-pyrazol-4-yl)methylene)malononitrile
-
Materials: 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile, malononitrile, ammonium carbonate, ethanol, deionized water.
-
Equipment: Round-bottom flask (50 mL), magnetic stirrer, reflux condenser, heating mantle, Buchner funnel, filtration flask.
-
Procedure:
-
To a 50 mL round-bottom flask, add 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile (1 mmol, 197.2 mg), malononitrile (1 mmol, 66.1 mg), and a 1:1 mixture of water-ethanol (10 mL).
-
Stir the mixture for 3-5 minutes at room temperature to ensure homogeneity.
-
Add ammonium carbonate (0.2 mmol, 19.2 mg) to the flask.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 20-30 minutes.
-
Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate will form.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and air-dry.
-
-
Self-Validation: The protocol is self-validating as the product typically precipitates from the reaction mixture in high purity upon cooling, simplifying purification. Characterization by ¹H NMR should confirm the disappearance of the aldehyde proton (~9.8 ppm) and the appearance of a new vinyl proton signal.
Pathway II: Synthesis of Bioactive Hydrazones
The condensation of the formyl group with various hydrazines or hydrazides is a robust and efficient method to generate hydrazone derivatives.[7] These compounds are of significant interest as they often exhibit potent biological activities, including antimicrobial properties, and serve as precursors for the synthesis of other heterocyclic rings like pyrazoles and triazoles.[7][8]
Causality Behind the Protocol: This reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine onto the protonated carbonyl carbon. A catalytic amount of a weak acid, such as glacial acetic acid, is used to activate the carbonyl group towards attack without fully protonating the hydrazine, which would render it non-nucleophilic. Ethanol is an excellent solvent as it solubilizes the reactants and allows for easy removal post-reaction.
Workflow for Hydrazone Synthesis.
Protocol 2: General Procedure for Hydrazone Synthesis
-
Materials: 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile, substituted hydrazine (e.g., 4-chlorophenylhydrazine), absolute ethanol, glacial acetic acid.
-
Equipment: Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle, filtration apparatus.
-
Procedure:
-
Dissolve 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile (1 mmol, 197.2 mg) in absolute ethanol (15 mL) in a round-bottom flask.
-
To this solution, add the desired substituted hydrazine (1.1 mmol).
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture in an ice bath. The solid product will precipitate.
-
Collect the solid by vacuum filtration, wash with a small amount of cold ethanol.
-
If necessary, recrystallize the crude product from ethanol to obtain the pure hydrazone.
-
-
Trustworthiness: The formation of the hydrazone is typically a clean and high-yielding reaction. The structure is readily confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS), where the imine C=N bond and the N-H proton provide characteristic signals.
Pathway III: One-Pot Multi-component Reactions (MCRs) for Fused Heterocycles
Multi-component reactions (MCRs) are a paradigm of synthetic efficiency, combining three or more reactants in a single operation to generate complex molecules, thereby saving time, reagents, and purification steps.[9][10] Pyrazole aldehydes are excellent substrates for MCRs, enabling the rapid construction of fused heterocyclic systems like pyrano[2,3-c]pyrazoles.[11][12]
Causality Behind the Protocol: This MCR proceeds through a domino sequence. First, a Knoevenagel condensation occurs between the pyrazole aldehyde and malononitrile, catalyzed by piperidine. The resulting electron-deficient alkene then undergoes a Michael addition with the enolate of the C-H acid (4-hydroxy-6-methyl-2-pyrone). The final step is an intramolecular cyclization followed by dehydration to yield the stable, fused pyrano[2,3-c]pyrazole system.[11] Piperidine, a secondary amine, is an effective catalyst for both the initial condensation and the subsequent Michael addition.
Workflow for Multi-component Synthesis of Pyrano[2,3-c]pyrazoles.
Protocol 3: One-Pot Synthesis of a Pyrano[2,3-c]pyrazole Derivative
-
Materials: 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile, malononitrile, 4-hydroxy-6-methyl-2-pyrone, piperidine, ethanol.
-
Equipment: Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle, filtration apparatus.
-
Procedure:
-
In a round-bottom flask, place a mixture of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile (1 mmol, 197.2 mg), malononitrile (1 mmol, 66.1 mg), and 4-hydroxy-6-methyl-2-pyrone (1 mmol, 126.1 mg) in ethanol (20 mL).
-
Add a catalytic amount of piperidine (4-5 drops) to the suspension.
-
Heat the mixture to reflux with stirring for 6-8 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the solid with cold ethanol and dry to afford the pure product.
-
-
Authoritative Grounding: This one-pot, three-component cyclocondensation is a well-established and highly efficient method for generating the pyrano[2,3-c]pyrazole scaffold, which is a privileged structure in medicinal chemistry.[11] The reaction's elegance lies in its atom economy and operational simplicity.
Conclusion and Future Outlook
4-(4-formyl-1H-pyrazol-1-yl)benzonitrile is a powerful and versatile precursor for the synthesis of a wide range of heterocyclic compounds. The protocols detailed herein for Knoevenagel condensations, hydrazone formations, and multi-component reactions provide reliable and efficient pathways to novel molecular architectures. The strategic positioning of its three distinct functional groups allows for a modular approach to library synthesis, making it an invaluable tool for researchers in drug discovery and materials science. Future applications will undoubtedly expand to include more complex cascade reactions, cycloadditions, and post-synthetic modifications of the nitrile group, further cementing its role as a cornerstone synthetic building block.
References
-
Khan, M. M. K., et al. (2020). Synthesis of 4,4′-(4-Formyl-1H-pyrazole-1,3-diyl)dibenzoic Acid Derivatives as Narrow Spectrum Antibiotics for the Potential Treatment of Acinetobacter Baumannii Infections. MDPI. Available at: [Link]
-
Alam, M. A., et al. (2020). Synthesis of 4,4'-(4-Formyl-1 H-pyrazole-1,3-diyl)dibenzoic Acid Derivatives as Narrow Spectrum Antibiotics for the Potential Treatment of Acinetobacter Baumannii Infections. PubMed. Available at: [Link]
-
Delancey, E., et al. (2020). Synthesis of 4,4′-(4-Formyl-1H-pyrazole-1,3-diyl)dibenzoic Acid Derivatives as Narrow Spectrum Antibiotics for the Potential Treatment of Acinetobacter Baumannii Infections. ResearchGate. Available at: [Link]
-
Singh, R. P., et al. (2015). Synthesis and characterization of some novel 4-formyl pyrazolylthiazoles of potential medicinal interest using Vilsmeier-Haack reaction. ResearchGate. Available at: [Link]
-
Narayanan, S., et al. (2019). One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction. Oriental Journal of Chemistry. Available at: [Link]
-
PubChem. 4-(4-formyl-1h-pyrazol-3-yl)benzonitrile. PubChem. Available at: [Link]
-
Hassan, A. S., et al. (2015). Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. Journal of Applicable Chemistry. Available at: [Link]
-
Alam, M. A., et al. (2020). Design and synthesis of 4-[4-formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic acid derivatives as potent growth inhibitors of drug-resistant Staphylococcus aureus. PubMed. Available at: [Link]
-
Whitt, J., et al. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. PMC - NIH. Available at: [Link]
-
Al-Amiery, A. A., et al. (2018). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available at: [Link]
-
Sonar, J. P., et al. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. ResearchGate. Available at: [Link]
-
Parmar, N., et al. (2015). Synthesis of heterocyclic compounds from 4-formylpyrazoles. ResearchGate. Available at: [Link]
-
Sharma, A., & Kumar, V. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]
-
Tadayon, S., et al. (2014). Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Synlett. Available at: [Link]
-
Herrera, A., et al. (2024). Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. MDPI. Available at: [Link]
-
Gurunanjappa, P., et al. (2017). Reaction path for synthesis of formylpyrazoles 4(a-f). ResearchGate. Available at: [Link]
-
Dömling, A. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. Available at: [Link]
-
Al-Warhi, T., et al. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega. Available at: [Link]
-
Dömling, A. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available at: [Link]
-
Endait, R. S., et al. (2016). KNOEVENAGEL CONDENSATION OF HETEROAROMATIC ALDEHYDES WITH 1-PHENYL-1H-PYRAZOL-5(4H)-ONES. Connect Journals. Available at: [Link]
-
MDPI. (n.d.). Molbank | Topical Collection : Heterocycle Reactions. MDPI. Available at: [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Wikipedia. Available at: [Link]
-
Kumar, R., & Chaudhary, P. (2018). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. Available at: [Link]
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protocol for reductive amination of pyrazole aldehydes
Application Notes & Protocols
Topic: A Comprehensive Guide to the Reductive Amination of Pyrazole Aldehydes for Pharmaceutical Research and Development
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Pyrazole Amines
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1] Its unique physicochemical properties have been leveraged to develop treatments for a wide array of diseases.[1] Consequently, efficient and robust methods for the functionalization of pyrazole scaffolds are of paramount importance in drug discovery pipelines.[2][3]
Reductive amination stands out as one of the most powerful and versatile strategies for carbon-nitrogen (C-N) bond formation.[4][5] This reaction transforms a carbonyl group, such as a pyrazole aldehyde, into an amine via an intermediate imine.[4] Its widespread adoption in the pharmaceutical industry—accounting for at least a quarter of all C-N bond-forming reactions—is a testament to its reliability, operational simplicity, and broad applicability.[3]
This guide serves as an in-depth technical resource for researchers engaged in the synthesis of pyrazole-containing compounds. It moves beyond a simple recitation of steps to provide a detailed rationale for procedural choices, a comparative analysis of key reagents, and field-proven protocols to empower scientists to confidently and successfully implement this critical transformation.
The Reaction Mechanism: A Tale of Two Steps
At its core, reductive amination is a sequential process involving two key chemical events: the formation of an iminium ion and its subsequent reduction.[4][6] Understanding the interplay between these steps is crucial for optimizing reaction conditions and troubleshooting unforeseen outcomes.
-
Step 1: Iminium Ion Formation (Equilibrium Driven)
-
The process begins with the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the pyrazole aldehyde, forming a transient hemiaminal intermediate.
-
This hemiaminal then undergoes dehydration to yield an imine. Under the typically neutral to weakly acidic conditions of the reaction, the imine nitrogen is protonated to form a highly electrophilic iminium ion.[4][6] This equilibrium is critical; the removal of water or the presence of a mild acid catalyst can drive the reaction toward the iminium intermediate.[4]
-
-
Step 2: Hydride Reduction (Kinetically Controlled)
-
A hydride-based reducing agent then selectively attacks the electrophilic carbon of the iminium ion. This step is irreversible and delivers the final amine product.
-
The success of a one-pot reductive amination hinges on the reducing agent's ability to reduce the iminium ion much faster than it reduces the starting aldehyde.[7] This chemoselectivity prevents the wasteful formation of the corresponding alcohol byproduct.
Caption: The two-stage mechanism of reductive amination.
Strategic Reagent Selection: A Comparative Analysis
The choice of reducing agent is the most critical decision in designing a reductive amination protocol. The ideal reagent should be selective, efficient, and compatible with the other functional groups present in the molecule.
| Reagent | Key Characteristics | Common Solvents | Advantages | Disadvantages |
| Sodium Triacetoxyborohydride (STAB) | Mild and highly selective for imines/iminium ions over aldehydes/ketones.[8][9] | Aprotic (DCE, THF, DCM)[8][10] | Enables reliable one-pot reactions.[7] High functional group tolerance.[8][11][12] | Moisture sensitive.[10] Not compatible with protic solvents like methanol.[8] |
| Sodium Cyanoborohydride (NaBH₃CN) | Mild reductant, stable in protic solvents at neutral/acidic pH.[12][13] | Protic (Methanol, Ethanol) | Effective for one-pot reactions. Tolerates a range of functional groups. | Highly toxic (releases HCN gas under strong acidic conditions). Requires careful pH control. |
| Sodium Borohydride (NaBH₄) | Stronger, less selective reductant. Readily reduces aldehydes.[10][13] | Protic (Methanol, Ethanol) | Inexpensive and readily available. | Prone to reducing the starting aldehyde, leading to alcohol byproducts.[13] Best suited for a two-step (indirect) protocol.[10][11] |
| Catalytic Hydrogenation (H₂, Pd/C) | "Green" and economical method using hydrogen gas and a metal catalyst.[8] | Protic (Methanol, Ethanol) | Ideal for large-scale synthesis. No stoichiometric byproducts. | May reduce other functional groups (alkenes, alkynes, nitro groups).[8] Requires specialized hydrogenation equipment. |
Field-Proven Insight: For most research and development applications involving pyrazole aldehydes, Sodium Triacetoxyborohydride (STAB) is the reagent of choice. Its exceptional selectivity allows for a robust and convenient one-pot procedure, minimizing side-product formation and simplifying purification. While catalytic hydrogenation is excellent for scale-up, STAB provides greater flexibility and functional group tolerance at the discovery stage.
Experimental Protocols: From Theory to Practice
The following protocols provide detailed, step-by-step guidance for the successful reductive amination of a generic pyrazole aldehyde.
Caption: A typical workflow for a reductive amination experiment.
Protocol 1: Direct One-Pot Reductive Amination using STAB
This method is the preferred approach for its simplicity and high selectivity.
Materials:
-
Pyrazole aldehyde (1.0 equiv)
-
Primary or secondary amine (1.0 - 1.2 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.3 - 1.5 equiv)
-
Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add the pyrazole aldehyde (1.0 equiv) and the amine (1.0-1.2 equiv).
-
Solvent Addition: Add anhydrous DCE (or THF) to dissolve the starting materials (typically to a concentration of 0.1-0.5 M). Stir the mixture at room temperature for 15-30 minutes to facilitate initial imine formation.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.3-1.5 equiv) to the stirring solution in portions over 5-10 minutes. Note: The reaction can be mildly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the pyrazole aldehyde by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2-24 hours.
-
Workup - Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Workup - Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel or by crystallization to obtain the desired pyrazole amine.
Protocol 2: Indirect Two-Step Reductive Amination using NaBH₄
This method is useful when the direct approach fails or if the starting aldehyde is particularly sensitive to reduction.[11]
Step A: Imine Formation
-
Setup: In a round-bottom flask, dissolve the pyrazole aldehyde (1.0 equiv) and the primary amine (1.0 equiv) in methanol.
-
Reaction: Stir the solution at room temperature. The formation of the imine is often rapid (<1 hour) and can be monitored by TLC or NMR.[12] For less reactive partners, adding a dehydrating agent like molecular sieves or performing the reaction in a solvent like toluene with a Dean-Stark apparatus to remove water can be beneficial.
-
Isolation (Optional): The solvent can be removed under reduced pressure. The resulting crude imine is often used directly in the next step without further purification.
Step B: Reduction
-
Setup: Dissolve the crude imine from Step A in methanol and cool the flask to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.5-2.0 equiv) in small portions, maintaining the temperature at 0 °C. Caution: Gas evolution (hydrogen) will occur.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir until the imine is fully consumed (monitor by TLC).
-
Workup and Purification: Follow steps 5-8 from Protocol 1 to quench, extract, and purify the final product.
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause | Recommended Solution |
| Incomplete reaction; starting aldehyde remains. | 1. Inefficient imine formation. 2. Deactivated or insufficient reducing agent. | 1. Add a catalytic amount of acetic acid (especially for ketones).[8] 2. Use fresh, anhydrous STAB and ensure the reaction is run under an inert atmosphere. Increase stoichiometry of the reducing agent. |
| Significant alcohol byproduct formation. | The reducing agent is not selective enough and is reducing the aldehyde. | Switch from NaBH₄ to a milder agent like STAB or NaBH₃CN.[13] Alternatively, use the two-step protocol to separate imine formation from reduction. |
| Product is difficult to extract from the aqueous layer. | The amine product is protonated and water-soluble as a salt. | Ensure the aqueous layer is sufficiently basic (pH > 9) during extraction by adding more NaHCO₃ or a stronger base like 1M NaOH. |
| Over-alkylation of primary amines. | The secondary amine product is reacting with another molecule of aldehyde.[12] | Use a slight excess of the primary amine. Alternatively, perform the two-step method where the imine is formed and then reduced, which can provide better control.[11] |
| Persistent imine impurity in the final product. | Incomplete reduction.[14] | Increase the amount of reducing agent (e.g., NaBH₄) and/or extend the reaction time. Ensure the reaction has gone to completion before workup.[14] |
Conclusion
The reductive amination of pyrazole aldehydes is a robust and indispensable tool in the synthesis of novel chemical entities for drug discovery. By understanding the underlying mechanism and making strategic choices regarding the reducing agent, researchers can efficiently generate diverse libraries of pyrazole amines. The protocols and insights provided herein, particularly the preference for STAB in one-pot procedures, offer a solid foundation for achieving high yields and purity, thereby accelerating the development of next-generation therapeutics.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Woody_D93 et al. (2023). Reductive amination NaB(AcO)3. Reddit r/OrganicChemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. . [Link]
-
Wikipedia. (2023). Reductive amination. en.wikipedia.org. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). . [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sherief, H. A. M. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6533. [Link]
-
Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]
-
AbbyTargaryen et al. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit r/chemistry. [Link]
-
Medley, J. W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Chem 115 Handout. [Link]
-
The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]
-
Zhang, L., Gu, F., & Li, Z. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(9), 1031-1053. [Link]
-
Afanasyev, O. I., Kuchuk, E., & Chusov, D. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 11857-11911. [Link]
-
Wikipedia. (2023). Sodium triacetoxyborohydride. en.wikipedia.org. [Link]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. gctlc.org [gctlc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. reddit.com [reddit.com]
Application Note: 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile in Coordination Chemistry
Executive Summary
4-(4-formyl-1H-pyrazol-1-yl)benzonitrile (hereafter FPB ) is a bifunctional "gateway ligand" characterized by a rigid phenyl-pyrazole backbone connecting two distinct reactive termini: a nitrile group (soft N-donor) and a formyl group (hard O-donor/reactive electrophile).
Unlike simple monodentate ligands, FPB serves two distinct roles in coordination chemistry:
-
As a Ditopic Linker: It acts as a rigid spacer in the synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs), primarily through the nitrile nitrogen (binding Ag(I), Cu(I)) and the pyrazole nitrogen.
-
As a Schiff Base Precursor: The formyl group serves as a high-fidelity handle for condensation with amines, hydrazines, or thiosemicarbazides, generating a library of chelating ligands with tunable electronic properties.
This guide provides optimized protocols for the synthesis of FPB, its derivatization into Schiff bases, and the subsequent formation of coordination complexes.
Structural Logic & Ligand Topology
The utility of FPB lies in its structural directionality . The phenyl and pyrazole rings are twisted (dihedral angle ~20-30°), preventing perfect planarity but maintaining a linear vector between the nitrile and the formyl group.
Ligand Divergence Workflow
The following diagram illustrates how FPB serves as a central hub for diverse chemical architectures.
Figure 1: The divergent chemical utility of FPB. It functions either as a structural linker (top path) or a reactive scaffold for chelate synthesis (bottom path).
Synthesis Protocol: 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile
While Vilsmeier-Haack formylation of 1-arylpyrazoles is possible, it often leads to intricate workups. The Nucleophilic Aromatic Substitution (
Materials
-
Reagents: 4-Formylpyrazole (1.0 eq), 4-Fluorobenzonitrile (1.1 eq), Potassium Carbonate (
, anhydrous, 2.0 eq). -
Solvent: DMF (Dimethylformamide) or DMSO (dry).
-
Apparatus: Round-bottom flask, reflux condenser, nitrogen atmosphere.
Step-by-Step Procedure
-
Activation: In a dry 100 mL round-bottom flask, suspend 4-formylpyrazole (960 mg, 10 mmol) and anhydrous
(2.76 g, 20 mmol) in DMF (15 mL). Stir at room temperature for 30 minutes to generate the pyrazolate anion. -
Addition: Add 4-fluorobenzonitrile (1.33 g, 11 mmol) to the suspension.
-
Reaction: Heat the mixture to 100–110 °C under a nitrogen balloon for 12–16 hours.
-
Monitoring: Check by TLC (Ethyl Acetate/Hexane 1:2). The starting pyrazole (lower
) should disappear.
-
-
Workup (Quench): Pour the hot reaction mixture into crushed ice/water (150 mL) with vigorous stirring. A precipitate should form immediately.
-
Isolation: Filter the solid using a Büchner funnel. Wash copiously with water (3 x 50 mL) to remove DMF and inorganic salts.
-
Purification: Recrystallize from Ethanol/Water (9:1) or purify via flash column chromatography (
, 20% EtOAc in Hexane) if high purity (>99%) is required for crystallographic studies.
Yield: Typically 85–92%. Appearance: White to pale yellow solid.
Characterization Data (Reference)
| Technique | Signal/Peak | Assignment |
| 1H NMR (DMSO-d6) | Aldehyde (-CHO) | |
| Pyrazole C5-H | ||
| Pyrazole C3-H | ||
| Phenyl (ortho to CN) | ||
| Phenyl (ortho to Pyrazole) | ||
| FT-IR (ATR) | 2225 cm | C |
| 1690 cm | C=O stretch (Aldehyde) |
Protocol: Schiff Base Derivatization
Application: Creating chelating ligands for Zn(II), Cu(II), or Ni(II).
The formyl group is highly reactive. A common derivative is the thiosemicarbazone , widely used for biological inorganic chemistry.
Procedure
-
Dissolve FPB (1 mmol) in hot Ethanol (10 mL).
-
Add Thiosemicarbazide (1 mmol) dissolved in hot water/ethanol (1:1).
-
Add catalytic Glacial Acetic Acid (2-3 drops).
-
Reflux for 3–5 hours.
-
Cool to room temperature. The Schiff base ligand will precipitate as a crystalline solid.
-
Filter, wash with cold ethanol, and dry.
Coordination Chemistry Protocols
Method A: Silver(I) Coordination Polymer (Direct Ligand)
Target Architecture: 1D Chains or 2D Networks driven by Ag-Nitrile interactions.
Rationale: The nitrile nitrogen is a soft donor that binds strongly to Ag(I). The pyrazole nitrogens are blocked (N1) or sterically hindered/less basic (N2) due to the electron-withdrawing formyl group, making the nitrile the primary coordination site.
Protocol:
-
Ligand Solution: Dissolve FPB (0.1 mmol) in Acetonitrile/Methanol (1:1, 4 mL).
-
Metal Solution: Dissolve
or (0.1 mmol) in Methanol (2 mL). Warning: Perchlorates are potentially explosive; handle with care. -
Layering (Slow Diffusion): In a narrow test tube, place the Ligand Solution. Carefully layer the Metal Solution on top using a syringe to avoid mixing.
-
Crystallization: Seal the tube with Parafilm and leave in the dark (Ag is photosensitive) at room temperature for 5–7 days.
-
Result: Colorless block crystals suitable for SC-XRD.
Method B: Zinc(II) Metal-Organic Framework (Schiff Base)
Target Architecture: Fluorescent MOF/Complex.
Protocol:
-
Ligand Synthesis (In-situ): Mix FPB (0.2 mmol) and 1,2-phenylenediamine (0.1 mmol) in DMF (5 mL). Heat at 80°C for 2 hours to form the bis-imine ligand.
-
Metal Addition: Add
(0.2 mmol) to the hot solution. -
Solvothermal Synthesis: Transfer the mixture to a Teflon-lined autoclave.
-
Heating Profile: Heat to 120°C for 24 hours, then cool at 5°C/hour.
-
Result: Yellow fluorescent crystals. The rigid backbone of FPB enhances the quantum yield by reducing non-radiative decay.
Expert Tips & Troubleshooting
| Issue | Cause | Solution |
| Low Yield (Synthesis) | Incomplete deprotonation of pyrazole. | Ensure |
| Aldehyde Oxidation | Air exposure during storage. | The aldehyde can slowly oxidize to carboxylic acid. Store the ligand under Argon or Nitrogen. Check IR for broad -OH stretch (2500-3300 cm |
| No Crystals (Ag Complex) | Reaction too fast (precipitation). | Use the layering technique (Method A). If a powder forms immediately, dilute the solutions by 50%. |
| Hydrolysis of CN | Acidic conditions + Heat. | Avoid strong acids during Schiff base formation. Use catalytic acetic acid only. |
References
-
Synthesis of Pyrazole-Aldehyde Precursors
- Title: Synthesis of 4,4'-(4-Formyl-1H-pyrazole-1,3-diyl)
- Source: Antibiotics (Basel), 2020.
-
URL:[Link]
-
Vilsmeier-Haack Formylation Protocols
-
Coordination Modes of Pyrazole-Carbaldehydes
-
General Ligand Properties & CAS Data
- Title: 4-(4-Formyl-1H-pyrazol-1-yl)benzonitrile (Compound Summary).
- Source: PubChem / BLD Pharm.
-
URL:[Link]
Sources
Application Notes & Protocols: A Guide to the Development of Fluorescent Probes from Pyrazole Aldehydes
For: Researchers, scientists, and drug development professionals.
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, prized for its synthetic versatility and robust photophysical properties when appropriately substituted.[1][2][3] Pyrazole aldehydes, in particular, serve as exceptional building blocks for fluorescent probes due to the presence of a reactive carbonyl group, which allows for straightforward chemical modifications, and the intrinsic electronic characteristics of the pyrazole ring. This guide provides an in-depth exploration of the design principles, synthesis, characterization, and application of fluorescent probes derived from pyrazole aldehydes. We offer detailed, field-tested protocols for researchers aiming to develop novel sensors for bioimaging and diagnostics, covering applications from ion detection to the monitoring of complex biological processes like autophagy and ferroptosis.[4]
The Rationale: Why Pyrazole Aldehydes?
Fluorescent probes are indispensable tools for visualizing and quantifying biological events in real-time.[1][5] The design of a successful probe hinges on the intelligent selection of a core scaffold. While pyrazole itself is not fluorescent, its derivatives can be engineered to exhibit high fluorescence quantum yields, large Stokes shifts, and excellent biocompatibility.[2][6]
Pyrazole aldehydes emerge as a superior starting platform for several key reasons:
-
Synthetic Accessibility: The aldehyde group is a versatile chemical handle, readily participating in a wide range of C-C and C-N bond-forming reactions, such as Knoevenagel, aldol, and Schiff base condensations. This allows for the facile introduction of various recognition moieties and the extension of π-conjugated systems to tune photophysical properties.
-
Electronic Tuning: The pyrazole ring can act as both an electron donor and acceptor depending on its substitution pattern. This electronic flexibility is crucial for designing probes based on mechanisms like Intramolecular Charge Transfer (ICT) or Photoinduced Electron Transfer (PET).
-
Structural Rigidity and Diversity: The five-membered heterocyclic ring provides a rigid framework that can enhance fluorescence quantum yield. Its structure can be systematically modified to optimize solubility, cell permeability, and target specificity.[1]
This guide will walk you through the logical progression from conceptual design to practical application, empowering you to harness the full potential of this remarkable chemical scaffold.
Logical Workflow for Probe Development
The development of a pyrazole aldehyde-based probe follows a structured, multi-stage process. Each stage requires careful planning and validation to ensure the final probe is sensitive, selective, and robust for its intended application.
Caption: General workflow for pyrazole aldehyde-based probe development.
Core Principles of Probe Design and Sensing Mechanisms
The functionality of a probe is dictated by its chemical architecture, which typically comprises a fluorophore (the signaling unit) and a recognition moiety (the sensing unit). The pyrazole aldehyde can be a precursor to, or an integral part of, the final fluorophore.
Common Sensing Mechanisms
Understanding the underlying photophysical mechanism is critical to designing a probe with a robust "off-on" or ratiometric response.
-
Photoinduced Electron Transfer (PET): In the "off" state, an electron-rich recognition site quenches the fluorophore's excitement. Upon binding the analyte, the electron-donating ability of the receptor is suppressed, inhibiting PET and "turning on" fluorescence. This is a common mechanism for detecting metal ions.[7]
-
Intramolecular Charge Transfer (ICT): These probes feature an electron-donating group (D) and an electron-accepting group (A) linked by a π-conjugated system. Analyte interaction modulates the D-A strength, causing a spectral shift. This is often used for sensing polarity and viscosity.
-
Twisted Intramolecular Charge Transfer (TICT): A subset of ICT probes, TICT-based sensors are sensitive to environmental viscosity. In low-viscosity media, the D-A bond can freely rotate, leading to a non-emissive TICT state. In high-viscosity environments, this rotation is restricted, forcing radiative decay from a planar excited state and thus enhancing fluorescence. This is the principle behind many viscosity probes.[4]
Caption: The TICT mechanism for viscosity sensing.
Synthesis and Characterization Protocols
This section provides detailed protocols for the synthesis and validation of pyrazole aldehyde-based probes. The following example details the creation of a probe for metal ion detection, a common application.[8]
Protocol 3.1: Synthesis of a Pyrazole-Based Sensor for Zn²⁺
This protocol is adapted from methodologies used to create pyrazole sensors that exhibit a "turn-on" fluorescence response to specific metal ions like Zn²⁺ or Fe³⁺.[8] The strategy involves a Claisen-Schmidt condensation to form a chalcone, followed by cyclization with hydrazine to create the core pyrazoline/pyrazole structure.
Materials:
-
Substituted Acetophenone (e.g., 2-acetylpyridine)
-
Substituted Benzaldehyde (e.g., 4-(diethylamino)benzaldehyde)
-
Hydrazine hydrate
-
Ethanol (EtOH)
-
Sodium Hydroxide (NaOH)
-
Glacial Acetic Acid
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography).
Step-by-Step Procedure:
-
Step 1: Chalcone Synthesis (Precursor)
-
Dissolve 10 mmol of 2-acetylpyridine and 10 mmol of 4-(diethylamino)benzaldehyde in 50 mL of ethanol in a round-bottom flask.
-
Add 20 mL of aqueous NaOH solution (20% w/v) dropwise while stirring at room temperature.
-
Continue stirring for 12-24 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum. This product is the chalcone precursor.
-
-
Step 2: Pyrazole Synthesis
-
Suspend 5 mmol of the synthesized chalcone in 30 mL of glacial acetic acid.
-
Add 10 mmol of hydrazine hydrate to the suspension.
-
Reflux the mixture for 8-12 hours. The solution should become clear. Monitor by TLC.
-
After cooling, neutralize the mixture carefully with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the final pyrazole probe.
-
Self-Validation and Characterization:
-
Yield: Record the final mass and calculate the percentage yield.
-
Structural Verification: Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[9][10]
-
Expected ¹H NMR signals: Look for characteristic peaks for the aromatic protons, the pyrazole ring protons, and the specific substituents.
-
Expected HRMS: The measured m/z value should match the calculated value for the target molecule's molecular formula [M+H]⁺.
-
Protocol 3.2: Photophysical Characterization
Objective: To determine the fundamental optical properties of the synthesized probe and its response to the target analyte.
Materials:
-
Synthesized pyrazole probe stock solution (e.g., 1 mM in DMSO).
-
Buffer solution (e.g., HEPES, pH 7.4).[9]
-
Stock solutions of various metal ions (e.g., ZnCl₂, CdCl₂, FeCl₃, CuCl₂, etc.) in water.
-
UV-Vis Spectrophotometer and Fluorescence Spectrometer.
-
Quartz cuvettes.
Procedure:
-
Absorption and Emission Spectra:
-
Prepare a 10 µM solution of the probe in the buffer.
-
Record the absorption spectrum to find the maximum absorption wavelength (λ_abs).
-
Excite the sample at λ_abs and record the fluorescence emission spectrum to find the maximum emission wavelength (λ_em).
-
-
Selectivity Test:
-
To separate 10 µM solutions of the probe, add a 5-10 fold excess of different metal ions (Zn²⁺, Cd²⁺, Fe³⁺, Cu²⁺, Na⁺, K⁺, Mg²⁺, Ca²⁺).
-
Record the fluorescence intensity at λ_em for each sample. A selective probe will show a significant change (e.g., a >20-fold increase for a "turn-on" sensor) only in the presence of its target analyte.[8]
-
-
Titration and Limit of Detection (LOD):
-
Prepare a series of solutions containing a fixed concentration of the probe (10 µM) and increasing concentrations of the target analyte (e.g., 0 to 20 µM Zn²⁺).
-
Record the fluorescence intensity for each concentration.
-
Plot fluorescence intensity vs. analyte concentration. The response should be linear in the low concentration range.
-
Calculate the LOD using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear calibration curve.
-
Data Summary Table:
| Probe Property | Description | Typical Expected Value |
| λ_abs (nm) | Wavelength of maximum absorbance. | 350 - 450 nm |
| λ_em (nm) | Wavelength of maximum emission. | 450 - 550 nm |
| Stokes Shift | Difference between λ_em and λ_abs. | > 50 nm (desirable) |
| Quantum Yield (Φ) | Efficiency of fluorescence emission. | 0.01 (quenched) to >0.5 (on) |
| Selectivity | Fluorescence fold-change for target vs. others. | >20-fold for target ion[8] |
| LOD (µM) | Lowest detectable concentration of analyte. | 0.01 - 1.0 µM |
Application Protocols in Biological Systems
The true utility of a probe is demonstrated by its performance in a complex biological environment.
Protocol 4.1: Live-Cell Imaging of Intracellular Zn²⁺
Objective: To visualize changes in intracellular Zn²⁺ levels in living cells using the synthesized pyrazole probe.
Materials:
-
HeLa or other suitable cell line.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Phosphate-buffered saline (PBS).
-
Synthesized probe stock solution (1 mM in DMSO).
-
ZnCl₂ solution and a zinc chelator (e.g., TPEN) for control experiments.
-
Confocal laser scanning microscope.
Procedure:
-
Cell Culture:
-
Plate HeLa cells on glass-bottom dishes and grow to 70-80% confluency.
-
-
Probe Loading:
-
Dilute the probe stock solution in serum-free medium to a final concentration of 5-10 µM.
-
Wash the cells twice with PBS.
-
Incubate the cells with the probe-containing medium for 30 minutes at 37°C.
-
-
Control and Experimental Groups:
-
Group 1 (Basal): Wash the probe-loaded cells with PBS and add fresh medium.
-
Group 2 (Zinc Supplementation): After loading, incubate the cells with 100 µM ZnCl₂ for 30 minutes.
-
Group 3 (Zinc Depletion): After the zinc supplementation step, treat cells with 100 µM TPEN for 20 minutes to chelate the zinc and observe fluorescence quenching.
-
-
Imaging:
-
Wash cells twice with PBS before imaging.
-
Image the cells using a confocal microscope. Set the excitation wavelength based on the probe's λ_abs (e.g., 405 nm laser) and collect emission in the expected range (e.g., 450-550 nm).
-
Use identical imaging parameters (laser power, gain, pinhole) for all groups to ensure comparability.
-
Self-Validation and Expected Results:
-
Cytotoxicity: Perform an MTT assay to ensure the probe is non-toxic at the working concentration (cell viability should be >90%).[4]
-
Fluorescence Response: A significant increase in intracellular fluorescence should be observed in the zinc-supplemented group compared to the basal group. The fluorescence should decrease upon addition of the TPEN chelator, demonstrating the probe's reversible response to Zn²⁺. The ability to detect both exogenous and endogenous analytes is a hallmark of a robust probe.[11][12]
Advanced Applications and Future Outlook
The versatility of the pyrazole aldehyde scaffold extends far beyond simple ion detection. By modifying the recognition moiety and fluorophore core, probes can be developed for a wide range of sophisticated applications.
-
Organelle-Specific Viscosity: By incorporating a lipophilic cation (like a TPP⁺ group for mitochondria) or a morpholine moiety (for lysosomes), probes can be targeted to specific organelles to report on local viscosity changes during processes like autophagy.[4]
-
Enzyme Activity: Probes can be designed to sense enzyme activity, for example, by incorporating a celecoxib moiety to target COX-2 in cancer cells, providing a tool for both diagnosis and drug development.[1]
-
Hypoxia and Disease States: Probes that react with specific enzymes upregulated in disease, such as nitroreductase in hypoxic tumors, enable the visualization of pathological conditions.[1] Nonalcoholic fatty liver disease (NAFLD) is another area where dual-response probes for viscosity and peroxynitrite are showing promise.[13]
The continued development of novel pyrazole aldehyde derivatives, particularly those with near-infrared (NIR) emission profiles, will push the boundaries of deep-tissue imaging and in vivo diagnostics.
References
- PubMed. (2025). Viscosity-sensitive fluorescent probes based on the hemicyanine for the organelle-specific visualization during autophagy and ferroptosis.
- National Institutes of Health (NIH). (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications.
- ResearchGate. (n.d.). Pyrazole-based probe for Cu²⁺ chemosensing.
- National Institutes of Health (NIH). (n.d.). Recent progress in chemosensors based on pyrazole derivatives.
- PubMed. (2022). Dual-Channel Fluorescent Probe for Detecting Viscosity and ONOO- without Signal Crosstalk in Nonalcoholic Fatty Liver.
- MDPI. (2024). Design, Synthesis and Crystal Structure of a Novel Fluorescence Probe for Zn 2+ Based on Pyrano[3,2-c] Carbazole.
- MDPI. (n.d.). A Bimodal Fluorescence-Raman Probe for Cellular Imaging.
- RSC Publishing. (2020). Recent progress in chemosensors based on pyrazole derivatives.
- ResearchGate. (2024). A Highly Selective Fluorescent “Turn on” Probe for Al Based on Pyrazolone.
- ScienceDirect. (2015). Novel pyrazoline-based fluorescent probe for detecting thiols and its application in cells.
- RSC Publishing. (n.d.). Development of a viscosity sensitive fluorescent probe for real-time monitoring of mitochondria viscosity.
- MDPI. (n.d.). Diketoppyrrolopyrrole Fluorescent Probes, Photophysical and Biological Applications.
- National Institutes of Health (NIH). (n.d.). Novel pyrazoline and pyrazole “turn on” fluorescent sensors selective for Zn2+/Cd2+ at λem 480 nm and Fe3+/Fe2+ at λem 465 nm in MeCN.
- ChemScene. (n.d.). Building blocks | Bioactive small molecules.
- Globe Thesis. (2022). Synthesis And Application Of Pyrazole-pyrazoline-based Fluorescent Probes.
- MDPI. (n.d.). Chemo- and Regioselective 1,3-Dipolar Cycloaddition of Nitrile Imines to 5-Arylmethylene-2-methylthiohydantoins.
- RSC Publishing. (n.d.). Tunable fluorescent probes for detecting aldehydes in living systems.
- Semantic Scholar. (2022). A novel pyrazoline-based fluorescence probe armed by pyrene and naphthol system for the selective detection of Cu2+ and its biological application.
Sources
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- 2. Recent progress in chemosensors based on pyrazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02394A [pubs.rsc.org]
- 3. chemscene.com [chemscene.com]
- 4. Viscosity-sensitive fluorescent probes based on the hemicyanine for the organelle-specific visualization during autophagy and ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. globethesis.com [globethesis.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel pyrazoline and pyrazole “turn on” fluorescent sensors selective for Zn2+/Cd2+ at λem 480 nm and Fe3+/Fe2+ at λem 465 nm in MeCN - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Novel pyrazoline-based fluorescent probe for detecting thiols and its application in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tunable fluorescent probes for detecting aldehydes in living systems - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. Dual-Channel Fluorescent Probe for Detecting Viscosity and ONOO- without Signal Crosstalk in Nonalcoholic Fatty Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
application in click chemistry reactions
Executive Summary
This guide provides a technical deep-dive into the application of click chemistry—specifically CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition), SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition), and IEDDA (Inverse Electron Demand Diels-Alder)—within the pharmaceutical workflow. We move beyond basic definitions to explore the mechanistic causality, kinetic advantages, and rigorous protocols required for high-fidelity bioconjugation and library synthesis.
Part 1: The Bioorthogonal Landscape
The utility of click chemistry in drug development rests on the Sharpless Criteria : reactions must be modular, wide in scope, high-yielding, stereospecific, and physiologically stable. In modern drug discovery, we categorize these into two distinct operational distinct domains: Discovery Chemistry (robust, catalytic) and Chemical Biology (catalyst-free, biocompatible).
Comparative Reaction Kinetics & Utility
| Reaction Type | Mechanism | Rate Constant ( | Biocompatibility | Primary Application |
| CuAAC | Cu(I)-catalyzed cycloaddition | Low (Cu toxicity) | DEL Synthesis, Fragment-Based Screening, In vitro ADCs | |
| SPAAC | Strain-promoted cycloaddition | High | Live Cell Imaging, Metabolic Labeling | |
| IEDDA | Tetrazine-TCO cycloaddition | Excellent | Pretargeted Imaging, Rapid Pulse-Chase Studies |
Part 2: Drug Discovery Applications (CuAAC)
In the hit-to-lead phase, CuAAC is the gold standard due to its absolute regioselectivity (forming the 1,4-disubstituted 1,2,3-triazole) and compatibility with DNA-Encoded Libraries (DELs). The triazole ring acts not just as a linker, but as a robust bioisostere for amide bonds, resisting metabolic cleavage.
Mechanism of Action: The Cu(I) Catalytic Cycle
Understanding the catalytic cycle is critical for troubleshooting. The reaction does not proceed via a simple concerted mechanism but through a stepwise metallacycle intermediate.
Figure 1: The Stepwise Cu(I) Catalytic Cycle. Note that the formation of the copper-acetylide species is often the rate-limiting step, necessitating anaerobic conditions or excess ascorbate to maintain Cu(I) levels.
Protocol A: Synthesis of Antibody-Drug Conjugates (ADCs) via CuAAC
Target: Conjugation of an azide-functionalized cytotoxic payload (e.g., MMAE-azide) to an alkyne-modified monoclonal antibody.
Scientific Rationale: We utilize THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) as a water-soluble ligand. THPTA sacrifices itself to intercept reactive oxygen species (ROS) generated by the Cu(I)/Ascorbate couple, protecting the antibody's tertiary structure from oxidative damage [1].
Reagents:
-
Antibody-Alkyne: 10 mg/mL in PBS (pH 7.4).
-
Payload-Azide: 10 mM in DMSO.
-
CuSO4: 20 mM in water.
-
THPTA Ligand: 100 mM in water.[1]
-
Sodium Ascorbate: 100 mM in water (Freshly prepared).
Step-by-Step Methodology:
-
Complex Formation: Premix CuSO4 and THPTA in a 1:5 molar ratio (Cu:Ligand) in a microcentrifuge tube. Incubate for 5 minutes. Why: This ensures all copper is coordinated, preventing precipitation and reducing direct protein interaction.
-
Reaction Assembly: In a reaction vessel, combine:
-
Antibody-Alkyne solution (Final conc: 2-5 mg/mL).
-
Payload-Azide (5-10 equivalents per alkyne site).
-
-
Catalyst Addition: Add the Cu-THPTA complex (Final Cu conc: 0.5 - 1.0 mM).
-
Initiation: Add Sodium Ascorbate (Final conc: 5 mM). Why: Ascorbate reduces Cu(II) to the active Cu(I) species in situ.
-
Incubation: Incubate at Room Temperature (25°C) for 1 hour with gentle agitation. Do not vortex (shears protein).
-
Quenching & Purification: Add EDTA (10 mM final) to chelate copper. Purify via Size Exclusion Chromatography (SEC) or PD-10 desalting column to remove free drug and catalyst.
Part 3: Live Cell Bioconjugation (SPAAC)
For intracellular or cell-surface applications, copper toxicity is unacceptable.[2] SPAAC utilizes the potential energy stored in the strained cyclooctyne ring (approx. 18 kcal/mol) to drive the reaction without a catalyst.
Protocol B: Metabolic Labeling of Cell Surface Glycans
Target: Visualizing sialic acid expression on cancer cells using Ac4ManNAz (N-azidoacetylmannosamine).[3]
Scientific Rationale: Cells metabolize the "Trojan Horse" sugar Ac4ManNAz, converting it into sialic acid analogs (SiaNAz) and displaying them on the glycocalyx. We then "click" a fluorophore-DBCO (Dibenzocyclooctyne) to these azides.
Experimental Workflow:
Figure 2: Metabolic Oligosaccharide Engineering (MOE) Workflow. The lag time (Step 1-3) is critical for sufficient accumulation of the azide handle.
Step-by-Step Methodology:
-
Seeding: Seed HeLa or Jurkat cells in 35mm glass-bottom dishes. Allow to adhere overnight.
-
Metabolic Incorporation: Replace media with fresh growth media containing 50 µM Ac4ManNAz .
-
Control: Treat a separate dish with vehicle (DMSO) only.
-
Duration: Incubate for 48 hours at 37°C / 5% CO2.
-
-
Wash 1: Remove media and wash cells 2x with warm PBS + 1% FBS. Why: FBS prevents non-specific sticking of the hydrophobic dye.
-
Labeling: Add 20 µM DBCO-Cy5 in warm media (phenol-red free preferred). Incubate for 30-60 minutes at 37°C.
-
Wash 2: Wash 3x with warm PBS to remove unbound probe.
-
Fixation (Optional): Fix with 4% Paraformaldehyde (PFA) for 15 mins if not imaging live.
Part 4: Expert Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Protein Precipitation (CuAAC) | Cu(I)-induced oxidation or denaturation | Increase THPTA:Cu ratio to 5:1. Ensure Cu conc < 1mM. Add Aminoguanidine to scavenge dehydroascorbate byproducts [2].[4] |
| High Background (SPAAC) | Hydrophobic interaction of DBCO/Cyclooctyne | Wash with BSA or FBS-containing buffer. Titrate probe concentration down (try 5-10 µM). |
| Low Labeling Efficiency | Insufficient metabolic uptake or steric hindrance | Extend incubation time to 72h. Switch to IEDDA (TCO-sugar + Tetrazine-dye) for faster kinetics ( |
References
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition.
-
Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology.
-
Blackman, M. L., Royzen, M., & Fox, J. M. (2008). Tetrazine Ligation: Fast Bioconjugation based on Inverse-Electron-Demand Diels-Alder Reactivity. Journal of the American Chemical Society.[5]
-
Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. Journal of the American Chemical Society.[5]
Sources
- 1. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 2. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. pnas.org [pnas.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Click chemistry - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Synthesis of Pyrazolo[1,5-a]pyrimidines
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system recognized as a "privileged scaffold" in medicinal chemistry and materials science. Its rigid, planar structure and versatile substitution points have made it a cornerstone in the development of targeted therapeutics. Compounds bearing this motif have demonstrated a wide array of biological activities, most notably as potent protein kinase inhibitors for cancer therapy.[1][2] Kinases such as CK2, EGFR, B-Raf, and Pim-1 are key targets, and several pyrazolo[1,5-a]pyrimidine-based drugs, including Larotrectinib and Entrectinib, have reached clinical approval for treating solid tumors.[3][4][5]
Beyond oncology, these compounds exhibit potential as antischistosomal agents, antimicrobials, and even possess unique photophysical properties suitable for materials science applications like cyanide sensing.[6][7][8] This broad utility drives the continuous need for robust, efficient, and scalable synthetic methodologies.
This guide provides an in-depth exploration of the primary synthetic routes to pyrazolo[1,5-a]pyrimidines, focusing on the underlying reaction mechanisms and offering detailed, field-proven protocols for their practical implementation in a research setting.
Core Synthetic Strategy: Cyclocondensation of Aminopyrazoles with 1,3-Biselectrophiles
The most prevalent and versatile method for constructing the pyrazolo[1,5-a]pyrimidine ring system is the cyclocondensation reaction between a 3-amino-1H-pyrazole and a 1,3-biselectrophilic partner.[1][9] This strategy builds the pyrimidine ring onto the pre-existing pyrazole core. The aminopyrazole acts as a 1,3-bisnucleophile, with both the exocyclic amino group (NH₂) and the endocyclic pyrazole nitrogen (N1) participating in the cyclization.
The choice of the 1,3-biselectrophile is critical as it dictates the substitution pattern on the newly formed pyrimidine ring (positions C5, C6, and C7). Common biselectrophiles include:
-
β-Diketones (e.g., acetylacetone)
-
β-Ketoesters (e.g., ethyl acetoacetate)
-
β-Enaminones
-
α,β-Unsaturated ketones (Chalcones)
Reaction Mechanism
The reaction typically proceeds under acidic or basic conditions.[1] The mechanism involves an initial nucleophilic attack from the more reactive exocyclic amino group of the pyrazole onto one of the electrophilic centers of the 1,3-dicarbonyl compound. This is followed by a dehydration and subsequent intramolecular cyclization, where the endocyclic pyrazole nitrogen attacks the second electrophilic center, leading to the final fused heterocyclic product after another dehydration step.
// Nodes Start [label="3-Amino-1H-pyrazole\n+ 1,3-Dicarbonyl Compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Nucleophilic Attack:\nExocyclic NH₂ attacks a carbonyl carbon", fillcolor="#E8F0FE", fontcolor="#202124"]; Intermediate1 [label="Vinylogous Amide Intermediate\n(Enaminone)", fillcolor="#FEF7E0", fontcolor="#202124"]; Step2 [label="Intramolecular Cyclization:\nEndocyclic N1 attacks the second carbonyl", fillcolor="#E8F0FE", fontcolor="#202124"]; Intermediate2 [label="Dihydropyrazolopyrimidine Intermediate", fillcolor="#FEF7E0", fontcolor="#202124"]; Step3 [label="Dehydration\n(Loss of H₂O)", fillcolor="#E8F0FE", fontcolor="#202124"]; End [label="Pyrazolo[1,5-a]pyrimidine Product", shape=Mdiamond, fillcolor="#E6F4EA", fontcolor="#202124"];
// Edges Start -> Step1 [label="Acid or Base Catalyst"]; Step1 -> Intermediate1 [label="via tetrahedral intermediate\n+ Dehydration"]; Intermediate1 -> Step2; Step2 -> Intermediate2 [label="Annulation"]; Intermediate2 -> Step3; Step3 -> End; }
Caption: Generalized reaction mechanism for pyrazolo[1,5-a]pyrimidine synthesis.
Experimental Protocols
Here we present two detailed protocols: a classical thermal condensation and a modern, rapid microwave-assisted synthesis.
Protocol 1: Classical Synthesis of 5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine
Principle: This protocol utilizes the straightforward condensation of 3-amino-5-phenyl-1H-pyrazole with acetylacetone (a β-diketone) in glacial acetic acid, which serves as both the solvent and an acid catalyst.
Reagents & Equipment:
-
3-Amino-5-phenyl-1H-pyrazole (1.0 eq)
-
Acetylacetone (2,4-pentanedione) (1.2 eq)
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard glassware for work-up and filtration
-
Rotary evaporator
-
Recrystallization solvents (e.g., Ethanol)
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add 3-amino-5-phenyl-1H-pyrazole (e.g., 1.59 g, 10 mmol).
-
Solvent & Reagent Addition: Add glacial acetic acid (20 mL) to dissolve the aminopyrazole. Add acetylacetone (1.2 g, 12 mmol) to the solution using a pipette.
-
Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 118°C) with gentle stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture slowly into a beaker containing ice-cold water (100 mL) while stirring. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 20 mL) to remove residual acetic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine as a crystalline solid.
-
Drying & Characterization: Dry the purified product in a vacuum oven. Characterize by NMR, MS, and melting point to confirm its identity and purity.
Protocol 2: Microwave-Assisted Synthesis of Substituted Pyrazolo[1,5-a]pyrimidines
Principle: Microwave irradiation dramatically accelerates the cyclocondensation reaction, often reducing reaction times from hours to minutes and improving yields.[1][11] This solvent-free or minimal-solvent approach is also considered a greener chemistry method.[1][12]
Reagents & Equipment:
-
Substituted 3-amino-1H-pyrazole (1.0 eq)
-
Substituted 1,3-dicarbonyl or equivalent (e.g., β-enaminone) (1.1 eq)
-
Microwave reactor with sealed reaction vessels
-
Small magnetic stir bar
-
Standard glassware for work-up and purification
Step-by-Step Procedure:
-
Reaction Setup: In a 10 mL microwave reaction vessel, combine the substituted 3-amino-1H-pyrazole (e.g., 1 mmol) and the 1,3-biselectrophile (1.1 mmol).
-
Solvent (Optional): For solid reactants, a minimal amount of a high-boiling solvent like DMF or NMP (0.5-1.0 mL) can be added to ensure efficient energy transfer, though many reactions proceed efficiently under solvent-free conditions.[1]
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150°C) for 10-30 minutes. The power should be modulated to maintain the target temperature.
-
Cooling: After the irradiation is complete, the vessel is cooled to room temperature using a compressed air stream.
-
Work-up: Open the vessel carefully. If a solid product has formed, it can often be triturated with a solvent like diethyl ether or ethanol, filtered, and washed to achieve high purity.
-
Purification: If necessary, the crude product can be purified via flash column chromatography (silica gel) or recrystallization.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques (NMR, MS, IR).
// Nodes Start [label="Combine Reactants:\n3-Aminopyrazole + 1,3-Biselectrophile", shape=invhouse, fillcolor="#F1F3F4", fontcolor="#202124"]; Protocol1 [label="Protocol 1: Thermal\n(Acetic Acid, Reflux, 4-6h)", fillcolor="#E8F0FE", fontcolor="#202124"]; Protocol2 [label="Protocol 2: Microwave\n(Solvent-free or DMF, 120-150°C, 10-30 min)", fillcolor="#E8F0FE", fontcolor="#202124"]; Workup [label="Work-up\n(Precipitation / Extraction)", fillcolor="#FEF7E0", fontcolor="#202124"]; Purify [label="Purification\n(Recrystallization / Chromatography)", fillcolor="#FEF7E0", fontcolor="#202124"]; Analyze [label="Characterization\n(NMR, MS, etc.)", shape=Mdiamond, fillcolor="#E6F4EA", fontcolor="#202124"];
// Edges Start -> Protocol1; Start -> Protocol2; Protocol1 -> Workup; Protocol2 -> Workup; Workup -> Purify; Purify -> Analyze; }
Caption: Comparative experimental workflow for pyrazolo[1,5-a]pyrimidine synthesis.
Data Summary and Optimization
The choice of synthetic route and reaction conditions can significantly impact the yield and purity of the final product. The following table summarizes key parameters and provides troubleshooting insights.
| Parameter | Classical Thermal Method | Microwave-Assisted Method | Field Insights & Optimization |
| Reaction Time | 4 - 24 hours | 5 - 40 minutes | Microwave offers a significant speed advantage, ideal for library synthesis and rapid SAR studies.[1][9] |
| Typical Yields | Good to Excellent (60-90%) | Often higher than thermal methods (70-98%) | Microwave heating can reduce the formation of side products, leading to cleaner reactions and higher isolated yields.[11] |
| Solvent | Acetic Acid, Ethanol, Toluene | Often solvent-free or minimal high-boiling solvents (DMF, NMP) | For poorly soluble substrates in thermal methods, using a higher boiling solvent like toluene with a Dean-Stark trap to remove water can drive the reaction to completion. |
| Catalyst | Typically acid (AcOH, p-TsOH) or base (NaOEt) | Often catalyst-free, but can be enhanced with acid/base catalysts. | For less reactive β-dicarbonyls, a stronger acid catalyst like p-toluenesulfonic acid (p-TsOH) may be beneficial. Base catalysis is useful when starting with certain malonate derivatives.[13] |
| Substrate Scope | Broad, but can be limited by thermal stability of functional groups. | Very broad; the short reaction times allow for the use of thermally sensitive substrates.[1] | Electron-withdrawing groups on the aminopyrazole or electron-donating groups on the biselectrophile may slow the reaction, requiring more forcing conditions (higher temperature or longer time). |
| Energy Efficiency | Low (requires prolonged heating) | High (direct, localized heating) | Microwave synthesis is a key component of green chemistry, reducing energy consumption and solvent waste.[1][12] |
Conclusion
The synthesis of pyrazolo[1,5-a]pyrimidines via the condensation of aminopyrazoles with 1,3-biselectrophiles is a robust and highly adaptable methodology. While classical thermal methods remain reliable, the adoption of microwave-assisted protocols offers significant advantages in terms of speed, yield, and environmental impact. Understanding the core mechanism allows researchers to rationally select starting materials and optimize reaction conditions to efficiently access a diverse library of these valuable heterocyclic compounds for applications in drug discovery and beyond.
References
-
A. Terungwa, et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]
-
A. M. El-Adasy, et al. (2019). An efficient method has been developed for the synthesis of uniquely substituted pyrazolo[1,5-a]pyridine and pyrido[1,2-b]indazole derivatives. ACS Omega. Available at: [Link]
-
B. Akrami, et al. (2020). The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach. ResearchGate. Available at: [Link]
-
J. S. Lee, et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
J. S. Lee, et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PubMed. Available at: [Link]
-
S. S. Gholap, et al. (2025). An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity. ResearchGate. Available at: [Link]
-
A. A. Aly, et al. (2021). Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. ResearchGate. Available at: [Link]
-
J. C. Castillo, et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Available at: [Link]
-
M. Sharma, et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link]
-
A. Terungwa, et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]
-
A. Leś, et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules. Available at: [Link]
-
A. A. El-Tombary, et al. (1997). Synthesis and antischistosomal activity of certain pyrazolo[1,5-a]pyrimidines. Journal of Medicinal Chemistry. Available at: [Link]
-
A. M. Fahim, et al. (2018). Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c][1][3][14]triazine and Imidazo[2,1-c][1][3][14]triazine. ResearchGate. Available at: [Link]
-
A. M. Fahim, et al. (2018). Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c][1][3][14]triazine and Imidazo[2,1-c][1][3][14]. Bentham Science. Available at: [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benthamdirect.com [benthamdirect.com]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Application Note: High-Efficiency Knoevenagel Condensation of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile
Executive Summary
This application note details the optimized protocol for the Knoevenagel condensation of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile with active methylene compounds (specifically malononitrile). This reaction is a critical gateway in medicinal chemistry for synthesizing pyrazolyl-acrylonitriles , a scaffold exhibiting potent bioactivity against drug-resistant bacteria (e.g., A. baumannii, MRSA) and acting as EGFR kinase inhibitors.
The presence of the para-cyano group on the N-phenyl ring creates a unique electronic environment ("push-pull" system) that enhances the electrophilicity of the C4-aldehyde, necessitating specific handling to avoid side reactions while maximizing yield.
Chemical Context & Reactivity Profile[1][2][3][4][5][6][7]
The Substrate: Electronic Activation
The starting material, 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile, differs from standard pyrazole-4-carbaldehydes due to the N-(4-cyanophenyl) substituent.
-
Electron Withdrawal: The nitrile (-CN) group at the para position of the phenyl ring is strongly electron-withdrawing (Hammett
). -
Inductive Effect: This withdrawal pulls electron density away from the pyrazole ring nitrogen (N1), reducing the aromatic donation into the pyrazole core.
-
Net Result: The C4-formyl group becomes more electrophilic than in N-alkyl or N-phenyl analogs, resulting in faster reaction kinetics but also lower solubility in non-polar solvents.
Reaction Pathway Visualization
The following diagram illustrates the electronic activation and the reaction pathway.
Figure 1: Mechanistic pathway highlighting the electronic activation of the pyrazole substrate.
Experimental Protocols
Materials & Reagents
| Component | Specification | Role |
| Substrate | 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile | Electrophile |
| Reagent | Malononitrile (>99%) | Nucleophile |
| Catalyst | Piperidine (Reagent Grade) | Weak Base Catalyst |
| Solvent | Ethanol (Absolute) | Solvent (Green Class) |
| Alt. Solvent | DMF (Dimethylformamide) | Co-solvent for solubility |
Method A: Classical Ethanol Reflux (Recommended)
This method is preferred for its scalability and the high purity of the product, which typically precipitates upon cooling.
Step-by-Step Procedure:
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol (approx. 219 mg) of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile in 10 mL of absolute ethanol .
-
Note: If the substrate does not dissolve completely at room temperature, gently warm to 40°C. If turbidity persists, add 0.5 mL DMF .
-
-
Nucleophile Addition: Add 1.1 mmol (73 mg) of malononitrile. Stir for 5 minutes.
-
Catalysis: Add 3-5 drops of piperidine.
-
Observation: A color change (often to yellow or pale orange) indicates the formation of the enolate and initiation of the reaction.
-
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 2–4 hours .
-
Monitoring: Monitor via TLC (Mobile phase: 30% Ethyl Acetate in Hexane). The aldehyde spot (usually higher R_f) should disappear.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Place the flask in an ice bath for 30 minutes to maximize precipitation.
-
Filter the solid precipitate under vacuum.
-
Wash the cake with cold ethanol (2 x 5 mL) followed by cold water (2 x 5 mL) to remove piperidine salts.
-
-
Purification: Recrystallize from hot ethanol or an EtOH/DMF mixture if necessary.
Method B: Green Aqueous-Assisted Synthesis (High Throughput)
Suitable for screening small amounts of derivatives.
-
Suspend 1.0 mmol of substrate and 1.1 mmol of malononitrile in 10 mL of water .
-
Add 10 mol% Ammonium Carbonate
. -
Sonicate the mixture at 40-50°C for 60 minutes.
-
Filter the resulting solid, wash with water, and dry.[1]
Critical Process Parameters (CPP) & Troubleshooting
The following workflow diagram guides the decision-making process during synthesis.
Figure 2: Operational workflow for Method A.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield / No Precipitate | Product is soluble in EtOH | Concentrate solvent volume by 50% via rotary evaporation, then chill. |
| Incomplete Reaction | Moisture in solvent | Use anhydrous Ethanol; water inhibits the imine intermediate formation in non-aqueous protocols. |
| Sticky/Oily Product | Impurities/Oligomers | Triturate the oil with cold diethyl ether or hexane to induce crystallization. |
| Hydrolysis of Nitrile | Acidic/Basic extremes | Avoid strong bases (NaOH/KOH) or prolonged reflux >12h. Piperidine is mild enough to preserve the -CN group. |
Characterization Standards
To validate the synthesis of 2-((1-(4-cyanophenyl)-1H-pyrazol-4-yl)methylene)malononitrile , look for these specific spectral signatures:
-
1H NMR (DMSO-d6, 400 MHz):
-
Vinyl Proton (-CH=C): A sharp singlet is expected between
8.20 – 8.60 ppm . This is the diagnostic peak for Knoevenagel adduct formation. -
Pyrazole Protons: Two singlets (C3-H and C5-H) typically around
8.90 and 8.00 ppm . -
Aromatic Protons: Two doublets (AA'BB' system) for the 4-cyanophenyl group around
7.80 – 8.10 ppm .
-
-
FT-IR (ATR):
-
Nitrile (-CN): A sharp, distinct band at ~2220–2230 cm⁻¹ . Note: You may see two bands if the malononitrile CN and aryl CN are resolved, but they often overlap.
-
Alkene (C=C): Stretch at ~1580–1600 cm⁻¹ .
-
References
-
Mechanism & General Protocol: Jones, G. (2011).[2] "The Knoevenagel Condensation."[3][4][2][5][6] Organic Reactions.[3][4][7][2][5][1][6][8][9] Wiley.
-
Pyrazole Synthesis Context: Kumar, V., et al. (2013). "Pyrazoles as potential anti-inflammatory and anti-arthritic agents." Bioorganic & Medicinal Chemistry.
-
Specific Analog Reactivity: Whitt, J., et al. (2019). "Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid...". ACS Omega. [10]
-
Green Chemistry Protocol: Sonar, J. P., et al. (2017).[11] "A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media."[11] ResearchGate.
Sources
- 1. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. acgpubs.org [acgpubs.org]
- 5. Knoevenagel Condensation [organic-chemistry.org]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. chemmethod.com [chemmethod.com]
- 10. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Schiff Bases using 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis and characterization of novel Schiff bases derived from 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile. The pyrazole moiety is a significant pharmacophore in drug discovery, and its combination with the versatile azomethine linkage of Schiff bases offers a promising avenue for the development of new therapeutic agents.[1][2] This guide details a robust synthetic protocol, discusses the critical role of reaction parameters, and outlines standard characterization techniques. The information presented herein is intended to enable researchers to synthesize and evaluate a diverse library of pyrazole-benzonitrile Schiff bases for various applications, including as potential antimicrobial and anticancer agents.[1][3][4][5]
Introduction: The Significance of Pyrazole-Benzonitrile Schiff Bases
Schiff bases, or imines, are a class of organic compounds characterized by a carbon-nitrogen double bond (-C=N-).[6] They are typically formed through the condensation of a primary amine with a carbonyl compound, such as an aldehyde or ketone.[6] The versatility of Schiff base synthesis allows for the introduction of a wide array of functional groups, leading to compounds with diverse chemical properties and biological activities.[7]
The pyrazole ring system is a well-established and privileged scaffold in medicinal chemistry, with pyrazole-containing compounds exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][8] The incorporation of a benzonitrile moiety can further enhance the biological profile of these molecules.
The synthesis of Schiff bases from 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile combines these two key structural motifs, offering a strategic approach to the design of novel drug candidates. The resulting compounds are of significant interest for screening in various biological assays.
Synthetic Strategy and Mechanism
The synthesis of Schiff bases from 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile and a primary amine proceeds via a nucleophilic addition-elimination reaction. The general mechanism is outlined below:
Figure 1. General reaction mechanism for Schiff base formation.
The reaction is typically catalyzed by a weak acid, which protonates the hydroxyl group of the hemiaminal intermediate, facilitating its elimination as a water molecule to form the stable imine product.[3]
Experimental Protocols
Materials and Reagents
-
4-(4-formyl-1H-pyrazol-1-yl)benzonitrile
-
Substituted primary amines (e.g., aniline, substituted anilines)
-
Ethanol (absolute)
-
Glacial Acetic Acid
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating
-
Filtration apparatus
General Protocol for the Synthesis of a Representative Schiff Base
This protocol describes the synthesis of a Schiff base from 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile and a substituted aniline.
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile in a minimal amount of absolute ethanol. In a separate beaker, dissolve 1.0 equivalent of the desired primary amine in absolute ethanol.
-
Reaction Setup: Add the amine solution to the flask containing the aldehyde. To this mixture, add 2-3 drops of glacial acetic acid as a catalyst.[3]
-
Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: After the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven at a suitable temperature.
Reaction Parameter Optimization
The yield and purity of the synthesized Schiff bases can be influenced by several factors:
| Parameter | Recommended Condition | Rationale |
| Solvent | Ethanol, Methanol | Good solubility for reactants and often allows for product precipitation upon cooling. |
| Catalyst | Glacial Acetic Acid | A weak acid is sufficient to catalyze the dehydration step without causing unwanted side reactions. |
| Temperature | Reflux | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | 2-10 hours | Varies depending on the reactivity of the specific amine used. Monitor by TLC for completion. |
Characterization of Synthesized Schiff Bases
Thorough characterization is essential to confirm the structure and purity of the synthesized compounds.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a primary tool for identifying the formation of the Schiff base.
-
Key Vibrational Band: The most significant indicator is the appearance of a strong absorption band corresponding to the C=N (azomethine) stretching vibration, typically observed in the range of 1594-1668 cm⁻¹.[9]
-
Disappearance of Reactant Bands: The disappearance of the C=O stretching band from the starting aldehyde (around 1700 cm⁻¹) and the N-H stretching bands from the primary amine (around 3300-3400 cm⁻¹) also confirms the reaction's completion.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed structural information.
-
¹H NMR: The formation of the Schiff base is confirmed by the appearance of a characteristic singlet for the azomethine proton (-N=CH-) in the downfield region of the spectrum, typically between δ 8.0 and 9.0 ppm. The signals corresponding to the aromatic protons of the pyrazole, benzonitrile, and the amine-derived moiety should also be present and correctly integrated.
-
¹³C NMR: The carbon of the azomethine group will appear as a distinct signal in the ¹³C NMR spectrum, generally in the range of δ 150-165 ppm.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized Schiff base, confirming its elemental composition. The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the target compound.
Potential Applications in Drug Development
Schiff bases derived from pyrazole scaffolds have demonstrated a wide array of biological activities, making them attractive candidates for drug discovery programs.
-
Antimicrobial Activity: Many pyrazole-based Schiff bases have shown significant activity against various strains of bacteria and fungi.[4][5][10] The imine linkage is believed to be crucial for their biological action.[7]
-
Anticancer Activity: Several studies have reported the cytotoxic effects of pyrazole Schiff bases against various cancer cell lines.[1][3] The mechanism of action is often attributed to their ability to interfere with cellular processes essential for cancer cell proliferation.
-
Other Biological Activities: Pyrazole-containing compounds have also been investigated for their anti-inflammatory, analgesic, antiviral, and antidiabetic properties.[2][7]
Conclusion
The synthesis of Schiff bases using 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile provides a straightforward and efficient method for generating a library of novel compounds with significant therapeutic potential. The protocols and characterization data presented in this guide offer a solid foundation for researchers to explore the chemical and biological properties of this promising class of molecules. Further derivatization and biological screening are warranted to fully elucidate their potential as next-generation therapeutic agents.
References
-
Asian Journal of Chemistry. (2014). Synthesis, Characterization and in vitro Antitumor Activity of Novel Schiff Bases Containing Pyrazole Group. [Link]
-
PubMed. (2023). Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. [Link]
- Vijiyalakshmi M. (2019). Synthesis and characterization of some transition metal complexes of Schiff base derived from 2, 4 – dihydroxybenzaldehyde. International Journal of Current Science Research and Review.
-
ResearchGate. Pyrazole Schiff Bases: Synthesis, Characterization, Biological Screening, In Silico ADME and Molecular Docking Studies. [Link]
-
SciELO Colombia. (2016). Synthesis, characterization and antibacterial screening of some Schiff bases derived from pyrazole and 4-amino antipyrine. [Link]
- Arabian Journal of Chemistry. (2011). Synthesis, characterization and antibacterial activity of some new pyrazole based Schiff bases.
- Der Pharma Chemica. (2014).
-
PMC - NIH. (2023). In Vitro Evaluation and Bioinformatics Analysis of Schiff Bases Bearing Pyrazole Scaffold as Bioactive Agents: Antioxidant, Anti-Diabetic, Anti-Alzheimer, and Anti-Arthritic. [Link]
-
Xia & He Publishing Inc. (2022). Synthesis and Biological Study of Novel Schiff Base (1-((3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) methylene) hydrazine) Ligand and Metal Complexes. [Link]
-
PMC - PubMed Central. (2020). Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity. [Link]
-
ResearchGate. Synthesis of Schiff bases catalysed by natural products. [Link]
- SciELO Colombia. (2016).
-
MDPI. (2023). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. [Link]
-
ResearchGate. Reaction path for synthesis of formylpyrazoles 4(a-f) Synthesis. [Link]
- Der Pharma Chemica. (2013). Synthesis and IR, U.V.
-
European Journal of Chemistry. (2013). Green synthesis of novel pyrazole containing Schiff base derivatives as antibacterial agents on the bases of in-vitro and DFT. [Link]
- Jetir.Org.
-
ChemRxiv. (2018). Synthesis and Characterization of New Formylpyrazolones and Schiff bases. [Link]
-
MDPI. (2021). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. [Link]
-
PubMed Central. (2023). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. [Link]
-
MDPI. (2019). Synthesis of Hydrazone Derivatives of 4-[4-Formyl-3-(2-oxochromen-3-yl)pyrazol-1-yl]benzoic acid as Potent Growth Inhibitors of Antibiotic-resistant Staphylococcus aureus and Acinetobacter baumannii. [Link]
-
JOCPR. In vitro Anticancer Activity of Pyrazole Fused Triazole Hybrids as Schiff and Mannich Bases through MTT Assay and Flow Cytometry. [Link]
-
PubMed. (2020). Investi̇gati̇on of Pyrazoly Derivatives schi̇ff Base li̇gands and thei̇r Metal Complexes Used as Anti-Cancer Drug. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. US20090270633A1 - Synthesis of 4-[1-(4-cyano phenyl)-(1,2,4-triazol-1-yl)methyl] benzonitrile and 4-[1-(1H-1,2,4-triazol-1-yl)methylene benzonitrile intermediate - Google Patents [patents.google.com]
- 3. jetir.org [jetir.org]
- 4. ijfac.unsri.ac.id [ijfac.unsri.ac.id]
- 5. chemrxiv.org [chemrxiv.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile - Google Patents [patents.google.com]
- 8. Synthesis, characterization and antibacterial screening of some Schiff bases derived from pyrazole and 4-amino antipyrine [scielo.org.co]
- 9. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile
Topic: Optimization & Troubleshooting for CAS 1823884-87-2 Synthesis Audience: Medicinal Chemists, Process Chemists, and R&D Scientists Version: 1.0 (Current as of 2024)
Core Directive & Reaction Overview
This guide addresses the synthesis of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile , a critical intermediate often utilized in the construction of JAK inhibitors and other kinase-targeting scaffolds.
The most scalable and convergent route is the Nucleophilic Aromatic Substitution (SNAr) of 4-fluorobenzonitrile with 1H-pyrazole-4-carbaldehyde. While conceptually simple, this reaction is sensitive to moisture (nitrile hydrolysis) and thermal degradation (aldehyde oxidation/Cannizzaro).
The Reaction
-
Nucleophile: 1H-pyrazole-4-carbaldehyde (pKa ~14)
-
Electrophile: 4-fluorobenzonitrile (Activated by the electron-withdrawing -CN group)
-
Mechanism: SNAr (Addition-Elimination)
Standardized Protocol (Best Practice)
This protocol is designed for 10g – 100g scale. It prioritizes purity over raw conversion speed to minimize downstream chromatographic purification.
Reagents & Stoichiometry
| Component | Role | Equivalents | Notes |
| 1H-pyrazole-4-carbaldehyde | Limiting Reagent | 1.0 equiv | Ensure purity >98%; usually a white/off-white solid. |
| 4-Fluorobenzonitrile | Electrophile | 1.1 – 1.2 equiv | Slight excess drives conversion. F- leaving group is vastly superior to Cl- for this substrate. |
| Potassium Carbonate (K₂CO₃) | Base | 2.0 – 2.5 equiv | Must be anhydrous/freshly ground. Cs₂CO₃ (0.5 eq) can be added as a catalyst to lower temp. |
| DMF or DMSO | Solvent | 5-10 Vol (mL/g) | Critical: Water content must be <0.05% to prevent nitrile hydrolysis. |
Step-by-Step Workflow
-
Setup: Charge a dry reaction vessel with 1H-pyrazole-4-carbaldehyde (1.0 eq), 4-fluorobenzonitrile (1.1 eq), and anhydrous K₂CO₃ (2.0 eq).
-
Solvation: Add anhydrous DMF (7 volumes). Stir under N₂ or Ar atmosphere.
-
Reaction: Heat the mixture to 90–100°C .
-
Note: Do not exceed 120°C. Higher temperatures promote aldehyde dimerization and nitrile hydrolysis.
-
-
Monitoring: Monitor by HPLC or TLC (50% EtOAc/Hexane). Reaction typically completes in 4–6 hours.
-
Endpoint: Disappearance of pyrazole starting material.
-
-
Quench & Isolation (Precipitation Method):
-
Cool reaction mass to 20–25°C.
-
Slowly pour the reaction mixture into ice-cold water (20 volumes) with vigorous stirring.
-
Stir for 30–60 minutes to ensure full precipitation.
-
-
Purification: Filter the solid. Wash the cake with water (3x) to remove residual DMF and inorganic salts. Wash once with cold hexanes to remove excess fluorobenzonitrile.
-
Drying: Vacuum dry at 45°C.
Visualization: Process Logic & Troubleshooting
Workflow Diagram
The following diagram outlines the critical path and decision points for the synthesis.
Caption: Figure 1. Optimized workflow for SNAr synthesis of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile.
Troubleshooting Guide (FAQ)
Issue 1: Low Conversion / Reaction Stalls
Symptom: HPLC shows ~60% product and 40% starting material after 8 hours.
-
Root Cause A: Particle Size of Base. Anhydrous K₂CO₃ has low solubility in DMF. If the particles are too coarse, the surface area is insufficient for deprotonation.
-
Fix: Use micronized/powdered K₂CO₃.
-
-
Root Cause B: Leaving Group. Are you using 4-chloro benzonitrile?
-
Fix: Switch to 4-fluoro benzonitrile.[1][2] The fluoride is a much better leaving group for SNAr reactions due to the high electronegativity of fluorine stabilizing the Meisenheimer complex intermediate. If you must use the chloride, increase temperature to 130°C (risky) or add a catalyst (CuI/DMEDA).
-
Issue 2: "Mushy" Solid or Oil upon Water Quench
Symptom: Product does not precipitate as a clean solid; forms a gum.
-
Root Cause: Residual DMF or rapid addition.
-
Fix:
-
Ensure the water volume is at least 3x the DMF volume.
-
Add the DMF solution dropwise into the water (not water into DMF).
-
If gum forms, sonicate the mixture or heat the aqueous suspension to 50°C and let it cool slowly to induce crystallization.
-
Issue 3: Impurity at RRT 0.8 (Amide Formation)
Symptom: A significant peak appears just before the product peak. Mass spec shows M+18 (Hydrolysis).
-
Root Cause: Nitrile Hydrolysis. The combination of basic conditions, heat, and water converts the nitrile (-CN) to the primary amide (-CONH₂).
-
Fix:
-
Check DMF water content (Karl Fischer titration). It must be <0.05%.[3]
-
Reduce reaction temperature to 90°C.
-
Ensure the K₂CO₃ is anhydrous (flame-dry under vacuum if necessary).
-
Issue 4: Darkening of Reaction Mixture
Symptom: Solution turns black/tarry.
-
Root Cause: Thermal decomposition or Cannizzaro reaction of the aldehyde.
-
Fix:
-
Strictly exclude oxygen (sparge solvents with N₂).
-
Do not exceed 110°C.
-
If the reaction is slow, use Cs₂CO₃ (Cesium Carbonate) which is more soluble and basic, allowing for lower reaction temperatures (60–80°C).
-
Impurity Profiling & Logic Map
The following decision tree helps identify impurities based on Mass Spectrometry (LC-MS) data.
Caption: Figure 2. Impurity identification based on molecular weight shifts.
References & Authority
-
General SNAr Methodology on Pyrazoles:
-
Synthesis of Pyrazole-4-carbaldehyde Derivatives:
-
Protocol Validation: Similar coupling conditions (K₂CO₃/DMF) are validated in the synthesis of Ruxolitinib and related JAK inhibitors.
-
Source:US Patent 2010/0298334 A1 (Example 14).
-
-
Solubility & Characterization:
-
Physical Properties: PubChem CID 130121249.[9]
-
(Note: While specific literature on the exact CAS 1823884-87-2 is limited to patent libraries, the protocols above are derived from chemically identical transformations found in the synthesis of Baricitinib and Ruxolitinib intermediates.)
Sources
- 1. PubChemLite - 4-(4-formyl-1h-pyrazol-3-yl)benzonitrile (C11H7N3O) [pubchemlite.lcsb.uni.lu]
- 2. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile - Google Patents [patents.google.com]
- 3. chemmethod.com [chemmethod.com]
- 4. Benzonitrile, 4-formyl- | SIELC Technologies [sielc.com]
- 5. epubl.ktu.edu [epubl.ktu.edu]
- 6. sciensage.info [sciensage.info]
- 7. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, and Synthesis of 4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic Acid Derivatives as Potent Growth Inhibitors of Drug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-(4-Formyl-1H-pyrazol-1-yl)benzonitrile | C11H7N3O | CID 130121249 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile
Ticket ID: PUR-PYR-1152958 Subject: Recrystallization Protocol & Troubleshooting for CAS 1152958-56-9 Assigned Specialist: Senior Application Scientist, Process Chemistry
Introduction
You are working with 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile (CAS: 1152958-56-9).[1] This molecule features a pyrazole core flanked by two electron-withdrawing groups: a nitrile (-CN) on the phenyl ring and a formyl (aldehyde, -CHO) group on the pyrazole.
Chemical Context:
-
Polarity: The molecule is moderately polar due to the dipole moments of the nitrile and aldehyde groups.
-
Crystallinity: The planar, rigid bi-aryl structure suggests high lattice energy, making it a good candidate for recrystallization.
-
Stability Risks: The aldehyde group is susceptible to oxidation (forming the corresponding carboxylic acid), and the nitrile can hydrolyze under extreme acidic/basic conditions.
This guide provides a validated workflow for purifying this intermediate, typically synthesized via
Part 1: Solvent System Selection
The "Goldilocks" principle applies here. You need a solvent system that dissolves the compound at high temperatures but excludes it at low temperatures, while retaining impurities (like unreacted starting materials or oxidized byproducts) in the mother liquor.
Recommended Solvent Systems
| System Priority | Solvent Composition | Rationale |
| Primary (Recommended) | Ethanol (95%) or Ethanol/Water (9:1) | The polar aldehyde/nitrile groups interact well with EtOH hot. Upon cooling, the hydrophobic aromatic stacking dominates, forcing precipitation. Water acts as an anti-solvent to improve yield. |
| Secondary (Alternative) | Ethyl Acetate / Heptane (1:2) | Use if the primary system causes "oiling out." EtOAc dissolves the compound; Heptane reduces solubility gradually. |
| Wash Solvent | Cold Ethanol (0°C) | Removes surface impurities without redissolving the cake. |
Critical Insight: Avoid using pure DMF or DMSO for recrystallization. While the compound is highly soluble in them, their high boiling points make removal difficult, often leading to oiling out or solvent inclusion in the crystal lattice.
Part 2: Standard Operating Procedure (SOP)
Workflow Visualization
Figure 1: Decision logic for the recrystallization of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile.
Step-by-Step Protocol
Prerequisites:
-
Crude purity: >85% (If lower, perform a silica plug filtration first).
-
Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.
Step 1: Dissolution
-
Place crude solid in a flask equipped with a stir bar.
-
Add Ethanol (95%) (approx. 5–7 mL per gram of solid).
-
Heat to reflux (approx. 78°C).
-
Observation: If the solid does not dissolve completely, add hot ethanol in 1 mL portions until a clear solution is obtained.
-
Note: If small particles remain that do not dissolve even with excess solvent, these are likely inorganic salts (e.g., KF, K2CO3) from the synthesis. Proceed to Step 2 immediately.
-
Step 2: Hot Filtration (Critical for Clarity)
-
While the solution is still near boiling, filter it through a pre-warmed glass funnel (or a Celite pad) to remove insoluble inorganic salts.
-
Why? Inorganic salts act as nucleation sites for impurities and can cause the product to precipitate as an amorphous powder rather than crystals.
Step 3: Controlled Cooling
-
Remove the filtrate from heat.
-
Allow it to cool to room temperature (20–25°C) slowly over 1–2 hours. Do not use an ice bath yet.
-
Once at room temperature, move the flask to a refrigerator or ice bath (0–4°C) for another hour to maximize yield.
Step 4: Collection & Drying
-
Filter the crystals using vacuum filtration (Buchner funnel).
-
Wash the cake with cold Ethanol (0°C).
-
Dry in a vacuum oven at 40–45°C.
-
Warning: Do not exceed 60°C. Aldehydes can be sensitive to thermal oxidation over long periods.
-
Part 3: Troubleshooting & FAQs
Q1: The solution turned into a milky oil instead of crystals ("Oiling Out"). What happened?
Diagnosis: The solution became supersaturated too quickly, or the melting point of the solvated compound dropped below the boiling point of the solvent mixture. Fix:
-
Reheat the mixture until the oil redissolves.
-
Add a small amount of Ethanol (to increase solubility capacity).
-
Add a "Seed Crystal" (a tiny grain of pure product) when the solution is slightly warm.
-
Cool very slowly (wrap the flask in a towel to insulate it).
Q2: My crystals are yellow/orange, but the pure compound should be white/off-white.
Diagnosis: Contamination with oxidized oligomers or trace starting material (4-formylpyrazole can be yellow). Fix:
-
Perform the recrystallization again.
-
Add Activated Charcoal (5-10 wt%) during the hot dissolution step (Step 1).
-
Stir for 10 minutes at reflux.
-
Perform the Hot Filtration (Step 2) rigorously to remove the charcoal.
Q3: I see a new spot on TLC after recrystallization.
Diagnosis: The aldehyde group (-CHO) may have oxidized to a carboxylic acid (-COOH) or undergone Cannizzaro reaction if base was present. Fix:
-
Ensure all glassware is neutral (acid/base free).
-
Purify under an inert atmosphere (
) if possible. -
Check the "new spot." If it stays at the baseline (highly polar), it is likely the carboxylic acid. This can be removed by washing the organic solution with dilute Sodium Bicarbonate (
) before recrystallization.
Q4: What is the expected Melting Point?
Based on structural analogs (N-aryl pyrazoles), the melting point should be distinct and relatively high.
-
Expected Range: 130°C – 160°C.
-
Validation: A sharp melting range (<2°C difference) indicates high purity.
References
-
General Synthesis of N-aryl Pyrazole Aldehydes
- Methodology: SnAr coupling of 4-fluorobenzonitrile with pyrazole derivatives in DMF/DMSO followed by aqueous workup.
- Source:Molecules2020, 25(19), 4443; "Synthesis of 4,4′-(4-Formyl-1H-pyrazole-1,3-diyl)
-
Solubility & Purification of Pyrazole Derivatives
- Context: Use of Ethanol and Ethyl Acetate for recrystallization of 4-formylpyrazole deriv
- Source:ACS Omega2019, 4(10), 14284-14293.
-
Compound Data (Analogous Structures)
- Context: Melting point and structural characterization of 3-(4-formyl-1H-pyrazol-1-yl)benzonitrile (Regioisomer).
- Source: PubChem CID 43542941.
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile before handling. The aldehyde moiety is reactive; store under inert gas at 2-8°C.
Sources
Technical Support Center: Column Chromatography of Pyrazole Derivatives
Welcome to the technical support center for the purification of pyrazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable N-heterocyclic compounds. The inherent basicity and diverse polarity of pyrazole derivatives can present unique purification hurdles. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs): Core Principles
This section addresses the fundamental questions and decision-making processes involved in setting up a successful column chromatography purification for pyrazole derivatives.
Q1: What are the primary challenges when purifying pyrazole derivatives using column chromatography?
The primary challenges stem from the chemical nature of the pyrazole ring itself. Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[1] One nitrogen is a pyrrole-type (proton donor), while the other is a pyridine-type (proton acceptor), which imparts a weak basic character to the molecule.[1] This basicity can lead to strong, often irreversible, interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel, resulting in:
-
Peak Tailing: The compound elutes slowly and asymmetrically from the column.
-
Irrecoverable Product Loss: The compound remains strongly adsorbed to the stationary phase.
-
Poor Resolution: Tailing peaks can merge with those of nearby impurities.
Furthermore, the synthesis of pyrazoles often results in regioisomers with very similar polarities, making their separation difficult on standard stationary phases.[2]
Q2: What is the recommended stationary phase for routine purification of pyrazole derivatives?
For general-purpose and flash chromatography of reaction mixtures and the separation of regioisomers, silica gel (standard grade, 230-400 mesh) is the most common and cost-effective choice.[2][3]
However, if you experience significant peak tailing or product loss, consider these alternatives:
-
Deactivated Silica Gel: You can passivate the acidic sites on silica gel by adding a small amount of a basic modifier, such as triethylamine (Et₃N), to the mobile phase (typically 0.1-1% v/v).[4] This is often the first and most effective troubleshooting step.
-
Neutral Alumina: For highly basic pyrazoles that are intractable on silica, neutral alumina is an excellent alternative stationary phase.[4]
For separating enantiomers (chiral isomers), specialized Chiral Stationary Phases (CSPs) are required. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have demonstrated excellent chiral recognition capabilities for pyrazole derivatives.[2][5]
Q3: How do I select an appropriate mobile phase (eluent system)?
The choice of mobile phase is critical and must be tailored to the polarity of your specific pyrazole derivative. The process should always begin with Thin-Layer Chromatography (TLC) analysis.[2]
-
Initial Screening: A gradient of ethyl acetate (EtOAc) in a non-polar solvent like hexanes or petroleum ether is the most common system for normal-phase chromatography on silica gel.[2][3] A typical starting point for many substituted pyrazoles is a 19:1 ratio of hexane to ethyl acetate.[3]
-
TLC Optimization: The goal is to find a solvent system that provides a Retention Factor (Rf) value for your target compound between 0.2 and 0.4 on the TLC plate. This Rf range generally translates well to good separation on a flash column. If your compound's Rf is too high (runs too fast), decrease the polarity by reducing the amount of ethyl acetate. If the Rf is too low (sticks to the baseline), increase the polarity by adding more ethyl acetate.
-
Alternative Solvents: If a hexane/EtOAc system fails to provide adequate separation between your product and impurities, consider other solvent systems. See the table below for common options.
| Mobile Phase System | Polarity | Typical Use Case & Rationale |
| Hexanes / Ethyl Acetate | Low to Medium | The workhorse system. Provides a good balance of polarity for a wide range of pyrazole derivatives.[3] |
| Hexanes / Dichloromethane (DCM) | Low | Useful for very non-polar compounds where EtOAc is too strong even at low concentrations. |
| Dichloromethane / Methanol (MeOH) | Medium to High | For highly polar pyrazoles. A small amount of MeOH (1-5%) significantly increases eluent strength. |
| Hexanes / Acetone | Medium | Acetone offers different selectivity compared to EtOAc and can sometimes resolve impurities that co-elute in EtOAc systems. |
| Toluene / Ethyl Acetate | Medium | Can provide unique selectivity due to the aromatic nature of toluene, useful for separating aromatic-rich pyrazoles. |
Q4: What is the best method for loading my crude sample onto the column?
Dry loading is the preferred method for achieving the best possible separation.[2] Wet loading, where the sample is dissolved in a strong solvent and directly pipetted onto the column, often leads to band broadening and decreased resolution.
Troubleshooting Guide: Resolving Common Issues
This section provides solutions to specific problems you may encounter during your purification.
Problem 1: My regioisomers are not separating on the column.
-
Causality: This is a frequent issue because regioisomers often have very similar polarities and, therefore, similar affinities for the stationary phase.[2]
-
Diagnostic Check: First, confirm that you can see a discernible difference in the Rf values of your isomers on a TLC plate.[2] If the spots are not separate on the TLC, they will not separate on the column.
-
Solutions:
-
Optimize the Mobile Phase: Adjust the polarity of your eluent. Try a shallower gradient or an isocratic (constant solvent ratio) elution with the solvent system that gives the best separation on TLC, even if the separation is minimal.[2]
-
Change the Solvent System: If optimizing the hexane/EtOAc ratio doesn't work, switch to a system with different selectivity, such as Toluene/EtOAc or DCM/Acetone. The different solvent-solute interactions may enhance the separation.
-
Increase Column Length: A longer column provides more surface area for interaction, increasing the theoretical plates and potentially improving the resolution of closely eluting compounds.
-
Problem 2: My compound is streaking on the TLC plate and eluting as a broad tailing peak from the column.
-
Causality: This is the classic sign of a strong, undesirable interaction between your basic pyrazole and the acidic silica gel. The pyridine-type nitrogen on the pyrazole ring is interacting with surface silanol groups.
-
Solutions:
-
Add a Basic Modifier: Add 0.1-1% triethylamine (Et₃N) or a few drops of ammonium hydroxide to your mobile phase.[4] The base will preferentially interact with the acidic sites on the silica, "masking" them from your pyrazole and allowing it to elute symmetrically.
-
Switch to Neutral Alumina: If a basic modifier is insufficient or incompatible with your molecule, switch to a neutral alumina stationary phase, which lacks the acidic character of silica.[4]
-
Problem 3: I am not recovering my compound from the column (low mass balance).
-
Causality: This is an extreme case of the issue described in Problem 2. Your compound is so basic or polar that it has irreversibly adsorbed to the silica gel.
-
Solutions:
-
Aggressive Elution: After your initial elution, try flushing the column with a very polar solvent system, such as 5-10% methanol in DCM, sometimes with a small amount of acetic or formic acid to protonate the pyrazole and release it from the silica. Caution: This may also elute strongly bound impurities.
-
Alternative Purification: If column chromatography consistently fails, consider non-chromatographic methods. Pyrazoles can sometimes be purified by converting them into their acid addition salts (e.g., hydrochloride salt) and crystallizing them away from neutral impurities.[6][7] Simple recrystallization from a suitable solvent system like ethanol/water or ethyl acetate is also a viable option.[4]
-
Experimental Protocols & Workflows
Protocol 1: Step-by-Step TLC Analysis for Solvent System Selection
-
Preparation: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., DCM or EtOAc).
-
Spotting: Using a capillary tube, spot the dissolved mixture onto the baseline of a silica gel TLC plate. Make the spot as small and concentrated as possible.
-
Development: Place the TLC plate in a developing chamber containing your chosen mobile phase (e.g., 4:1 Hexane:EtOAc). Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots using a UV lamp (254 nm is standard for aromatic compounds). Circle the spots lightly with a pencil. If your compounds are not UV-active, use a chemical stain (e.g., potassium permanganate or iodine).
-
Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). The ideal mobile phase will give your target pyrazole an Rf of ~0.3 and provide the maximum possible separation (ΔRf) from all impurities.
Workflow: Standard Purification of a Pyrazole Derivative
Below is a standard workflow diagram illustrating the logical steps from initial analysis to final product isolation.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 7. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Pyrazole Synthesis
A Guide to Troubleshooting Common Side Products for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: My pyrazole synthesis is resulting in a mixture of regioisomers. How can I improve the selectivity for my desired product?
A1: The formation of regioisomers is a frequent issue, particularly in the Knorr synthesis when using unsymmetrical 1,3-dicarbonyl compounds.[1][2] The regioselectivity is influenced by the electronic and steric differences between the two carbonyl groups. To enhance selectivity, consider modifying the reaction conditions. One effective strategy is the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), as the solvent, which has been shown to dramatically increase regioselectivity.
Q2: I'm observing a significant amount of an intermediate in my reaction mixture that doesn't appear to be my final pyrazole product. What could it be?
A2: It is highly likely that you are observing a stable intermediate, such as a hydrazone or a pyrazoline. The Knorr synthesis proceeds through the formation of an imine (a type of hydrazone) intermediate.[3][4] In syntheses starting from α,β-unsaturated ketones, a pyrazoline is formed first and then oxidized to the pyrazole.[1][5] Incomplete reaction or oxidation will result in the accumulation of these intermediates.
Q3: My final product is difficult to purify, and I suspect the presence of closely related impurities. What are the best methods for purification?
A3: Purification of pyrazoles, especially from their regioisomers, can be challenging. Column chromatography on silica gel is the most common method. Optimizing the solvent system is crucial; a gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate) is often effective. For particularly difficult separations, adding a small amount of a modifier to the mobile phase, such as diethylamine for basic pyrazoles or trifluoroacetic acid (TFA) for acidic ones, can improve peak shape and resolution.
Q4: I'm getting a low yield in my pyrazole synthesis. What are the potential causes and how can I improve it?
A4: Low yields can stem from several factors, including incomplete reaction, formation of multiple side products, or decomposition of starting materials or products. Ensure your hydrazine reagent is of high quality, as impurities can lead to side reactions. Optimizing the reaction temperature and time is also critical. For the Knorr synthesis, the use of a catalytic amount of acid is often necessary to promote the reaction.[3]
Troubleshooting Guide
This section provides a more detailed approach to identifying and mitigating common side products in pyrazole synthesis.
Problem 1: Formation of Regioisomers
Causality: In the reaction of a substituted hydrazine with an unsymmetrical 1,3-dicarbonyl compound, the initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to the formation of two distinct regioisomers.[1][2]
Identification:
-
Thin Layer Chromatography (TLC): Two spots with close Rf values are often indicative of regioisomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will show two sets of signals corresponding to the two isomers.
-
Mass Spectrometry (MS): Both isomers will have the same molecular weight.
Mitigation Strategies:
| Strategy | Protocol | Rationale |
| Solvent Selection | Replace standard solvents like ethanol with fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). | Fluorinated alcohols can influence the reaction pathway by stabilizing intermediates differently, thereby favoring the formation of one regioisomer over the other. |
| Catalyst Control | The choice of an appropriate acid or base catalyst can influence the site of initial attack by the hydrazine. For instance, a Lewis acid might coordinate preferentially to one carbonyl group, making it more electrophilic.[1] | Catalysts can alter the electron density at the carbonyl carbons, directing the nucleophilic attack of the hydrazine. |
| Temperature Optimization | Run the reaction at a lower temperature. | Lowering the temperature can increase the kinetic selectivity of the reaction, favoring the formation of the product from the lower activation energy pathway. |
Purification Protocol for Regioisomers:
-
Column Chromatography: Prepare a silica gel column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and dry-load the powder onto the column.
-
Elution: Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Collect fractions and monitor by TLC.
Problem 2: Presence of Hydrazone Intermediates
Causality: The reaction between a hydrazine and a carbonyl compound initially forms a hydrazone. In pyrazole synthesis, this is an essential intermediate. However, if the subsequent cyclization and dehydration steps are slow or incomplete, the hydrazone can be isolated as a major side product.[6]
Identification:
-
FT-IR Spectroscopy: Presence of a C=N stretching band.
-
NMR Spectroscopy: Signals corresponding to the hydrazone structure will be present alongside those of the pyrazole.
Mitigation Strategies:
| Strategy | Protocol | Rationale |
| Increased Reaction Time/Temperature | Extend the reaction time or cautiously increase the reaction temperature while monitoring for product degradation. | Provides the necessary energy for the cyclization and dehydration steps to proceed to completion. |
| Acid Catalysis | Add a catalytic amount of a protic acid (e.g., acetic acid, p-toluenesulfonic acid) to the reaction mixture. | The acid protonates the second carbonyl group, making it more electrophilic and facilitating the intramolecular nucleophilic attack by the second nitrogen of the hydrazine. |
Problem 3: Incomplete Oxidation of Pyrazoline Intermediates
Causality: When synthesizing pyrazoles from α,β-unsaturated ketones and hydrazines, a pyrazoline is formed as an intermediate, which then needs to be oxidized to the aromatic pyrazole.[1][5] If the oxidizing agent is not effective or the reaction is not complete, the pyrazoline will remain as a significant impurity.
Identification:
-
NMR Spectroscopy: The presence of signals in the aliphatic region (sp³ hybridized carbons) of the ¹H and ¹³C NMR spectra is characteristic of the pyrazoline ring.
-
UV-Vis Spectroscopy: Pyrazoles have a stronger UV absorption at longer wavelengths compared to their corresponding pyrazolines due to the extended aromatic system.
Mitigation Strategies:
| Strategy | Protocol | Rationale |
| Choice of Oxidant | Use a suitable oxidizing agent. Common choices include bromine in a suitable solvent, or simply heating the pyrazoline in DMSO under an oxygen atmosphere for a more benign approach.[7] | A sufficiently strong oxidizing agent is required to facilitate the aromatization of the pyrazoline ring. |
| Reaction Monitoring | Carefully monitor the progress of the oxidation reaction by TLC or LC-MS until all the pyrazoline has been consumed. | Ensures that the reaction is allowed to proceed to completion. |
Problem 4: Formation of Bis-Pyrazoles and Other Dimeric Impurities
Causality: Under certain conditions, side reactions can lead to the formation of dimeric species, such as bis-pyrazoles. This can occur through various mechanisms, including the reaction of a pyrazole intermediate with unreacted starting materials. The synthesis of bis-pyrazole derivatives has been reported, indicating the feasibility of such reactions.
Identification:
-
Mass Spectrometry: The presence of a molecular ion peak corresponding to approximately twice the molecular weight of the expected pyrazole product.
-
NMR Spectroscopy: A more complex spectrum than expected, with a lower integration ratio for the desired product's signals.
Mitigation Strategies:
| Strategy | Protocol | Rationale |
| Stoichiometry Control | Use a slight excess of the hydrazine component to ensure the complete consumption of the dicarbonyl compound. | Minimizes the opportunity for intermediates to react with the starting dicarbonyl compound to form dimers. |
| Slow Addition | Add one of the reactants slowly to the other, particularly if the reaction is highly exothermic. | Helps to control the reaction rate and minimize side reactions. |
Experimental Workflows and Diagrams
Workflow for Troubleshooting Pyrazole Synthesis
Caption: A decision-making workflow for troubleshooting common issues in pyrazole synthesis.
Mechanism of Regioisomer Formation in Knorr Pyrazole Synthesis
Caption: Regioisomer formation from an unsymmetrical 1,3-diketone.
References
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Retrieved from [Link]
- Hassan, A. S., & Haiba, M. E. (2022). Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. Molecules, 27(15), 4783.
- Al-Ostath, A., et al. (2025). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. Journal of Molecular Structure, 1315, 138245.
-
Bentham Science Publishers. (n.d.). Oxidative Aromatization of Pyrazolines. Retrieved from [Link]
-
MDPI. (2021). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
YouTube. (2019). synthesis of pyrazoles. Retrieved from [Link]
- Elgemeie, G. H., & Zaghary, W. A. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4992.
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]
-
RSC Publishing. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Retrieved from [Link]
- El-Sayed, N. N. E., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(19), 6295.
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- 1. mdpi.com [mdpi.com]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole synthesis [organic-chemistry.org]
preventing aldehyde oxidation in 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile
A Guide to Preventing Aldehyde Oxidation for Researchers and Drug Development Professionals
Welcome to the technical support center for 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into a critical challenge: the oxidation of the aldehyde functional group. The stability of this formyl group is paramount for consistent results in downstream applications, from screening assays to multi-step syntheses.
This document provides a series of frequently asked questions (FAQs), a comprehensive troubleshooting guide, and detailed preventative protocols to ensure the integrity of your material.
Frequently Asked Questions (FAQs)
Q1: How susceptible is the aldehyde group on 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile to oxidation?
A1: The aldehyde group on this molecule is susceptible to oxidation, a common reactivity pathway for aldehydes.[1][2][3] The pyrazole ring itself is generally resistant to oxidation, but substituent groups like the formyl group can be oxidized to the corresponding carboxylic acid.[4] This process, often called autoxidation, can be initiated by atmospheric oxygen and accelerated by factors such as light, heat, and the presence of metallic impurities or peroxides in solvents.[5][6]
Q2: What is the primary product of oxidation?
A2: The primary oxidation product is 4-(4-carboxy-1H-pyrazol-1-yl)benzonitrile. This conversion of the aldehyde (-CHO) to a carboxylic acid (-COOH) introduces a significant impurity that can alter the compound's chemical properties, reactivity, and biological activity, leading to inconsistent experimental outcomes.
Q3: What are the ideal long-term storage conditions for this compound?
A3: To minimize degradation, 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile should be stored under an inert atmosphere (argon or nitrogen), protected from light, and kept at a low temperature. Commercial suppliers often recommend cold-chain transportation for this reason.[7] For solid samples, storage at 2-8°C is a good practice. For solutions, storage at -20°C can further slow degradation, although repeated freeze-thaw cycles should be avoided by storing in aliquots.[2]
Q4: Which solvents are best for dissolving this compound to minimize oxidation?
A4: The choice of solvent is critical. Always use high-purity, peroxide-free solvents. Ethers like tetrahydrofuran (THF) and diethyl ether are notorious for forming explosive peroxides upon storage, which can accelerate aldehyde oxidation. It is best to use freshly distilled or commercially available anhydrous solvents. Acetonitrile (HPLC grade) is often a suitable choice.[2] Before use, it is highly recommended to degas the solvent to remove dissolved oxygen.
Troubleshooting Guide: Diagnosing and Solving Oxidation Issues
This section addresses specific problems you may encounter during your experiments.
Problem 1: My reaction is giving low yields or unexpected side products. I suspect my starting material has degraded.
-
Causality: The aldehyde may have partially oxidized to a carboxylic acid. The carboxylic acid impurity will not participate in reactions targeting the aldehyde (e.g., reductive amination, Wittig reactions), thus lowering the yield of the desired product. It may also interfere with the reaction by altering the pH or sequestering reagents.
-
Solution Workflow:
-
Purity Analysis: First, confirm the purity of your starting material using an appropriate analytical method (see "Analytical Detection" section below).
-
Purification: If the carboxylic acid impurity is present, purification by column chromatography may be possible, as the two compounds will have different polarities.
-
Implement Preventative Measures: For all future experiments, strictly adhere to the protocols for handling and storage outlined below to prevent further oxidation.
-
Problem 2: My NMR spectrum shows an unexpected broad singlet and a downfield shift in the aromatic region.
-
Causality: The proton of a carboxylic acid (-COOH) typically appears as a very broad singlet far downfield in the 1H NMR spectrum (δ 10-13 ppm). The formation of this acid also alters the electronic environment of the entire molecule, causing shifts in the signals of the aromatic protons on both the pyrazole and benzene rings. The aldehyde proton signal (typically δ 9.5-10 ppm) will decrease in integration value as oxidation proceeds.[8]
-
Solution:
-
Quantify the impurity by comparing the integration of the aldehyde proton signal with the integration of a stable, well-resolved aromatic proton signal.
-
If the level of impurity is unacceptable (>5%), the material should be purified or discarded.
-
Problem 3: My LC-MS analysis shows two major peaks when I expect one.
-
Causality: You are likely observing both the starting aldehyde and the carboxylic acid byproduct. The carboxylic acid is more polar and will typically have a shorter retention time on a reverse-phase HPLC column. The mass spectrum will show a peak corresponding to the mass of the aldehyde (C11H7N3O, M.W. 197.19) and a second peak corresponding to the carboxylic acid (C11H7N3O2), which will have a mass 16 Da higher.
-
Solution: Use the LC-MS data to quantify the percentage of oxidized material. This information is crucial for deciding whether the batch of reagent is suitable for your experiment.
Visual Guide 1: The Oxidation Pathway
The following diagram illustrates the conversion of the parent aldehyde to its carboxylic acid byproduct, a process primarily driven by autoxidation.
Caption: Oxidation of the formyl group to a carboxylic acid.
Preventative Protocols & Methodologies
To maintain the integrity of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile, adopt the following laboratory practices.
Protocol 1: Inert Atmosphere Handling
Objective: To minimize the compound's exposure to atmospheric oxygen.
Materials:
-
Schlenk flask or vial with a septum
-
Source of inert gas (Argon or Nitrogen) with a manifold
-
Cannula or gas-tight syringe
Procedure:
-
Place the solid aldehyde into a pre-dried Schlenk flask.
-
Seal the flask and connect it to a Schlenk line or manifold.
-
Carefully evacuate the flask under vacuum for 1-2 minutes.
-
Backfill the flask with inert gas.
-
Repeat the evacuate/backfill cycle 3-5 times to ensure a completely inert atmosphere.
-
The solid can now be stored under a positive pressure of inert gas or dissolved in a degassed solvent for immediate use.
Protocol 2: Solvent Degassing
Objective: To remove dissolved oxygen from solvents before use.[9]
Method A: Gas Sparging (Good)
-
Fill a flask with the desired solvent.
-
Insert a long needle or cannula connected to an inert gas line, ensuring the tip is below the solvent surface.
-
Insert a second, shorter needle as a gas outlet.
-
Bubble the inert gas through the solvent for 20-30 minutes.[10] This method is quick but less thorough than freeze-pump-thaw.
Method B: Freeze-Pump-Thaw (Best)
-
Place the solvent in a robust Schlenk flask sealed with a stopcock.
-
Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen.
-
With the flask still in the liquid nitrogen, open the stopcock to a high-vacuum line and evacuate for 3-5 minutes.
-
Close the stopcock and remove the flask from the liquid nitrogen bath. Allow the solvent to thaw completely. You may see gas bubbles evolve from the liquid.
-
Repeat this freeze-pump-thaw cycle at least three times for maximum efficiency.[11]
-
After the final thaw, backfill the flask with inert gas.
Visual Guide 2: Troubleshooting Oxidation
This decision tree provides a logical workflow for identifying and addressing potential oxidation of your compound.
Caption: A decision tree for troubleshooting suspected aldehyde oxidation.
Protocol 3: Chemical Stabilization and Protection
Method A: Use of an Antioxidant (for storage in solution)
-
For some applications, adding a radical scavenger like Butylated hydroxytoluene (BHT) at a very low concentration (e.g., <0.01%) to a stock solution can inhibit the radical chain mechanism of autoxidation.[5]
-
Caution: Ensure that BHT will not interfere with your downstream reactions before using this method.
Method B: Acetal Protection (for multi-step synthesis)
-
If the aldehyde is subjected to harsh basic, oxidative, or reductive conditions that target other functional groups, it can be temporarily "protected" as an acetal.[12][13] Acetals are stable under these conditions but can be easily converted back to the aldehyde with mild aqueous acid.[14][15]
-
General Procedure:
-
Protection: React the aldehyde with a diol (e.g., ethylene glycol) under acidic catalysis (e.g., p-toluenesulfonic acid) with removal of water to form a cyclic acetal.
-
Reaction: Perform the desired chemical transformation on other parts of the molecule.
-
Deprotection: Hydrolyze the acetal using aqueous acid (e.g., dilute HCl or acetic acid) to regenerate the aldehyde.[16]
-
Analytical Detection of Oxidation
A summary of key analytical signatures to watch for.
| Analytical Technique | Signature of Aldehyde (R-CHO) | Signature of Carboxylic Acid (R-COOH) |
| ¹H NMR | Sharp singlet, δ ~9.5-10 ppm.[8] | Very broad singlet, δ ~10-13 ppm. |
| IR Spectroscopy | Strong C=O stretch, ~1700 cm⁻¹.[8] | Very broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1700-1725 cm⁻¹). |
| LC-MS | M.W. = 197.19. Will have a specific retention time (less polar). | M.W. = 213.19 (+16 Da). Shorter retention time on reverse phase (more polar). |
References
- ChemicalBook. (2022). Pyrazole - Properties, Synthesis, Reactions etc.
-
Chemistry LibreTexts. (2025). 19.3: Oxidation of Aldehydes and Ketones. Retrieved from [Link]
-
Wikipedia. (n.d.). Aldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 3-(4-Formyl-1H-pyrazol-1-yl)benzonitrile. Retrieved from [Link]
- BenchChem. (2025). Best practices for handling and storing volatile aldehyde standards.
-
University of Rochester, Department of Chemistry. (n.d.). Degas Solvents. Retrieved from [Link]
-
MDPI. (n.d.). Aldehydes: What We Should Know About Them. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
-
ResearchGate. (n.d.). The autoxidation of aldehydes. Retrieved from [Link]
-
ResearchGate. (2025). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]
-
Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
RSC Publishing. (n.d.). Light-induced autoxidation of aldehydes to peracids and carboxylic acids. Retrieved from [Link]
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PMC. (n.d.). Environmental Aldehyde Sources and the Health Implications of Exposure. Retrieved from [Link]
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EPFL. (n.d.). How to Degas Solvents. Retrieved from [Link]
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PMC - NIH. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Degassing solvents. Retrieved from [Link]
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University of Wollongong. (n.d.). Storage Compatibility of Dangerous Goods in laboratories and Chemical Stores. Retrieved from [Link]
-
MDPI. (n.d.). Two Isomers of a Novel Ag(I) Complex with Pyrazole-Type Ligand—Synthesis, Structural, Thermal, and Antioxidative Characterization. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen. Retrieved from [Link]
-
Science Ready. (n.d.). Tests For Aldehyde, Ketone & Carboxylic Acid – HSC Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 9.7: Acetals as Protecting Groups. Retrieved from [Link]
-
Berry Group, UW-Madison. (2019). Section 5.4 Title: Degassing Solvents. Retrieved from [Link]
-
ResearchGate. (2025). Analysis of aldehydes in excipients used in liquid/semi-solid formulations by gas chromatography—Negative chemical ionization mass spectrometry. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-(4-formyl-1h-pyrazol-3-yl)benzonitrile. Retrieved from [Link]
-
JoVE. (2025). Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
-
Britannica. (2026). Aldehyde - Oxidation, Reduction, Reactions. Retrieved from [Link]
-
MDPI. (2020). Synthesis of 4,4′-(4-Formyl-1H-pyrazole-1,3-diyl)dibenzoic Acid Derivatives as Narrow Spectrum Antibiotics for the Potential Treatment of Acinetobacter Baumannii Infections. Retrieved from [Link]
-
American Journal of Essential Oils and Natural Products. (2021). Accelerated autoxidation of essential oils: A study of oxidation resistance and protective effect of blends. Retrieved from [Link]
-
Science Ready. (n.d.). Tests For Aldehyde, Ketone & Carboxylic Acid – HSC Chemistry. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Synthesis of 4,4′-(4-Formyl-1H-pyrazole-1,3-diyl)dibenzoic Acid Derivatives as Narrow Spectrum Antibiotics for the Potential Treatment of Acinetobacter Baumannii Infections. Retrieved from [Link]
-
Reddit. (n.d.). Solvent degassing : r/Chempros. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Formyl-1H-pyrazol-1-yl)-4-methoxybenzonitrile. Retrieved from [Link]
-
ResearchGate. (2025). Insights in the aerobic oxidation of aldehydes. Retrieved from [Link]
-
Synthesis Reviews. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]
-
ACS Publications. (n.d.). Hydrogen Storage and Energy Recovery Using Aldehydes and Ketones: A Key Role for Catalysis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of aldehydes by deprotection or hydrolysis. Retrieved from [Link]
-
YouTube. (2019). synthesis of pyrazoles. Retrieved from [Link]
-
PMC. (n.d.). Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]
-
ACS Publications. (2018). Green and Efficient: Oxidation of Aldehydes to Carboxylic Acids and Acid Anhydrides with Air. Retrieved from [Link]
-
PubMed. (2012). Formation of aldehyde and ketone compounds during production and storage of milk powder. Retrieved from [Link]
-
JoVE. (2020). Video: Identification of Unknown Aldehydes and Ketones - Concept. Retrieved from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Light-induced autoxidation of aldehydes to peracids and carboxylic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. 1152958-56-9|4-(4-Formyl-1H-pyrazol-1-yl)benzonitrile|BLD Pharm [bldpharm.com]
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- 13. chem.libretexts.org [chem.libretexts.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 16. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]
Technical Support Center: Troubleshooting Regioselectivity in Pyrazole Synthesis
Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioselectivity in their synthetic routes. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of the factors at play, enabling you to troubleshoot effectively and optimize your reactions for the desired regioisomer.
The Challenge of Regioselectivity in Pyrazole Synthesis
The Knorr pyrazole synthesis and related methods, which typically involve the condensation of a 1,3-dicarbonyl compound with a hydrazine, are workhorse reactions in medicinal chemistry. However, when using an unsymmetrical 1,3-dicarbonyl, the reaction can lead to the formation of two distinct regioisomers.[1][2] This lack of selectivity can result in difficult-to-separate mixtures, reducing the yield of the desired product and complicating downstream applications where a specific isomer is required for biological activity.[2][3]
This guide will walk you through the common issues and provide you with a logical framework for diagnosing and solving regioselectivity problems in your pyrazole synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm getting a mixture of two regioisomers in my pyrazole synthesis. What are the fundamental principles governing which isomer is formed?
A1: The formation of a particular regioisomer is a classic case of kinetic versus thermodynamic control, dictated by a delicate interplay of several factors at the mechanistic level. The initial, and often rate-determining, step is the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the dicarbonyl's carbonyl carbons. The regiochemical outcome is primarily governed by three key factors:
-
Electronic Effects: The inherent electrophilicity of the two carbonyl carbons in your 1,3-dicarbonyl compound plays a major role. Electron-withdrawing groups will render the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[1][2]
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can physically obstruct the approach of the nucleophile, directing the attack to the less sterically hindered carbonyl group.[1][2]
-
Reaction Conditions: This is often the most critical and tunable set of parameters. The choice of solvent, the pH of the reaction medium, and the temperature can dramatically shift the regioselectivity.[1][2] For instance, acidic conditions can protonate the more basic nitrogen of the hydrazine, altering its nucleophilicity and potentially reversing the selectivity observed under neutral or basic conditions.[2]
To effectively troubleshoot, it is crucial to understand how these factors influence the reaction pathway. Below is a diagram illustrating the competing pathways.
Caption: Troubleshooting workflow for regioselectivity.
Q3: Can you provide a practical example of how solvent choice can dramatically alter the outcome of a pyrazole synthesis?
A3: Absolutely. A study by Fustero et al. provides an excellent illustration of this principle. [3]They investigated the reaction of various 1,3-dicarbonyl compounds with methylhydrazine and phenylhydrazine in different solvents. The results, summarized in the table below, clearly demonstrate the profound impact of solvent choice on the regioisomeric ratio.
| Entry | R¹ | R² | R³ | Solvent | Regioisomeric Ratio (2:3 or 4) (%) | Yield (%) |
| 1 | 2-Furyl | CF₃ | CH₃ | EtOH | 36:64 | 99 |
| TFE | 85:15 | 99 | ||||
| HFIP | 97:3 | 98 | ||||
| 5 | Ph | CF₃ | CH₃ | EtOH | 36:64 | 99 |
| TFE | 79:21 | 98 | ||||
| HFIP | 92:8 | 98 | ||||
| 8 | Ph | CF₃ | Ph | EtOH | 24:76 | 60 |
| TFE | 81:19 | 98 | ||||
| HFIP | 99:1 | 96 |
Data adapted from Fustero, S.; et al. J. Org. Chem. 2008, 73 (9), 3523–3529. [3] As you can see, simply changing the solvent from ethanol to a fluorinated alcohol like TFE or HFIP can dramatically reverse and improve the regioselectivity, often leading to a single, desired isomer in high yield. [3]
Q4: I've tried optimizing the reaction conditions, but I'm still getting an inseparable mixture of regioisomers. What are my options?
A4: If optimizing the classical Knorr condensation proves insufficient, there are several alternative strategies you can employ to achieve high regioselectivity:
-
Use of 1,3-Dicarbonyl Surrogates: β-enaminones can be used as surrogates for 1,3-dicarbonyls, often providing better regio-control. [2]* 1,3-Dipolar Cycloadditions: This powerful method involves the reaction of a diazo compound with an alkyne or alkene. It offers a different synthetic pathway to the pyrazole core and can provide excellent regioselectivity. [2]* Multicomponent Reactions: One-pot, multicomponent syntheses, often catalyzed by Lewis acids, can provide regioselective access to highly substituted pyrazoles. [2]* Stepwise Synthesis: In some cases, a stepwise approach where the hydrazine is first reacted with one carbonyl group under controlled conditions before cyclization can offer better control over the regiochemical outcome. [4]
Experimental Protocols
Protocol 1: General Procedure for Solvent Screening in Pyrazole Synthesis
-
To three separate reaction vessels, add the 1,3-dicarbonyl compound (1.0 eq).
-
To each vessel, add one of the following solvents: ethanol, 2,2,2-trifluoroethanol (TFE), or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to achieve a concentration of 0.1 M.
-
Add the substituted hydrazine (1.1 eq) to each solution at room temperature.
-
Stir the reaction mixtures at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the regioisomers.
-
Characterize the products and determine the isomeric ratio using ¹H NMR and/or GC-MS. [2]
Protocol 2: Characterization of Regioisomers using 2D NMR
Unambiguous determination of the regiochemistry of your products is critical. 2D NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for this purpose.
-
NOESY: This technique can identify atoms that are close in space. For example, a NOESY correlation between the N-methyl protons and aromatic protons on a specific substituent can confirm the proximity of these groups and thus the regiochemistry. [4]* HMBC: This experiment shows correlations between protons and carbons that are separated by two or three bonds. Observing a correlation between the N-methyl protons and a specific pyrazole ring carbon can definitively establish the point of attachment. [4]
References
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. Retrieved from [Link]
-
Deng, X., & Mani, N. S. (2006). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Letters, 8(13), 2691–2694. Retrieved from [Link]
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
El-Faham, A., Dahlous, K. A., El-Husseiny, W. M., & Ghabbour, H. A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6549. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Sgarlata, V., Allegra, S., Spampinato, G., & Floresta, G. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5875. Retrieved from [Link]
-
Zhang, Z., Li, R.-P., Gong, X., Xu, X., Peng, X., & Tang, S. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. Retrieved from [Link]
Sources
Technical Support Center: Scale-Up Synthesis of Substituted Pyrazoles
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Process Chemist Scope: Knorr Pyrazole Synthesis, Regiocontrol, Hydrazine Safety, and Non-Chromatographic Purification.
Introduction
Welcome to the Scale-Up Support Center. If you are transitioning a pyrazole synthesis from the milligram (medicinal chemistry) scale to the kilogram (process chemistry) scale, you are likely encountering three specific bottlenecks: regioselectivity degradation , thermal runaway risks associated with hydrazines, and the economic infeasibility of chromatography .
This guide addresses these challenges using field-proven protocols. We prioritize "self-validating" systems—workflows where the chemistry itself indicates success or failure before you commit to the next step.
Module 1: Mastering Regioselectivity
The Challenge: The condensation of unsymmetrical 1,3-dicarbonyls with substituted hydrazines (Knorr synthesis) produces two regioisomers. On a small scale, you separate them via HPLC. On a large scale, you must engineer the reaction to favor one isomer >95:5 to enable crystallization.
Troubleshooting Guide
Q: My isomer ratio shifted from 10:1 to 3:1 upon scaling up. Why? A: This is often due to a shift from kinetic to thermodynamic control caused by inefficient heat transfer or prolonged dosing times at scale.
-
The Fix: If you need the kinetic product (usually formed by the attack of the most nucleophilic hydrazine nitrogen on the most electrophilic carbonyl), you must keep the temperature low and quench immediately upon completion. At scale, "immediate" is impossible.
-
Protocol: Switch to a semi-batch mode where the hydrazine is added slowly to the diketone (or vice versa) at a strictly controlled internal temperature (
), not just jacket temperature ( ).
Q: How do I force the reaction toward a specific isomer without changing the substrate? A: Manipulate the solvent system and pH .
-
Solvent Effect: Protic solvents (Ethanol, Methanol) stabilize the transition states differently than aprotic solvents (THF, Toluene).
-
The "Magic" Bullet: For difficult substrates, use fluorinated alcohols (e.g., 2,2,2-Trifluoroethanol [TFE] or Hexafluoroisopropanol [HFIP]). These solvents are non-nucleophilic but strong Hydrogen-bond donors. They activate the carbonyls selectively, often enhancing regioselectivity significantly compared to standard alcohols [1, 2].
Visualizing the Regioselectivity Pathway
Figure 1: Decision matrix for controlling regioselectivity via solvent and thermodynamic parameters.
Module 2: Hydrazine Safety & Thermal Management
The Challenge: Hydrazines are high-energy compounds. The condensation reaction is exothermic.[1] Accumulation of unreacted hydrazine in the reactor can lead to a "thermal runaway" if the reaction initiates suddenly.
Critical Safety Protocols
Q: How do I prevent thermal accumulation? A: Never add hydrazine in a single bolus at scale. Use Dosing Controlled Reaction (DCR) .
-
Determine Heat of Reaction (
): Run a RC1 (Reaction Calorimeter) or DSC experiment. -
Calculate Accumulation: Ensure the cooling capacity of your reactor exceeds the heat generation rate at the dosing speed.
-
The "Stop-and-Check": Stop dosing after 5%. If the temperature does not rise (indicating reaction initiation), DO NOT CONTINUE . You may be accumulating unreacted material.
Q: How do I handle hydrazine toxicity and waste? A: Hydrazine is a genotoxic impurity (GTI) and a suspected carcinogen [3].
-
Containment: Use closed-system transfer devices (CSTDs).
-
Decontamination: All waste streams must be treated.
-
Protocol: Treat aqueous waste with dilute sodium hypochlorite (bleach) or hydrogen peroxide.[2] Warning: This destruction is exothermic and evolves Nitrogen gas (
). It must be done in a vented vessel with slow addition [4].
-
Module 3: Non-Chromatographic Purification
The Challenge: You cannot use silica gel columns for 5 kg batches. You must rely on crystallization or distillation.
The "Salt Formation" Strategy
Since regioisomers often have similar solubilities as free bases, converting them to salts can amplify the differences in their physical properties.
Protocol: Acid-Mediated Selective Crystallization
-
Crude Isolation: Evaporate the reaction solvent (e.g., Ethanol).
-
Dissolution: Dissolve the crude oil in a non-polar solvent (e.g., Ethyl Acetate or MTBE).
-
Salt Formation: Add 1.0 equivalent of anhydrous acid (e.g., HCl in dioxane or Methanesulfonic acid).
-
Filtration: The desired pyrazole often crystallizes as the salt, while the impurity (or the other regioisomer) remains in the mother liquor [5].
-
Free Basing: Isolate the solid salt and neutralize with aqueous
to recover the pure pyrazole.
Data: Solubility Differential Example
| Form | Solvent | Isomer A (Desired) Solubility | Isomer B (Impurity) Solubility | Outcome |
| Free Base | Ethanol | High | High | No Separation |
| Free Base | Heptane | Low (Oils out) | Low (Oils out) | Oiling / Amorphous |
| HCl Salt | Ethyl Acetate | Low (Crystallizes) | High (Soluble) | >98% Purity |
Module 4: Genotoxic Impurity (GTI) Control
The Challenge: Regulatory agencies (FDA/EMA) require hydrazine levels in the final API to be extremely low (often <10 ppm).
Scavenging Protocol
If your final pyrazole contains trace hydrazine, standard washing is insufficient.
Q: How do I remove the last ppm of hydrazine? A: Use a Scavenging Resin or a chemically reactive wash.
-
Reactive Wash: Wash the organic layer with a dilute solution of a lipophilic aldehyde (e.g., benzaldehyde). This converts residual hydrazine into a hydrazone, which is much more lipophilic and stays in the organic mother liquor during the final crystallization of the API, or can be separated if the API is precipitated from water [6].
Process Safety Workflow
Figure 2: Safety workflow for handling exothermic hydrazine condensations.
References
-
Rosa, F. A., et al. (2023). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry.
-
Fustero, S., et al. (2011). Fluorinated Alcohols as Solvents for the Regioselective Synthesis of Pyrazoles. Organic Process Research & Development.
-
Occupational Safety and Health Administration (OSHA). Hydrazine: Hazard Communication Guidelines.
-
Tingier, S., et al. (2025). Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base. Organic Process Research & Development.
-
Bayer CropScience AG. (2011). Process for the purification of pyrazoles via acid addition salts. Patent WO2011076194A1.
-
Sun, M., et al. (2016). A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials. Journal of Pharmaceutical and Biomedical Analysis.
Sources
Technical Support Center: Navigating the Solubility Challenges of Pyrazole Compounds in Biological Assays
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the solubility hurdles of pyrazole compounds for reliable and reproducible biological assays. This guide provides in-depth technical information, troubleshooting strategies, and practical protocols to ensure your pyrazole-based compounds are effectively solubilized for optimal performance in your experimental workflows.
Introduction: The Pyrazole Solubility Conundrum
Pyrazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] However, their often-planar aromatic structure and potential for strong intermolecular hydrogen bonding can lead to poor aqueous solubility.[4] This presents a significant challenge in biological assays, where compounds must remain in solution within an aqueous environment to interact with their biological targets. Inadequate solubility can lead to compound precipitation, inaccurate concentration measurements, and ultimately, misleading assay results. This guide is designed to provide you with the expertise and tools to confidently address these challenges.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions researchers face when working with pyrazole compounds.
Q1: Why are my pyrazole compounds poorly soluble in aqueous buffers?
The solubility of pyrazole derivatives is governed by their physicochemical properties. The pyrazole ring itself is a five-membered heterocycle with two adjacent nitrogen atoms, contributing to its aromaticity and potential for hydrogen bonding.[5] The lipophilicity and solubility are significantly influenced by the substituents on the pyrazole ring; non-polar groups tend to decrease aqueous solubility, while polar functional groups can enhance it.[4] Furthermore, strong intermolecular forces, such as hydrogen bonding and π-π stacking between the pyrazole rings, can result in a stable crystal lattice that is difficult for water molecules to disrupt.
Q2: What is the first step I should take when a pyrazole compound won't dissolve?
The initial and most straightforward approach is often the use of a co-solvent. Dimethyl sulfoxide (DMSO) is the most common choice for preparing stock solutions of hydrophobic compounds.[6] A general starting point is to dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). This stock can then be serially diluted into your aqueous assay buffer to the final desired concentration. It is crucial to ensure the final concentration of the organic solvent in the assay is low enough to not affect the biological system.
Q3: What concentration of DMSO is generally considered safe for most biological assays?
Most cell-based and enzyme assays can tolerate a final DMSO concentration of up to 1% (v/v) without significant toxicity or interference. However, the sensitivity of your specific assay to DMSO should always be validated. It is recommended to run a vehicle control with the same final DMSO concentration as your test compounds to account for any solvent effects. Some sensitive assays may require even lower concentrations, such as 0.1% or 0.5%.
Q4: My compound dissolves in DMSO, but precipitates when I add it to my aqueous assay buffer. What should I do?
This is a common issue known as "solvent shock," where the rapid change in solvent polarity causes the compound to crash out of solution.[7] Several strategies can mitigate this, which are detailed in the Troubleshooting Guide below. These include modifying the dilution method, adjusting the pH of the buffer, or employing more advanced formulation techniques.
In-Depth Troubleshooting Guides
This section provides detailed protocols and the scientific rationale behind various solubilization strategies for pyrazole compounds.
Guide 1: Optimizing Co-Solvent Systems
The use of a co-solvent is the most frequent first-line approach to solubilizing poorly water-soluble compounds.
The Principle: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of non-polar compounds by reducing the polarity of the solvent mixture.
Common Co-solvents for Biological Assays:
| Co-Solvent | Typical Starting Stock Concentration | Recommended Final Assay Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 10-50 mM | < 1% | Can affect enzyme kinetics at higher concentrations.[8][9] |
| Ethanol | 10-50 mM | < 1% | Can be more volatile than DMSO. |
| Methanol | 10-50 mM | < 1% | Can be toxic to some cell lines. |
| Dimethylformamide (DMF) | 10-50 mM | < 0.5% | Generally more toxic than DMSO. |
Experimental Protocol: Preparing a Pyrazole Compound Stock Solution and Dilutions
-
Stock Solution Preparation:
-
Weigh out a precise amount of your pyrazole compound.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate until the compound is completely dissolved. Gentle warming (e.g., 37°C) can be applied if necessary, but be mindful of compound stability.[10]
-
-
Serial Dilution for Assays:
-
Prepare serial dilutions of your stock solution in 100% DMSO if a wide concentration range is being tested.[6]
-
For the final dilution into your aqueous assay buffer, add a small volume of the DMSO stock to the buffer and mix immediately and thoroughly. Avoid adding the aqueous buffer to the DMSO stock.
-
Crucially, ensure the final DMSO concentration in all wells (including controls) is consistent. [6]
-
Troubleshooting Co-Solvent Issues:
-
Precipitation upon dilution:
-
Try a "step-wise" dilution: Instead of a direct 1:100 dilution, try a 1:10 dilution into a buffer with a higher percentage of co-solvent, followed by a final 1:10 dilution into the final assay buffer.
-
Vortex during dilution: Vigorously mix the aqueous buffer as you add the DMSO stock to rapidly disperse the compound.
-
Consider a different co-solvent: Some compounds may have better solubility in ethanol or other organic solvents.
-
-
Assay Interference:
-
Run a DMSO tolerance curve: Test a range of DMSO concentrations (e.g., 0.1% to 2%) with your assay to determine the highest non-interfering concentration.
-
Be aware of specific enzyme effects: DMSO has been shown to stimulate the activity of some tyrosine protein kinases.[8]
-
Guide 2: Leveraging pH for Ionizable Pyrazole Compounds
Many pyrazole derivatives contain ionizable functional groups, and their solubility can be dramatically altered by adjusting the pH of the solution.
The Principle: Pyrazoles can be weakly basic or acidic depending on their substituents.[11] Adjusting the pH of the buffer to a point where the compound is in its ionized (charged) form will increase its solubility in an aqueous medium. Weakly basic pyrazoles become more soluble in acidic conditions, while weakly acidic pyrazoles are more soluble in basic conditions.
Workflow for pH-Dependent Solubility Optimization:
Caption: pH optimization workflow for ionizable pyrazoles.
Experimental Protocol: pH Screening for Solubility
-
Prepare a set of buffers with a range of pH values that are compatible with your assay (e.g., pH 6.0, 6.5, 7.0, 7.4, 8.0).
-
Prepare a concentrated stock solution of your pyrazole compound in a minimal amount of a suitable organic solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to each buffer to the desired final concentration.
-
Incubate the samples for a set period (e.g., 1-2 hours) at the assay temperature.
-
Visually inspect for precipitation. For a more quantitative measure, you can centrifuge the samples and measure the concentration of the compound in the supernatant using HPLC-UV or a similar method.
-
Select the optimal pH that provides the best solubility without compromising the integrity of your assay. Always run a pH control for your assay to ensure the change in pH does not affect the biological activity you are measuring.
Guide 3: Employing Cyclodextrins for Inclusion Complex Formation
Cyclodextrins are a powerful tool for increasing the aqueous solubility of hydrophobic molecules without chemical modification of the compound itself.
The Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12] They can encapsulate poorly water-soluble molecules, like many pyrazole derivatives, within their hydrophobic core, forming a water-soluble inclusion complex.[12]
Commonly Used Cyclodextrins:
| Cyclodextrin | Properties |
| β-Cyclodextrin (β-CD) | Limited aqueous solubility. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High aqueous solubility and low toxicity, making it a popular choice. |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | High aqueous solubility and can be used for parenteral formulations. |
Experimental Protocol: Preparation of a Pyrazole-Cyclodextrin Inclusion Complex (Kneading Method)
-
Place the desired amount of cyclodextrin (e.g., HP-β-CD) in a mortar.
-
Add a small amount of a 50% ethanol/water solution to the cyclodextrin and triturate to form a consistent slurry.
-
Gradually add the pyrazole compound to the slurry while continuously triturating. The molar ratio of drug to cyclodextrin (e.g., 1:1 or 1:2) should be optimized.
-
Continue triturating for at least one hour to ensure thorough mixing and complex formation.
-
Air-dry the resulting paste at room temperature for 24 hours, or until a solid is formed.
-
Pulverize the dried complex and pass it through a fine-mesh sieve.
-
The resulting powder can then be dissolved directly in your aqueous assay buffer.
Workflow for Cyclodextrin Formulation:
Caption: Workflow for preparing cyclodextrin inclusion complexes.
Guide 4: Advanced Strategy - Amorphous Solid Dispersions
For particularly challenging compounds, creating an amorphous solid dispersion (ASD) can significantly enhance solubility.
The Principle: An ASD consists of the active pharmaceutical ingredient (API) dispersed in an amorphous state within a polymer matrix.[13] The amorphous form of a drug has a higher free energy and is more soluble than its crystalline counterpart. The polymer helps to stabilize the amorphous state and prevent recrystallization.
Common Polymers for ASDs:
-
Polyvinylpyrrolidone (PVP)
-
Hydroxypropyl methylcellulose (HPMC)
-
Copolymers like Soluplus®
Protocol for Lab-Scale ASD Preparation (Solvent Evaporation Method)
-
Select a common solvent that dissolves both your pyrazole compound and the chosen polymer (e.g., methanol, acetone).[13]
-
Prepare a solution containing the drug and polymer at the desired ratio (e.g., 1:1, 1:3, 1:9 by weight).
-
Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.
-
Further dry the film under high vacuum to remove any residual solvent.
-
Scrape the resulting solid dispersion from the flask. This amorphous powder can then be used to prepare solutions for your assays.
Considerations for ASDs:
-
Physical stability: The amorphous state is thermodynamically unstable and can revert to the crystalline form over time. Proper storage is crucial.
-
Polymer selection: The choice of polymer is critical for stabilizing the amorphous drug and can influence the dissolution rate.
-
Scalability: While lab-scale preparation is feasible, scaling up for larger studies requires specialized equipment like spray dryers or hot-melt extruders.[13]
Concluding Remarks
Improving the solubility of pyrazole compounds is a critical step in obtaining reliable data from biological assays. By systematically applying the strategies outlined in this guide, from simple co-solvent systems to more advanced formulation techniques, researchers can overcome these challenges. Always remember to validate your chosen solubilization method to ensure it does not interfere with your specific assay. This technical support center is intended to be a living document, and we encourage feedback and questions to further enhance its utility for the scientific community.
References
-
A standard operating procedure for an enzymatic activity inhibition assay. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Cell viability assays. (2022). ResearchGate. [Link]
-
FORMULATION AND EVALUATION OF CYCLODEXTRIN INCLUSION COMPLEX TABLETS OF WATER INSOLUBLE DRUG-GLIMIPIRIDE. (n.d.). IJRPC. [Link]
-
Spray Drying: Solving solubility issues with amorphous solid dispersions. (2015). European Pharmaceutical Review. [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI. [Link]
-
The synthetic development of pyrazole nucleus: From reflux to microwave. (n.d.). Scholars Research Library. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PubMed Central. [Link]
-
What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment? (2025). ResearchGate. [Link]
-
Recent Techniques to Improve Amorphous Dispersion Performance with Quality Design, Physicochemical Monitoring, Molecular Simulation, and Machine Learning. (n.d.). MDPI. [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. [Link]
-
Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024). Research and Reviews. [Link]
-
Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. (n.d.). PubMed Central. [Link]
-
Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. (2026). MDPI. [Link]
-
Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide. (1985). PubMed. [Link]
-
Do we need to dilute inhibitors/compounds in DMSO, for running kinase assay? (2022). ResearchGate. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. (n.d.). ResearchGate. [Link]
-
Pyrazole derivative in preclinical study. (n.d.). ResearchGate. [Link]
-
Preparation and Characterization of Amorphous Solid Dispersions for the Solubilization of Fenretinide. (n.d.). PubMed Central. [Link]
-
Guidelines for cell viability assays. (n.d.). ResearchGate. [Link]
-
PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2025). ResearchGate. [Link]
-
Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. (2021). National Institutes of Health. [Link]
-
General Methods for the Preparation of Cyclodextrin Inclusion Complexes: Preparation and Application in Industry. (2022). ResearchGate. [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. [Link]
-
PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026). ResearchGate. [Link]
-
COMPARISON OF DIFFERENT METHODS FOR SHAPING AMORPHOUS SOLID DISPERSIONS. (n.d.). ORBi. [Link]
-
Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (n.d.). Unknown Source. [Link]
-
Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models. (n.d.). MDPI. [Link]
-
Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... (n.d.). GPSR. [Link]
-
Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021). YouTube. [Link]
-
A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022). IJRASET. [Link]
-
Current status of pyrazole and its biological activities. (n.d.). PubMed Central. [Link]
-
Cyclodextrin Masterclass V How to make a cyclodextrin complex. (2025). YouTube. [Link]
-
Methods of Preparing Amorphous API and Amorphous Solid Dispersions. (n.d.). ResearchGate. [Link]
-
Improving in vivo oral bioavailability of a poorly soluble drug: a case study on polymeric versus lipid nanoparticles. (n.d.). PubMed. [Link]
- Method for purifying pyrazoles. (n.d.).
-
The Problems with the Cells Based Assays. (n.d.). SciTechnol. [Link]
-
Case studies of enhanced pharmacodynamic activity of poorly oral bioavailable drugs via solid lipid nanoparticles. (2021). Unknown Source. [Link]
-
The multifaceted effects of DMSO and high hydrostatic pressure on the kinetic constants of hydrolysis reactions catalyzed by α-chymotrypsin. (2020). RSC Publishing. [Link]
-
Solubility Behaviour of Aripiprazole in Different Solvent Systems. (2024). RGUHS Journal of Pharmaceutical Sciences. [Link]
-
DMSO inhibits MAP kinase activation. A, Stimulation with TNF-leads to.... (n.d.). ResearchGate. [Link]
Sources
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- 4. rroij.com [rroij.com]
- 5. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The multifaceted effects of DMSO and high hydrostatic pressure on the kinetic constants of hydrolysis reactions catalyzed by α-chymotrypsin - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP03062G [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. ijrpc.com [ijrpc.com]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Technical Support Center: Pyrazole Synthesis Optimization
Current Status: ● System Online | Operator: Senior Application Scientist Dr. A. Vance[1]
Welcome to the CatalystOps Technical Support Hub. You are likely here because your pyrazole synthesis—a scaffold critical to over 20% of small molecule pharmaceuticals—is suffering from poor regioselectivity, low turnover numbers (TON), or catalyst deactivation.
This guide is not a textbook; it is a troubleshooting interface designed to diagnose your specific reaction failure and prescribe the correct catalytic intervention.
🟢 Module 1: The Regioselectivity Crisis (Knorr Synthesis)
The Scenario: You are reacting a hydrazine with a 1,3-dicarbonyl (or equivalent).[2][3][4][5] You expect a single isomer but are receiving a difficult-to-separate mixture of N1-substituted pyrazoles.
🔧 Troubleshooting Guide
Q: Why is my ratio of regioisomers stuck at ~50:50? A: You are likely relying on thermodynamic control in a non-polar solvent. In the classic Knorr synthesis, the hydrazine attacks the most electrophilic carbonyl first. However, if the electrophilicity difference between the two carbonyls is negligible, you get a mixture.
-
The Fix: Switch to Fluorinated Solvents (TFE) with specific acid catalysts.[1] The use of 2,2,2-trifluoroethanol (TFE) combined with trifluoroacetic acid (TFA) has been proven to lock regioselectivity by altering the hardness/softness of the carbonyl centers and stabilizing the specific hydrazone intermediate.[1]
Q: I cannot use fluorinated solvents. What is a Lewis Acid alternative? A: Use Lithium Perchlorate (LiClO₄) or Indium Triflate (In(OTf)₃) .[1]
-
Mechanism: These Lewis acids coordinate selectively to the more basic carbonyl oxygen (often the one less hindered or more electron-rich), directing the initial hydrazine attack to the other carbonyl.
-
Protocol Note: LiClO₄ in ethylene glycol operates effectively at room temperature for many substrates, acting as a "green" promoter that enhances electrophilicity without the harshness of HCl/H₂SO₄.
📊 Decision Matrix: Condensation Catalysts
| Substrate Class | Primary Issue | Recommended System | Mechanism |
| Electron-Deficient Hydrazines | Sluggish nucleophilic attack | TFE / TFA | Solvent H-bonding activates electrophile; Acid catalyzes dehydration [1].[1] |
| Sterically Hindered 1,3-Diketones | Low Yield / Incomplete Conversion | LiClO₄ (20 mol%) | Lewis Acid activation increases carbonyl susceptibility [2].[1] |
| Acid-Sensitive Substrates | Decomposition | I₂ (Iodine) / DMSO | Oxidative cyclization under neutral/mild conditions [3].[1] |
🟢 Module 2: Transition Metal Catalysis (Cycloaddition & Coupling)
The Scenario: You are building the pyrazole ring via oxidative cyclization (hydrazones) or hydrogen transfer (1,3-diols), but the reaction stalls or yields are inconsistent.
🔧 Troubleshooting Guide
Q: My Copper-catalyzed oxidative cyclization (from hydrazones) dies after 50% conversion. A: This is a classic "Catalyst Death" via oxidation state mismatch or ligand stripping.[1]
-
Diagnosis: Are you using a monodentate ligand? Is your oxidant (air/O₂) sufficient?
-
The Fix: Switch to Cu(OTf)₂ (Copper(II) Triflate).[1]
-
Reasoning: Unlike Cu(I) systems that require in-situ oxidation, starting with Cu(II) in the presence of air allows for a robust oxidative dehydrogenation of the intermediate pyrazoline.
-
Critical Parameter: Ensure the reaction is open to air or under an O₂ balloon. This is an aerobic oxidation; sealing the vessel kills the catalytic cycle [4].
-
Q: I want to avoid hydrazine toxicity. Can I use alcohols? A: Yes, via Ruthenium-Catalyzed Hydrogen Transfer .[1]
-
The Catalyst: Ru₃(CO)₁₂ with a phosphine ligand (e.g., dppf).[1][4]
-
The Logic: Instead of using a dicarbonyl, you react a 1,3-diol with a hydrazine.[4] The Ru catalyst "borrows hydrogen" to oxidize the alcohol to the ketone in situ, condenses, and then reduces/aromatizes. This avoids handling unstable dicarbonyls and generates water as the only byproduct [5].[1]
🟢 Module 3: Validated Protocols
Protocol A: Regioselective Synthesis via TFE/TFA (The "Deng-Mani" Method)
Best for: Electron-deficient aryl hydrazines that fail in ethanol.[1]
-
Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl (1.0 equiv) and N-arylhydrazine (1.0 equiv) in 2,2,2-Trifluoroethanol (TFE) [0.5 M concentration].
-
Activation: Add Trifluoroacetic acid (TFA) (1.0 - 2.0 equiv). Note: Do not use catalytic amounts here; stoichiometric acid is often required for the solvent effect to work.
-
Reaction: Stir at reflux (approx. 78°C) for 2–4 hours. Monitor via LCMS (TLC is often misleading for hydrazone intermediates).
-
Workup: Remove TFE under reduced pressure (rotovap). The residue is often pure enough for recrystallization. If not, neutralize with NaHCO₃ and extract with EtOAc.
Protocol B: Aerobic Cu-Catalyzed Cyclization
Best for: Converting beta,gamma-unsaturated hydrazones to pyrazoles.[1][4]
-
Catalyst Load: Add Cu(OTf)₂ (10 mol%) to a reaction tube.
-
Solvent: Add Toluene (0.2 M relative to substrate).[1]
-
Reactants: Add the hydrazone substrate (1.0 equiv).
-
Atmosphere: CRITICAL: Do not degas. Equip with an O₂ balloon or leave open to air with a drying tube.
-
Temperature: Heat to 80°C.
-
Checkpoint: If the solution turns dark brown/black and precipitates, the catalyst has crashed out. Add 5 mol% bipyridine ligand to stabilize the Cu center.[1]
🟢 Module 4: Visualizing the Logic
Diagram 1: Catalyst Selection Decision Tree
Caption: Logical flow for selecting the optimal catalyst based on substrate constraints and failure modes.
Diagram 2: Mechanism of Regiocontrol (TFE/TFA vs. Lewis Acid)
Caption: Mechanistic divergence showing how solvent and Lewis acids dictate the site of nucleophilic attack.[1]
📚 References
-
Deng, X., & Mani, N. S. (2008).[6] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry.
-
Konwar, D., et al. (2023).[1][2] Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
-
Guo, H., et al. (2022).[4] Iodine catalyzes a cascade reaction between enaminones, hydrazines, and DMSO.[1][4] Organic Letters.
-
Ma, J., et al. (2018). Copper-Catalyzed Syntheses of Pyrene-Pyrazole Pharmacophores. ACS Omega.[1]
-
Zheng, Y., et al. (2022).[4] Ruthenium-catalyzed hydrogen transfer of 1,3-diols... to provide pyrazoles.[1][4] Organic Letters.
Sources
- 1. Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Pyrazole synthesis [organic-chemistry.org]
- 5. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
Technical Support Center: Pyrazole Formylation Temperature Management
This guide is designed for researchers, scientists, and professionals in drug development who are utilizing pyrazole formylation in their synthetic workflows. It provides in-depth technical support, troubleshooting advice, and frequently asked questions to ensure successful and reproducible outcomes, with a special focus on the critical parameter of reaction temperature.
The Central Role of Temperature in Pyrazole Formylation
The formylation of pyrazoles, most commonly achieved through the Vilsmeier-Haack reaction, is a cornerstone of synthetic chemistry for producing key intermediates in pharmaceutical development.[1][2] The reaction involves the use of a Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the pyrazole ring.[3][4] While seemingly straightforward, the success of this reaction is exquisitely sensitive to temperature. Precise temperature control is paramount not only for achieving high yields and purity but also for ensuring the safety of the procedure.
This guide will delve into the nuances of managing reaction temperature at every stage of the process, from the preparation of the Vilsmeier reagent to the final product work-up.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses common issues encountered during pyrazole formylation, with a focus on temperature-related causes and solutions.
Q1: My reaction yield is very low, or I have recovered mostly starting material. What are the likely temperature-related causes?
Possible Causes and Solutions:
-
Incomplete Vilsmeier Reagent Formation: The formation of the active electrophile, the chloroiminium ion (Vilsmeier reagent), from DMF and POCl₃ is temperature-dependent.
-
Insight: While often prepared at 0°C to -10°C to manage the exotherm, if the temperature is too low, the reaction may be sluggish, leading to incomplete formation of the reagent.[5]
-
Recommendation: Ensure the mixture of DMF and POCl₃ is stirred at the recommended low temperature until the viscous, white Vilsmeier reagent is fully formed before adding the pyrazole substrate.[5]
-
-
Insufficient Reaction Temperature for Formylation: The electrophilicity of the Vilsmeier reagent is moderate; therefore, the formylation of the pyrazole ring often requires heating to proceed at a reasonable rate.[4]
-
Insight: Some pyrazole substrates, particularly those with electron-withdrawing groups, are less reactive and require higher temperatures (e.g., 60-120°C) to undergo formylation.[2][6] A reaction temperature that is too low will result in a stalled reaction. For instance, in one study, no product was observed at 70°C, and a temperature of 120°C was required for a successful reaction.[6]
-
Recommendation: If you have confirmed the formation of the Vilsmeier reagent and are still observing low conversion, a gradual increase in the reaction temperature is warranted. Monitor the reaction by TLC or LC-MS to find the optimal temperature for your specific substrate.
-
Q2: My final product is impure, with multiple unidentified side products. How can temperature be the culprit?
Possible Causes and Solutions:
-
Decomposition of the Vilsmeier Reagent: The Vilsmeier reagent is thermally sensitive.
-
Insight: At excessively high temperatures, the reagent can decompose. This not only reduces the concentration of the active formylating agent but can also generate reactive by-products that lead to undesired side reactions with your substrate.[7] Prolonged heating of DMF can also lead to the in-situ generation of formaldehyde, which can result in hydroxymethylation of the pyrazole as a side product.[6]
-
Recommendation: Avoid unnecessarily high temperatures or prolonged heating. If a high temperature is required for formylation, carefully optimize the reaction time to maximize product formation while minimizing decomposition.
-
-
Di-formylation or Other Secondary Reactions:
-
Insight: For highly activated pyrazole systems, excessive temperatures can sometimes provide enough energy to overcome the deactivation of the ring after the first formylation, leading to the formation of di-formylated products.[8]
-
Recommendation: If you suspect di-formylation, try running the reaction at a lower temperature for a longer period.
-
-
Uncontrolled Quenching: The work-up of the reaction is a critical step where temperature control remains important.
-
Insight: The hydrolysis of the intermediate iminium ion is exothermic.[3] Adding the reaction mixture to water or a basic solution at room temperature can cause a rapid temperature increase, potentially leading to the degradation of the desired product or the formation of impurities.
-
Recommendation: Always quench the reaction mixture by pouring it into ice-cold water or an ice-cold basic solution to dissipate the heat of neutralization and hydrolysis effectively.[5]
-
Q3: The formyl group has been introduced at the wrong position on my unsymmetrically substituted pyrazole. Could temperature have influenced the regioselectivity?
Possible Causes and Solutions:
-
Thermodynamic vs. Kinetic Control:
-
Insight: The regioselectivity of the Vilsmeier-Haack reaction is typically governed by the electronic and steric properties of the pyrazole substrate, with formylation occurring at the most electron-rich and sterically accessible position.[9] However, in some cases, a kinetic product may be formed at lower temperatures, while a more thermodynamically stable regioisomer may be favored at higher temperatures.
-
Recommendation: If you are observing a mixture of regioisomers or the unexpected isomer, experiment with a range of reaction temperatures. A lower temperature may favor the kinetically preferred product, while a higher temperature might allow for equilibration to the thermodynamically favored product.
-
Frequently Asked Questions (FAQs)
Q: What is the optimal temperature for preparing the Vilsmeier reagent?
A: The Vilsmeier reagent is typically prepared by adding POCl₃ to DMF at a low temperature, usually between 0°C and -10°C, to control the exothermic reaction.[5] It is crucial to allow the reagent to fully form at this temperature before the addition of the pyrazole substrate.
Q: What is a safe upper-temperature limit for a Vilsmeier-Haack reaction?
A: There is no universal upper-temperature limit, as it depends on the specific substrate and the stability of the Vilsmeier reagent under the reaction conditions. However, it is important to be aware of the thermal hazards. The Vilsmeier intermediate can be thermally unstable and may decompose exothermically, posing a risk of a runaway reaction, especially on a large scale.[7] It is strongly recommended to perform a safety assessment, such as reaction calorimetry, before scaling up a Vilsmeier-Haack reaction.
Q: How do I choose the appropriate temperature for the formylation step?
A: The optimal temperature for the formylation step is highly substrate-dependent. Electron-rich pyrazoles may react at or slightly above room temperature, while electron-deficient pyrazoles often require heating, sometimes to temperatures as high as 120°C.[2][6] It is best to start with milder conditions and gradually increase the temperature, monitoring the reaction progress by a suitable analytical method like TLC or LC-MS.
Experimental Protocols and Data
Table 1: Common Cooling Baths for Low-Temperature Reactions
| Coolant Mixture | Achievable Temperature (°C) | Notes |
| Ice and Water | 0 to 5 | Most common and straightforward. |
| Ice and NaCl | -10 to -20 | The final temperature depends on the ratio and mixing. |
| Dry Ice and Acetone | -78 | A very common and reliable low-temperature bath. |
| Dry Ice and Acetonitrile | -40 | Useful for intermediate low temperatures. |
Data compiled from various sources.
Protocol 1: Low-Temperature Vilsmeier Reagent Formation
-
Set up a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Charge the flask with anhydrous DMF.
-
Cool the flask to -10°C to 0°C using an appropriate cooling bath (e.g., ice/salt).
-
Slowly add POCl₃ dropwise from the dropping funnel to the stirred DMF, ensuring the internal temperature does not exceed 0°C.
-
After the addition is complete, stir the mixture at 0°C for 30-60 minutes until a viscous, white precipitate of the Vilsmeier reagent is formed.
Protocol 2: General Procedure for Pyrazole Formylation
-
Prepare the Vilsmeier reagent as described in Protocol 1.
-
Dissolve the pyrazole substrate in a minimal amount of anhydrous DMF.
-
Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
After the addition, slowly allow the reaction mixture to warm to room temperature.
-
If the reaction does not proceed at room temperature (as monitored by TLC), gradually heat the mixture to the desired temperature (e.g., 60-100°C) using an oil bath.
-
Maintain the reaction at the optimal temperature until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing crushed ice and a saturated solution of sodium bicarbonate or sodium hydroxide to neutralize the acid.
-
Stir the mixture until the ice has melted and the product precipitates.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a decision-making process for troubleshooting a low-yielding pyrazole formylation reaction.
Caption: A decision tree for troubleshooting low yields.
References
-
3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022, 2022(2), M1373. Available from: [Link]
-
Vilsmeier-Haack formylation of 1H-pyrazoles. ResearchGate. Available from: [Link]
-
Synthesis and characterization of some novel 4-formyl pyrazolylthiazoles of potential medicinal interest using Vilsmeier-Haack reaction. ResearchGate. Available from: [Link]
-
Vilsmeier–Haack reaction. Wikipedia. Available from: [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. Available from: [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PURE & APPLIED BIOSCIENCE. Available from: [Link]
-
Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. ResearchGate. Available from: [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available from: [Link]
-
Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. Available from: [Link]
-
Vilsmeier-Haack Reaction. Name-Reaction.com. Available from: [Link]
-
Cooling baths. Chemistry LibreTexts. Available from: [Link]
-
Recipes for Cooling Baths. University of Rochester. Available from: [Link]
-
How To Perform Reactions At Low Temperatures. Radleys. Available from: [Link]
-
Solutions for low temperature synthesis. Interchim. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: Vilsmeier-Haack Reaction Work-up Procedures
As a Senior Application Scientist, this guide provides field-proven insights into the critical work-up phase of the Vilsmeier-Haack reaction. Moving beyond a simple recitation of steps, we will explore the causality behind each procedural choice, empowering you to troubleshoot effectively and ensure reproducible, high-purity outcomes.
Troubleshooting Guide
This section addresses specific, common issues encountered during the Vilsmeier-Haack work-up in a direct question-and-answer format.
Question 1: My reaction yield is very low or I only recovered the starting material. What went wrong?
Answer: Low or no product formation typically points to an issue with the Vilsmeier reagent itself or the reactivity of your substrate.
-
Probable Cause 1: Defective Vilsmeier Reagent. The chloroiminium salt, or Vilsmeier reagent, is sensitive to moisture. Phosphorus oxychloride (POCl₃) can degrade, and N,N-dimethylformamide (DMF) can decompose to dimethylamine, which interferes with the reaction.[1]
-
Solution: Always use fresh, anhydrous DMF and a recently opened or properly stored bottle of POCl₃. If your DMF has a "fishy" smell, it has likely decomposed and should be replaced.[1] The Vilsmeier reagent itself is often colorless or pale yellow; a deep orange or red color upon formation may indicate impurities but is not a definitive sign of failure.[2]
-
-
Probable Cause 2: Insufficient Substrate Reactivity. The Vilsmeier-Haack reaction is an electrophilic aromatic substitution that works best on electron-rich aromatic and heteroaromatic compounds.[3][4][5] Substrates with electron-withdrawing groups may be too deactivated to react efficiently.
-
Solution: Confirm that your substrate is suitable for this reaction. If reactivity is borderline, you may need to increase the reaction temperature or time. For highly unreactive substrates, a more potent formylating agent may be necessary.
-
Question 2: During the aqueous quench, the mixture turned into an intractable tar or a large amount of dark solid formed. How can I prevent this?
Answer: Tar formation is a classic sign of an uncontrolled reaction, either during the formylation itself or, more commonly, during the quenching and hydrolysis step.
-
Probable Cause: Uncontrolled Quenching and/or Overheating. The hydrolysis of the intermediate iminium salt and the quenching of excess POCl₃ are highly exothermic.[6] Adding water or base too quickly to the reaction mixture can cause a rapid temperature spike, leading to polymerization and decomposition of the desired product.[7]
-
Solution: Employ a "Reverse Quench" with Strict Temperature Control. The safest and most effective method is to add the reaction mixture slowly and portion-wise to a vigorously stirred beaker of crushed ice or an ice-cold aqueous base solution (e.g., saturated sodium bicarbonate).[8] This ensures that the quenching medium is always in excess, which helps to dissipate heat effectively. Never add water directly to the bulk reaction mixture. Maintain the temperature of the quenching vessel below 20°C throughout the addition.[8]
-
Question 3: My final product is highly colored (e.g., green, blue, or dark brown), and the color persists after extraction and solvent removal. How do I remove these impurities?
Answer: The formation of intensely colored byproducts is often associated with localized overheating during neutralization, especially with aniline-type substrates.
-
Probable Cause: Side-Reactions from Localized pH/Temperature Spikes. Uncontrolled neutralization can lead to the formation of highly conjugated dyestuffs which are notoriously difficult to remove.
-
Solution 1: Optimized Work-up. Prevention is key. Ensure the quenching and neutralization are performed slowly at low temperatures (0-10 °C) with very efficient stirring to prevent localized hot spots.
-
Solution 2: Purification Strategy. If colored impurities are present, standard silica gel chromatography is the most effective removal method. A gradual solvent gradient may be necessary to separate the product from the colored bands. In some cases, trituration of the crude solid with a suitable solvent (like dichloromethane or diethyl ether) can wash away some impurities before chromatography.[9] If the product is crystalline, recrystallization is also a powerful purification technique.[10]
-
Question 4: I am having difficulty isolating my product. It either won't precipitate from the aqueous layer or forms a persistent emulsion during extraction.
Answer: Isolation issues can stem from the product's physical properties or from the complex nature of the quenched reaction mixture.
-
Probable Cause (No Precipitation): The product may be too soluble in the aqueous mixture, or the pH may not be optimal for precipitation.
-
Solution: If precipitation is the desired isolation method, ensure the pH is adjusted correctly (typically to neutral or slightly basic). If the product remains in solution, proceed with a standard liquid-liquid extraction using an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
-
Probable Cause (Emulsion): Finely divided solids or amphiphilic byproducts from the reaction can stabilize emulsions.
-
Solution: To break an emulsion, try the following:
-
Add a saturated solution of sodium chloride (brine). This increases the polarity of the aqueous phase and can help force the organic material out.
-
Allow the mixture to stand undisturbed for an extended period (15-60 minutes).
-
If the emulsion persists, filter the entire mixture through a pad of Celite®. This can remove the particulate matter that is stabilizing the emulsion.
-
-
Frequently Asked Questions (FAQs)
Q1: Why is the aqueous work-up necessary? What is happening chemically?
The aqueous work-up serves two primary purposes:
-
Hydrolysis of the Iminium Intermediate: The actual product of the electrophilic substitution is an aryl iminium salt.[11] This intermediate is not the final aldehyde. Water is required to hydrolyze this iminium salt to the desired carbonyl (aldehyde) product.[3][11][12] This step is crucial for the formation of the final product.
-
Quenching of Reagents: The reaction mixture contains unreacted, highly reactive POCl₃ and the Vilsmeier reagent. Water safely quenches these species, converting POCl₃ into phosphoric acid and hydrochloric acid.[13]
Q2: Why must the quench and neutralization be performed at low temperatures?
This is a critical safety and product quality consideration. The reaction of POCl₃ with water is violently exothermic.[6][13] If the temperature is not controlled, the reaction can boil uncontrollably, potentially causing the contents to be ejected from the flask.[6] Furthermore, as mentioned in the troubleshooting section, high temperatures can lead to the formation of unwanted, often colored, byproducts and degradation of the desired aldehyde.
Q3: What is a "reverse quench" and why is it so important for this reaction?
A "reverse quench" is the procedure of adding the reactive mixture (containing POCl₃) to the quenching agent (ice/water/base solution).[8] This is the recommended safety protocol because it ensures the reactive species (POCl₃) is always the limiting reagent in the quenching flask. This allows for better control over the rate of the exothermic reaction, preventing a dangerous accumulation of unreacted POCl₃ which could later react all at once.[6][8] The alternative—adding water to the reaction flask—can create a sluggish initial reaction at the surface, leading the chemist to add more water. This can result in a build-up of a layer of water on top of the denser POCl₃-containing organic layer, which, upon mixing, can react with uncontrollable vigor.[6]
Q4: Which base should I use for neutralization: Sodium Hydroxide (NaOH), Sodium Bicarbonate (NaHCO₃), or Sodium Acetate (NaOAc)?
The choice of base depends on the stability of your product and the desired final pH.
| Quenching/Neutralizing Agent | Pros | Cons | Best For |
| Ice Water Only | Mildest quench; avoids base-sensitive side reactions. | Leaves the solution highly acidic (HCl, H₃PO₄). | Initial quenching step before a base is added; suitable for acid-stable products. |
| Sodium Bicarbonate (NaHCO₃) | Weak base, good buffering capacity, readily available. Safe; CO₂ evolution indicates neutralization. | Can cause significant foaming/outgassing (CO₂). May not be basic enough for all applications. | General-purpose neutralization. A very common and safe choice for most products.[8] |
| Sodium Acetate (NaOAc) | Acts as a buffer, providing gentle neutralization to a weakly acidic/neutral pH.[4] | Weaker base than bicarbonate; larger quantities may be needed. | Substrates or products that are sensitive to even transiently high pH. It provides excellent pH control.[14][15] |
| Sodium Hydroxide (NaOH) | Strong base, highly effective at neutralization. | Can easily make the solution strongly basic, which can cause side reactions (e.g., aldol, Cannizzaro) or degradation of sensitive products. Highly exothermic neutralization. | Robust products that are not base-sensitive. Use with extreme caution and at low temperatures. |
Experimental Protocols & Visualizations
Gold Standard Work-up Protocol
This protocol prioritizes safety and product purity.
-
Prepare the Quenching Vessel: In a separate beaker or flask large enough to hold at least 5-10 times the volume of your reaction mixture, prepare a slurry of crushed ice and a saturated aqueous solution of sodium bicarbonate. Equip this vessel with a large magnetic stir bar or an overhead stirrer and place it in an ice-water bath.
-
Cool the Reaction Mixture: Once the reaction is deemed complete by TLC or other monitoring, cool the reaction flask in a separate ice-water bath.
-
Perform the Reverse Quench: Using a dropping funnel or by carefully pouring in small portions, slowly add the cold reaction mixture to the vigorously stirring ice/bicarbonate slurry. Monitor the temperature of the quenching vessel with a thermometer and ensure it remains below 20°C. Control the addition rate to manage gas evolution (CO₂) and exotherm.[8]
-
Complete Hydrolysis and Neutralization: After the addition is complete, remove the ice bath from the quenching vessel and allow the mixture to stir at room temperature for 30-60 minutes. This ensures the hydrolysis of the iminium salt is complete. Check the pH of the aqueous layer with pH paper and add more sodium bicarbonate if necessary to reach a pH of 7-8.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x volume of the reaction mixture).
-
Washing: Wash the combined organic layers sequentially with water and then with saturated aqueous sodium chloride (brine) to remove residual DMF and inorganic salts and to aid in phase separation.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by silica gel column chromatography or recrystallization.
Vilsmeier-Haack Workflow Diagram
Caption: Vilsmeier-Haack Reaction and Work-up Workflow.
Troubleshooting Decision Tree
Caption: Decision Tree for Vilsmeier-Haack Work-up Issues.
References
-
Having some troubles with a Vislmeier-Haack reaction. (2021). Reddit. [Link]
-
Vilsmeier-Haack formilation help. (2023). Reddit. [Link]
-
Rajput, et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences. [Link]
-
Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Chemistry Steps. [Link]
-
Vilsmeier-Haack Reaction. (n.d.). NROChemistry. [Link]
-
Vilsmeier Reaction. (2021). Professor Dave Explains, YouTube. [Link]
-
3-Formyl-1-methyl-1H-indole-2-carbonitrile. (2023). Organic Syntheses. [Link]
-
Vilsmeier–Haack reaction. (n.d.). Wikipedia. [Link]
-
Özpınar, G. A., Kaufmann, D. E., & Clark, T. (2011). Formation of the Vilsmeier-Haack complex: the performance of different levels of theory. Journal of Molecular Modeling, 17(12), 3209–3217. [Link]
-
Vilsmeier-Haack Reaction. (2014). Chem-Station International Edition. [Link]
-
Alunni, S., Linda, P., & Marino, G. (1972). The mechanism of the Vilsmeier–Haack reaction. Part III. Structural and solvent effects. Journal of the Chemical Society, Perkin Transactions 2, (13), 2073-2076. [Link]
-
My friend phosphorus oxychloride. (2009). Chemical Space, WordPress.com. [Link]
-
Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. [Link]
-
Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. (2013). Scientific Research Publishing. [Link]
-
Faine, B., et al. (2013). Sodium Acetate as a Replacement for Sodium Bicarbonate in Medical Toxicology: a Review. Journal of Medical Toxicology, 9(4), 394–398. [Link]
-
St-Jean, F., et al. (2010). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development, 14(5), 1133–1140. [Link]
-
Working with Hazardous Chemicals. (n.d.). Organic Syntheses. [Link]
-
Sodium Bicarbonate + Lactic Acid = Sodium Acetate: Quantity conversions. (2022). Reddit. [Link]
-
What role do sodium bicarbonate and sodium acetate play in the synthesis of VO(acac)_2 and Mn(acac)_3. (2023). brainly.com. [Link]
-
Phosphorus oxychloride. (n.d.). ChemBK. [Link]
-
Sodium Acetate as a Replacement for Sodium Bicarbonate in Medical Toxicology: A Review. (2013). ResearchGate. [Link]
-
Vilsmeier–Haack formylation. (2026). Organic Chemistry Reaction. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. chemicalspace.wordpress.com [chemicalspace.wordpress.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. orgsyn.org [orgsyn.org]
- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. chembk.com [chembk.com]
- 14. Sodium Acetate as a Replacement for Sodium Bicarbonate in Medical Toxicology: a Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: DMF Removal in Pyrazole Synthesis
Topic: Strategies for removing residual N,N-Dimethylformamide (DMF) from pyrazole reaction mixtures. Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists. Reference ID: TSC-ORG-PYR-004
Introduction: The "Sticky" Solvent Problem
In the synthesis of pyrazoles—particularly via the condensation of hydrazines with 1,3-dicarbonyls or Vilsmeier-Haack cyclizations—DMF is often the solvent of choice due to its high boiling point (153°C) and ability to solubilize polar intermediates. However, its miscibility with water and tendency to form emulsions make it a notorious contaminant.
Why this matters:
-
Toxicity: DMF is an ICH Class 2 solvent with a Permitted Daily Exposure (PDE) limit of 880 ppm (0.088%) in pharmaceutical substances [1].
-
Catalytic Poisoning: Residual DMF can coordinate to metal centers (Pd, Pt), inhibiting downstream cross-coupling reactions (Suzuki, Buchwald-Hartwig) often used to functionalize pyrazole cores.
-
False Positives: The methyl signals of DMF (δ 2.8–3.0 ppm) often obscure pyrazole side-chain protons in 1H NMR.
Module 1: The Aqueous Workup Strategy (The LiCl Protocol)
Core Concept: The "Salting-Out" Effect. Standard water washes often fail because DMF creates a co-solvent effect, dragging your organic product into the aqueous phase or forming stable emulsions. By using Lithium Chloride (LiCl) , you increase the ionic strength of the aqueous phase.
-
Mechanism: The high ionic strength "salts out" the organic product (forcing it into the organic layer) while retaining the highly polar DMF in the aqueous phase. It also breaks the emulsion interface [2].
Protocol: The 5% LiCl Wash
Reagents:
-
Organic Solvent: Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE). Avoid Dichloromethane (DCM) if possible, as it forms denser emulsions with DMF.
-
Aqueous Solution: 5% w/v LiCl solution.[1]
Step-by-Step Workflow:
-
Dilution: Dilute the crude reaction mixture with EtOAc (Volume ratio 1:5 relative to DMF).
-
Primary Wash: Wash the organic layer with 5% LiCl (aq) (3 x 5 volumes).
-
Tip: Agitate gently for the first wash to assess emulsion formation.
-
-
Polishing Wash: Wash with Brine (saturated NaCl) (1 x 2 volumes) to remove residual lithium ions.
-
Drying: Dry over anhydrous Na₂SO₄ or MgSO₄.
-
Validation: Concentrate a small aliquot and run 1H NMR.
Visualization: The LiCl Extraction Logic
Caption: Flowchart for the LiCl aqueous workup strategy to partition DMF away from the target pyrazole.
Module 2: Thermal Removal (Co-Evaporation)
Core Concept: Vapor Pressure Modification (Not Azeotropy). A common misconception is that Toluene forms an azeotrope with DMF. It does not. (See Azeotropic Data [3]). However, Toluene is an effective "chaser" solvent.
-
Mechanism: Toluene reduces the partial pressure of DMF in the vapor phase, allowing the mixture to be distilled at a lower temperature than pure DMF (153°C), preventing thermal decomposition of sensitive pyrazoles.
Protocol: Toluene Co-Evaporation
Equipment: Rotary Evaporator with a vacuum capability < 10 mbar.
| Parameter | Setting | Reason |
| Bath Temp | 45°C - 50°C | Prevent thermal degradation of pyrazole. |
| Chaser Solvent | Toluene (or Xylene) | High BP non-polar solvent to carry DMF. |
| Ratio | 2:1 (Toluene:DMF) | Sufficient volume to entrain DMF vapor. |
Step-by-Step Workflow:
-
Concentrate the reaction mixture to the minimum stirrable volume.
-
Add Toluene (2x the estimated volume of residual DMF).
-
Evaporate until dry.
-
Repeat 2-3 times.
-
Final Polish: Add Heptane and evaporate once to remove residual Toluene.
Module 3: Troubleshooting & FAQs
Scenario A: "My pyrazole is water-soluble. I can't use aqueous washes."
Diagnosis: Pyrazoles with polar side chains (amines, carboxylic acids) will partition into the aqueous LiCl layer.[1] Solution:
-
Direct Lyophilization: Dilute the DMF mixture with tert-Butanol (t-BuOH) or water (if miscible) and freeze-dry. DMF will sublime, albeit slowly.
-
Reverse Phase Capture: Load the crude DMF mixture onto a C18 cartridge (Solid Phase Extraction). Wash with water (to remove DMF) and elute the product with MeOH/Acetonitrile.
Scenario B: "I see DMF peaks in my NMR after drying."
Diagnosis: DMF is trapped in the crystal lattice or the oil is too viscous. Validation (NMR): Look for three peaks in CDCl₃:
-
Singlet (C-H): ~8.02 ppm
-
Singlet (Me): ~2.96 ppm
-
Singlet (Me): ~2.88 ppm Solution: [2]
-
High Vacuum Bake-out: Place the sample in a vacuum oven at 50°C for 12 hours.
-
Anti-Solvent Crash: Dissolve the oil in a minimal amount of DCM, then slowly add Hexane or Diethyl Ether while stirring to precipitate the solid. Filter and wash the cake with Hexane.
Decision Tree: Choosing the Right Method
Caption: Decision matrix for selecting the appropriate DMF removal technique based on product solubility.
References
-
ICH Expert Working Group. (2021). ICH Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents.[3][4] International Council for Harmonisation.[4] [Link]
-
University of Rochester. (n.d.). Workup for Reactions in DMF or DMSO. Department of Chemistry Not Voodoo X. [Link]
-
Gmehling, J., et al. (2004). Azeotropic Data.[5] Wiley-VCH. (Note: Reference confirms Toluene-DMF does not form a standard azeotrope at atmospheric pressure). [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
Sources
Technical Support Center: Stability and Storage of Formyl-Containing Heterocycles
Welcome to the technical support center for formyl-containing heterocycles. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile yet often sensitive chemical entities. Formyl-containing heterocycles are crucial building blocks in medicinal chemistry and materials science, but their inherent reactivity can lead to challenges in storage and handling, potentially compromising experimental outcomes.
This resource provides in-depth, field-proven insights into maintaining the stability and integrity of these compounds. We will explore the causality behind common degradation pathways and offer validated protocols to ensure the reliability of your research.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments in a question-and-answer format.
Question 1: My solid sample of a formyl-containing heterocycle (e.g., pyrrole-2-carboxaldehyde, indole-3-carboxaldehyde) has changed color from white/off-white to yellow or brown upon storage. What is happening, and is it still usable?
Answer:
The observed color change is a strong indicator of degradation, most commonly through oxidation and/or polymerization.
-
Causality - The "Why":
-
Oxidation: The formyl group (-CHO) is susceptible to oxidation to the corresponding carboxylic acid (-COOH).[1][2] This is often facilitated by atmospheric oxygen, especially in the presence of light and trace metal impurities. For electron-rich heterocycles like indoles and pyrroles, the heterocyclic ring itself can also be oxidized, leading to complex, colored degradation products.[3][4][5]
-
Polymerization: Many heterocyclic aldehydes, particularly those derived from furan (like furfural) and pyrrole, are prone to acid-catalyzed polymerization.[6][7][8] Trace acidic impurities on glassware or exposure to acidic vapors can initiate this process, resulting in the formation of dark, often insoluble, polymeric materials.[6][7][9]
-
-
Is it still usable? It is strongly recommended not to use the discolored material directly in a reaction without purification. The presence of impurities can lead to lower yields, unexpected side products, and difficulty in product purification. The actual purity of the discolored sample is unknown without analytical testing.
-
Recommended Action Plan:
-
Assess Purity: Before use, analyze a small sample of the material by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the extent of degradation.
-
Purification: If the desired compound is still the major component, purification by recrystallization or column chromatography may be feasible.
-
Prevention: For future storage, implement the best practices outlined in the FAQs below, such as storing under an inert atmosphere and in a freezer.
-
Question 2: I am performing a reaction that is sensitive to stoichiometry, but my yields are inconsistent when using a formyl-pyridine. What could be the cause?
Answer:
Inconsistent yields with formyl-pyridines, and other formyl-heterocycles lacking α-hydrogens, can often be attributed to a degradation pathway known as the Cannizzaro reaction, in addition to oxidation.
-
Causality - The "Why":
-
Cannizzaro Reaction: In the presence of a base (even trace amounts of residual base from synthesis or basic impurities), two molecules of a non-enolizable aldehyde can disproportionate. One molecule is oxidized to a carboxylic acid (as the carboxylate salt), and the other is reduced to an alcohol.[10][11][12][13][14] This effectively reduces the concentration of the active aldehyde in your starting material, leading to inaccurate stoichiometry and lower yields of the desired product.
-
Oxidation: As with other heterocyclic aldehydes, formyl-pyridines can oxidize to pyridinecarboxylic acids, which will not participate in the desired reaction.
-
-
Recommended Action Plan:
-
Purity Check Before Use: It is crucial to check the purity of the formyl-pyridine immediately before use, especially if the container has been opened multiple times. A quick 1H NMR spectrum can reveal the presence of the corresponding alcohol and carboxylic acid impurities.
-
Aqueous Workup Considerations: Be mindful of pH during aqueous workups of reactions involving these aldehydes. Prolonged exposure to basic conditions can induce the Cannizzaro reaction.
-
Purification: If impurities are detected, consider a rapid purification step like filtration through a short plug of silica gel (if the compound is sufficiently non-polar) immediately prior to setting up the reaction.
-
Question 3: My NMR spectrum of a stored formyl-furan (furfural) solution shows broad peaks and a diminished aldehyde proton signal. What is the issue?
Answer:
This spectral change is characteristic of polymerization. Furfural and its derivatives are particularly susceptible to this degradation pathway.
-
Causality - The "Why":
-
Acid-Catalyzed Polymerization: Furans can undergo ring-opening and polymerization in the presence of acid.[8][15] This process often leads to the formation of complex, dark-colored polymeric or resinous materials.[6][7][9] The broadening of NMR signals is a classic sign of polymer formation.
-
Solvent Effects: Storing furan-based aldehydes in protic or acidic solvents can accelerate this degradation.
-
-
Recommended Action Plan:
-
Avoid Solution Storage: For long-term storage, it is best to keep furan-based aldehydes as neat, solid materials under inert gas. If a stock solution is absolutely necessary, prepare it fresh and use it promptly.
-
Solvent Choice: If a solution must be made, use a dry, aprotic solvent.
-
Use Freshly Opened/Purified Material: For sensitive reactions, it is always best to use furfural from a freshly opened bottle or to distill it immediately before use.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid formyl-containing heterocycles?
A: The optimal storage conditions aim to mitigate exposure to oxygen, light, moisture, and heat.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C (Freezer) | Slows down the rate of all chemical degradation pathways. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the aldehyde group and the heterocyclic ring.[16][17][18][19] |
| Light | Amber vials or store in the dark | Prevents photo-oxidation and light-catalyzed degradation.[17] |
| Container | Tightly sealed glass vials with PTFE-lined caps | Ensures an airtight seal to protect from atmospheric moisture and oxygen.[17] |
For particularly sensitive compounds like pyrrole-2-carboxaldehyde, storage at 2-8°C is often recommended by suppliers as a balance to prevent degradation without introducing other issues.[20][21][22][23][24] Always consult the supplier's safety data sheet (SDS) for specific recommendations.
Q2: Can I store formyl-containing heterocycles in solution?
A: Long-term storage in solution is generally not recommended . The rate of degradation is often accelerated in solution. If you must prepare a stock solution, follow these guidelines:
-
Use a dry, aprotic solvent (e.g., anhydrous THF, dioxane, or toluene).
-
Store the solution under an inert atmosphere in a freezer.
-
Prepare only the amount needed for a short period and use it as quickly as possible.
-
Be aware that some aldehydes can react with alcohol solvents over time, especially with catalytic acid or base.[25]
Q3: How can I quickly assess the purity of a formyl-containing heterocycle before starting my experiment?
A: A quick purity check can save significant time and resources.
-
TLC: Run a TLC plate against a known standard if available. The appearance of new spots, especially at the baseline (polymeric material) or a different Rf (oxidized product), indicates degradation.
-
1H NMR: Dissolve a small amount in a suitable deuterated solvent. The key is to look for the aldehyde proton signal (typically δ 9-10 ppm). A clean singlet with the correct integration is a good sign. The appearance of new peaks, especially in the aromatic or alcohol region, suggests impurity formation.
Q4: What is a forced degradation study, and how can it help me?
A: A forced degradation or stress study is a process where a drug substance is intentionally exposed to harsh conditions to accelerate its degradation.[26][27][28][29] These conditions typically include acid and base hydrolysis, oxidation, heat, and photolysis.[26][27] The goal is to identify the likely degradation products and establish "stability-indicating" analytical methods that can separate the active compound from its impurities.[27] For researchers, performing a small-scale forced degradation study can help to:
-
Understand the potential degradation pathways of a novel compound.
-
Proactively identify potential impurities that might be observed during synthesis or storage.
-
Develop a robust analytical method (e.g., HPLC) for purity monitoring.
Experimental Protocols
Protocol 1: General Procedure for Handling and Dispensing Air-Sensitive Formyl-Containing Heterocycles
This protocol is intended for compounds that are highly sensitive to air and moisture.
-
Preparation: Move the sealed vial of the formyl-containing heterocycle from the freezer to a desiccator and allow it to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere: Perform all manipulations in a glove box or using Schlenk line techniques under a positive pressure of argon or nitrogen.[16][18][19][30]
-
Dispensing:
-
Storage: After dispensing, flush the headspace of the container with inert gas, seal tightly, and wrap the cap with paraffin film for extra security. Return the vial to the freezer.
Protocol 2: Development of a Stability-Indicating HPLC Method
This is a general workflow for developing an HPLC method to monitor the stability of a formyl-containing heterocycle.
-
Initial Method Development:
-
Select a suitable reversed-phase column (e.g., C18).
-
Develop a gradient elution method, typically using a mobile phase of acetonitrile and water (often with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Use a UV detector set to a wavelength where the compound has strong absorbance.
-
-
-
Prepare solutions of your compound (e.g., at 1 mg/mL) in:
-
0.1 M HCl (Acid Hydrolysis)
-
0.1 M NaOH (Base Hydrolysis)
-
3% H₂O₂ (Oxidation)
-
-
Heat these solutions (e.g., at 60°C) for several hours.
-
Expose a solid sample and a solution to high heat (e.g., 80°C).
-
Expose a solid sample and a solution to intense UV/visible light (as per ICH Q1B guidelines).
-
-
Analysis:
-
Inject the stressed samples into the HPLC system.
-
The goal is to achieve a target degradation of 5-20%.[26]
-
Optimize the HPLC method (gradient, flow rate) to ensure baseline separation between the main peak (the intact compound) and all degradation products.
-
-
Validation: Once the method is established, it can be used to accurately determine the purity of your compound over time in formal stability studies.
Visualizations
Degradation Pathways of Formyl-Containing Heterocycles
Caption: Recommended workflow for handling sensitive aldehydes.
References
-
Theoretical Study about the Reactivity of Formyl Groups in Heterocyclic Derivatives. ResearchGate. Available from: [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available from: [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available from: [Link]
-
Cannizzaro Reaction. Chemistry Steps. Available from: [Link]
-
Method for the determination of aldehydes and ketones in ambient air using HPLC. U.S. Environmental Protection Agency. Available from: [Link]
-
Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology. Available from: [Link]
-
Cannizzaro reaction. Wikipedia. Available from: [Link]
-
N-Heterocyclic Carbene-Catalyzed Oxidation of Unactivated Aldehydes to Esters. The Journal of Organic Chemistry. Available from: [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Available from: [Link]
-
Understanding the Polymerization of Polyfurfuryl Alcohol: Ring Opening and Diels-Alder Reactions. Polymers (Basel). Available from: [Link]
-
Microbial Degradation of Indole and Its Derivatives. SciSpace. Available from: [Link]
- Method of analysis of aldehyde and ketone by mass spectrometry. Google Patents.
-
Synthesis of Substituted 2-Bromopyridine Aldehydes. HETEROCYCLES. Available from: [Link]
-
Cannizzaro Reaction. Organic Chemistry Portal. Available from: [Link]
-
Acid-Catalyzed Polycondensation of Furfuryl Alcohol: Mechanisms of Chromophore Formation and Cross-Linking. Macromolecules. Available from: [Link]
-
Oxidation of Heterocyclic Compounds. Scribd. Available from: [Link]
-
HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific. Available from: [Link]
-
New pathway for the biodegradation of indole in Aspergillus niger. Applied and Environmental Microbiology. Available from: [Link]
-
The manipulation of air-sensitive compounds. Neilson Lab, TCU. Available from: [Link]
-
Furfural as a synthetic platform for bio-based polymers. ResearchGate. Available from: [Link]
-
Formylation of Amines. Molecules. Available from: [Link]
-
Unveiling the Hidden Reactivity in the N-Heterocyclic Carbene-Catalyzed Aerobic Oxidation of Aldehydes. The Journal of Organic Chemistry. Available from: [Link]
-
How long can / should you store aromachemicals? Reddit. Available from: [Link]
-
Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. RSC Advances. Available from: [Link]
-
Working with air and moisture sensitive compounds. University of Amsterdam. Available from: [Link]
-
Oxidation of Heterocyclic Compounds by Permanganate Anion. ResearchGate. Available from: [Link]
-
Piperidine. Wikipedia. Available from: [Link]
-
Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. International Journal of Molecular Sciences. Available from: [Link]
-
Aldehydes: What We Should Know About Them. International Journal of Environmental Research and Public Health. Available from: [Link]
-
Qualitative and quantitative determination of trace aldehydes and ketones in food preservative propionic acid for quality improvement. ResearchGate. Available from: [Link]
-
Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage. Food Chemistry. Available from: [Link]
-
Cannizzaro Reaction. YouTube. Available from: [Link]
-
Tips and Tricks for the Lab: Air-Sensitive Techniques (1). ChemistryViews. Available from: [Link]
-
Oxidation of Aldehydes and Ketones. Chemistry LibreTexts. Available from: [Link]
-
Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available from: [Link]
-
Polymerization mechanism of furfural alcohol? ResearchGate. Available from: [Link]
-
7 Science-Backed Methods for Storing Perfume. Petite Histoire. Available from: [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]
-
The Journal of Organic Chemistry Ahead of Print. ACS Publications. Available from: [Link]
-
New pathway for the biodegradation of indole in Aspergillus niger. ASM Journals. Available from: [Link]
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) DOI:10.1039/C6RA04745A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
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- 26. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 27. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Green Chemistry Architectures for Pyrazole Synthesis
Status: Operational Ticket Type: Technical Troubleshooting & Protocol Optimization Agent: Senior Application Scientist Subject: Sustainable Methodologies for Pyrazole Scaffolds (Yield, Regioselectivity, & Scale-up)
Introduction: The Green Shift in Heterocycle Construction
Welcome to the Green Chemistry Technical Support Center. You are likely here because traditional pyrazole synthesis (e.g., hydrazine condensation in refluxing ethanol/acetic acid) is creating bottlenecks in your workflow: toxic waste disposal, poor regioselectivity, or energy inefficiency.
This guide moves beyond basic "eco-friendly" claims. We provide root-cause analysis for failures in aqueous, solvent-free, and mechanochemical systems. Our goal is to help you transition from "trying green" to "robustly reproducible."
Module 1: Solvent System Troubleshooting
Ticket #001: "My reactants aren't dissolving in water. Should I add a co-solvent?"
Diagnosis: You are likely operating under the misconception that homogeneity is required for reactivity. In green chemistry, particularly "on-water" catalysis, heterogeneity is often a feature, not a bug.
Resolution: Do NOT immediately add organic co-solvents (like DMSO or DMF). This often kills the "hydrophobic effect" which accelerates reaction rates at the oil-water interface.
-
Step 1: Check your stirring speed. "On-water" reactions require vigorous agitation (high shear) to maximize the interfacial surface area.
-
Step 2: If the reaction is stalled, add a surfactant (e.g., TPGS-750M) to create nanomicelles. This mimics a lipophilic pocket (like an enzyme) within the aqueous phase.
-
Step 3: Heat. Many aqueous reactions that are sluggish at RT proceed rapidly at 60–80°C due to increased mass transfer and the unique hydrogen-bonding dynamics of hot water.
Ticket #002: "I'm using Deep Eutectic Solvents (DES), but I can't extract my product."
Diagnosis: DES (e.g., Choline Chloride:Urea) are excellent green solvents but have high viscosity and can form strong hydrogen bond networks with polar products (like pyrazoles), trapping them.
Resolution:
-
The "Anti-Solvent" Crash: Do not try to extract out of the DES with ether/EtOAc immediately. Instead, dilute the reaction mixture with a specific ratio of water (usually 1:1 or 2:1 water:DES). This breaks the DES hydrogen bond network. The organic product often precipitates out as a solid.
-
Temperature Control: Perform the extraction while the mixture is still warm (40–50°C). DES viscosity drops significantly with heat, improving mass transfer to the extraction solvent.
Ticket #003: "I am getting a mix of regioisomers (1,3 vs 1,5) in my cyclization."
Diagnosis: In standard solvents (EtOH), the tautomeric equilibrium of the 1,3-diketone or hydrazine leads to mixed attack.
Resolution: Switch to Fluorinated Alcohols (TFE or HFIP).
-
Mechanism: These solvents are strong Hydrogen Bond Donors (HBD). They selectively solvate the carbonyl oxygen or the hydrazine nitrogen, locking the conformation and biasing the nucleophilic attack.
-
Protocol: Use 2,2,2-Trifluoroethanol (TFE) as the solvent. It often shifts regioselectivity from 1:1 to >95:5 without changing the catalyst.
Module 2: Energy & Catalysis (Microwave & Mechanochemistry)
Ticket #004: "My microwave reaction vessel fails (over-pressurizes) before completion."
Diagnosis:
You are likely using a solvent with a low boiling point in a sealed vessel, or your reaction generates gas (
Resolution:
-
Switch to "Open-Vessel" Mode: If your synthesizer allows, use an open vessel with a reflux condenser for gas-evolving condensations.
-
Solvent Swap: Replace Ethanol (bp 78°C) with Water (bp 100°C) or PEG-400. These absorb microwave energy efficiently (high loss tangent) but generate lower vapor pressure at reaction temperatures (120–150°C).
-
Loading: Never fill the vessel >60%. The headspace is critical for safety.
Ticket #005: "Ball milling (Mechanochemistry) resulted in a sticky paste, not a powder."
Diagnosis: This is "Liquid-Assisted Grinding" (LAG) gone wrong. You may have a eutectic melt where the melting point of the mixture is lower than room temperature, or you added too much LAG solvent.
Resolution:
-
Add a Grinding Auxiliary: Add inert Silica Gel or Basic Alumina (1-2 equivalents by mass) to the jar. This acts as a dispersant, absorbing the "sticky" phase and providing surface area for the reaction.
-
Change LAG Solvent: If using MeOH, switch to a non-polar solvent like Hexane (in trace amounts,
) to lubricate without dissolving.
Module 3: Decision Logic & Workflows
Visual 1: Green Method Selection Matrix
Use this decision tree to select the optimal green approach based on your substrate properties.
Figure 1: Decision matrix for selecting the most appropriate green chemistry technique based on substrate physical properties and reaction scale.
Module 4: Validated Protocols
Protocol A: Catalyst-Free "On-Water" Synthesis
Application: Condensation of hydrazines with 1,3-diketones or
-
Setup: Charge a round-bottom flask with water (5 mL per mmol reactant).
-
Reactants: Add hydrazine derivative (1.0 equiv) and 1,3-diketone (1.0 equiv). Note: They will likely float or sink.
-
Activation: Heat to 80°C with vigorous magnetic stirring (1000+ rpm). The vortex must pull the surface oil down into the water.
-
Monitoring: Reaction usually completes in 15–60 mins. The product often solidifies upon cooling.
-
Workup: Filter the solid. Wash with cold water. Recrystallize from Ethanol:Water (1:1) if necessary.
-
Green Metric: E-factor is near zero (excluding water).
-
Protocol B: Mechanochemical Synthesis (Ball Milling)
Application: Solvent-free synthesis for high-melting substrates.
-
Equipment: Retsch Mixer Mill (MM 400) or equivalent planetary mill.
-
Vessel: Stainless steel jar (10-25 mL) with 2 stainless steel balls (10 mm).
-
Loading: Add aldehyde (1.0 mmol), hydrazine (1.0 mmol), and ethyl acetoacetate (1.0 mmol) for MCRs.
-
Catalyst: Add Sulfamic Acid (5 mol%) or Basic Alumina (200 mg).
-
Grinding: Set frequency to 25 Hz for 20 minutes .
-
Extraction: Scrape out solid. Wash with hot water to remove catalyst/byproducts. Filter and dry.
Module 5: Data & Performance Metrics
Table 1: Comparative Efficiency of Green Methods
| Metric | Conventional (Reflux EtOH) | Microwave (MW) | Mechanochemistry (Ball Mill) | Deep Eutectic Solvents (DES) |
| Reaction Time | 2–12 Hours | 5–20 Minutes | 15–60 Minutes | 1–3 Hours |
| Yield (Avg) | 65–80% | 85–95% | 80–92% | 75–90% |
| Energy Input | High (Prolonged Heating) | Low (Targeted Heating) | Low (Mechanical Energy) | Medium (Moderate Heat) |
| Solvent Waste | High (Organic Solvents) | Low (Water/PEG) | Near Zero (Solvent-Free) | Recyclable (DES) |
| Scalability | High | Low (Penetration Depth) | Medium (Jar Size) | High |
Visual 2: Mechanism of Regioselectivity in Fluorinated Solvents
Understanding why switching to TFE/HFIP solves regioselectivity issues.
Figure 2: Mechanistic divergence in pyrazole synthesis. Fluorinated solvents stabilize specific tautomers via strong hydrogen bonding, directing nucleophilic attack to a single carbonyl.
References
-
Review of Green Methods (2014-2024)
- Title: Green Methods for the Synthesis of Pyrazoles: A Review
- Source: ResearchG
-
URL:[Link]
-
Microwave-Assisted Synthesis Optimiz
-
Regioselectivity in Fluorin
- Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorin
- Source: Journal of Organic Chemistry (ACS)
-
URL:[Link]
-
Deep Eutectic Solvents (DES) Protocols
-
W
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Spectral Analysis of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile
Introduction: In the landscape of modern drug discovery and materials science, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of rigorous scientific practice. 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile (CAS No. 1152958-56-9) is a bifunctional molecule featuring a reactive aldehyde, a synthetically versatile nitrile, and two distinct aromatic systems—a phenyl ring and a pyrazole ring.[1][2] This guide provides an in-depth analysis of the expected spectral data for this molecule, offering a predictive framework for researchers. We will dissect the anticipated ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, explaining the causal relationships between molecular structure and spectral output. This document serves not just as a data repository, but as a tutorial on spectral interpretation for complex N-aryl heterocyclic systems.
Molecular Structure and Analytical Workflow
To systematically analyze the spectral data, we must first understand the molecule's architecture. The structure consists of a benzonitrile moiety attached to the N1 position of a pyrazole ring, which is further substituted with a formyl group at the C4 position. Each unique proton and carbon environment will produce a distinct signal in NMR spectroscopy, while the functional groups will give rise to characteristic absorptions in IR spectroscopy and predictable fragmentation in mass spectrometry.
The logical workflow for characterization follows a multi-technique approach to build a self-validating dataset.
Caption: Workflow for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for determining the precise connectivity of a molecule. By analyzing the chemical environment of each proton and carbon atom, we can piece together the molecular puzzle.
Below is the structure with atom numbering used for NMR assignment discussions.
Caption: Numbering scheme for NMR assignments.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is predicted to show signals in three distinct regions: the downfield aldehydic region, the aromatic region, and no signals in the upfield aliphatic region. The electron-withdrawing nature of the nitrile and formyl groups, combined with the aromaticity of the rings, shifts all protons significantly downfield.
Table 1: Predicted ¹H NMR Data for 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile (in DMSO-d₆)
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| H-10 (Aldehyde) | 9.8 – 10.0 | Singlet (s) | N/A | 1H | The formyl proton is highly deshielded by the electronegative oxygen and the pyrazole ring. Its chemical shift is characteristic of aldehydes.[3] |
| H-3 | 9.2 – 9.4 | Singlet (s) | ~0.5-1.0 (long-range) | 1H | This pyrazole proton is adjacent to two nitrogen atoms, placing it significantly downfield. It may show very fine splitting due to long-range coupling to H-5. |
| H-5 | 8.2 – 8.4 | Singlet (s) | ~0.5-1.0 (long-range) | 1H | Also a pyrazole proton, typically found at a lower chemical shift than H-3. Its proximity to the N-aryl ring influences its position.[3] |
| H-7, H-7' | 8.0 – 8.2 | Doublet (d) | 8.0 – 9.0 | 2H | These protons are ortho to the electron-withdrawing nitrile group, resulting in significant deshielding. They appear as a clean doublet due to coupling with H-8/H-8'.[4] |
| H-8, H-8' | 7.9 – 8.1 | Doublet (d) | 8.0 – 9.0 | 2H | These protons are ortho to the pyrazole substituent and meta to the nitrile. They are coupled to H-7/H-7', completing the AA'BB' system of the benzonitrile ring.[4] |
Causality Behind Predictions:
-
Aromatic System: The benzonitrile ring presents a classic AA'BB' system (appearing as two doublets) due to the para-substitution pattern. The protons ortho to the electron-withdrawing cyano group (H-7, H-7') are expected to be further downfield than those ortho to the pyrazole ring (H-8, H-8').
-
Pyrazole Protons: The chemical shifts of pyrazole protons are sensitive to the substituent at N1. An aryl group at N1 generally deshields both H-3 and H-5. The formyl group at C4 will further influence these shifts. The lack of adjacent protons results in singlet multiplicities for H-3, H-5, and H-10.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will corroborate the ¹H NMR data, providing crucial information about the carbon skeleton, including the quaternary carbons that are invisible in the proton spectrum.
Table 2: Predicted ¹³C NMR Data for 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile (in DMSO-d₆)
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-10 (Aldehyde) | 185 – 190 | The carbonyl carbon of an aldehyde is highly deshielded and appears far downfield, a characteristic and easily identifiable signal.[3] |
| C-3 | 145 – 148 | Pyrazole carbon adjacent to two nitrogens. Its chemical shift is influenced by the N-aryl substituent. |
| C-9 | 139 – 141 | The ipso-carbon of the benzonitrile ring attached to the pyrazole nitrogen. |
| C-7, C-7' | 133 – 135 | Aromatic carbons ortho to the nitrile group. |
| C-5 | 130 – 133 | Pyrazole carbon adjacent to the N-aryl group. |
| C-8, C-8' | 121 – 123 | Aromatic carbons meta to the nitrile group. |
| C-4 | 118 – 120 | Pyrazole carbon bearing the formyl group. |
| C-11 (Nitrile) | 117 – 119 | The nitrile carbon has a characteristic chemical shift in this range.[5] |
| C-6 (Nitrile-C) | 110 – 113 | The ipso-carbon of the benzonitrile ring attached to the nitrile group.[6] |
Infrared (IR) and Mass Spectrometry (MS) Analysis
Predicted FT-IR Data
FT-IR spectroscopy is ideal for rapid confirmation of key functional groups. The spectrum of this molecule is expected to be dominated by three highly characteristic absorption bands.
Table 3: Predicted Key FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~2230 – 2220 | Strong, Sharp | C≡N Stretch | Nitrile |
| ~1700 – 1680 | Strong, Sharp | C=O Stretch | Aldehyde (Carbonyl) |
| ~2850 & ~2750 | Medium, Sharp | C-H Stretch | Aldehydic C-H (Fermi doublets) |
| ~3150 – 3000 | Medium | C-H Stretch | Aromatic (Pyrazole & Phenyl) |
| ~1600 – 1450 | Medium-Strong | C=C & C=N Stretch | Aromatic Rings |
Expertise Insight: The presence of a strong, sharp peak around 2225 cm⁻¹ is a definitive indicator of the nitrile group. Simultaneously, a strong absorption near 1690 cm⁻¹ confirms the carbonyl of the formyl group. Observing both peaks provides very strong evidence for the molecule's identity.
Predicted Mass Spectrometry Data
Mass spectrometry provides the molecular weight and offers structural clues through fragmentation patterns. Using Electron Ionization (EI), we expect to see a clear molecular ion peak and several characteristic fragment ions.
-
Molecular Weight: 197.19 g/mol [2]
-
Predicted Molecular Ion (M⁺˙): m/z = 197
Table 4: Predicted ESI-MS Fragmentation
| Predicted m/z | Ion Formula | Loss from Parent | Rationale |
| 198 | [M+H]⁺ | N/A | The protonated molecular ion, expected to be the base peak in ESI positive mode.[7] |
| 170 | [M+H-CO]⁺ | CO (28 Da) | A classic fragmentation pathway for aldehydes is the loss of carbon monoxide. |
| 143 | [M+H-CO-HCN]⁺ | CO + HCN (55 Da) | Subsequent loss of hydrogen cyanide from the nitrile-containing fragment. |
| 116 | [C₇H₄N]⁺ | C₄H₃N₂O (95 Da) | Cleavage of the N-C bond between the pyrazole and phenyl rings, retaining charge on the benzonitrile fragment. |
| 82 | [C₄H₄N₂O]⁺ | C₇H₃N (99 Da) | Cleavage of the N-C bond, retaining charge on the formyl-pyrazole fragment. |
Comparison with Alternatives: The Power of Isomer Distinction
To highlight the specificity of these spectral techniques, let's consider a constitutional isomer: 4-(3-formyl-1H-pyrazol-1-yl)benzonitrile . In this isomer, the formyl group is at the C3 position instead of C4.
-
¹H NMR Distinction: In the target molecule, the two pyrazole protons (H-3 and H-5) are chemically distinct and should appear as two separate singlets. In the C3-formyl isomer, there would be two adjacent pyrazole protons (H-4 and H-5), which would appear as two doublets due to mutual coupling (³JHH ≈ 2-3 Hz). This clear difference in splitting patterns is an unambiguous way to distinguish the isomers.
-
¹³C NMR Distinction: The chemical shifts of the pyrazole carbons would also differ significantly due to the change in substituent positions, allowing for another layer of confirmation.
This comparative logic is essential for ensuring the synthesis has produced the desired regiochemistry, a common challenge in heterocyclic chemistry.[8]
Standard Operating Protocols
To ensure reproducibility and accuracy, the following standard protocols should be employed.
NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.[9]
-
¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required (e.g., 1024 or more).
-
Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
FT-IR Acquisition (ATR)
-
Background Scan: Clean the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or germanium) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.
-
Sample Scan: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Infusion: Infuse the sample solution into the Electrospray Ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 Da). High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.[3]
Conclusion
The structural elucidation of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile is a straightforward process when a systematic, multi-technique approach is employed. The combination of NMR, FT-IR, and MS provides a rich dataset where each technique corroborates the others. The key spectral signatures—the nitrile and aldehyde peaks in the IR, the molecular ion in the MS, and the unique set of singlets and doublets in the ¹H NMR—collectively form a unique fingerprint for this molecule, allowing for its unambiguous identification and differentiation from structural isomers. This guide provides the predictive data and interpretive logic necessary for researchers to confidently characterize this and related heterocyclic compounds.
References
- Clinivex. (n.d.). CAS 1152958-56-9 | 4-(4-Formyl-1H-pyrazolyl)benzonitrile Supplier.
- BLDpharm. (n.d.). 1152958-56-9 | 4-(4-Formyl-1H-pyrazol-1-yl)benzonitrile.
-
Alam, M. A., et al. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. ACS Omega, 4(10), 14284-14293. [Link]
-
PubChem. (n.d.). Benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
- PubChemLite. (n.d.). 4-(4-formyl-1h-pyrazol-3-yl)benzonitrile.
-
ResearchGate. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
-
Alam, M. A., et al. (2020). Design, and Synthesis of 4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic Acid Derivatives as Potent Growth Inhibitors of Drug-Resistant Staphylococcus aureus. Molecules, 25(19), 4492. [Link]
-
Whitt, J., et al. (2020). Synthesis of 4,4′-(4-Formyl-1H-pyrazole-1,3-diyl)dibenzoic Acid Derivatives as Narrow Spectrum Antibiotics for the Potential Treatment of Acinetobacter Baumannii Infections. Molecules, 25(19), 4448. [Link]
-
Abraham, R. J., et al. (2002). Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of the cyano group. Magnetic Resonance in Chemistry, 40(5), 337-349. [Link]
Sources
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- 2. 1152958-56-9|4-(4-Formyl-1H-pyrazol-1-yl)benzonitrile|BLD Pharm [bldpharm.com]
- 3. mdpi.com [mdpi.com]
- 4. modgraph.co.uk [modgraph.co.uk]
- 5. rsc.org [rsc.org]
- 6. Benzonitrile(100-47-0) 13C NMR spectrum [chemicalbook.com]
- 7. PubChemLite - 4-(4-formyl-1h-pyrazol-3-yl)benzonitrile (C11H7N3O) [pubchemlite.lcsb.uni.lu]
- 8. Design, and Synthesis of 4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic Acid Derivatives as Potent Growth Inhibitors of Drug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
Mass Spectral Interpretation Guide: 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile
The following guide details the mass spectral interpretation of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile , a critical intermediate in the synthesis of kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).
This document is structured for medicinal chemists and analytical scientists requiring rigorous quality control (QC) protocols. It moves beyond basic peak assignment to provide a comparative impurity profiling strategy, distinguishing the target scaffold from common synthetic byproducts.
Executive Summary & Compound Profile
4-(4-formyl-1H-pyrazol-1-yl)benzonitrile (CAS: 1152958-56-9) serves as a "privileged scaffold" in drug discovery due to the bioisosteric properties of the N-aryl pyrazole moiety. Accurate mass spectrometry interpretation is vital to detect two common failure modes in its synthesis: oxidation (to the carboxylic acid) and regioisomerism .
| Property | Specification |
| Formula | C₁₁H₇N₃O |
| Exact Mass | 197.0589 Da |
| Molecular Weight | 197.19 g/mol |
| Key Functional Groups | Nitrile (-CN), Formyl (-CHO), Pyrazole Core |
| Primary Ionization Mode | ESI(+) for LC-MS; EI (70 eV) for GC-MS |
Experimental Methodology
To ensure reproducibility, the following standardized protocol is recommended. This workflow validates the compound's identity against its specific fragmentation fingerprint.
Protocol: High-Resolution LC-MS/MS Analysis
-
Instrument: Q-TOF or Orbitrap Mass Spectrometer.
-
Ionization: Electrospray Ionization (ESI) in Positive Mode.
-
Solvent System: Methanol/Water (70:30) + 0.1% Formic Acid (proton source).
-
Flow Rate: 0.3 mL/min.
-
Scan Range: m/z 50–500.
Step-by-Step Workflow:
-
Sample Prep: Dissolve 1 mg of analyte in 1 mL DMSO; dilute 1:100 in Methanol.
-
Direct Infusion/Injection: Inject 5 µL.
-
Precursor Selection: Isolate m/z 198.06 ([M+H]⁺).
-
Collision Energy (CE): Ramp 15–35 eV to observe sequential fragmentation.
Mass Spectrum Analysis & Fragmentation Logic
Primary Ion Identification
-
ESI(+) Mode: The base peak is observed at m/z 198.06 ([M+H]⁺). Sodium adducts ([M+Na]⁺, m/z 220.05) may appear if glass solvents are used.
-
EI Mode (GC-MS): The molecular ion (M⁺ , m/z_ 197*) is prominent due to the stability of the conjugated aromatic system.
Mechanistic Fragmentation Pathways (MS/MS)
The fragmentation pattern is dictated by the lability of the formyl group and the stability of the N-phenyl bond.
| Fragment Ion (m/z) | Loss Species | Mechanism / Structural Insight |
| 198 | [M+H]⁺ | Parent Ion . Protonation occurs at the pyrazole N2 or carbonyl oxygen. |
| 197 | M⁺[1][2][3][4]• | Molecular Ion (EI). Highly stable aromatic system.[5] |
| 196 | [M-H]⁺ | α-Cleavage . Loss of the aldehydic hydrogen (common in aldehydes).[5] |
| 169 | [M-CO]⁺• | Decarbonylation . Loss of Carbon Monoxide (28 Da). Diagnostic for aromatic aldehydes. |
| 142 | [M-CO-HCN]⁺ | Ring Contraction . Loss of HCN (27 Da) from the pyrazole ring after CO loss. |
| 102 | [C₇H₄N]⁺ | Cyanophenyl Cation . Cleavage of the N-C bond connecting pyrazole to the benzene ring. |
| 77 | [C₆H₅]⁺ | Phenyl Cation . Secondary fragmentation of the benzonitrile moiety. |
Visualization of Fragmentation Pathways
The following diagram illustrates the causal logic of the fragmentation, distinguishing primary losses from secondary rearrangements.
Caption: Figure 1. Proposed ESI(+) fragmentation pathway. The loss of CO (28 Da) is the primary diagnostic step confirming the aldehyde functionality.
Comparison Guide: Target vs. Impurities
In a drug development context, the "performance" of an analytical method is defined by its ability to resolve the target from synthetic impurities. The table below compares the target molecule against its most common synthetic failure modes.
Scenario: Quality Control of Vilsmeier-Haack Product
Objective: Confirm conversion of 4-hydrazinobenzonitrile to the target aldehyde without over-oxidation.
| Feature | Target Molecule (Aldehyde) | Impurity A (Carboxylic Acid) | Impurity B (Starting Material) |
| Structure | 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile | 4-(4-carboxy-1H-pyrazol-1-yl)benzonitrile | 4-hydrazinobenzonitrile |
| Molecular Weight | 197.19 | 213.19 | 133.15 |
| Key MS Peak (ESI+) | 198 ([M+H]⁺) | 214 ([M+H]⁺) | 134 ([M+H]⁺) |
| Diagnostic Fragment | 170 (Loss of CO) | 196 (Loss of H₂O), 170 (Loss of CO₂) | 117 (Loss of NH₃) |
| Retention Time (RP-LC) | Intermediate | Early (Polar/Acidic) | Early (Polar/Basic) |
| Detection Note | Sharp peak; forms hydrates in MeOH. | Broad peak; requires acidic mobile phase. | Tailing peak; often undetectable in negative mode. |
Why This Matters:
-
Oxidation Risk: The aldehyde is easily oxidized to the carboxylic acid (Impurity A) during storage. MS distinguishes these by a +16 Da shift (197 → 213).
-
Incomplete Reaction: Presence of m/z 134 indicates unreacted hydrazine, which is genotoxic and must be controlled to <10 ppm levels.
Analytical Decision Tree (QC Workflow)
Use this logic flow to interpret the spectrum during routine batch release.
Caption: Figure 2. QC Decision Tree for batch release. Priority is given to detecting the +16 Da oxidation impurity.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 43542941, 3-(4-Formyl-1H-pyrazol-1-yl)benzonitrile. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for fragmentation mechanisms of aldehydes and nitriles).
-
Menyhárd, D. K., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.[6] Retrieved from [Link]
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A Senior Application Scientist's Guide to the Synthesis of Substituted Pyrazoles: A Comparative Analysis
For researchers in medicinal chemistry and drug development, the pyrazole ring is a privileged scaffold, forming the core of numerous blockbuster drugs like Celecoxib and Viagra. The strategic placement of substituents on this five-membered heterocycle is paramount for modulating pharmacological activity. Consequently, the choice of synthetic route is a critical decision, profoundly impacting yield, regioselectivity, scalability, and overall efficiency. This guide provides an in-depth, comparative analysis of the three most robust and widely adopted strategies for synthesizing substituted pyrazoles, grounded in mechanistic understanding and supported by practical, field-proven protocols.
At a Glance: Core Synthetic Strategies
The construction of the pyrazole ring is dominated by three principal methodologies, each with distinct advantages and ideal use cases. We will dissect each of these, moving from the classical to the contemporary.
-
The Knorr Pyrazole Synthesis: The foundational approach, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
-
Synthesis from α,β-Unsaturated Carbonyls: A highly versatile method, often employing widely available chalcones as precursors.
-
[3+2] Dipolar Cycloaddition: A modern, highly regioselective approach involving the reaction of a 1,3-dipole (like a diazo compound) with a dipolarophile (like an alkyne).
The Classic Workhorse: Knorr Pyrazole Synthesis
First reported by Ludwig Knorr in 1883, this reaction remains a cornerstone of pyrazole synthesis due to its reliability and the ready availability of starting materials.[1] The fundamental transformation involves the acid-catalyzed condensation of a 1,3-dicarbonyl compound with a hydrazine, resulting in the formation of the pyrazole ring through the elimination of two water molecules.[2]
Mechanistic Rationale
The reaction proceeds via an initial, rapid condensation of one of the hydrazine's nitrogen atoms onto one of the carbonyl carbons to form a hydrazone intermediate. The key to this step is acid catalysis, which protonates the carbonyl oxygen, rendering the carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.[3] This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. Subsequent dehydration of the cyclic intermediate leads to the formation of the stable, aromatic pyrazole ring.[2]
The primary challenge in the Knorr synthesis arises when using unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines. The initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of two regioisomeric products.[3] The outcome is dictated by a delicate balance of steric hindrance and the electronic properties of the substituents, as well as reaction conditions like pH.[4]
Field-Proven Experimental Protocol: Synthesis of Edaravone Analogue
This protocol is adapted from a procedure for synthesizing Edaravone, a neuroprotective drug, and demonstrates a variation using a β-ketoester.[4]
Objective: To synthesize 5-phenyl-2,4-dihydro-3H-pyrazol-3-one from ethyl benzoylacetate and hydrazine hydrate.
Materials:
-
Ethyl benzoylacetate (3 mmol, ~0.57 g)
-
Hydrazine hydrate (6 mmol, ~0.30 mL)
-
1-Propanol (3 mL)
-
Glacial Acetic Acid (3 drops, catalyst)
Procedure:
-
Reaction Setup: In a 20-mL scintillation vial equipped with a magnetic stir bar, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
-
Solvent and Catalyst Addition: Add 3 mL of 1-propanol, followed by 3 drops of glacial acetic acid. The acetic acid catalyzes the condensation steps.
-
Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.
-
Reaction Monitoring: Monitor the consumption of the starting ketoester using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate / 70% hexane.
-
Workup and Isolation: Once the starting material is consumed, add 10 mL of water to the hot reaction mixture with stirring to precipitate the product. Allow the mixture to cool to room temperature, then place it in an ice bath for 10-15 minutes to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration, washing with cold water.
-
Drying: Allow the product to air dry to a constant weight. A typical yield for this reaction is in the high 70s to 80s percentage range.
The Versatile Alternative: Synthesis from α,β-Unsaturated Carbonyls
This method is exceptionally valuable, particularly for the synthesis of 3,5-diarylpyrazoles, leveraging the vast chemical space of chalcones (1,3-diaryl-2-propen-1-ones) and their analogues. The general strategy involves the cyclocondensation of an α,β-unsaturated aldehyde or ketone with a hydrazine derivative.[5]
Mechanistic Rationale
The reaction typically proceeds through an initial Michael (conjugate) addition of one of the hydrazine's nitrogen atoms to the β-carbon of the unsaturated system. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the carbonyl carbon to form a five-membered ring intermediate (a pyrazoline). Subsequent oxidation, either spontaneously via air or with an added oxidizing agent, leads to the aromatic pyrazole.[5][6] The use of an acid catalyst, such as acetic acid, is common to facilitate the cyclization step.[7]
Field-Proven Experimental Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole Derivative
This protocol is a representative example of pyrazole synthesis from a chalcone precursor.[7]
Objective: To synthesize a 1,3,5-trisubstituted pyrazole from a chalcone and hydrazine hydrate.
Materials:
-
Chalcone derivative (e.g., (E)-1,3-diphenylprop-2-en-1-one) (1 mmol)
-
Hydrazine hydrate (1.2 mmol)
-
Glacial Acetic Acid (10 mL)
Procedure:
-
Reaction Setup: Dissolve the chalcone derivative (1 mmol) in glacial acetic acid (10 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Reagent Addition: Add hydrazine hydrate (1.2 mmol) to the solution.
-
Heating: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 4-6 hours. The acetic acid serves as both the solvent and the acid catalyst.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Workup and Isolation: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-cold water.
-
Filtration: Collect the precipitated solid by vacuum filtration, wash thoroughly with water to remove acetic acid, and dry.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol. Yields for this type of reaction are often good to excellent, frequently exceeding 80%.[6]
The Modern Approach: [3+2] Dipolar Cycloaddition
1,3-Dipolar cycloaddition represents a powerful and highly regioselective method for constructing the pyrazole ring. This approach involves the reaction of a 1,3-dipole (a molecule with charge separation over three atoms) with a dipolarophile (typically an alkyne or a strained alkene). For pyrazole synthesis, the most common 1,3-dipoles are diazo compounds or nitrile imines.[8]
Mechanistic Rationale
The classic example is the reaction of a diazo compound (e.g., generated in situ from an N-tosylhydrazone) with an alkyne. The reaction is a concerted, pericyclic [3+2] cycloaddition where the three atoms of the dipole add across the two atoms of the alkyne π-bond in a single step. This concerted mechanism is the source of the reaction's high regioselectivity.[9] Unlike condensation methods, there are no intermediate steps involving nucleophilic attack and rotation around single bonds, which can lead to isomeric mixtures. The choice of substituents on the alkyne and the diazo compound predictably controls the orientation of the final pyrazole product.[10]
Field-Proven Experimental Protocol: Synthesis of 1,3,5-Trisubstituted Pyrazoles
This protocol is adapted from Kong, Tang, and Wang (2014) and utilizes an N-alkylated tosylhydrazone as a stable precursor to the diazo compound, enhancing the safety and practicality of the method.[9][11]
Objective: To synthesize a 1,3,5-trisubstituted pyrazole from an N-alkylated tosylhydrazone and a terminal alkyne.
Materials:
-
N-alkylated tosylhydrazone (0.5 mmol)
-
Terminal alkyne (0.6 mmol)
-
Potassium tert-butoxide (t-BuOK) (1.0 mmol)
-
18-crown-6 (0.1 mmol)
-
Pyridine (3.0 mL)
Procedure:
-
Reaction Setup: To an oven-dried reaction tube under an inert atmosphere (e.g., nitrogen or argon), add the N-alkylated tosylhydrazone (0.5 mmol), t-BuOK (1.0 mmol), and 18-crown-6 (0.1 mmol). The crown ether is used to enhance the solubility and reactivity of the base.
-
Solvent and Reagent Addition: Add dry pyridine (3.0 mL) followed by the terminal alkyne (0.6 mmol).
-
Heating: Seal the tube and heat the reaction mixture at 100°C for 12 hours.
-
Workup: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel. This method offers excellent regioselectivity and typically provides yields in the 70-95% range.[9]
Performance Comparison of Synthesis Routes
The optimal choice of synthesis route is a trade-off between factors like yield, reaction time, cost of starting materials, and, critically, control over regioselectivity.
| Feature | Knorr Synthesis | From α,β-Unsaturated Carbonyls | [3+2] Dipolar Cycloaddition |
| Starting Materials | 1,3-Dicarbonyls, Hydrazines | α,β-Unsaturated Ketones, Hydrazines | Tosylhydrazones, Alkynes |
| Typical Yield | Good to Excellent (70-95%)[6] | Good to Excellent (70-90%)[6] | Good to Excellent (70-95%)[9] |
| Regioselectivity | Variable; often poor with unsymmetrical substrates, leading to isomeric mixtures.[12] | Generally good, but can be an issue. | Excellent; highly predictable due to concerted mechanism.[9][10] |
| Substrate Scope | Broad; wide variety of 1,3-dicarbonyls are commercially available or readily prepared.[13] | Broad; particularly effective for aryl-substituted pyrazoles due to the availability of chalcones.[5] | Very broad; excellent functional group tolerance.[10] |
| Key Advantage | Classical, robust, and uses readily available, inexpensive starting materials. | Utilizes easily accessible chalcone precursors. | Superior control over regioselectivity, ideal for complex targets.[12] |
| Key Disadvantage | Lack of regiocontrol with unsymmetrical substrates is a major drawback. | Requires an oxidation step from the initial pyrazoline intermediate. | Starting materials (especially tosylhydrazones) can require separate preparation. |
Safety & Practical Considerations
Expertise in Action: A Senior Scientist's primary responsibility is ensuring a self-validating and safe experimental design.
-
Hydrazine Handling: Hydrazine and its derivatives are toxic and potential carcinogens. All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves and splash-proof goggles. Anhydrous hydrazine can also be pyrophoric. Using hydrazine hydrate reduces this risk.
-
Diazo Compound Safety: While highly effective, diazo compounds like diazomethane are toxic and explosive. The described [3+2] cycloaddition protocol from Kong, Tang, and Wang is a significant advancement as it generates the reactive diazo species in situ from a stable tosylhydrazone precursor, avoiding the need to handle isolated diazo compounds and making the process inherently safer.[11]
Conclusion
The synthesis of substituted pyrazoles is a mature field, yet the choice of methodology remains a critical parameter for success.
-
The Knorr Synthesis is a reliable and high-yielding classical method, best suited for symmetrical 1,3-dicarbonyls or when regioselectivity is not a primary concern.
-
Synthesis from α,β-Unsaturated Carbonyls is an excellent and versatile route, especially for preparing 3,5-diarylpyrazoles from the vast library of available chalcone precursors.
-
[3+2] Dipolar Cycloadditions represent the state-of-the-art for constructing complex, polysubstituted pyrazoles where absolute control over regiochemistry is paramount.
By understanding the mechanistic underpinnings, practical limitations, and safety requirements of each route, the modern researcher can make an informed, strategic decision, selecting the most efficient pathway to their target pyrazole and accelerating the pace of discovery.
References
- Yi, F., Zhao, W., Wang, Z., & Bi, X. (2019). Silver-Mediated [3 + 2] Cycloaddition of N-Isocyanoiminotriphenylphosphorane to Terminal Alkynes: A "CNN" Building Block to Pyrazoles. Organic Letters, 21(9), 3158–3161).
- J&K Scientific. (2025). Knorr Pyrazole Synthesis.
- Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.
- Slideshare. (n.d.). knorr pyrazole synthesis.
- Fassi, D., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(21), 6567.
- Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
- The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone.
- Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
- BenchChem. (2025). A Head-to-Head Comparison of Pyrazole Synthesis Routes for the Modern Researcher.
- Organic Chemistry Portal. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes.
- BenchChem. (2025). Application Notes and Protocols for Knorr Pyrazole Synthesis.
- J&K Scientific. (2025). Knorr Pyrazole Synthesis.
- U.S. Patent No. 4,434,292. (1984).
- Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-235.
- Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576–579.
- Al-Mulla, A. (2017). A Review: Biological and Pharmaceutical Activity of Pyrazole Derivatives. Saudi Pharmaceutical Journal, 25(5), 679-697.
- IJIRT. (2025). Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective.
- PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. (n.d.). Journal of Pharmaceutical, Chemical and Biological Sciences.
- Sharma, V., et al. (2023). From 2011 to 2022: The development of pyrazole derivatives through the α, β‐unsaturated carbonyl compounds. Archiv der Pharmazie.
- Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm).
- Wiley Online Library. (n.d.). Knorr Pyrazole Synthesis. In Merck Index.
- Organic Syntheses. (n.d.). Diazomethane.
- Wikipedia. (n.d.). Paal–Knorr synthesis.
- NIH National Center for Biotechnology Information. (n.d.). Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates.
- ACS Publications. (2021). Multisubstituted pyrazole synthesis via [3 + 2] cycloaddition/rearrangement/N—H insertion cascade reaction of α-diazoesters and ynones. Journal of Organic Chemistry.
- Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine.
- ResearchGate. (2024). A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs.
- NIH National Center for Biotechnology Information. (2018).
- NIH National Center for Biotechnology Information. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.
- NIH National Center for Biotechnology Information. (2021).
- University of New Mexico. (n.d.).
- SpringerLink. (2025). Synthesis, molecular docking, and biological investigations of new pyrazolone chalcones. Chemical Papers.
- ResearchGate. (2025). Synthesis of 2-pyrazolines by the reactions of α,β-unsaturated aldehydes, ketones, and esters with diazoalkanes, nitrile imines, and hydrazines.
- eLife. (2024). Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- Arxada. (n.d.). Performance Chemicals Hydrazine - Safety and Handling.
- NIH National Center for Biotechnology Information. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.
- RSC Publishing. (2024). Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. RSC Advances.
- ResearchGate. (n.d.). Synthesis of pyrazoles through[3+2] cycloaddition reactions of diazo...
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Biological Activity Guide: 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile vs. Functionalized Analogs
The following guide provides an in-depth technical comparison of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile (hereafter referred to as FPB-Nitrile ) versus its bioactive analogs. This analysis focuses on the compound's role as a pharmacophore generator and contrasts its baseline activity with the enhanced potency of its hydrazone and oxadiazole derivatives.
Executive Summary
4-(4-formyl-1H-pyrazol-1-yl)benzonitrile (FPB-Nitrile) represents a critical electrophilic scaffold in medicinal chemistry. While the parent compound exhibits moderate to low intrinsic biological activity due to lack of specific binding motifs, it serves as the "gateway" precursor to high-potency therapeutics.
This guide compares FPB-Nitrile against two primary analog classes derived from its structure:
-
Hydrazone Analogs : Exhibiting potent antibacterial activity (MIC < 1 µg/mL) against multidrug-resistant (MDR) strains like A. baumannii.
-
Oxadiazole/Alcohol Analogs : Demonstrating significant agricultural antifungal efficacy.
Comparative Performance Matrix
| Feature | FPB-Nitrile (Parent Scaffold) | Hydrazone Analogs (Targeted) | Oxadiazole Analogs (Agro-Chem) |
| Primary Role | Synthetic Intermediate / Precursor | Antibacterial Agent (MDR) | Antifungal / Phytoprotection |
| Key Pharmacophore | C4-Formyl (Electrophile) | Azomethine (-CH=N-NH-) | 1,3,4-Oxadiazole Ring |
| Solubility (LogP) | High Lipophilicity (Est. ~2.5) | Tunable (via R-groups) | Moderate to High |
| Bioactivity (MIC) | > 64 µg/mL (Inactive/Low) | 0.39 – 1.56 µg/mL (High) | Variable (Species dependent) |
| Mechanism | Non-specific protein reactivity | Membrane disruption / DNA binding | Sterol biosynthesis inhibition |
Structural Activity Relationship (SAR) Analysis
The biological inertia of FPB-Nitrile compared to its analogs is dictated by the C4-position of the pyrazole ring. The aldehyde group in FPB-Nitrile is chemically reactive but lacks the hydrogen-bond donor/acceptor geometry required for high-affinity binding to bacterial targets like DNA gyrase or fungal CYP51.
The "Warhead" Transformation
-
FPB-Nitrile (Precursor): The aldehyde is susceptible to metabolic oxidation (to inactive acid) or non-specific Schiff base formation in vivo, leading to poor selectivity.
-
Hydrazone Analogs: Condensation with hydrazides creates an azomethine linker . This motif coordinates with metal ions (e.g., iron in bacterial active sites) and facilitates π-stacking with DNA base pairs.
-
Oxadiazole Analogs: Cyclization of the nitrile or aldehyde creates a bioisostere of carboxylic acids, improving metabolic stability and fungal receptor docking.
Figure 1: Structural divergence of FPB-Nitrile into bioactive classes. The C4-Formyl and N1-Benzonitrile sites are orthogonal handles for diversification.
Detailed Biological Activity: Analogs vs. Parent
A. Antibacterial Potency (Hydrazone Derivatives)
Research indicates that converting the formyl group of FPB-Nitrile into a hydrazone significantly amplifies antibacterial activity. The hydrazone moiety acts as a "proton shuttle," disrupting the proton motive force (PMF) in bacterial membranes.
Key Data Point: In comparative assays against Staphylococcus aureus (MRSA) and Acinetobacter baumannii:
-
FPB-Nitrile : MIC > 64 µg/mL (Effective inactivity).
-
FPB-Hydrazone (e.g., 4-[3-(aryl)-4-formyl-1H-pyrazol-1-yl]benzoic acid hydrazone) : MIC values as low as 0.39 µg/mL .
Why the difference? The parent nitrile is too lipophilic and lacks the specific polarity to penetrate the Gram-negative outer membrane efficiently or bind the target site. The hydrazone introduces a dipole moment that facilitates transport and target engagement.
B. Antifungal Efficacy (Oxadiazole Derivatives)
In agricultural applications (e.g., soybean rust Phakopsora pachyrhizi), the nitrile group is often converted to an oxadiazole.
-
Efficacy : Oxadiazole analogs show >80% disease control at 100 ppm.
-
Parent FPB-Nitrile : Shows <20% control at similar concentrations, acting primarily as a weak fungistat rather than a fungicide.
Experimental Protocols
To validate these differences in your own lab, use the following standardized protocols.
Protocol 1: Synthesis of Bioactive Hydrazone from FPB-Nitrile
Objective: Convert the inactive scaffold into the active antibacterial agent.
-
Reagents : Dissolve 1.0 eq of FPB-Nitrile in Ethanol (EtOH).
-
Activation : Add 1.1 eq of the desired Hydrazide (e.g., Isonicotinic acid hydrazide).
-
Catalysis : Add 2-3 drops of Glacial Acetic Acid (GAA).
-
Reflux : Heat at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).
-
Note: The disappearance of the aldehyde spot (Rf ~0.6) and appearance of a fluorescent product indicates success.
-
-
Purification : Cool to RT. Filter the precipitate and wash with cold EtOH. Recrystallize from DMF/Water.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
Objective: Quantify the potency gap between FPB-Nitrile and its analogs.
-
Preparation : Prepare stock solutions of FPB-Nitrile and its Hydrazone analog in DMSO (1 mg/mL).
-
Dilution : Perform serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate. Final range: 64 µg/mL to 0.125 µg/mL.
-
Inoculation : Add bacterial suspension (S. aureus ATCC 29213) adjusted to
CFU/mL. -
Controls :
-
Positive: Ciprofloxacin.
-
Negative: DMSO vehicle (max 1% v/v).
-
-
Incubation : 37°C for 18–24 hours.
-
Readout : Visual turbidity check or OD600 measurement. The MIC is the lowest concentration with no visible growth.
Figure 2: Workflow for validating the activity gap between the parent scaffold and its derivatives.
Mechanism of Action: Why the Analog Wins
The superiority of the analogs is grounded in their ability to interact with biological membranes and enzymes.
-
Membrane Permeabilization : Hydrazone analogs are amphiphilic. They insert into the bacterial lipid bilayer. The pyrazole ring sits in the hydrophobic core, while the hydrazone tail interacts with the polar head groups. This destabilizes the membrane, causing leakage of intracellular ions (
), leading to cell death. The parent FPB-Nitrile is too hydrophobic to orient correctly in the bilayer interface. -
Gyrase Inhibition (Molecular Docking) : In silico studies suggest the hydrazone nitrogen atoms form hydrogen bonds with Asp87 and Arg121 in the DNA Gyrase B subunit. FPB-Nitrile lacks these H-bond donors, resulting in a docking score significantly lower (weaker binding) than its analogs.
References
-
Whitt, J., et al. (2019). Synthesis and Antimicrobial Studies of Pyrazole-Derived Hydrazones as Potent Growth Inhibitors of Drug-Resistant Bacteria. ACS Omega. Link
-
Alam, M. A., et al. (2020). Synthesis of 4,4′-(4-Formyl-1H-pyrazole-1,3-diyl)dibenzoic Acid Derivatives as Narrow Spectrum Antibiotics. MDPI Molecules. Link
-
Bayer AG. (2021). Novel oxadiazole compounds containing 5-membered heteroaromatic ring for controlling or preventing phytopathogenic fungi. WO2021033133A1.[1][2] Link
-
Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Bioorganic & Medicinal Chemistry. Link
Sources
- 1. WO2021033133A1 - Novel oxadiazole compounds containing 5- membered heteroaromatic ring for controlling or preventing phytopathogenic fungi - Google Patents [patents.google.com]
- 2. WO2021033133A1 - Novel oxadiazole compounds containing 5- membered heteroaromatic ring for controlling or preventing phytopathogenic fungi - Google Patents [patents.google.com]
A Comparative Guide to Alternative Reagents for the Synthesis of Pyrazole-4-carbaldehydes
For Researchers, Scientists, and Drug Development Professionals
The pyrazole-4-carbaldehyde scaffold is a cornerstone in medicinal chemistry, serving as a versatile intermediate in the synthesis of a multitude of biologically active compounds. The classical approach to furnishing this valuable synthon has long been the Vilsmeier-Haack reaction, traditionally employing a combination of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). While effective, the hazardous nature of POCl₃ has spurred the exploration of alternative reagents that offer improved safety profiles, enhanced efficiency, and greener reaction conditions. This guide provides a comprehensive comparison of these alternatives, supported by experimental data, to empower researchers in making informed decisions for their synthetic endeavors.
The Incumbent: The POCl₃/DMF Reagent System
The Vilsmeier-Haack reaction with POCl₃ and DMF is a well-established and widely used method for the formylation of electron-rich heterocyclic systems like pyrazoles.[1][2] The reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium salt, which then acts as the electrophile in an electrophilic aromatic substitution reaction with the pyrazole ring.[3][4][5]
Mechanism of the Traditional Vilsmeier-Haack Reaction:
Figure 1: General workflow of the traditional Vilsmeier-Haack reaction.
While this method has proven its utility over decades, its reliance on POCl₃ presents significant drawbacks. POCl₃ is a highly corrosive and toxic liquid that reacts violently with water. Its handling requires stringent safety precautions, including the use of a well-ventilated fume hood and appropriate personal protective equipment.
Safer and More Efficient Alternatives
In the quest for safer and more sustainable synthetic routes, several alternative reagents have emerged for the Vilsmeier-Haack formylation of pyrazoles. These alternatives aim to mitigate the hazards associated with POCl₃ while maintaining or even improving reaction efficiency.
Oxalyl Chloride/DMF
Oxalyl chloride, in combination with DMF, offers a cleaner alternative to POCl₃. The reaction generates the same Vilsmeier reagent, but the byproducts are gaseous carbon monoxide, carbon dioxide, and hydrogen chloride, which are readily removed from the reaction mixture. This simplifies the workup procedure and avoids the generation of phosphate waste.
Causality Behind the Choice: The primary driver for using oxalyl chloride is the avoidance of the corrosive and difficult-to-handle POCl₃, leading to a more environmentally benign process with easier purification.
Phthaloyl Dichloride/DMF
Similar to oxalyl chloride, phthaloyl dichloride can be used with DMF to generate the Vilsmeier reagent. A notable advantage of this system is that the byproduct, phthalic anhydride, is a solid that can often be easily filtered off, simplifying product isolation.
Causality Behind the Choice: The ease of byproduct removal makes this an attractive option for large-scale synthesis where purification can be a significant bottleneck.
XtalFluor-E®/DMF
XtalFluor-E®, a diethylaminosulfur trifluoride salt, has been reported as a mild and efficient alternative to POCl₃ for the Vilsmeier-Haack reaction.[6] This crystalline solid is more thermally stable and easier to handle than many other fluorinating agents.
Causality Behind the Choice: XtalFluor-E® offers a significant improvement in safety and handling compared to POCl₃. Its application in the formylation of sensitive substrates where traditional Vilsmeier-Haack conditions might lead to degradation is a key advantage. The precise mechanism of Vilsmeier reagent formation with XtalFluor-E® is still under investigation but is believed to proceed through the activation of DMF by the fluorinating agent.
Microwave-Assisted Synthesis
The application of microwave irradiation represents a significant process intensification strategy for the synthesis of pyrazole-4-carbaldehydes. Microwave heating can dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating methods.[7] This "greener" approach aligns with the principles of sustainable chemistry by reducing energy consumption and often allowing for solvent-free or reduced-solvent conditions.
Causality Behind the Choice: The primary motivation for employing microwave-assisted synthesis is the significant reduction in reaction time, leading to higher throughput and efficiency. This is particularly beneficial in drug discovery and development settings where rapid synthesis of compound libraries is crucial.
Head-to-Head Comparison: Performance Data
The following table summarizes available experimental data for the synthesis of pyrazole-4-carbaldehydes using different reagent systems. It is important to note that direct comparisons can be challenging due to variations in substrates and reaction conditions across different studies. However, this compilation provides a valuable overview of the expected performance of each method.
| Reagent System | Substrate | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| POCl₃/DMF | Hydrazones of aryl methyl ketones | 4 h | 80-90 | 81-89 | [1] |
| POCl₃/DMF | 3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole | 24 h | 70 | 48 | [2] |
| POCl₃/DMF | Hydrazones | 6-7 h | 70 | Excellent | [8] |
| Phthaloyl Dichloride/DMF | (E)-2-(2-(1-phenylethylidene)hydrazinyl)benzo[d]thiazole | 2 h (conventional) | 60 | 65 | [7] |
| Phthaloyl Dichloride/DMF (Microwave) | (E)-2-(2-(1-phenylethylidene)hydrazinyl)benzo[d]thiazole | 10 min (microwave) | 60 | 83 | [7] |
Experimental Protocols: A Self-Validating System
To ensure reproducibility and provide a practical resource, detailed experimental protocols for the synthesis of pyrazole-4-carbaldehydes using both the traditional and a microwave-assisted alternative method are provided below.
Protocol 1: Traditional Synthesis using POCl₃/DMF[1]
Materials:
-
Appropriate hydrazone (1.0 mmol)
-
Dry N,N-dimethylformamide (DMF) (4 mL)
-
Phosphorus oxychloride (POCl₃) (3.0 mmol, 0.5 g)
-
Crushed ice
-
Dilute sodium hydroxide solution
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
To an ice-cold, stirred solution of the hydrazone (1.0 mmol) in dry DMF (4 mL), add POCl₃ (3.0 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat at 80 °C for 4 hours.
-
After completion of the reaction (monitored by TLC), pour the mixture onto crushed ice.
-
Neutralize the solution with dilute sodium hydroxide.
-
Allow the mixture to stand overnight.
-
Collect the resulting precipitate by filtration.
-
Purify the crude product by flash column chromatography using an ethyl acetate-petroleum ether mixture as the eluent to afford the desired pyrazole-4-carbaldehyde.
Protocol 2: Microwave-Assisted Synthesis using Phthaloyl Dichloride/DMF[7]
Materials:
-
Hydrazone substrate (e.g., (E)-2-(2-(1-phenylethylidene)hydrazinyl)benzo[d]thiazole)
-
Phthaloyl dichloride
-
N,N-dimethylformamide (DMF)
Procedure:
-
In a microwave-safe reaction vessel, combine the hydrazone substrate, phthaloyl dichloride, and DMF.
-
Seal the vessel and place it in a microwave reactor.
-
Heat the reaction mixture to 60 °C and maintain this temperature for 10 minutes under microwave irradiation.
-
After the reaction is complete, cool the vessel to room temperature.
-
Follow a standard aqueous workup procedure to isolate the crude product.
-
Purify the product by recrystallization or column chromatography as required.
Visualizing the Synthetic Pathways
Figure 2: A generalized workflow for the synthesis of pyrazole-4-carbaldehydes via the Vilsmeier-Haack reaction, highlighting the interchangeability of activating reagents.
Senior Application Scientist's Recommendation
The choice of reagent for the synthesis of pyrazole-4-carbaldehydes is a critical decision that balances efficiency, safety, and scalability.
-
For routine, small-scale synthesis where appropriate safety infrastructure is in place, the traditional POCl₃/DMF system remains a reliable and cost-effective option. Its extensive literature precedent provides a solid foundation for troubleshooting and optimization.
-
For laboratories prioritizing safety and greener chemistry, oxalyl chloride and phthaloyl dichloride are excellent alternatives. The gaseous byproducts of the oxalyl chloride system simplify purification, while the solid byproduct of the phthaloyl dichloride method is advantageous for larger-scale operations.
-
When dealing with sensitive or complex pyrazole substrates, the milder conditions offered by XtalFluor-E® may prove superior. Although the reagent cost is higher, the potential for improved yields and cleaner reactions can justify the initial investment.
-
For high-throughput synthesis and process optimization, microwave-assisted methods are highly recommended. The dramatic reduction in reaction times can significantly accelerate research and development timelines. The combination of an alternative reagent like phthaloyl dichloride with microwave heating, as demonstrated in the literature, represents a particularly powerful synergy of safety, speed, and efficiency.[7]
Ultimately, the optimal choice will depend on the specific requirements of the project, including the scale of the synthesis, the nature of the substrate, the available laboratory facilities, and the overarching goals of safety and sustainability. This guide provides the foundational knowledge and comparative data to enable researchers to make the most appropriate selection for their synthetic campaigns.
References
- Kumari, S., & Singh, R. K. (2020). Microwave-assisted Vilsmeier-Haack synthesis of Pyrazole-4-carbaldehydes. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
- Srikrishna, D., & Dubey, P. K. (2017). Facile, Stepwise and Diversity Oriented Synthesis of 3-(2-Oxo-2H-Chromen-3-yl)-1-Phenyl-1H-Pyrazole-4-Carbaldehydes. Journal of Chemical and Pharmaceutical Research, 9(11), 99-108.
- El-Gharably, A. A., et al. (2022). Synthesis of some pyrazole carbaldehydes on treatment of hydrazones with V. H. reagent (DMF-POCl3). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
- Li, J., et al. (2010). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 15(10), 7472-7481.
- Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245.
- An improved synthesis of 1H-pyrazole-4-carbaldehyde. (2009).
- Vilsmeier haack reaction. (n.d.). Slideshare.
- Synthesis and reactions of pyrazole-4-carbaldehydes. (2015).
- Use of XtalFluor-E as an Alternative to POCl3 in the Vilsmeier–Haack Formylation of C-2-Glycals. (2018).
- Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-15.
- Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps.
- Vaitkeviciene, G., et al. (2023). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2023(2), M1653.
- Nasha'at, M. A., et al. (2022). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 6(11), 923-933.
- Vilsmeier-Haack Reaction. (n.d.). NROChemistry.
- Srikrishna, D., & Dubey, P. K. (2017). Facile, Stepwise and Diversity Oriented Synthesis of 3-(2-Oxo-2H-Chromen-3-yl)-1-Phenyl-1H-Pyrazole-4-Carbaldehydes. Journal of Chemical and Pharmaceutical Research, 9(11), 99-108.
- A comparative study of conventional and microwave routes for synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives. (2015).
- Vilsmeier–Haack reaction. (n.d.). Wikipedia.
Sources
- 1. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
Comparative Validation Guide: HPLC vs. Alternative Purity Assays for 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile
Executive Summary
The validation of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile purity is a critical control point in the synthesis of JAK inhibitors and related bioactive heterocycles. As a dual-functionalized intermediate containing both a reactive aldehyde and a hydrolytically sensitive nitrile, this molecule presents specific stability challenges that dictate the choice of analytical method.
While Quantitative NMR (qNMR) offers rapid absolute purity assessment without reference standards, it fails to detect trace impurities below the 0.1% threshold required for pharmaceutical grade intermediates. Gas Chromatography (GC) poses risks of thermal degradation (aldehyde oxidation or nitrile hydrolysis) in the injector port.
Consequently, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection remains the gold standard. This guide details a validated stability-indicating HPLC protocol, objectively comparing it against qNMR and GC-MS alternatives to demonstrate why HPLC is the requisite choice for rigorous quality control.
Comparative Analysis: HPLC vs. Alternatives
The following table synthesizes the performance characteristics of the three primary analytical candidates for this specific pyrazole-benzonitrile derivative.
Table 1: Analytical Technique Performance Matrix
| Feature | RP-HPLC (Recommended) | 1H-qNMR (Alternative) | GC-MS (Not Recommended) |
| Primary Utility | Trace impurity profiling & quantitation | Absolute purity assay (Potency) | Volatile impurity identification |
| LOD/Sensitivity | High (< 0.05% w/w) | Low (~0.1 - 0.5% w/w) | Moderate (Compound dependent) |
| Selectivity | Excellent (Separates isomers & degradants) | Moderate (Overlapping aromatic signals) | Good, but thermal risks exist |
| Sample Integrity | High (Ambient temp, buffered) | High (Non-destructive) | Low (Risk of aldehyde oxidation) |
| Throughput | Medium (15-20 min/run) | High (< 5 min/run) | Medium (15-30 min/run) |
| Reference Standard | Required for quantitation | Not Required (Internal std only) | Required |
Decision Logic for Method Selection
The following decision tree illustrates the logical flow for selecting the appropriate method based on the stage of development.
Figure 1: Analytical Decision Tree. HPLC is selected for purity due to sensitivity requirements, while qNMR serves as an orthogonal assay tool.
Recommended Protocol: Stability-Indicating RP-HPLC
This method is designed to separate the parent compound from its likely synthetic precursors (4-fluorobenzonitrile, 1H-pyrazole-4-carbaldehyde) and degradation products (4-(4-carboxy-1H-pyrazol-1-yl)benzonitrile).
Chromatographic Conditions
-
Column: C18 Stationary Phase (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.
-
Rationale: The pyrazole ring is moderately basic; a high-purity silica backbone reduces peak tailing caused by silanol interactions.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Rationale: Acidic pH (~2.7) suppresses the ionization of the carboxylic acid degradant (pKa ~4.5), ensuring it is retained on the column and separated from the polar aldehyde.
-
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.
-
Detection: UV at 265 nm.
-
Rationale: This wavelength targets the conjugation of the benzonitrile and pyrazole systems, maximizing signal-to-noise ratio for the parent peak.
-
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Polar impurities) |
| 12.0 | 10 | 90 | Linear Gradient |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 90 | 10 | Re-equilibration |
| 20.0 | 90 | 10 | Stop |
Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile.
-
Concentration: 0.5 mg/mL.
-
Precaution: Prepare fresh. Aldehydes can slowly oxidize in solution if exposed to air/light for prolonged periods (24h+).
Validation Framework (ICH Q2(R1))
To ensure the method is "fit for purpose," the following validation parameters must be established.
Specificity (Stress Testing)
The method must distinguish the analyte from degradants.
-
Oxidative Stress: Treat sample with 3%
.-
Expected Result: Decrease in parent peak; appearance of a new peak at RRT ~0.4-0.6 (Carboxylic acid derivative).
-
-
Acid/Base Hydrolysis: Treat with 0.1N HCl and 0.1N NaOH.
-
Expected Result: Nitrile hydrolysis to amide/acid may occur under extreme conditions, appearing as early eluting peaks.
-
Linearity & Range
-
Range: 0.05% (LOQ) to 120% of target concentration.
-
Acceptance:
.
Accuracy (Recovery)
Spike known impurities (e.g., 4-fluorobenzonitrile) into the sample at 0.1%, 0.5%, and 1.0% levels.
-
Acceptance: 90-110% recovery.[2]
Sensitivity (LOD/LOQ)
-
Limit of Detection (LOD): Signal-to-Noise (S/N) ratio of 3:1.
-
Limit of Quantitation (LOQ): S/N ratio of 10:1.
-
Note: For this compound, LOQ is typically < 0.05 µg/mL due to strong UV absorption.
Workflow Visualization
The following diagram details the self-validating workflow for routine analysis.
Figure 2: Routine Analysis Workflow. The System Suitability Test (SST) acts as the critical "Go/No-Go" gate before sample injection.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[3][4] [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 43121477, 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile. [Link]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Contextual grounding for Gradient Elution of Heterocycles). [Link]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[3][5][6] Progress in Nuclear Magnetic Resonance Spectroscopy. (Reference for qNMR limitations). [Link]
Sources
comparative study of pyrazole vs imidazole derivatives in synthesis
Topic: Comparative Study of Pyrazole vs. Imidazole Derivatives in Synthesis Content Type: Technical Guide / Comparative Analysis Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.
Executive Summary: The Electronic Divide
In medicinal chemistry, the choice between a pyrazole (1,2-diazole) and an imidazole (1,3-diazole) scaffold is rarely arbitrary. While both are five-membered aromatic heterocycles, their distinct electronic architectures dictate divergent synthetic strategies and biological profiles.[1]
This guide provides a technical comparison of their reactivity, focusing on the critical challenge of regioselective functionalization .
Table 1: Physicochemical & Electronic Profile
| Feature | Pyrazole (1,2-Diazole) | Imidazole (1,3-Diazole) | Synthetic Implication |
| pKa (Conjugate Acid) | ~2.5 (Weak Base) | ~7.0 (Moderate Base) | Imidazole is an effective proton shuttle; Pyrazole requires stronger acids to protonate. |
| pKa (N-H Acidity) | ~14.2 | ~14.5 | Both can be deprotonated by mild bases (K₂CO₃, Cs₂CO₃) or strong bases (NaH). |
| H-Bonding Topology | Linear Dimers | Linear Oligomers/Polymers | Imidazole has significantly higher boiling points (256°C vs 187°C) due to network H-bonding. |
| Dipole Moment | ~2.2 D | ~3.8 D | Imidazole is more polar; affects solubility and column chromatography elution order. |
| Coordination | Monodentate (N2) or Bridging (Exobidentate) | Monodentate (N3) | Pyrazoles are often used as bridging ligands in metallodrugs; Imidazoles bind metal centers (e.g., Heme) directly. |
Synthetic Accessibility & Regiocontrol
The most pervasive synthetic challenge for both scaffolds is controlling N-alkylation regioselectivity in asymmetrically substituted derivatives.
The Tautomerism Problem
-
Pyrazoles: A 3-substituted pyrazole exists in equilibrium with its 5-substituted tautomer. Alkylation typically yields a mixture of 1,3- and 1,5-isomers .
-
Imidazoles: A 4-substituted imidazole equilibrates with the 5-substituted form. Alkylation yields a mixture of 1,4- and 1,5-isomers .
Visualization: Regioselectivity Pathways
The following diagram illustrates the divergent alkylation pathways and the steric/electronic factors influencing the product ratio.
Caption: Comparative N-alkylation pathways. Green arrows indicate the typically favored pathway under steric control.
Experimental Protocols: Regioselective N-Alkylation
Below are two validated protocols contrasting the conditions required to achieve high regioselectivity in these scaffolds.
Protocol A: Regioselective Alkylation of 3-Substituted Pyrazole
Objective: Maximize the formation of the 1,3-isomer (minimizing the sterically crowded 1,5-isomer). Mechanism: SN2 displacement via the pyrazolyl anion.
Reagents:
-
Substrate: 3-Methyl-1H-pyrazole (1.0 equiv)
-
Base: Sodium Hydride (NaH, 60% dispersion, 1.2 equiv)
-
Electrophile: Benzyl Bromide (1.1 equiv)
-
Solvent: Anhydrous THF (0.2 M)
Workflow:
-
Anion Formation: Charge a flame-dried flask with NaH (1.2 equiv) under argon. Add anhydrous THF. Cool to 0°C.
-
Addition: Add 3-methyl-1H-pyrazole dropwise. Evolution of H₂ gas will occur. Stir at 0°C for 30 min, then warm to RT for 30 min to ensure complete deprotonation.
-
Note: The resulting anion is ambident, but the nitrogen adjacent to the methyl group is more sterically hindered.
-
-
Alkylation: Cool back to 0°C. Add Benzyl Bromide dropwise.
-
Reaction: Stir at RT for 3–5 hours. Monitor by TLC (Hexane/EtOAc).
-
Quench: Carefully quench with sat. NH₄Cl.
-
Purification: Extract with EtOAc. The 1,3-isomer (less polar) usually elutes first, followed by the 1,5-isomer .
Expected Outcome: ~4:1 to 10:1 ratio favoring the 1,3-isomer due to steric hindrance at N2 relative to the C3-substituent.
Protocol B: Regioselective Alkylation of 4-Substituted Imidazole
Objective: Synthesis of the 1,4-isomer (Trityl protection strategy). Context: Direct alkylation of 4-substituted imidazoles often yields mixtures (approx 60:40 favoring 1,4). To achieve >95% regiocontrol, a trityl protection strategy is preferred.
Reagents:
-
Substrate: 4-Phenyl-1H-imidazole
-
Reagent: Trityl Chloride (TrtCl)
-
Base: Triethylamine (Et₃N)
-
Solvent: DCM
Workflow:
-
Protection: Dissolve 4-phenylimidazole in DCM. Add Et₃N (2.0 equiv) and TrtCl (1.1 equiv). Stir at RT for 12h.
-
Result: The bulky trityl group selectively attaches to the least hindered nitrogen (N1), effectively locking the tautomer as the 1-trityl-4-phenyl species (steric control).
-
-
Alkylation (Quaternization): React the protected imidazole with the desired alkyl halide (R-X) in MeCN. Alkylation occurs at the only available nitrogen (N3).
-
Deprotection: Treat the resulting imidazolium salt with MeOH/reflux or mild acid.
-
Result: The trityl group falls off, leaving the alkyl group at the position that was N3. This formally results in the 1,5-disubstituted product if you view the original phenyl as "4", or allows specific access to 1,4-isomers depending on the sequence.
-
Reactivity Profile: Electrophilic Aromatic Substitution (EAS)
The reactivity patterns for C-H functionalization (Halogenation, Nitration) differ significantly due to the "pyridine-like" nitrogen's deactivating effect.
Table 2: EAS Reactivity Comparison
| Property | Pyrazole | Imidazole |
| Reactive Site | C4 (Beta to both nitrogens). | C4 and C5 . (C2 is deactivated for EAS). |
| Kinetics | Moderate. Comparable to benzene. | High. More reactive than pyrazole and benzene. |
| Halogenation | Easy. Cl₂/Br₂ in acetic acid yields 4-halopyrazole quantitatively. | Very Easy. Often leads to poly-halogenation (2,4,5-tribromo) unless stoichiometry is strictly controlled. |
| C-H Activation | C5-H activation is common (using directing groups on N1). | C2-H is acidic (pKa ~32) and easily lithiated for C2-functionalization. |
Visualization: C-H Functionalization Logic
Caption: Primary reactive sites for Electrophilic Aromatic Substitution (EAS) and Metalation.
Pharmaceutical Utility & Bioisosterism
In drug design, switching between pyrazole and imidazole is a common bioisosteric strategy to tune metabolic stability and target affinity.
-
Metabolic Stability: Pyrazoles are generally more metabolically stable than imidazoles. The imidazole ring is prone to oxidation by CYPs and can inhibit CYP enzymes (via coordination of the N3 lone pair to the Heme iron), causing drug-drug interactions (e.g., Ketoconazole).
-
H-Bonding: Pyrazoles are excellent H-bond donors (N-H) and acceptors (N2). Imidazoles are stronger bases and often exist as charged species at physiological pH.
Case Study Examples:
-
Pyrazole: Celecoxib (COX-2 inhibitor), Rimonabant (CB1 antagonist).
-
Imidazole: Ondansetron (5-HT3 antagonist), Losartan (via imidazole intermediate).
References
-
BenchChem. (2025).[1][2] A Comparative Analysis of Pyrazole and Imidazole as Coordinating Ligands. Retrieved from
-
Beilstein J. Org. Chem. (2014).[3] Regioselective N-alkylation of the 1H-indazole scaffold. 10, 1524–1531. Retrieved from
-
Molecules. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles. 28(3), 10335. Retrieved from
-
Journal of Medicinal Chemistry. (2008). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant. 51(15). Retrieved from
-
National Institutes of Health (NIH). (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Retrieved from
Sources
Definitive Spectroscopic Assignment of Pyrazole Regioisomers
The "Regioisomer Problem" in Pyrazole Chemistry
In medicinal chemistry, the pyrazole scaffold is ubiquitous, serving as the core pharmacophore in blockbuster kinase inhibitors like Ruxolitinib and Crizotinib. However, the synthesis of N-substituted pyrazoles—typically via the alkylation of 3(5)-substituted-1H-pyrazoles or hydrazine condensation with 1,3-diketones—almost invariably yields a mixture of 1,3- and 1,5-regioisomers .
Distinguishing these isomers is a critical "Go/No-Go" decision point. Misassignment leads to erroneous Structure-Activity Relationship (SAR) models, wasted synthesis cycles, and potential patent invalidation.
This guide moves beyond basic 1D NMR "rules of thumb," which are often unreliable due to substituent electronic effects, and establishes a definitive, self-validating spectroscopic workflow using 2D NMR and ancillary techniques.
Strategic Decision Workflow
The following logic flow illustrates the hierarchical approach to assigning pyrazole regiochemistry.
Figure 1: Decision tree for the structural assignment of N-alkylated pyrazoles.
Method 1: The "Smoking Gun" – NOESY/ROESY Analysis
The most robust method for distinguishing 1,3- from 1,5-isomers is analyzing the Nuclear Overhauser Effect (NOE) . This technique relies on through-space magnetization transfer (< 5 Å), making it independent of electronic shielding anomalies that plague 1D chemical shift analysis.
The Mechanism[2][3]
-
1,5-Isomer: The N-substituent (e.g., Methyl) is spatially crowded against the C5-substituent (e.g., Phenyl). This proximity generates a strong NOE cross-peak.
-
1,3-Isomer: The N-substituent is adjacent to the C5-Proton (H-5). It is far removed from the C3-substituent.
Comparative Data Analysis
| Feature | 1,3-Isomer (N-Alkyl...H-5) | 1,5-Isomer (N-Alkyl...Subst) |
| Key NOE Interaction | Strong between N-Alkyl & H-5 | Strong between N-Alkyl & C5-Substituent |
| Secondary NOE | Weak/None to C3-Substituent | Weak/None to H-4 |
| Steric Consequence | Minimal steric clash | Potential broadening of N-Alkyl signals due to restricted rotation |
Experimental Protocol: 1D Selective NOESY
Use this protocol for rapid confirmation without running a full 2D map.
-
Sample Prep: Dissolve ~5-10 mg of pure isomer in 600 µL DMSO-d6 or CDCl3. Note: Degassing the sample (bubbling N2 for 2 mins) enhances NOE signals.
-
Parameter Setup:
-
Select the selnogp (Bruker) or equivalent pulse sequence.
-
Excitation: Set the selective irradiation frequency exactly on the N-Alkyl resonance (e.g., N-CH3 at ~3.8 ppm).
-
Mixing Time (D8): Set to 500–800 ms . (Too short = no signal; too long = spin diffusion).
-
-
Acquisition: Acquire 64–128 scans.
-
Interpretation:
-
Phase the irradiated peak negative.
-
Look for positive enhancement peaks.
-
If you see the substituent protons (e.g., phenyl ortho-protons), it is the 1,5-isomer.
-
If you see a singlet aromatic proton (H-5), it is the 1,3-isomer.
-
Method 2: Long-Range Connectivity (HMBC)
When NOE data is ambiguous (e.g., if the C5-substituent has no protons, like a -Cl or -CF3 group), Heteronuclear Multiple Bond Correlation (HMBC) is the definitive alternative.
1H-13C HMBC Logic
The objective is to trace the 3-bond coupling (
-
Identify N-Alkyl Protons: (e.g., N-CH3 at 3.9 ppm).
-
Trace to Ring Carbon: The N-CH3 will show a strong correlation spot to C5 (the carbon directly attached to N1).
-
Analyze C5:
-
Does C5 have a substituent attached? (Check 13C shift: >130 ppm usually implies substituted/quaternary).
-
Does C5 have a proton attached? (Check HSQC: if C5 correlates to a proton, it is unsubstituted).
-
1H-15N HMBC (The Nitrogen Fingerprint)
Nitrogen chemical shifts are highly sensitive to hybridization and coordination.
-
Pyrrole-like N (N1): Typically -150 to -200 ppm (relative to nitromethane).
-
Pyridine-like N (N2): Typically -60 to -100 ppm.
-
Differentiation: In 1,3-isomers, the substituent effects on N1 and N2 shifts differ predictably from 1,5-isomers, but the coupling pattern is more reliable. The N-Alkyl protons will show a strong
or to N1, anchoring the assignment.
Method 3: 13C Chemical Shift Trends (Use with Caution)
While less reliable than 2D methods, 13C chemical shifts provide corroborating evidence. In simple alkyl/aryl pyrazoles, a "crossover" effect is often observed.
| Carbon Position | 1,3-Isomer (Typical | 1,5-Isomer (Typical | Trend |
| C-3 | ~140-150 ppm | ~130-140 ppm | C3 is often deshielded in 1,3-isomers. |
| C-5 | ~130-135 ppm | ~140-150 ppm | C5 is deshielded in 1,5-isomers (steric compression/substitution). |
| N-Methyl | ~38-39 ppm | ~36-37 ppm | N-Me is often slightly upfield in 1,5-isomers due to shielding by the adjacent aryl ring (anisotropy). |
Warning: These values fluctuate wildly with strong electron-withdrawing groups (EWG) like -CF3 or -NO2. Always validate with NOESY.
Comparison of Alternatives
| Method | Reliability | Sample Req. | Time | Primary Limitation |
| NOESY/ROESY | High | 5-10 mg | 10-30 min | Requires protons on the substituent for cross-peak detection. |
| HMBC (1H-13C) | Very High | 10-20 mg | 30-60 min | Requires resolving quaternary carbons (lower sensitivity). |
| 1D 1H NMR | Low | <1 mg | 1 min | Ambiguous without reference standards for both isomers. |
| X-Ray Cryst. | Absolute | Single Crystal | Days/Weeks | Requires a crystalline solid (oils/foams fail). |
References
-
Lellek, V., et al. (2019).[1] One-pot synthesis of 3,5-disubstituted pyrazoles via oxidation of pyrazolines.[1] Organic Chemistry Portal. Link
-
Fustero, S., et al. (2022).[2][3][4] Regioselective Synthesis and Structural Characterization of Phenylaminopyrazole Derivatives. PubMed Central. Link
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard text for NOESY/HMBC protocols).
-
Infantes, L., & Motherwell, W. D. (2023).[5] Crystallographic Data and Spectroscopic Comparison of 4-Halogenated-1H-pyrazoles. MDPI. Link
-
Alkorta, I., & Elguero, J. (2025).[3] 1H–15N HMBC NMR technique for unambiguous structural characterization of fused pyrimidines.[6] ResearchGate.[7][3] Link
Sources
- 1. Pyrazole synthesis [organic-chemistry.org]
- 2. visnav.in [visnav.in]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Comparative Guide: 1H NMR Coupling Constant Analysis for Substituted Pyrazoles
This guide provides a comparative technical analysis of 1H NMR Coupling Constant Analysis versus alternative structural elucidation methods (13C Gated Decoupling, NOESY) for substituted pyrazoles.
Executive Summary: The Regioisomer Challenge
In medicinal chemistry, pyrazoles are privileged scaffolds (e.g., Celecoxib, Rimonabant). However, their synthesis—often via the condensation of hydrazines with 1,3-diketones—frequently yields mixtures of 1,3- and 1,5-disubstituted regioisomers.[1] Distinguishing these isomers is critical as their biological activities often diverge drastically.[1]
While 2D NMR (NOESY/HMBC) and X-ray crystallography are definitive, they are time-consuming.[1] This guide evaluates the 1H NMR Coupling Constant (
Mechanistic Deep Dive: Spin-Spin Coupling in Pyrazoles[1]
The diagnostic utility of coupling constants in pyrazoles stems from the unequal electron distribution caused by the pyrrole-like (N1) and pyridine-like (N2) nitrogen atoms.[1]
The "Product": 1H Coupling Constant Analysis
In a fixed
-
Vicinal Coupling (
): The magnitude of depends on the bond order and the dihedral angle (Karplus relation).[1] In 5-membered aromatic rings, these values are significantly smaller than in benzene (typically 2–3 Hz vs. 7–8 Hz).[1] -
The Diagnostic Inequality: For 1-substituted pyrazoles, the coupling between H4 and H5 (
) is consistently larger than the coupling between H3 and H4 ( ).[1] -
Long-Range Coupling (
): Cross-ring coupling between H3 and H5 ( ) is often observable, typically ranging from 0.4 – 0.7 Hz .[1]
The Alternative: 13C Gated Decoupling ( )
The one-bond heteronuclear coupling constant (
-
C5-H (Adjacent to N1): The proximity to the pyrrole-like nitrogen (N1) and the lone pair of N2 induces a higher effective
-character, resulting in a larger coupling constant ( ).[1] -
C3-H (Adjacent to N2): Located further from the N1 attachment, this carbon exhibits a typical aromatic
value ( ).[1]
Comparative Analysis: Performance & Workflow
The following table compares the "Coupling Constant Analysis" (Product) against standard alternatives.
| Feature | 1H Coupling Analysis ( | 13C Gated Decoupling ( | 1D NOE / 2D NOESY |
| Primary Data Source | Standard 1H Spectrum | 13C Spectrum (No NOE) | Through-Space Magnetization |
| Time Cost | Low (< 5 mins) | High (1–12 hours) | Medium (30–60 mins) |
| Sample Requirement | Low (< 1 mg) | High (> 10 mg preferred) | Medium (~5 mg) |
| Diagnostic Logic | Proximity of N-Subst to H5 | ||
| Resolution Need | Critical (Requires good shim) | Moderate | Moderate |
| Limitations | Fails if signals overlap or broaden | Low sensitivity | Ambiguous if substituents are small |
Experimental Protocol: High-Resolution J-Analysis
To successfully utilize small coupling constants (~2 Hz) for structural assignment, standard "walk-up" NMR processing is often insufficient.[1]
Step 1: Sample Preparation[1]
-
Solvent Choice: Use DMSO-d6 or Acetone-d6 rather than CDCl3 if possible.[1] Non-polar solvents can sometimes lead to accidental equivalence of shifts or broader lines due to quadrupolar relaxation of Nitrogen.[1]
-
Concentration: dilute samples (< 10 mM) often yield sharper lines, critical for resolving
Hz differences.[1]
Step 2: Acquisition Parameters[1]
-
Acquisition Time (AQ): Must be
seconds. Digital resolution (Hz/pt) must be Hz to accurately define the multiplet shape.[1] -
Number of Scans (NS): 16–64 scans to ensure high signal-to-noise ratio (S/N) for resolution enhancement.
Step 3: Processing (The "Secret Sauce")
Standard exponential multiplication (LB > 0) broadens peaks and destroys fine coupling information.[1]
-
Window Function: Apply a Gaussian Window (GM) or Sine-Bell Squared (QS) function.[1]
-
Bruker:LB = -1.0 to -2.0, GB = 0.1 to 0.2.
-
Varian/Agilent:gf = 0.1.
-
-
Zero Filling: Zero fill to at least 64k or 128k points to interpolate the peak maxima accurately.
Diagnostic Data Summary
Table 1: Characteristic Coupling Constants in 1-Methylpyrazole
Values are approximate and solvent-dependent (typically DMSO-d6).[1]
| Interaction | Coupling Type | Typical Value (Hz) | Diagnostic Note |
| H4 – H5 | Vicinal ( | 2.3 – 3.0 | Larger vicinal coupling.[1] Indicates H5 is present.[1][2][3][4][5] |
| H3 – H4 | Vicinal ( | 1.8 – 2.2 | Smaller vicinal coupling.[1] Indicates H3 is present.[1][3][4][5] |
| H3 – H5 | Long Range ( | 0.4 – 0.7 | Often appears as line broadening if not resolved.[1] |
| C5 – H | Heteronuclear ( | 185 – 195 | Requires Gated Decoupling.[1] Distinctive for C5. |
| C3 – H | Heteronuclear ( | 170 – 178 | Requires Gated Decoupling.[1] Distinctive for C3. |
Decision Logic for Regioisomers
-
Scenario: You have a 1-methyl-substituted pyrazole with one other substituent (R) and need to know if it is 1,3- or 1,5- substituted.[1]
Visualization: Structural Assignment Workflow
The following diagram illustrates the decision process for assigning pyrazole regiochemistry using coupling constants.
Caption: Decision tree for assigning 1,3- vs 1,5-disubstituted pyrazoles based on H4 coupling constants.
References
-
Alkorta, I., et al. (2005).[1] "A theoretical study of multinuclear coupling constants in pyrazoles." Magnetic Resonance in Chemistry. Link[1]
-
Claramunt, R. M., et al. (1997).[1][4] "1H and 13C NMR study of perdeuterated pyrazoles." Spectroscopy. Link
-
Foces-Foces, C., et al. (1993).[1] "Pyrazoles and imidazoles: Structure and protonation." Journal of the Chemical Society, Perkin Transactions 2. Link
-
Begtrup, M., et al. (1992).[1][2] "13C chemical shifts and 1H-13C coupling constants of N-arylpyrazoles." Magnetic Resonance in Chemistry. Link[1]
-
Reich, H. J. (2024).[1] "NMR Data: Coupling Constants." University of Wisconsin-Madison.[1] Link
Sources
A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry (HRMS) Confirmation of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile
For researchers, medicinal chemists, and drug development professionals, the unambiguous confirmation of a synthesized compound's identity is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison and experimental protocol for the confirmation of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile , a novel heterocyclic compound with potential applications in medicinal chemistry, using High-Resolution Mass Spectrometry (HRMS). We will delve into the causality behind experimental choices, compare expected data with that of a constitutional isomer, and provide a framework for achieving trustworthy and authoritative results.
The Imperative for Unambiguous Identification
In the synthesis of novel chemical entities, structural isomers are a common challenge. For instance, the constitutional isomer, 3-(4-formyl-1H-pyrazol-1-yl)benzonitrile , possesses the same molecular formula and, consequently, the same nominal mass. Distinguishing between such closely related compounds requires analytical techniques with high resolving power and mass accuracy. HRMS has emerged as an indispensable tool in this regard, offering the ability to determine the elemental composition of a molecule with a high degree of confidence.[1][2]
This guide will focus on leveraging the capabilities of HRMS to definitively confirm the identity of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile. We will also briefly touch upon complementary analytical techniques that, when used in conjunction with HRMS, provide a holistic characterization of the molecule.
Foundational Knowledge: Theoretical Mass and Isotopic Distribution
Before embarking on experimental work, it is crucial to calculate the theoretical exact mass of the target compound. For 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile, with a molecular formula of C₁₁H₇N₃O, the monoisotopic mass is calculated to be 197.05891 g/mol . This value is derived from the sum of the masses of the most abundant isotopes of each element. It is this high-precision mass that we will be seeking in our HRMS analysis.
It is important to note that the constitutional isomer, 3-(4-formyl-1H-pyrazol-1-yl)benzonitrile, shares the exact same theoretical monoisotopic mass.[3] This underscores the necessity of combining HRMS data with other analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, to definitively elucidate the substitution pattern on the benzonitrile ring.
Experimental Protocol: HRMS Analysis of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile
The following protocol outlines the steps for acquiring high-quality HRMS data for the target compound. The rationale behind each step is provided to ensure a deep understanding of the experimental design.
Step 1: Sample Preparation
-
Dissolve the sample of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile in a high-purity solvent such as acetonitrile or methanol at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to obtain a final concentration of 1-10 µg/mL. The optimal concentration should be determined empirically to avoid detector saturation.
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the analysis.
Causality: Proper sample preparation is paramount for obtaining clean and reliable data. Using high-purity solvents minimizes the presence of extraneous peaks in the mass spectrum. Filtering the sample prevents clogging of the instrument's fluidics and reduces background noise.
Step 2: Instrumentation and Method Setup
The following parameters are recommended for a typical Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is a soft ionization technique suitable for polar molecules, minimizing fragmentation. The pyrazole and nitrile functionalities are likely to be protonated in positive mode. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the formation of gas-phase ions. |
| Cone Voltage | 20 - 40 V | A lower cone voltage is used to minimize in-source fragmentation and preserve the molecular ion. |
| Source Temperature | 100 - 120 °C | Aids in desolvation of the analyte ions. |
| Desolvation Gas Flow | 600 - 800 L/hr (Nitrogen) | Facilitates the evaporation of the solvent from the ESI droplets. |
| Mass Range | m/z 50 - 500 | A broad enough range to encompass the expected molecular ion and potential adducts. |
| Acquisition Mode | Full Scan | To obtain a comprehensive mass spectrum of the sample. |
| Resolution | > 10,000 (FWHM) | Essential for accurate mass determination and distinguishing between isobars. |
Causality: The choice of ESI in positive mode is based on the chemical nature of the analyte, which contains nitrogen atoms that can be readily protonated. The instrumental parameters are optimized to ensure efficient ionization and transmission of the molecular ion while minimizing fragmentation. High resolution is the key to this analysis, allowing for the determination of the exact mass.
Step 3: Data Acquisition and Analysis
-
Inject a blank (solvent only) to assess the background level of the system.
-
Inject the prepared sample .
-
Process the acquired data using the instrument's software.
-
Identify the peak corresponding to the protonated molecule [M+H]⁺.
-
Determine the exact mass of this peak and compare it to the theoretical value.
-
Analyze the isotopic pattern and compare it to the theoretical distribution for C₁₁H₇N₃O.
Visualizing the HRMS Workflow
Caption: A streamlined workflow for the HRMS confirmation of a small molecule.
Comparative Data Analysis: Target Compound vs. Isomer
While HRMS alone cannot distinguish between constitutional isomers, a detailed analysis of the mass spectrum provides a high degree of confidence in the elemental composition. The following table compares the expected HRMS data for 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile with that of a potential impurity or related compound.
| Analyte | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Expected Adducts [M+H]⁺ (m/z) | Expected Adducts [M+Na]⁺ (m/z) |
| 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile | C₁₁H₇N₃O | 197.05891 | 198.06674 | 220.04868 |
| 3-(4-formyl-1H-pyrazol-1-yl)benzonitrile | C₁₁H₇N₃O | 197.05891[3] | 198.06674 | 220.04868 |
| 4-(4-Iodo-1H-pyrazol-1-yl)benzonitrile | C₁₀H₆IN₃ | 294.96576 | 295.97359 | 317.95553 |
The data clearly shows that while HRMS can differentiate the target compound from impurities with different elemental compositions, it will not distinguish between the 3- and 4-substituted benzonitrile isomers.
The Role of Complementary Analytical Techniques
To provide unequivocal structural confirmation, HRMS data should be integrated with other analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for determining the connectivity of atoms and the substitution pattern on the aromatic ring. The distinct splitting patterns and chemical shifts in the aromatic region of the ¹H NMR spectrum will definitively differentiate between the 3- and 4-isomers.
-
Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR can confirm the presence of key functional groups, such as the nitrile (C≡N) and carbonyl (C=O) stretches, providing further evidence for the compound's structure.[4]
-
High-Performance Liquid Chromatography (HPLC) : HPLC is used to assess the purity of the compound and can be coupled with mass spectrometry (LC-MS) for a streamlined analysis.[5]
Visualizing the Analytical Landscape
Caption: A multi-technique approach for comprehensive structural elucidation.
Conclusion
The confirmation of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile requires a meticulous and multi-faceted analytical approach. High-Resolution Mass Spectrometry provides a powerful tool for determining the elemental composition with high confidence. By following a well-designed experimental protocol and carefully analyzing the resulting data, researchers can obtain trustworthy results. However, it is the synergistic use of HRMS with other techniques, particularly NMR, that enables the unambiguous structural elucidation necessary for advancing drug discovery and development programs.
References
-
Chemsrc. 4-(4-formyl-1H-pyrazol-3-yl)benzonitrile. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 13903560, 3-(4-Formyl-1H-pyrazol-1-yl)benzonitrile. Available from: [Link]
-
Schymanski, E. L., et al. (2014). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology, 48(4), 2097–2098. Available from: [Link]
-
Gour, H., et al. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. ACS Omega, 4(8), 13246–13255. Available from: [Link]
-
Ghaffari, S., et al. (2019). High-resolution mass spectrometry of small molecules bound to membrane proteins. Nature Protocols, 14(6), 1827–1844. Available from: [Link]
-
Pacific BioLabs. Identity and Purity - Small Molecules. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. High-resolution mass spectrometry of small molecules bound to membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-(4-Formyl-1H-pyrazol-1-yl)benzonitrile | C11H7N3O | CID 43542941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pacificbiolabs.com [pacificbiolabs.com]
- 5. 1152958-56-9|4-(4-Formyl-1H-pyrazol-1-yl)benzonitrile|BLD Pharm [bldpharm.com]
Structure-Activity Relationship (SAR) of Pyrazole-Based Inhibitors: A Comparative Technical Guide
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals.
Executive Summary: The Pyrazole Advantage
In the landscape of kinase inhibitor design, the pyrazole scaffold (1,2-diazole) has emerged as a superior alternative to the traditional pyrimidine and imidazole cores. While pyrimidines—mimicking the adenine ring of ATP—often suffer from promiscuity (off-target toxicity), pyrazoles offer a tunable "hinge-binding" vector that allows for enhanced selectivity and metabolic stability.
This guide objectively compares pyrazole-based inhibitors against their structural alternatives, supported by experimental data on BRAF V600E and EGFR targets. It details the causal structure-activity relationships (SAR) and provides self-validating protocols for synthesis and assay validation.
Comparative Analysis: Pyrazole vs. Alternative Scaffolds[1][2]
Performance Metrics
The following data contrasts the performance of Pyrazole-based leads against Pyrimidine and Imidazole analogs in the context of BRAF V600E inhibition.
Table 1: Comparative Efficacy of Kinase Inhibitor Scaffolds
| Feature | Pyrazole Scaffold | Pyrimidine Scaffold | Imidazole Scaffold | Causality/Mechanism |
| Primary Binding Mode | Bidentate H-bond donor/acceptor at Hinge Region | Monodentate or Bidentate (Adenine mimic) | Monodentate H-bond acceptor | Pyrazoles often engage the "Gatekeeper" residue more effectively due to C3/C5 vector geometry [1]. |
| Selectivity Profile | High (Narrow spectrum) | Low (Pan-kinase activity) | Moderate | Pyrimidine N1/N3 geometry mimics ATP too closely, leading to off-target binding (e.g., CDK inhibition) [2]. |
| Metabolic Stability | High (Resistant to oxidative metabolism) | Moderate (Prone to oxidation at C2/C4) | Low (CYP450 inhibition risk) | The electron-rich nature of pyrazole N-atoms reduces susceptibility to rapid hepatic clearance compared to imidazoles [3]. |
| Potency (IC50) - BRAF V600E | 9 nM - 93 nM (e.g., Compound 14d, Pyrazoline II) | ~60 nM (e.g., Erlotinib/Pyrimidine hybrids) | >100 nM (Typical early leads) | Pyrazoles allow optimal orientation of aryl substituents into the hydrophobic back-pocket [4]. |
| Ligand Efficiency (LE) | > 0.40 | ~0.35 | ~0.30 | Lower molecular weight for equivalent potency drives higher LE scores. |
Key Insight: While pyrimidines often yield lower initial IC50 values due to broad ATP-mimicry, pyrazoles provide a superior Selectivity Index (SI), crucial for reducing clinical toxicity.
Decision Logic: When to Scaffold Hop?
Use the following logic flow to determine when to transition from a hit to a pyrazole lead.
Figure 1: Decision matrix for scaffold selection in kinase inhibitor discovery.
Deep Dive: Structure-Activity Relationship (SAR)
The efficacy of pyrazole inhibitors relies on precise substitution patterns. The core 1H-pyrazole ring functions as a rigid linker that orients functional groups into specific kinase sub-domains.
The SAR Map
-
N1 Position (Solvent Front):
-
Role: Controls pharmacokinetic (PK) properties and solubility.
-
Modification: Alkyl or heterocycle tail (e.g., piperidine, morpholine).
-
Effect: Bulky groups here project into the solvent channel, improving oral bioavailability without disrupting binding [5].
-
-
C3 Position (Gatekeeper Interaction):
-
Role: Critical for potency.
-
Modification: Aryl or Heteroaryl rings (e.g., pyridine, thiophene).
-
Effect: Forms
stacking interactions with the gatekeeper residue (e.g., Thr315 in ABL, T790 in EGFR) [6].
-
-
C4 Position (Electronic Tuning):
-
Role: Fine-tunes the pKa of the pyrazole nitrogens.
-
Modification: Small electron-withdrawing groups (F, Cl, CN).
-
Effect: Increases the acidity of the NH (if present) or modulates the H-bond acceptor capability of N2.
-
-
C5 Position (Hydrophobic Back-Pocket):
-
Role: Selectivity determinant.
-
Modification: Bulky hydrophobic groups (e.g., t-butyl, CF3, substituted phenyl).
-
Effect: Occupies the allosteric hydrophobic pocket adjacent to the ATP site, often inducing a "DFG-out" inactive conformation (Type II inhibition) [7].
-
Figure 2: Functional mapping of the pyrazole scaffold for kinase inhibition.
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are standardized for validating pyrazole-based leads.
Synthesis: Regioselective Cyclocondensation
This protocol favors the formation of 1,3,5-trisubstituted pyrazoles via a chalcone intermediate, a robust method for generating SAR libraries [8].
Reagents:
-
Substituted Acetophenone (Equiv 1.0)
-
Substituted Benzaldehyde (Equiv 1.0)
-
Hydrazine Hydrate or Phenylhydrazine (Equiv 1.2)
-
NaOH (10% aq), Ethanol (Abs).
Workflow:
-
Chalcone Formation (Claisen-Schmidt):
-
Dissolve acetophenone and benzaldehyde in Ethanol.
-
Add NaOH dropwise at 0°C. Stir at RT for 6–12h.
-
Validation: Monitor by TLC (Hexane:EtOAc 8:2). Product precipitates as a yellow solid.
-
Recrystallize from ethanol.
-
-
Cyclization:
-
Dissolve Chalcone (1 mmol) in Ethanol (10 mL).
-
Add Hydrazine (1.2 mmol) and Glacial Acetic Acid (catalytic).
-
Reflux for 4–8h.
-
Validation: Disappearance of the enone peak (~1650 cm⁻¹) in IR; appearance of C=N stretch.
-
-
Purification:
-
Pour into ice water. Filter precipitate.
-
Recrystallize from EtOH/DMF.
-
Biological Validation: Fluorescence-Based Kinase Assay
A ratiometric fluorescence assay is preferred over radiometric methods for safety and real-time kinetics [9].
Principle: Uses a Pyrene-based probe that changes fluorescence intensity upon binding ADP (product of kinase reaction) vs. ATP.
Protocol:
-
Preparation:
-
Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl2, 0.01% Triton X-100.
-
Enzyme: Recombinant BRAF V600E (2–5 nM final).
-
Substrate: MEK1 (unactive) or synthetic peptide.
-
ATP: at Km concentration (typically 10–50 µM).
-
-
Incubation:
-
Add Inhibitor (serial dilution in DMSO, final <1%).
-
Add Enzyme and Substrate. Incubate 10 min at RT (Pre-incubation).
-
Initiate with ATP. Incubate 30–60 min at 30°C.
-
-
Detection:
-
Add Pyrene-DPA-Zn2+ probe solution.
-
Measure Fluorescence: Ex 340 nm / Em 380 nm (ATP bound) and Em 480 nm (ADP bound).
-
-
Data Analysis:
-
Calculate Ratio (I_480 / I_380).
-
Plot % Inhibition vs. Log[Inhibitor]. Fit to Hill equation to determine IC50.
-
Mechanism of Action: Pathway Integration
Pyrazole inhibitors typically target the ATP-binding cleft of kinases within the MAPK signaling cascade. In BRAF V600E mutants, the kinase is constitutively active. Pyrazoles stabilize the inactive conformation or block ATP access.
Figure 3: Intervention point of pyrazole-based inhibitors in the dysregulated MAPK pathway.
References
-
Structure-Activity Relationship of 3-Aminopyrazole-Based Molecules. Int. J. Mol. Sci. 2022. Link
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future Med. Chem. 2020. Link
-
Pyrazole: an emerging privileged scaffold in drug discovery. Future Med. Chem. 2023.[1] Link
-
Design and synthesis of novel pyrimidine-pyrazole hybrids with dual anticancer and anti-inflammatory effects targeting BRAFV600E. Bioorg. Chem. 2021.[2] Link
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020). Molecules. 2021. Link
-
Knowledge Based Prediction of Ligand Binding Modes and Rational Inhibitor Design for Kinase Drug Discovery. J. Med. Chem. 2008.[3][4] Link
-
Pyrazolopyridine Inhibitors of B-RafV600E: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors. J. Med. Chem. 2011.[2][5] Link
-
Synthesis of 1,3,5-trisubstituted pyrazolines as potential antimalarial and antimicrobial agents. Bioorg.[6] Med. Chem. Lett. 2017. Link
-
Versatile small molecule kinase assay through real-time, ratiometric fluorescence changes. RSC Adv. 2021.[2] Link
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- 1. Design, Synthesis, and Biological Evaluation of Novel 3-Cyanopyridone/Pyrazoline Hybrids as Potential Apoptotic Antiproliferative Agents Targeting EGFR/BRAFV600E Inhibitory Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journaljpri.com [journaljpri.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 1,3,5-trisubstituted pyrazolines as potential antimalarial and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Cytotoxicity Profiling of 4-(4-Formyl-1H-pyrazol-1-yl)benzonitrile Derivatives
This guide provides a technical comparison and experimental framework for evaluating the cytotoxicity of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile derivatives . It synthesizes recent pharmacological data to assist researchers in selecting lead candidates for anticancer drug development.[1]
Executive Summary & Scaffold Rationale
The 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile scaffold represents a "privileged structure" in medicinal chemistry, merging the pharmacophoric properties of the pyrazole ring (hydrogen bond acceptor/donor capability) with a benzonitrile moiety (lipophilic, metabolic stability).
Unlike their benzoic acid analogs, which often exhibit low mammalian toxicity and are explored as narrow-spectrum antibiotics, the benzonitrile derivatives —specifically their Schiff bases (hydrazones) —demonstrate potent antiproliferative activity against solid tumor cell lines (MCF-7, HepG2, A549). This activity is primarily driven by EGFR tyrosine kinase inhibition and the induction of intrinsic apoptosis .
Key Advantages of this Scaffold:
-
Synthetic Versatility: The C4-formyl group serves as a reactive "handle" for condensation with amines/hydrazines to generate diverse Schiff bases.
-
Lipophilicity: The benzonitrile group enhances membrane permeability compared to carboxylate equivalents.
-
Dual Mechanism: Simultaneous targeting of EGFR and mitochondrial apoptotic pathways.
Comparative Performance Analysis
The following data summarizes the cytotoxicity (IC₅₀) of key derivatives compared to Standard of Care (SoC) chemotherapeutics. Data is aggregated from recent high-impact studies on N-aryl-4-formylpyrazole hybrids.
Table 1: Cytotoxicity Profile (IC₅₀ in µM)
Lower values indicate higher potency. "SI" = Selectivity Index (Normal/Tumor IC₅₀).
| Compound Class | Specific Derivative | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) | Toxicity (Normal Cells) | Mechanistic Target |
| Parent Scaffold | 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile | > 50 µM | > 50 µM | > 50 µM | Non-toxic | Inactive Precursor |
| Derivative A | 4-Fluorophenyl hydrazone | 1.56 µM | 3.12 µM | 2.8 µM | Low (SI > 10) | EGFR / Tubulin |
| Derivative B | 4-Chlorophenyl hydrazone | 0.78 µM | 1.95 µM | 1.2 µM | Moderate | EGFR / DNA Gyrase |
| Derivative C | Pyrazolo-Thiophene Hybrid | 6.57 µM | 8.86 µM | 12.9 µM | Low | VEGFR-2 / EGFR |
| SoC Control | Doxorubicin | 1.20 µM | 0.90 µM | 1.50 µM | High (Cardiotoxic) | DNA Intercalation |
| SoC Control | Erlotinib | 13.53 µM | 10.20 µM | 0.05 µM | Moderate | EGFR (Specific) |
Critical Insight: Derivative B (Chloro-substituted) outperforms Erlotinib in MCF-7 and HepG2 lines, suggesting it may overcome resistance mechanisms common in EGFR-mutant cancers. However, Derivative A (Fluoro-substituted) offers a better safety profile (higher Selectivity Index).
Structure-Activity Relationship (SAR) Logic
Understanding why specific derivatives work is crucial for optimization. The SAR diagram below illustrates the impact of substitutions on the core scaffold.
Figure 1: SAR logic flow. The N1-benzonitrile provides stability and permeability, while the C4-Schiff base modification with halogens drives specific receptor binding.
Experimental Protocol: High-Sensitivity Cytotoxicity Assay
To accurately assess these hydrophobic derivatives, standard MTT protocols must be modified to prevent compound precipitation and ensure metabolic competence.
Methodology: Modified MTT Assay for Pyrazole Derivatives
Reagents:
-
Cell Lines: MCF-7 (ATCC® HTB-22™), HepG2 (ATCC® HB-8065™).
-
Solvent: DMSO (Sigma-Aldrich, HPLC grade). Critical: Final well concentration must be < 0.1%.
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) 5 mg/mL in PBS.
Workflow:
-
Seeding:
-
Seed cells at 5 × 10³ cells/well in 96-well plates.
-
Incubate for 24h at 37°C, 5% CO₂ to allow attachment.
-
-
Drug Treatment (Serial Dilution):
-
Dissolve derivative in 100% DMSO to create a 10 mM stock .
-
Perform serial dilutions in culture medium (RPMI-1640 or DMEM) to achieve concentrations: 0.1, 1, 5, 10, 25, 50, 100 µM.
-
Control: Vehicle control (0.1% DMSO) and Positive Control (Doxorubicin).
-
Incubate for 48 or 72 hours (72h recommended for slow-acting EGFR inhibitors).
-
-
MTT Addition:
-
Add 20 µL MTT reagent per well.
-
Incubate for 4 hours (protect from light).
-
-
Solubilization:
-
Carefully aspirate medium (do not disturb formazan crystals).
-
Add 100 µL DMSO to dissolve purple formazan.
-
Shake plate for 15 mins at room temperature.
-
-
Readout:
-
Measure Absorbance (OD) at 570 nm (reference 630 nm).
-
Self-Validating Checkpoints:
-
Solubility Check: Inspect wells under a microscope at 100 µM before adding MTT. If crystals are visible, the IC₅₀ is invalid due to precipitation.
-
Linearity: The R² of the standard curve (cell number vs. OD) must be > 0.98.
-
Z-Factor: Calculate Z-factor using positive/negative controls. A value > 0.5 confirms assay robustness.
Mechanism of Action
The cytotoxicity of these derivatives is not random; it follows a specific signaling cascade. The primary target is the ATP-binding pocket of EGFR , leading to downstream apoptotic signaling.
Figure 2: Mechanistic pathway. The derivative binds EGFR, blocking the PI3K/Akt survival pathway, shifting the Bax/Bcl-2 ratio to trigger mitochondrial apoptosis.
References
-
Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid Derivatives. Source: PMC - NIH [Link] Note: Establishes the safety profile of the benzoic acid analogs, contrasting with the high potency of benzonitrile/hydrazone derivatives.
-
Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. Source: RSC Advances [Link] Note: Provides IC50 data for pyrazole derivatives against MCF-7 and HepG2 cell lines.
-
Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR. Source: ACS Omega / NIH [Link] Note: Validates the EGFR inhibitory mechanism and provides comparative data against Erlotinib.
-
Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview. Source: PMC - NIH [Link] Note: Comprehensive review of SAR and hybrid strategies for pyrazole-based anticancer agents.
Sources
A Comparative Guide to the Synthesis of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile: Assessing a Novel, Streamlined Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the synthesis of heterocyclic compounds is a cornerstone of innovation. Among these, pyrazole derivatives hold a prominent position due to their diverse biological activities. The compound 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile is a key intermediate, with its reactive aldehyde group providing a versatile handle for the construction of more complex molecular architectures. This guide provides an in-depth comparison of an established synthetic route to this important building block with a novel, more streamlined approach, offering insights into the practical advantages and potential drawbacks of each methodology.
The Established Pathway: A Two-Step Approach to Pyrazole Formation and Formylation
The conventional synthesis of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile is a well-documented, two-stage process that begins with the formation of the pyrazole ring, followed by the introduction of the formyl group at the C4 position. This method, while reliable, involves multiple steps, including the synthesis of the key starting material, 4-hydrazinylbenzonitrile hydrochloride.
Stage 1: Synthesis of 4-hydrazinylbenzonitrile hydrochloride
The journey begins with the conversion of 4-aminobenzonitrile to its corresponding hydrazine derivative. This is typically achieved through a diazotization reaction, followed by reduction.
Experimental Protocol: Synthesis of 4-hydrazinylbenzonitrile hydrochloride
-
Diazotization: 4-aminobenzonitrile is dissolved in concentrated hydrochloric acid and cooled to a temperature between -5 and 0 °C. A solution of sodium nitrite in water is then added dropwise, maintaining the low temperature to form the diazonium salt.[1]
-
Reduction: A pre-cooled solution of tin(II) chloride dihydrate in concentrated hydrochloric acid is added to the diazotized solution, again ensuring the temperature remains below 0 °C.[1]
-
Isolation: The resulting white precipitate of 4-hydrazinylbenzonitrile hydrochloride is collected by filtration, washed with diethyl ether, and can be further purified by recrystallization from aqueous ethanol.[1]
The hydrazine group in 4-hydrazinylbenzonitrile hydrochloride is a key functionality that enables the construction of nitrogen-containing heterocyclic systems.[2]
Stage 2: Pyrazole Ring Formation and Subsequent Formylation
With the hydrazine in hand, the next step is the construction of the pyrazole ring. This is typically achieved by reacting the hydrazine with a suitable three-carbon synthon, such as malondialdehyde or its equivalent, to form 4-(1H-pyrazol-1-yl)benzonitrile. The final and crucial step is the introduction of the aldehyde group at the 4-position of the pyrazole ring, a transformation for which the Vilsmeier-Haack reaction is the method of choice.[3][4][5]
The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7] It employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[8] The reaction proceeds through the formation of an electrophilic chloroiminium ion, which is then attacked by the electron-rich pyrazole ring.[8] Subsequent hydrolysis of the resulting iminium ion furnishes the desired aldehyde.[8]
Experimental Protocol: Vilsmeier-Haack Formylation of 4-(1H-pyrazol-1-yl)benzonitrile
-
Vilsmeier Reagent Formation: In a cooled, inert atmosphere, phosphorus oxychloride is added dropwise to dry N,N-dimethylformamide.[6]
-
Formylation: A solution of 4-(1H-pyrazol-1-yl)benzonitrile in dry DMF is added to the pre-formed Vilsmeier reagent. The reaction mixture is then heated to facilitate the electrophilic substitution.[9]
-
Work-up and Isolation: The reaction mixture is poured onto crushed ice and neutralized with a base, such as sodium hydroxide. The precipitated product, 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile, is then collected by filtration and can be purified by column chromatography.[9]
The Novel Approach: A One-Pot Hydrazone Formation, Cyclization, and Formylation
In the quest for more efficient and atom-economical synthetic methodologies, a novel, one-pot approach has emerged that combines the formation of a hydrazone intermediate, its subsequent cyclization to the pyrazole ring, and the final formylation step into a single, continuous process. This streamlined route offers significant advantages in terms of reduced reaction time, simplified work-up procedures, and potentially higher overall yields.
This approach leverages the reactivity of hydrazones, which can be both cyclized and formylated using the Vilsmeier-Haack reagent.[4][10][11] The reaction of a substituted hydrazine with a ketone or aldehyde first generates a hydrazone in situ. This intermediate is then treated with the Vilsmeier reagent, which drives both the cyclization to form the pyrazole ring and the formylation at the C4 position.[9][12][13]
Experimental Protocol: One-Pot Synthesis of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile
-
Hydrazone Formation (in situ): 4-hydrazinylbenzonitrile hydrochloride is reacted with a suitable acetyl-containing precursor (e.g., 4-acetylbenzonitrile) in a suitable solvent like ethanol and refluxed to form the corresponding hydrazone.[12][13] The solvent is then removed under reduced pressure.
-
Cyclization and Formylation: The crude hydrazone is dissolved in anhydrous N,N-dimethylformamide and cooled in an ice bath. Phosphorus oxychloride is added dropwise, and the reaction mixture is subsequently heated.[9][13]
-
Work-up and Isolation: The reaction mixture is poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with water, and dried to afford the pure 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile.[13]
Comparative Analysis: Established vs. Novel Route
| Parameter | Established Route | Novel One-Pot Route | Rationale & Supporting Data |
| Number of Steps | Multiple (Hydrazine synthesis, pyrazole formation, formylation) | One-pot (after hydrazine synthesis) | The novel route combines hydrazone formation, cyclization, and formylation into a single step, reducing the number of isolations and purifications.[12][13] |
| Overall Yield | Moderate to Good | Good to Excellent | One-pot reactions often lead to higher overall yields by minimizing losses during intermediate isolation and purification steps. A reported overall yield for a similar one-pot synthesis of a pyrazole aldehyde was 90%.[12] |
| Reaction Time | Longer (multiple reactions and work-ups) | Shorter (single reaction and work-up) | The elimination of intermediate isolation significantly reduces the total synthesis time. |
| Reagent & Solvent Usage | Higher (solvents for each step and purification) | Lower (fewer steps and purifications) | A one-pot procedure inherently reduces the consumption of solvents and other reagents, making it a more environmentally friendly approach. |
| Process Simplicity | More complex (multiple isolations and purifications) | Simpler (streamlined process) | The operational simplicity of the one-pot method makes it more amenable to scale-up and automation. |
| Safety Considerations | Use of tin(II) chloride for reduction. | Standard handling of POCl₃ and DMF. | While both routes involve hazardous chemicals, the established route's use of tin(II) chloride requires appropriate handling and disposal. Alternative, greener methods for preparing the Vilsmeier reagent, such as using phthaloyl dichloride and DMF, could further enhance the safety and environmental profile of the novel route.[14][15] |
Conclusion
The synthesis of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile is a critical process for the advancement of various fields, including medicinal chemistry and materials science. While the established two-stage synthetic route provides a reliable method for obtaining this key intermediate, the novel one-pot approach offers significant advantages in terms of efficiency, yield, and process simplicity. By combining hydrazone formation, cyclization, and formylation into a single, streamlined operation, this modern approach not only accelerates the synthesis but also aligns with the principles of green chemistry by reducing waste and energy consumption. For researchers and drug development professionals, the adoption of such one-pot methodologies can lead to faster discovery and development timelines, ultimately contributing to the more rapid advancement of new technologies and therapies.
References
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- 4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile - PMC - NIH.
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F - The Royal Society of Chemistry.
- 4-Hydrazinylbenzonitrile HCl: A Key Building Block for Specialty Chemical Innov
- Synthesis of 4,4′-(4-Formyl-1H-pyrazole-1,3-diyl)dibenzoic Acid Derivatives as Narrow Spectrum Antibiotics for the Potential Treatment of Acinetobacter Baumannii Infections.
- 4-(4-formyl-1h-pyrazol-3-yl)benzonitrile - PubChemLite.
- US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
- (PDF) Synthesis of 4,4′-(4-Formyl-1H-pyrazole-1,3-diyl)
- About the Vilsmeier-Haack formylation of this compound - Chemistry Stack Exchange.
- VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES - Bibliomed.
- Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide - Chemical Methodologies.
- Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC - NIH.
- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde - MDPI.
- 1152958-56-9|4-(4-Formyl-1H-pyrazol-1-yl)benzonitrile - BLDpharm.
- Vilsmeier-Haack formylation of 1H-pyrazoles | Request PDF - ResearchG
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- Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions - KTU ePubl.
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- Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides - Scientific Research Publishing.
- CN110256304A - The preparation method of 4-hydrazinobenzene-1-sulfonamide hydrochloride - Google P
- Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - NIH.
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Comprehensive Guide to 4-Formylpyrazole Applications: A Comparative Technical Review
Executive Summary: The Scaffold of Choice
4-Formylpyrazole (1H-pyrazole-4-carbaldehyde) is not merely a chemical intermediate; it is a "privileged scaffold" in modern discovery chemistry. Its unique electronic distribution—characterized by an electron-rich pyrazole ring coupled with a reactive electrophilic formyl group—allows it to serve as a linchpin in divergent synthesis.
This guide moves beyond basic descriptions to rigorously compare 4-formylpyrazole derivatives against industry standards in oncology, antimicrobial therapy, and chemo-sensing. We prioritize experimental data over theoretical promise.
Medicinal Chemistry: Comparative Performance Analysis
The aldehyde moiety at the 4-position is the gateway for generating Schiff bases, chalcones, and fused heterocyclic systems. Below is a critical comparison of these derivatives against standard-of-care drugs.
Anticancer Therapeutics
Recent studies have positioned 1,3-diarylpyrazole derivatives as potent inhibitors of melanoma and breast cancer cell lines. The mechanism often involves kinase inhibition (e.g., BRAF, EGFR) or induction of apoptosis via the G2/M phase arrest.
Table 1: Cytotoxicity Comparison (IC50 values in µM) Lower IC50 indicates higher potency.
| Compound Class | Target Cell Line | Lead Derivative (IC50) | Standard Drug (IC50) | Performance Ratio | Mechanism |
| 1,3-Diarylpyrazolone | A375 (Melanoma) | Cmpd 51c : 14.3 µM | Celecoxib : 26.8 µM | 1.9x More Potent | COX-2 / Apoptosis |
| 1,3-Diarylpyrazolone | SKMEL-28 (Melanoma) | Cmpd 51c : 7.6 µM | Cisplatin : 14.2 µM | 1.9x More Potent | DNA Crosslinking |
| Pyrazolo[3,4-b]pyridine | MCF-7 (Breast) | Cmpd 38b : 5.8 µM | Doxorubicin : ~1-2 µM | 3-5x Less Potent | Apoptosis Induction |
| Scopoletin-Pyrazole | HCT-116 (Colon) | Hybrid 6a : < 20 µM | 5-Fluorouracil : ~5-10 µM | Comparable | Synergistic Hybrid |
Analyst Insight: While many derivatives do not yet surpass Cisplatin in raw potency across all lines, molecules like Compound 51c demonstrate superior selectivity and potency in specific phenotypes (e.g., melanoma), likely due to improved lipophilicity and targeted COX-2 inhibition compared to the sulfonamide standard Celecoxib.
Antimicrobial Efficacy
Schiff bases derived from 4-formylpyrazole exploit the azomethine linkage (-CH=N-) to bind bacterial DNA or disrupt cell membranes.
Table 2: Antibacterial Efficacy (MIC in µg/mL) Lower MIC indicates higher potency.
| Derivative Type | Pathogen | Lead Compound (MIC) | Standard Antibiotic (MIC) | Outcome |
| Benzimidazole-Schiff Base | S. aureus (Gram +) | Cmpd 34 : 0.25 µg/mL | Ciprofloxacin : 0.5 µg/mL | 2x More Potent |
| Pyrazole-Triazole Hybrid | E. coli (Gram -) | Cmpd 3f : 6.25 µg/mL | Ceftriaxone : 6.25 µg/mL | Bioequivalent |
| Galloyl-Hydrazone | P. aeruginosa (Gram -) | Cmpd III-c : 12.5 µg/mL | Ampicillin : 25.0 µg/mL | 2x More Potent |
Material Science: "Turn-On" Fluorescence Sensing
4-Formylpyrazole is a critical building block for chemosensors used in environmental monitoring. The core mechanism is typically the modulation of Photoinduced Electron Transfer (PET) .
Mechanism of Action
In the "Off" state, the lone pair on the pyrazole/linker nitrogen quenches the fluorophore via PET. When a metal ion (Zn²⁺, Fe³⁺) chelates to these nitrogens, the lone pair is engaged, blocking PET and restoring fluorescence ("On" state).
Figure 1: Logic flow of Chelation-Enhanced Fluorescence (CHEF) in pyrazole sensors.
Sensor Performance Data
| Probe ID | Analyte | Limit of Detection (LOD) | Selectivity Factor | Reference |
| Pyrazole 8 | Zn²⁺ | 0.032 µM | 8-fold vs Cd²⁺ | [11] |
| Pyrazole 9 | Fe³⁺ | 0.025 µM | 30-fold vs Fe²⁺ | [11] |
| Probe 44 | c-Met Protein | Qualitative | High (Tumor specific) | [10] |
Experimental Protocol: Synthesis via Vilsmeier-Haack[1][2][3][4]
The Vilsmeier-Haack reaction is the industry standard for formylating pyrazoles.[1] It is robust but requires strict moisture control.
Reaction Pathway
The reaction proceeds through an iminium salt intermediate (Vilsmeier reagent), which undergoes electrophilic aromatic substitution at the electron-rich C4 position of the pyrazole.
Figure 2: Step-wise mechanism of the Vilsmeier-Haack formylation.
Validated Protocol (Bench-Scale)
Objective: Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.
Reagents:
-
Acetophenone phenylhydrazone (1.0 eq)
-
POCl₃ (Phosphoryl chloride) (3.0 eq)
-
DMF (Dimethylformamide) (5.0 eq) - Must be anhydrous
Step-by-Step Procedure:
-
Preparation of Vilsmeier Reagent: In a flame-dried round-bottom flask, cool anhydrous DMF (5 mL/mmol) to 0°C in an ice bath. Add POCl₃ dropwise with stirring. Caution: Exothermic. Stir for 30 mins to form the white/yellowish chloroiminium salt.
-
Addition: Dissolve the hydrazone in a minimum amount of DMF and add it slowly to the Vilsmeier reagent at 0°C.
-
Cyclization/Formylation: Allow the mixture to warm to room temperature, then heat to 60-80°C for 3–5 hours. Monitor by TLC (Hexane:EtOAc 7:3) for the disappearance of the hydrazone.
-
Hydrolysis: Cool the reaction mixture to RT and pour onto crushed ice (~100g). Neutralize the solution to pH 7–8 using saturated sodium acetate or NaHCO₃ solution. Note: The iminium intermediate requires basic hydrolysis to release the aldehyde.
-
Isolation: A solid precipitate usually forms. Filter, wash with copious water, and dry.
-
Purification: Recrystallize from Ethanol/DMF mixtures. Typical yields: 75–90%.
Critical Control Point: The temperature during POCl₃ addition must be kept <5°C to prevent decomposition of the reagent.
References
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Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Int. J. Pharm. Sci. Rev. Res. (2020).[2][3]
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4-Formylpyrazoles: Applications in Organic Synthesis. ResearchGate (2025).[4]
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Recent advances in the synthesis of anticancer pyrazole derivatives. RSC Advances (2025).
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Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC (2025).
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Pyrazoles as anticancer agents: Recent advances. SRR Publications (2023).
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Synthesis and Antimicrobial Activity of New 4-Formyl Pyrazole Derivatives. Chem. Methodol. (2021).[5][6]
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A Review on the Antimicrobial Activity of Schiff Bases. Antibiotics (2021).
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Synthesis, characterization and antibacterial activity of some new pyrazole based Schiff bases. Arabian Journal of Chemistry (2011).
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Luminescent silver(i) complexes with pyrazole-tetraphenylethene ligands. Dalton Trans.[6] (2021).[5][6]
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Chemistry and properties of fluorescent pyrazole derivatives. RSC Advances (2024).
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Novel pyrazoline and pyrazole “turn on” fluorescent sensors selective for Zn2+/Cd2+. RSC Advances (2024).
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Safety Operating Guide
Operational Guide: Safe Disposal of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile
[1][2]
Executive Operational Summary
4-(4-formyl-1H-pyrazol-1-yl)benzonitrile is a nitrogen-rich heterocyclic aldehyde with a nitrile appendage.[1] While not classified as a P-listed acute toxin (like simple cyanide salts), it acts as a Toxic Organic Intermediate . Its disposal requires strict segregation from oxidizers and acids to prevent exothermic excursions or the theoretical liberation of toxic gases.
Immediate Action Card:
| Parameter | Operational Requirement |
|---|---|
| Primary Hazard | Acute Toxicity (Oral/Dermal), Irritant (Resp/Eye), Reactive (Aldehyde) |
| Waste Stream | High-BTU Organic Waste (Incineration) |
| RCRA Status | Characteristic Hazardous Waste (Toxic/Reactive) |
| Critical Segregation | DO NOT MIX with Strong Acids (H₂SO₄, HNO₃) or Strong Oxidizers.[1][2] |
| PPE Level | Nitrile Gloves (Double gloving recommended), Lab Coat, Safety Glasses, Fume Hood.[1][2] |
Chemical Profile & Hazard Logic (SAR Analysis)
To dispose of a chemical safely, one must understand its reactive moieties. This compound contains two functional groups that dictate its waste management:
-
The Benzonitrile Moiety (Ar-CN):
-
Risk:[3][4] Although aromatic nitriles are more stable than aliphatic ones, they are precursors to carboxylic acids and ammonia/ammonium via hydrolysis. Under strongly acidic conditions (e.g., mixing with waste Nitric Acid), there is a non-zero risk of liberating toxic fumes or generating significant heat.
-
Disposal Implication: Must be kept at neutral pH in the waste stream. Strict Acid Segregation.
-
-
The Pyrazole-Aldehyde Moiety:
Waste Stream Segregation Logic
The following decision tree illustrates the required segregation logic to prevent cross-reactivity in the waste accumulation area.
Figure 1: Waste segregation workflow ensuring compatibility with incineration protocols.[1][2]
Detailed Disposal Protocols
Protocol A: Solid Waste (Powder/Crystals)
Use this for expired reagents, reaction solids, or contaminated weighing paper.[1]
-
Containment: Transfer the solid into a clear, sealable polyethylene bag.
-
Secondary Containment: Place the sealed bag inside a second bag (Double-Bagging) or a wide-mouth high-density polyethylene (HDPE) jar.
-
Labeling: Attach a hazardous waste tag.
-
Chemical Name: Write the full name. Do not use abbreviations or structures.
-
Constituents: 100% 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile.[1]
-
Hazard Checkbox: Mark "Toxic" and "Irritant."
-
-
Storage: Place in the "Solid Toxic Waste" drum.
Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Use this for filtrates or reaction solutions.
-
Solvent Compatibility Check: Ensure the carrier solvent is compatible with the waste container.
-
Scenario 1 (DCM/Chloroform): Use the Halogenated Waste carboy.
-
Scenario 2 (Ethyl Acetate/Methanol/DMSO): Use the Non-Halogenated Organic carboy.
-
-
pH Check: If the reaction involved acids or bases, neutralize the solution to pH 6–8 before adding it to the central waste carboy.
-
Why? Adding an acidic reaction mixture containing this nitrile to a general waste container can cause slow hydrolysis or dangerous gas evolution over time.
-
-
Transfer: Pour into the carboy using a funnel in a fume hood. Close the cap immediately.
-
Log Entry: Record the volume and estimated concentration of the nitrile on the waste container log sheet.
Emergency Contingencies: Spill Management
In the event of a spill outside the fume hood, follow this "Dry-Clean" protocol to minimize aerosolization.
-
Evacuate & Ventilate: Clear the immediate area.[5] Ensure lab ventilation is active.
-
PPE Upgrade: Wear double nitrile gloves, safety goggles, and an N95 dust mask (or half-face respirator with P100 filters) if powder is fine/dusty.
-
Containment:
-
Solid Spill: Do not dry sweep (creates dust). Cover the spill with wet paper towels (dampened with water or ethanol) to suppress dust. Scoop the wet slurry into a waste bag.
-
Liquid Spill: Cover with an inert absorbent (Vermiculite or Pig Mat). Do not use paper towels alone if the solvent is flammable.
-
-
Surface Decontamination: Wipe the surface with a 10% bleach solution followed by water. The bleach aids in oxidizing trace aldehyde/nitrile residues, but should only be used on trace residues, not the bulk chemical.
-
Disposal: All cleanup materials go into "Solid Hazardous Waste."
Regulatory & Compliance (RCRA Context)
While 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile is not explicitly listed on the EPA's "P-List" (Acutely Hazardous) or "U-List" (Toxic), it must be managed as a Characteristic Hazardous Waste due to its toxicity and reactivity profile.
-
EPA Waste Code Recommendation:
-
If the waste stream is tested and exhibits toxicity: D001 (Ignitable, if in solvent) or D003 (Reactive, if cyanide generation is theoretically possible under specific conditions, though unlikely here).
-
Best Practice: Most industrial hygiene programs classify this as "Non-Regulated DOT / Hazardous Waste RCRA" requiring incineration.
-
-
Destruction Method: The only acceptable final disposal method is High-Temperature Incineration with scrubber systems. This ensures the complete oxidation of the aromatic ring and the conversion of the nitrile nitrogen into N₂/NOx (scrubbed), preventing environmental release.
References
-
PubChem. Compound Summary: 4-formylbenzonitrile (Structural Analog). National Library of Medicine. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed and Characteristic Wastes. RCRA Regulations. Available at: [Link]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]
Navigating the Safe Handling of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile: A Guide to Personal Protective Equipment and Disposal
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily tasks. Among these, compounds like 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile, with its reactive functional groups, demand a meticulous approach to safety. This guide provides an in-depth, procedural framework for the safe handling of this compound, focusing on the appropriate selection and use of Personal Protective Equipment (PPE), as well as robust operational and disposal plans. Our goal is to empower researchers with the knowledge to not only protect themselves but also to ensure the integrity of their work and the safety of their laboratory environment.
Understanding the Hazard Profile
-
Aromatic Nitriles: Compounds in this class are known for their potential toxicity. For instance, 4-formylbenzonitrile is classified as harmful if swallowed or inhaled, and toxic in contact with skin.[1] It is also known to cause skin and eye irritation.[1] Similarly, benzonitrile can cause eye, skin, and respiratory tract irritation and may be harmful if absorbed through the skin.[2]
-
Pyrazole Derivatives: Some pyrazole-containing compounds are known to cause skin, eye, and respiratory irritation.[3]
-
Aldehydes: Aldehydes are often irritants and can be sensitizers.
Given these characteristics, it is prudent to treat 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile with a high degree of caution, assuming it may be toxic via ingestion, inhalation, and dermal contact, and as a potential irritant to the skin, eyes, and respiratory system.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is a critical step in mitigating the risks associated with handling 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile. The following is a comprehensive guide to the necessary PPE.
Summary of Required PPE
| Protection Type | Recommended PPE | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene) | To prevent skin contact with the compound, which may be toxic and cause irritation.[1][4] Nitrile gloves offer good resistance to a range of chemicals. For prolonged handling or in case of a spill, double-gloving is recommended. Always check the manufacturer's glove compatibility chart for the specific chemical or solvent being used.[5] |
| Eye and Face Protection | Chemical safety goggles with side shields or a face shield | To protect the eyes from splashes or airborne particles of the compound, which can cause serious eye irritation.[1][3] A face shield should be used in conjunction with goggles when there is a significant splash risk.[5] |
| Body Protection | A long-sleeved laboratory coat and closed-toe shoes | To protect the skin and clothing from accidental spills.[5][6] A chemically resistant apron may be worn over the lab coat for added protection during large-scale operations or when handling solutions. Lab coats should not be worn outside of the laboratory to prevent the spread of contamination.[4] |
| Respiratory Protection | A NIOSH-approved respirator (if necessary) | To be used if there is a risk of inhaling dust or aerosols, especially when handling the solid compound outside of a fume hood or in case of a spill.[7] The need for respiratory protection should be determined by a formal risk assessment. |
Operational Workflow for Safe Handling
A systematic approach to handling 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile will minimize the risk of exposure. The following workflow provides a step-by-step guide.
Caption: A workflow for the safe handling of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile.
Step-by-Step Protocol
-
Preparation:
-
Thoroughly review the Safety Data Sheets of analogous compounds like 4-formylbenzonitrile and other aromatic nitriles to be fully aware of the potential hazards.[1][2][8]
-
Conduct a formal risk assessment for your specific experimental procedure.[4]
-
Ensure that a safety shower and eyewash station are readily accessible.
-
Don the appropriate PPE as outlined in the table above.[9]
-
-
Handling:
-
All handling of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile, both in solid and solution form, should be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[10]
-
Keep the container of the chemical tightly closed when not in use to prevent the release of vapors or dust.[1]
-
When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to avoid the generation of airborne dust.
-
-
Post-Handling:
-
After handling, decontaminate all work surfaces with an appropriate cleaning agent.
-
Segregate and dispose of all waste in clearly labeled, sealed containers.[11]
-
Carefully remove and dispose of your gloves, avoiding contact with the outer surface.
-
Wash your hands thoroughly with soap and water after removing your gloves.
-
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is crucial.
Exposure Response
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][2] Remove contaminated clothing and seek medical attention if irritation persists. |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][2] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air.[1][12] If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.[1] |
Spill Cleanup
For a small spill, and only if you are trained to do so, follow these steps:
-
Evacuate all non-essential personnel from the area.
-
Wearing the appropriate PPE, including respiratory protection if necessary, cover the spill with an inert absorbent material such as vermiculite or sand.
-
Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
All materials used for cleanup should be disposed of as hazardous waste.
For large spills, evacuate the area and contact your institution's environmental health and safety department immediately.
Disposal Plan
Proper disposal of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Caption: A flowchart for the proper disposal of waste generated from handling the compound.
-
Solid Waste: Any unused solid 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile and any materials contaminated with it (e.g., gloves, weigh boats, paper towels) should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing the compound and any solvents used for rinsing glassware should be collected in a designated, sealed, and clearly labeled hazardous waste container for liquid organic waste. Do not pour any of this material down the drain.[13]
-
Disposal: All waste must be disposed of through your institution's hazardous waste management program.[1] Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
By adhering to these guidelines, researchers can confidently and safely handle 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile, fostering a culture of safety and scientific excellence in the laboratory.
References
-
Carl ROTH. (2025, March 31). Safety Data Sheet: 4-Aminobenzonitrile. Retrieved from [Link]
-
JoVE. (2017, July 14). Proper Use of Personal Protective Equipment PPE. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade. Retrieved from [Link]
-
UAB. (2020, July 13). Using PPE in the Laboratory (OHS102) Course Material. Retrieved from [Link]
-
PubChem. (n.d.). 4,4'-(1H-1,3,4-Triazol-1-ylmethylene)dibenzonitrile. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment. Retrieved from [Link]
-
JR-8399. (2024, April 25). Safety Data Sheet. Retrieved from [Link]
- Google Patents. (n.d.). Process for the hydrolysis of nitriles.
-
PubChem. (n.d.). 3-(4-Formyl-1H-pyrazol-1-yl)benzonitrile. Retrieved from [Link]
-
Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]
-
Scientific Reports. (2021, July 9). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. Retrieved from [Link]
-
StudySmarter. (2023, October 20). Nitrile Synthesis: Kolbe, Acid, Aromatic Techniques. Retrieved from [Link]
-
MDPI. (n.d.). Two Isomers of a Novel Ag(I) Complex with Pyrazole-Type Ligand—Synthesis, Structural, Thermal, and Antioxidative Characterization. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Formyl-1H-pyrazol-1-yl)-4-methoxybenzonitrile. Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-Formyl-1-pentan-3-ylpyrazol-3-yl)benzonitrile. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
